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  • Product: Flexirubin
  • CAS: 54363-90-5

Core Science & Biosynthesis

Foundational

The Flexirubin Pigment: A Technical Guide to its Discovery, Biosynthesis, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals Abstract Flexirubin, a unique class of yellowish-orange pigments, has garnered significant scientific interest since its discovery. These non-isoprenoid, po...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flexirubin, a unique class of yellowish-orange pigments, has garnered significant scientific interest since its discovery. These non-isoprenoid, polyene-based compounds are characteristic chemotaxonomic markers for several genera within the phylum Bacteroidetes. This technical guide provides an in-depth exploration of the discovery and history of flexirubin, its intricate chemical structure, the genetic and biochemical pathways of its biosynthesis, and its emerging biological functions. Detailed experimental protocols for the extraction, characterization, and quantification of flexirubin are presented, alongside a comprehensive summary of key quantitative data. Furthermore, this guide employs visual diagrams to elucidate complex biosynthetic pathways and experimental workflows, offering a valuable resource for researchers in microbiology, natural product chemistry, and drug development.

Discovery and History

The story of flexirubin began with investigations into the pigments of Flexibacter elegans. Initially mistaken for carotenoids, these pigments exhibited distinct chromatographic and spectroscopic properties.[1] A pivotal moment in their characterization was the observation of a reversible color change from yellow-orange to red-brown upon treatment with a potassium hydroxide (B78521) (KOH) solution, a reaction that has since become a simple and rapid presumptive test for their presence.[2][3]

The first isolation of flexirubin from Flexibacter elegans was a significant milestone.[2] Subsequent research by Achenbach, Reichenbach, and colleagues in the 1970s led to the elucidation of its novel chemical structure, distinguishing it from all previously known microbial pigments.[2] Their work established that flexirubin consists of a polycarboxylic chromophore linked to a phenolic moiety by an ester bond, with an alkyl side-chain.[2] The first total synthesis of flexirubin was successfully reported in 1977, confirming its proposed structure.[2]

Flexirubin and its derivatives have since been identified in a variety of bacterial genera, including Flavobacterium, Chryseobacterium, and Cytophaga, solidifying their role as important chemotaxonomic markers for the Bacteroidetes phylum.[2][4]

Chemical Structure and Physicochemical Properties

The fundamental structure of flexirubin is an ester formed between a ω-(4-hydroxyphenyl)-polyene carboxylic acid and a 2,5-dialkylresorcinol (DAR).[4][5][6] Variations in the length of the polyene chain, the nature of the alkyl chains on the resorcinol (B1680541) ring, and modifications such as methylation or chlorination of the polyene give rise to a diverse family of flexirubin-type pigments.[4][7]

Table 1: Physicochemical and Spectroscopic Properties of Flexirubin

PropertyValue/DescriptionSource(s)
Appearance Yellowish-orange pigment[8][9]
Solubility Insoluble in water and most organic solvents. Soluble in acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), and alkaline aqueous solutions.[10]
KOH Test Positive, with a bathochromic shift (color change to red, purple, or brown) in the presence of 20% KOH.[2][3][11]
UV-Vis λmax (in Acetone) ~450 nm[10]
Molecular Formula (from C. pinensis) C₄₃H₅₄O₄[4]
Molecular Weight (from C. pinensis) 634.40217 [M]⁺[4]

Biosynthesis of Flexirubin

The biosynthesis of flexirubin is a complex process involving contributions from both fatty acid and amino acid metabolic pathways.[4] Feeding experiments with labeled precursors have demonstrated that the polyene chromophore is derived from tyrosine, with its methyl group originating from methionine.[4] The dialkylresorcinol (DAR) moiety is synthesized via a head-to-head condensation of two fatty acid-derived precursors.[12]

Gene clusters responsible for flexirubin biosynthesis have been identified in several bacteria, including Chitinophaga pinensis and Flavobacterium johnsoniae.[5][6] These clusters encode a suite of enzymes, including a tyrosine ammonia-lyase (TAL), a 4-coumarate-CoA ligase, polyketide synthases (PKS), and enzymes for the synthesis of the DAR moiety.[4][6][13]

The proposed biosynthetic pathway begins with the conversion of tyrosine to 4-coumaric acid by a TAL. This is followed by the activation of 4-coumaric acid to its CoA-thioester by a 4-coumarate-CoA ligase. The subsequent extension of the polyene chain is thought to occur through a type II fatty acid synthase-like mechanism.[4][5] The DAR moiety is synthesized separately and is then esterified to the completed polyene carboxylic acid.[4][5]

Flexirubin_Biosynthesis Tyrosine Tyrosine TAL Tyrosine Ammonia-Lyase (TAL) Tyrosine->TAL Fatty_Acid_Metabolism Fatty Acid Metabolism DAR_Synthase DAR Synthase (DarA, DarB) Fatty_Acid_Metabolism->DAR_Synthase p_Coumaric_Acid 4-Coumaric Acid TAL->p_Coumaric_Acid Four_CL 4-Coumarate-CoA Ligase p_Coumaric_Acid->Four_CL p_Coumaroyl_CoA 4-Coumaroyl-CoA Four_CL->p_Coumaroyl_CoA PKS Polyketide Synthase (Type II FAS-like) p_Coumaroyl_CoA->PKS Polyene_Carboxylic_Acid ω-(4-hydroxyphenyl)polyene Carboxylic Acid PKS->Polyene_Carboxylic_Acid Esterification Esterification Polyene_Carboxylic_Acid->Esterification DAR 2,5-Dialkylresorcinol (DAR) DAR_Synthase->DAR DAR->Esterification Flexirubin Flexirubin Esterification->Flexirubin

Caption: Postulated biosynthetic pathway of flexirubin.

Biological Functions and Potential Applications

While initially considered to be primarily of chemotaxonomic importance, recent research has unveiled a range of biological activities for flexirubin pigments, suggesting potential applications in the pharmaceutical and cosmetic industries.

One of the most studied properties of flexirubin is its antioxidant activity.[8][14] It has been shown to effectively scavenge various reactive oxygen species (ROS), including hydrogen peroxide, superoxide (B77818) anions, and hydroxyl radicals.[8][15] This antioxidant capacity is attributed to its polyene chromophore and phenolic hydroxyl group.[8]

Table 2: Antioxidant Activity of Flexirubin from Chryseobacterium artocarpi

AssayConcentrationScavenging Activity (%)Standard (Trolox) Scavenging Activity (%)Source(s)
H₂O₂ Scavenging 1.0 µM93.8595.58[8]
Nitric Oxide Scavenging 1.0 µM35.46-[8]
DPPH Radical Scavenging (Concentration dependent)Lower than Trolox-[8][14]

Beyond its antioxidant properties, flexirubin has been reported to possess antimicrobial and anticancer activities.[8] Furthermore, its ability to absorb UV radiation suggests a potential role in photoprotection for the producing organisms and for use in sunscreens.[10] The anti-inflammatory activity of flexirubin has also been investigated, with the highest activity observed at a concentration of 1200µg/ml.[16]

Experimental Protocols

Presumptive Identification of Flexirubin (KOH Test)

This rapid test is used for the preliminary identification of flexirubin-producing colonies.

  • Culture the bacterial strain on an appropriate solid medium until visible colonies are formed.

  • Using a sterile loop, collect a mass of bacterial cells.

  • Place the cells on a clean glass slide or directly on the agar (B569324) plate.

  • Add a drop of 20% (w/v) potassium hydroxide (KOH) solution to the cell mass.[3]

  • Observe for an immediate color change from yellow or orange to red, purple, or brown, which indicates a positive result for flexirubin-type pigments.[7][11]

KOH_Test_Workflow Start Bacterial Colony (Yellow/Orange) Add_KOH Add 20% KOH Start->Add_KOH Observe Observe Color Change Add_KOH->Observe Positive Positive Result (Red/Purple/Brown) Observe->Positive Immediate Change Negative Negative Result (No Color Change) Observe->Negative No Change

Caption: Workflow for the KOH presumptive test for flexirubin.

Extraction and Purification of Flexirubin

This protocol describes the extraction of flexirubin from bacterial biomass.

  • Cultivate the flexirubin-producing bacterial strain in a suitable liquid medium (e.g., Nutrient Broth) at the optimal temperature and aeration for pigment production (e.g., 30°C, 200 rpm).[9]

  • Harvest the bacterial cells by centrifugation.

  • Wash the cell pellet with distilled water to remove residual medium components.

  • Resuspend the cell pellet in acetone (a common and effective solvent for flexirubin extraction).[2][4][10]

  • Agitate the suspension for 30 minutes in the dark to facilitate pigment extraction.[4]

  • Separate the cell debris from the pigment-containing acetone extract by centrifugation or filtration.[4]

  • Dry the acetone extract under reduced pressure to obtain the crude pigment.[4]

  • For further purification, the crude extract can be subjected to column chromatography on silica (B1680970) gel, eluting with a solvent system such as hexane/ethyl acetate (B1210297) (4:1) with 1% acetic acid.[4]

  • Collect the colored fractions and dry them under reduced pressure. Store the purified pigment at -20°C in the dark.[4]

Characterization of Flexirubin

A combination of spectroscopic and chromatographic techniques is employed for the structural elucidation and characterization of flexirubin.

  • UV-Visible Spectroscopy: Dissolve the purified pigment in acetone and record the absorption spectrum. Flexirubin exhibits a characteristic broad absorption peak around 450 nm, lacking the fine structure typical of carotenoids.[10]

  • High-Performance Liquid Chromatography (HPLC): Analyze the purified pigment using HPLC to assess its purity and to separate different flexirubin derivatives.[13][17]

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the pigment using techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, ¹H and ¹³C NMR spectroscopy are essential to determine the connectivity of atoms within the molecule.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the functional groups present in the molecule, such as hydroxyl, carbonyl, and C-O bonds.[10]

Conclusion

Flexirubin pigments represent a fascinating and increasingly important class of natural products. From their initial discovery as chemotaxonomic curiosities to their current status as compounds with significant biological activities, the study of flexirubins has expanded our understanding of microbial secondary metabolism. The detailed methodologies and compiled data within this guide are intended to facilitate further research into the biosynthesis, regulation, and application of these unique pigments. As the demand for natural and bioactive compounds continues to grow, flexirubins hold considerable promise for future developments in the pharmaceutical, cosmetic, and biotechnology sectors.

References

Exploratory

Flexirubin-Producing Bacteria: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the microbiology, biosynthesis, and therapeutic potential of flexirubin pigments. Abstract Flexirubin and its derivatives represent a unique class of yellowish-orange pigments produced by a var...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the microbiology, biosynthesis, and therapeutic potential of flexirubin pigments.

Abstract

Flexirubin and its derivatives represent a unique class of yellowish-orange pigments produced by a variety of bacteria, primarily within the phylum Bacteroidetes. These non-isoprenoid aryl-polyene compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of flexirubin-producing bacteria, their natural habitats, the molecular intricacies of the flexirubin biosynthesis pathway, and detailed experimental protocols for their study. Quantitative data on production yields and biological efficacy are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to Flexirubin

Flexirubin is the principal pigment found in bacteria belonging to the genera Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga.[1] First isolated from Flexibacter elegans, this pigment is responsible for the characteristic yellow-orange coloration of these bacterial colonies.[1] Structurally, flexirubin consists of a polycarboxylic chromophore linked to a phenol (B47542) via an ester bond, with an attached alkyl side-chain.[1] The presence of a phenolic hydroxyl group and a long polyene chain contributes to its notable biological activities.[2][3] A simple preliminary test for the presence of flexirubin involves adding a 20% potassium hydroxide (B78521) solution to a bacterial culture; a color change from golden-yellow to reddish-brown is a positive indicator.[1]

Flexirubin-Producing Bacteria and Their Habitats

Flexirubin-producing bacteria are widespread in various environments, highlighting their ecological adaptability. These microorganisms have been isolated from diverse niches, ranging from terrestrial to aquatic ecosystems.

Bacterial Genus/SpeciesHabitat
Chryseobacterium artocarpi CECT 8497Rhizosphere soil of the woody tree Artocarpus integer.[2][4]
Chryseobacterium sp. UTM-3TSoil.[5]
Chryseobacterium shigenseLactic acid beverage.[6]
Chryseobacterium spp.Freshwater habitats, gut of freshwater copepods, mucus of fish.[5]
Chitinophaga pinensisEnvironmental sources.[7][8]
Flavobacterium humiSoil.[9]
Flavobacterium spp.Aquatic environments, cold niches.[10]
Flexibacter elegansEnvironmental sources.[1]
Cytophaga spp.Environmental sources.[1]
Various BacteroidetesCold environments (cryo-environments).[10]

Biosynthesis of Flexirubin

The biosynthesis of flexirubin is a complex process involving a dedicated gene cluster. The pigment is composed of two main moieties: a non-isoprenoid aryl-polyene carboxylic acid and a dialkylresorcinol.[7][8] The biosynthesis of the polyene portion is initiated from tyrosine.

Key enzymes and genes involved in the initial steps of flexirubin biosynthesis in Chitinophaga pinensis include:[7][8]

  • Tyrosine ammonia-lyase (TAL) , encoded by the flxA gene, which deaminates tyrosine to produce 4-coumarate (4-hydroxycinnamic acid).

  • 4-coumarate-CoA ligase (4CL) , encoded by the flxY gene, which activates 4-coumarate to its corresponding CoA thioester.

The dialkylresorcinol moiety biosynthesis is governed by genes such as darA and darB, which are homologous to those found in Flavobacterium johnsoniae and are involved in the production of 2-hexyl-5-propyl-alkylresorcinol.[11] The entire biosynthesis is thought to proceed through a type II fatty acid synthase-like mechanism.[11]

Flexirubin Biosynthesis Pathway

Flexirubin_Biosynthesis Tyrosine Tyrosine 4_Coumarate 4-Coumarate Tyrosine->4_Coumarate FlxA (TAL) 4_Coumaroyl_CoA 4-Coumaroyl-CoA 4_Coumarate->4_Coumaroyl_CoA FlxY (4CL) Polyene_Moiety Polyene Moiety (via Type II FAS-like pathway) 4_Coumaroyl_CoA->Polyene_Moiety Flexirubin Flexirubin Polyene_Moiety->Flexirubin Esterification Dialkylresorcinol_Moiety Dialkylresorcinol Moiety (via darA, darB) Dialkylresorcinol_Moiety->Flexirubin Esterification Experimental_Workflow cluster_Isolation Isolation & Cultivation cluster_Extraction Extraction & Purification cluster_Analysis Characterization & Activity Sample_Collection Sample Collection (Soil, Water) Serial_Dilution Serial Dilution & Plating Sample_Collection->Serial_Dilution Incubation Incubation (28-30°C) Serial_Dilution->Incubation Colony_Selection Selection of Pigmented Colonies Incubation->Colony_Selection Liquid_Culture Liquid Culture for Production Colony_Selection->Liquid_Culture Harvesting Harvesting Biomass (Centrifugation) Liquid_Culture->Harvesting Extraction Solvent Extraction (Acetone/Methanol) Harvesting->Extraction Purification Purification (Chromatography/HPLC) Extraction->Purification Structural_Elucidation Structural Elucidation (UV-Vis, LC-MS, NMR) Purification->Structural_Elucidation Biological_Assays Biological Activity Assays (Antioxidant, Antimicrobial) Purification->Biological_Assays

References

Foundational

Flexirubin: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals Abstract Flexirubin is a distinctive yellow-orange pigment characteristic of several bacterial genera within the Bacteroidetes phylum, including Flexibacter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flexirubin is a distinctive yellow-orange pigment characteristic of several bacterial genera within the Bacteroidetes phylum, including Flexibacter, Flavobacterium, and Chryseobacterium. Structurally, it is a complex molecule comprising a polyene carboxylic acid chromophore esterified with a dialkylresorcinol. Beyond its role as a chemotaxonomic marker, flexirubin has garnered significant interest for its diverse biological activities, including potent antioxidant, anti-inflammatory, and chemopreventive properties. This technical guide provides an in-depth overview of the core physical and chemical properties of flexirubin, detailed experimental protocols for its study, and a summary of its known biosynthetic and signaling pathways, intended to support further research and development.

Core Physical and Chemical Properties

Flexirubin is recognized by its vibrant color and complex chemical structure. Its properties are summarized below.

General and Physical Properties

The fundamental identifiers and physical characteristics of flexirubin are presented in Table 1. The molecule's IUPAC name is (2-dodecyl-3-hydroxy-5-methylphenyl) (2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoate.

Table 1: General and Physical Properties of Flexirubin

PropertyValueReference(s)
Molecular Formula C₄₃H₅₄O₄[1]
Molecular Weight 634.9 g/mol [1]
CAS Number 54363-90-5[1]
Appearance Violet-red needles (solid state); Yellow-orange (in solution)[2]
Melting Point 174–176 °C[2]
Solubility Profile

Flexirubin's large, semi-polar structure dictates its solubility. It is generally insoluble in water and many common organic solvents but shows good solubility in alkaline solutions and specific organic solvents like acetone. A detailed solubility profile is provided in Table 2.

Table 2: Solubility of Flexirubin

SolventSolubilityReference(s)
WaterInsoluble[3]
AcetoneSoluble[3]
Sodium Hydroxide (aq)Soluble[3][4]
Sodium Carbonate (aq)Soluble[3][4]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[3]
Ethanol, MethanolInsoluble[3]
Ethyl Acetate, BenzeneInsoluble[3]
Chloroform, Petroleum EtherInsoluble[3]
D-limonene, ButanolSoluble[5][6]
Spectroscopic Data

The extended polyene chain in flexirubin is responsible for its characteristic light absorption in the visible range. Key spectroscopic data are summarized in Table 3.

Table 3: Spectroscopic Properties of Flexirubin

Spectroscopic MethodObservationReference(s)
UV-Visible Spectroscopy Maximum absorbance (λmax) at ~450 nm in acetone.[7]
Molar Absorptivity (ε) 19 to 84 L mol⁻¹ cm⁻¹ (solvent dependent)[5][6]
Mass Spectrometry (MALDI) Molecular Ion [M]+· at m/z 634.4[8]
Raman Spectroscopy Characteristic bands for polyene chain; distinguishes from carotenoids.[2][9]
¹H-NMR, FTIR Spectra confirm the presence of aromatic rings, alkyl chains, and polyene structures.[7]

Biosynthesis and Signaling Pathways

Biosynthesis of Flexirubin

The biosynthesis of flexirubin is a complex process involving enzymes encoded by a dedicated gene cluster.[5] The pathway initiates from the amino acid L-tyrosine, which serves as the precursor for the ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore.[5] The dialkylresorcinol (DAR) moiety is synthesized from fatty acid metabolism intermediates.[10] Key enzymes in the initiation of the polyene biosynthesis in Chitinophaga pinensis include a tyrosine ammonia-lyase (FlxA) and a 4-coumarate-CoA ligase (FlxY).[5][11]

Flexirubin_Biosynthesis Tyrosine L-Tyrosine CoumaricAcid 4-Coumaric Acid Tyrosine->CoumaricAcid FlxA (TAL) CoumaroylCoA 4-Coumaroyl-CoA CoumaricAcid->CoumaroylCoA FlxY (4CL) PKS Type II PKS-like Machinery CoumaroylCoA->PKS Polyene ω-(4-hydroxyphenyl)- polyene carboxylic acid PKS->Polyene Esterification Esterification Polyene->Esterification FattyAcids Fatty Acid Metabolism Intermediates DAR_Synthase DAR Synthase (DarA, DarB) FattyAcids->DAR_Synthase DAR 2,5-Dialkylresorcinol (DAR) DAR_Synthase->DAR DAR->Esterification Flexirubin Flexirubin Esterification->Flexirubin

Caption: Postulated biosynthesis pathway of flexirubin.

Nrf2/HO-1 Signaling Pathway Activation

Flexirubin has been shown to exert hepatoprotective effects by activating the Nrf2/HO-1 antioxidant defense pathway.[10] Under conditions of oxidative stress, flexirubin can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).[8][12][13]

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flexirubin Flexirubin Keap1_Nrf2 Keap1-Nrf2 Complex Flexirubin->Keap1_Nrf2 promotes ROS Oxidative Stress (e.g., CCl₄) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome constitutive degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Transcription Gene Transcription ARE->Transcription HO1 HO-1 Transcription->HO1 Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response Extraction_Purification_Workflow Start Bacterial Culture (e.g., Chryseobacterium sp.) Centrifuge1 Centrifugation (8,000 rpm, 10 min) Start->Centrifuge1 Pellet Cell Pellet Centrifuge1->Pellet Extraction Extraction with Acetone + Sonication Pellet->Extraction Centrifuge2 Centrifugation (to remove debris) Extraction->Centrifuge2 Supernatant Pigment-rich Supernatant Centrifuge2->Supernatant Evaporation Rotary Evaporation (40-50°C) Supernatant->Evaporation Crude Crude Flexirubin Extract Evaporation->Crude Purification Purification (Column Chromatography or HPLC) Crude->Purification Pure Pure Flexirubin Purification->Pure

References

Exploratory

The Flexirubin Biosynthesis Pathway in Chryseobacterium: A Technical Guide for Researchers

For Immediate Release This technical guide provides an in-depth exploration of the flexirubin biosynthesis pathway in the bacterial genus Chryseobacterium. Flexirubin and its derivatives are yellow pigments that have gar...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the flexirubin biosynthesis pathway in the bacterial genus Chryseobacterium. Flexirubin and its derivatives are yellow pigments that have garnered interest for their potential applications in biotechnology and pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the genetic and biochemical underpinnings of flexirubin production in Chryseobacterium, alongside detailed experimental methodologies.

Introduction to Flexirubin

Flexirubins are a class of pigments characterized by a polyene carboxylic acid chromophore esterified to a dialkylresorcinol.[1][2] These pigments are characteristic of many species within the phylum Bacteroidetes and are responsible for the vibrant yellow-orange coloration of Chryseobacterium colonies.[3][4] Beyond their role as taxonomical markers, flexirubins have been noted for their antioxidant properties.[5] The biosynthesis of these complex molecules involves a specialized gene cluster that orchestrates the production of both the chromophore and the resorcinol (B1680541) moieties.

The Flexirubin Biosynthesis Gene Cluster

The genetic architecture for flexirubin biosynthesis in Chryseobacterium is organized in a conserved gene cluster.[6] Analysis of several Chryseobacterium genomes has revealed a syntenic block of genes highly similar to the well-characterized flexirubin biosynthesis cluster in Flavobacterium johnsoniae.[1][7] The core set of genes encodes enzymes responsible for the synthesis of the two main precursors: a polyene carboxylic acid derived from tyrosine, and a dialkylresorcinol moiety.

Gene Cluster Composition

The following table summarizes the genes typically found in the flexirubin biosynthesis cluster of Chryseobacterium species and their putative functions, based on homology to characterized genes in other flexirubin-producing bacteria.[2][6][7]

Gene Locus (Example)Proposed Gene NamePutative Function
Csp_KMC2_03338flxA (TAL)Tyrosine ammonia-lyase: Catalyzes the deamination of L-tyrosine to p-coumaric acid.
Csp_KMC2_03339flxY (4CL)4-coumarate-CoA ligase: Activates p-coumaric acid to p-coumaroyl-CoA.
Csp_KMC2_03340-Acyl-CoA dehydrogenase
Csp_KMC2_03341-Enoyl-CoA hydratase/isomerase
Csp_KMC2_03342-3-hydroxyacyl-CoA dehydrogenase
Csp_KMC2_03343fabB3-ketoacyl-ACP synthase I
Csp_KMC2_03344acpPAcyl carrier protein
Csp_KMC2_03345fabG3-ketoacyl-ACP reductase
Csp_KMC2_03346fabA3-hydroxyacyl-ACP dehydratase
Csp_KMC2_03347fabF3-ketoacyl-ACP synthase II
Csp_KMC2_03348-Thioesterase
Csp_KMC2_03349darAType III polyketide synthase
Csp_KMC2_03350darBType III polyketide synthase
Csp_KMC2_03351-Acyl-CoA synthetase
Csp_KMC2_03352-MFS transporter

The Biosynthetic Pathway

The biosynthesis of flexirubin can be conceptually divided into two convergent pathways: the formation of the ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore and the synthesis of the 2,5-dialkylresorcinol (DAR) moiety. These two components are then esterified to form the final flexirubin pigment.

Polyene Chromophore Synthesis

The synthesis of the polyene chain initiates with the amino acid L-tyrosine.

flexirubin_polyene_pathway tyrosine L-Tyrosine p_coumaric p-Coumaric Acid tyrosine->p_coumaric TAL (flxA) p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric->p_coumaroyl_coa 4CL (flxY) polyene_chain Polyene Chain Elongation (Type II FAS-like) p_coumaroyl_coa->polyene_chain PKS/FAS enzymes polyene_acid ω-(4-hydroxyphenyl)- polyene carboxylic acid polyene_chain->polyene_acid

Fig. 1: Polyene Chromophore Biosynthesis

The pathway is initiated by a Tyrosine Ammonia-Lyase (TAL) , which converts L-tyrosine to p-coumaric acid.[2] Subsequently, a 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its coenzyme A thioester.[2] This activated precursor then enters a Type II fatty acid synthase (FAS)-like machinery for iterative chain elongation to form the final polyene carboxylic acid.

Dialkylresorcinol (DAR) Moiety Synthesis

The dialkylresorcinol component is synthesized by a Type III polyketide synthase.

flexirubin_dar_pathway fatty_acyl_coa Fatty Acyl-CoAs dar_synthase Type III PKS (DarA/DarB) fatty_acyl_coa->dar_synthase dar 2,5-Dialkylresorcinol dar_synthase->dar

Fig. 2: Dialkylresorcinol Moiety Biosynthesis

The darA and darB genes encode Type III polyketide synthases that are proposed to catalyze the head-to-head condensation of two fatty acyl-CoA molecules to form the dialkylresorcinol scaffold.[2]

Final Assembly

The final step in the biosynthesis is the esterification of the polyene carboxylic acid with the dialkylresorcinol.

flexirubin_assembly polyene_acid ω-(4-hydroxyphenyl)- polyene carboxylic acid esterification Esterification polyene_acid->esterification dar 2,5-Dialkylresorcinol dar->esterification flexirubin Flexirubin esterification->flexirubin Unknown Enzyme

Fig. 3: Final Assembly of Flexirubin

The precise enzyme responsible for the final esterification step in Chryseobacterium has not yet been definitively identified.

Quantitative Insights

While comprehensive quantitative data for the entire flexirubin pathway in a single Chryseobacterium species is not yet available, studies on homologous enzymes from related bacteria provide valuable benchmarks.

Enzyme Kinetics

The following table presents kinetic parameters for Tyrosine Ammonia-Lyase (TAL) from Chryseobacterium luteum sp. nov. (TALclu).[8]

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (s-1·mM-1)
TALcluL-Tyrosine0.019-1631

Note: The kcat value was not explicitly reported in the provided source.

Pigment Production

Optimization studies have been conducted to maximize flexirubin production in Chryseobacterium. The table below summarizes the optimized conditions and resulting pigment yield for Chryseobacterium artocarpi CECT 8497.[9]

ParameterOptimized Value
Lactose11.25 g/L
L-tryptophan6 g/L
KH2PO4650 ppm
Maximum Pigment Yield 521.64 mg/L

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the flexirubin biosynthesis pathway.

Heterologous Expression and Purification of Pathway Enzymes

This protocol describes a general workflow for the expression and purification of flexirubin biosynthesis enzymes, such as TAL and 4CL, using an E. coli expression system.

protein_purification_workflow cloning Gene Cloning into Expression Vector (e.g., pET) transformation Transformation into E. coli Expression Strain (e.g., BL21(DE3)) cloning->transformation culture Cell Culture and Induction (e.g., with IPTG) transformation->culture harvesting Cell Harvesting (Centrifugation) culture->harvesting lysis Cell Lysis (Sonication) harvesting->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification purification Protein Purification (e.g., IMAC for His-tagged proteins) clarification->purification analysis Purity Analysis (SDS-PAGE) purification->analysis

Fig. 4: Workflow for Heterologous Protein Expression and Purification

Methodology:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene of interest (e.g., flxA from Chryseobacterium) and clone it into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for purification.

  • Transformation: Transform the resulting plasmid into a competent E. coli expression strain like BL21(DE3).[10] Plate on selective LB agar (B569324) (e.g., with kanamycin).

  • Expression:

    • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Purification:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

    • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

    • Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM).

    • Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

    • Analyze the purified protein by SDS-PAGE.

Enzyme Assays

Tyrosine Ammonia-Lyase (TAL) Activity Assay: [11]

This assay measures the formation of p-coumaric acid from L-tyrosine, which has a strong absorbance at 333 nm.

Reagents:

  • Extraction Solution: Provided in a kit or a suitable buffer like 100 mM Tris-HCl, pH 8.8.

  • Substrate Working Solution: L-tyrosine dissolved in buffer.

  • Stop Solution: e.g., 1 M HCl.

Procedure:

  • Prepare the enzyme sample (e.g., purified protein or cell lysate).

  • In a microcentrifuge tube, mix the enzyme sample with the substrate working solution.

  • Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 45 minutes).

  • Stop the reaction by adding the stop solution.

  • Centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 333 nm.

  • Calculate the enzyme activity based on the molar extinction coefficient of p-coumaric acid.

4-Coumarate-CoA Ligase (4CL) Activity Assay: [12]

This continuous spectrophotometric assay monitors the formation of p-coumaroyl-CoA by measuring the increase in absorbance at 333 nm.

Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂.

  • Substrate Stock Solutions: 10 mM p-coumaric acid, 50 mM ATP, 5 mM Coenzyme A.

Procedure:

  • In a quartz cuvette, prepare a master mix containing the assay buffer, ATP, and p-coumaric acid.

  • Add the enzyme extract to the cuvette.

  • Initiate the reaction by adding Coenzyme A.

  • Immediately monitor the increase in absorbance at 333 nm over time using a spectrophotometer.

  • The rate of absorbance increase is proportional to the 4CL activity.

Conclusion and Future Directions

The flexirubin biosynthesis pathway in Chryseobacterium presents a fascinating example of specialized metabolite production in bacteria. While the core genes and the general pathway have been elucidated through genomic and comparative studies, significant opportunities for further research remain. The definitive characterization of all enzymes in the pathway, particularly the final esterification step, will provide a more complete understanding. Furthermore, a deeper investigation into the regulation of the flexirubin gene cluster could unveil strategies for enhancing pigment production for biotechnological applications. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to unravel the remaining mysteries of flexirubin biosynthesis in Chryseobacterium.

References

Foundational

An In-depth Technical Guide to the Genes Involved in the Biosynthesis of Flexirubin

For Researchers, Scientists, and Drug Development Professionals Abstract Flexirubin and its derivatives are a class of yellow-orange pigments produced by a variety of bacteria, particularly within the phylum Bacteroidete...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flexirubin and its derivatives are a class of yellow-orange pigments produced by a variety of bacteria, particularly within the phylum Bacteroidetes. These polyene carboxylic acid esters are not only significant for bacterial chemotaxonomy but are also gaining attention for their potential biological activities, making them of interest to the pharmaceutical and biotechnology industries. A deeper understanding of the genetic machinery responsible for flexirubin biosynthesis is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the genes and enzymes involved in the flexirubin biosynthetic pathway, with a focus on the model organisms Chitinophaga pinensis and Flavobacterium johnsoniae. We present a detailed annotation of the biosynthetic gene clusters, quantitative data on key enzymatic activities, and established experimental protocols for the study of this fascinating metabolic pathway. Furthermore, we visualize the biosynthetic pathway and a proposed experimental workflow to facilitate a clearer understanding of the molecular processes.

Introduction

Flexirubin is a complex secondary metabolite composed of a dialkylresorcinol (DAR) moiety esterified to a polyene carboxylic acid. The biosynthesis of this pigment is a multi-step process involving a dedicated gene cluster that orchestrates the production of both the DAR and the polyene components. The initial precursor for the polyene chain is L-tyrosine, which undergoes a series of enzymatic modifications, including deamination, CoA-ligation, and subsequent chain extension via a type II fatty acid synthase-like machinery. The DAR moiety is synthesized through a separate pathway and is ultimately esterified to the completed polyene chain. The elucidation of the genes involved in this intricate process has been a key focus of recent research, paving the way for the targeted production of novel flexirubin analogs with potentially enhanced therapeutic properties.

The Flexirubin Biosynthetic Gene Cluster

The genes responsible for flexirubin biosynthesis are typically organized in a contiguous cluster on the bacterial chromosome. The organization and composition of this cluster have been particularly well-characterized in Chitinophaga pinensis and Flavobacterium johnsoniae.

Gene Cluster Organization in Chitinophaga pinensis

In Chitinophaga pinensis DSM 2588, the flexirubin biosynthesis gene cluster is composed of two distinct loci. The primary cluster, spanning from Cpin_1853 to Cpin_1877, is responsible for the synthesis of the polyene moiety. A separate locus, containing the genes darA (Cpin_6851) and darB (Cpin_6850), directs the synthesis of the dialkylresorcinol (DAR) component.[1]

Gene Cluster Organization in Flavobacterium johnsoniae

The flexirubin biosynthetic gene cluster in Flavobacterium johnsoniae UW101 is located in a 37 kbp region of the genome, encompassing genes from Fjoh_1073 to Fjoh_1110.[2] This cluster contains the homologs of the genes found in C. pinensis, including those for the biosynthesis of both the polyene and the DAR moieties.

Core Biosynthetic Genes and Their Functions

The flexirubin gene cluster encodes a suite of enzymes that carry out the stepwise synthesis of the pigment. The key genes and their proposed functions are summarized in the tables below.

Genes Involved in the Biosynthesis of the Polyene Moiety

The synthesis of the ω-(4-hydroxyphenyl)polyene carboxylic acid chromophore is initiated from L-tyrosine and involves a series of enzymatic reactions analogous to type II fatty acid synthesis.

Table 1: Annotated Genes for Polyene Biosynthesis in C. pinensis and F. johnsoniae

Gene (C. pinensis)Locus Tag (C. pinensis)Gene (F. johnsoniae)Locus Tag (F. johnsoniae)Proposed Function[1][2]
flxACpin_1853Fjoh_1075Fjoh_1075Tyrosine ammonia-lyase (TAL)
flxBCpin_1854Fjoh_1076Fjoh_10763-oxoacyl-[acyl-carrier-protein] reductase
flxCCpin_1855Fjoh_1077Fjoh_10773-oxoacyl-[acyl-carrier-protein] synthase III
flxDCpin_1856Fjoh_1078Fjoh_1078Acyl-CoA synthetase
flxECpin_1857Fjoh_1079Fjoh_1079Acyl carrier protein
flxFCpin_1858Fjoh_1080Fjoh_10803-hydroxyacyl-[acyl-carrier-protein] dehydratase
flxGCpin_1859Fjoh_1081Fjoh_1081Malonyl CoA-acyl carrier protein transacylase
flxHCpin_1860Fjoh_1082Fjoh_1082Acyl-CoA dehydrogenase
flxICpin_1861Fjoh_1083Fjoh_10833-oxoacyl-[acyl-carrier-protein] synthase III
flxJCpin_1862Fjoh_1084Fjoh_1084Thioesterase
flxKCpin_1863Fjoh_1086Fjoh_1086Methyltransferase
flxLCpin_1864Fjoh_1087Fjoh_10873-oxoacyl-[acyl-carrier-protein] synthase III
flxMCpin_1865Fjoh_1088Fjoh_1088Acyl-CoA dehydrogenase
flxNCpin_1866Fjoh_1089Fjoh_10893-oxoacyl-[acyl-carrier-protein] synthase III
flxOCpin_1867Fjoh_1090Fjoh_10903-oxoacyl-[acyl-carrier-protein] synthase III
flxPCpin_1868Fjoh_1091Fjoh_1091Polysaccharide deacetylase
flxQCpin_1869Fjoh_1092Fjoh_1092Phospholipid/glycerol acyltransferase
flxRCpin_1870Fjoh_1093Fjoh_1093Outer membrane lipoprotein carrier (LolA)
flxSCpin_1871Fjoh_1094Fjoh_10943-hydroxyacyl-[acyl-carrier-protein] dehydratase
flxTCpin_1872Fjoh_1095Fjoh_1095Glycosyltransferase
flxUCpin_1873Fjoh_1096Fjoh_1096Exporter protein
flxVCpin_1874Fjoh_1097Fjoh_10973-oxoacyl-[acyl-carrier-protein] reductase
flxWCpin_1875Fjoh_1098Fjoh_1098Ligase-like protein
flxXCpin_1876Fjoh_1099Fjoh_1099Hypothetical protein
flxYCpin_1877Fjoh_1100Fjoh_11004-coumarate-CoA ligase
Genes Involved in the Biosynthesis of the Dialkylresorcinol (DAR) Moiety

The dialkylresorcinol component of flexirubin is synthesized by the products of the dar genes.

Table 2: Annotated Genes for DAR Biosynthesis in C. pinensis and F. johnsoniae

Gene (C. pinensis)Locus Tag (C. pinensis)Gene (F. johnsoniae)Locus Tag (F. johnsoniae)Proposed Function[1][2]
darACpin_6851Fjoh_1103Fjoh_1103Dialkylresorcinol biosynthesis protein A
darBCpin_6850Fjoh_1102Fjoh_1102Dialkylresorcinol biosynthesis protein B

Quantitative Data on Key Biosynthetic Enzymes

The initial steps in the biosynthesis of the polyene chain are catalyzed by a tyrosine ammonia-lyase (FlxA) and a 4-coumarate-CoA ligase (FlxY). The kinetic parameters of these enzymes from Chitinophaga pinensis have been determined, providing quantitative insights into their catalytic efficiency.

Table 3: Kinetic Parameters of FlxA and FlxY from Chitinophaga pinensis

EnzymeSubstratekcat/KM (M⁻¹s⁻¹)[1]
FlxA (Tyrosine Ammonia-Lyase)L-tyrosine1.1 x 10⁵
L-phenylalanine9.1 x 10²
FlxY (4-coumarate-CoA ligase)4-coumaric acid52977
Cinnamic acid437

The data clearly indicates that FlxA has a strong preference for L-tyrosine over L-phenylalanine, consistent with its role in initiating flexirubin biosynthesis from tyrosine. Similarly, FlxY exhibits a much higher catalytic efficiency with 4-coumaric acid, the product of the FlxA reaction, compared to cinnamic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of flexirubin biosynthesis.

Heterologous Expression and Purification of Flexirubin Biosynthesis Enzymes (e.g., FlxA and FlxY)

This protocol describes the expression of His-tagged recombinant proteins in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • Expression vector (e.g., pET series) containing the gene of interest with an N- or C-terminal His-tag.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotic (e.g., kanamycin, ampicillin).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA affinity resin.

  • Lysozyme (B549824).

  • DNase I.

Procedure:

  • Transform the expression plasmid into the E. coli expression strain.

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to lyse the cells.

  • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Add the cleared lysate to a column containing Ni-NTA resin pre-equilibrated with lysis buffer.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the His-tagged protein with 5 column volumes of elution buffer.

  • Analyze the purified protein by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer.

Enzymatic Assay for Tyrosine Ammonia-Lyase (TAL) Activity

This spectrophotometric assay measures the conversion of L-tyrosine to p-coumaric acid.

Materials:

  • Purified TAL enzyme (e.g., FlxA).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.8).

  • L-tyrosine stock solution.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing assay buffer and L-tyrosine at various concentrations.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of the purified TAL enzyme.

  • Monitor the increase in absorbance at 310 nm (the absorbance maximum of p-coumaric acid) over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Enzymatic Assay for 4-Coumarate-CoA Ligase (4CL) Activity

This assay measures the formation of 4-coumaroyl-CoA from 4-coumaric acid and Coenzyme A.

Materials:

  • Purified 4CL enzyme (e.g., FlxY).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8).

  • 4-coumaric acid stock solution.

  • Coenzyme A (CoA) stock solution.

  • ATP stock solution.

  • MgCl₂ stock solution.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing assay buffer, 4-coumaric acid, ATP, and MgCl₂.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding CoA and the purified 4CL enzyme.

  • Monitor the increase in absorbance at 333 nm (the absorbance maximum of 4-coumaroyl-CoA) over time.

  • Calculate the initial reaction velocity and determine the kinetic parameters as described for the TAL assay.

Gene Knockout in Flavobacterium johnsoniae

This protocol describes a method for creating a targeted gene deletion in F. johnsoniae using a suicide vector and homologous recombination.

Materials:

  • F. johnsoniae wild-type strain.

  • Suicide vector (e.g., pLYL03) containing flanking regions of the target gene and a selectable marker.

  • E. coli strain for plasmid propagation and conjugation (e.g., S17-1).

  • Cytophaga-Yeast Extract (CYE) medium.

  • Appropriate antibiotics for selection.

Procedure:

  • Clone the upstream and downstream flanking regions of the target gene into the suicide vector.

  • Transform the resulting plasmid into the conjugative E. coli strain.

  • Mate the E. coli donor strain with the F. johnsoniae recipient strain on a CYE plate.

  • Select for single-crossover integrants by plating the conjugation mixture on CYE medium containing an antibiotic that selects for the suicide vector.

  • Confirm the single-crossover event by PCR.

  • Grow the single-crossover mutant in non-selective medium to allow for a second crossover event (excision of the vector).

  • Select for the double-crossover mutants (gene knockout) by plating on a medium that counter-selects against the suicide vector (e.g., containing sucrose (B13894) if the vector carries the sacB gene).

  • Confirm the gene deletion by PCR and sequencing.

Visualizations

Flexirubin Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for flexirubin, starting from the initial precursors L-tyrosine and fatty acids.

Flexirubin_Biosynthesis Tyrosine L-Tyrosine pCoumaricAcid p-Coumaric Acid Tyrosine:e->pCoumaricAcid:w Deamination FattyAcids Fatty Acids DAR Dialkylresorcinol (DAR) FattyAcids:e->DAR:w Biosynthesis pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid:e->pCoumaroylCoA:w CoA Ligation PolyeneChain Growing Polyene Chain (on ACP) pCoumaroylCoA:e->PolyeneChain:w Chain Elongation PolyeneCarboxylicAcid ω-(4-hydroxyphenyl)polyene carboxylic acid PolyeneChain:e->PolyeneCarboxylicAcid:w Chain Termination & Release Flexirubin Flexirubin PolyeneCarboxylicAcid:s->Flexirubin:n DAR:s->Flexirubin:n FlxA FlxA (TAL) FlxY FlxY (4CL) TypeII_FAS Type II FAS-like enzymes (FlxB, C, F, G, I, L, N, O, S, V) DarAB DarA, DarB Esterification Esterification Enzyme (e.g., FlxW)

Caption: Proposed biosynthetic pathway of flexirubin.

Experimental Workflow for Gene Function Analysis

This diagram outlines a typical experimental workflow for characterizing the function of a gene within the flexirubin biosynthetic cluster.

Gene_Function_Workflow Start Identify Gene of Interest in Flexirubin Cluster GeneKnockout Generate Gene Knockout Mutant in Native Producer Start->GeneKnockout HeterologousExpression Heterologous Expression of the Gene in a Host (e.g., E. coli) Start->HeterologousExpression PhenotypeAnalysis Analyze Phenotype (e.g., Pigment Production by HPLC, MS) GeneKnockout->PhenotypeAnalysis Conclusion Elucidate Gene Function PhenotypeAnalysis->Conclusion ProteinPurification Purify the Recombinant Protein HeterologousExpression->ProteinPurification EnzymeAssay Perform In Vitro Enzymatic Assays ProteinPurification->EnzymeAssay StructureDetermination Determine Protein Structure (Optional) ProteinPurification->StructureDetermination EnzymeAssay->Conclusion

References

Exploratory

Flexirubin: A Technical Guide to Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Flexirubin is a distinctive yellow-orange pigment primarily found in bacteria belonging to the phylum Bacteroidetes.[1][2] First isolated from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flexirubin is a distinctive yellow-orange pigment primarily found in bacteria belonging to the phylum Bacteroidetes.[1][2] First isolated from Flexibacter elegans, this class of pigments is characterized by a unique chemical structure: a polycarboxylic chromophore linked to a phenol (B47542) via an ester bond, featuring an alkyl side-chain.[2] The presence of a phenolic hydroxyl group and a polyene chromophore allows for a reversible color change to red or brown in the presence of a basic solution like potassium hydroxide (B78521) (KOH), a characteristic often used as a simple preliminary test for its identification.[2][3]

Beyond their role as chemotaxonomic markers, flexirubins have garnered significant interest within the scientific community due to their wide range of pharmacological effects. These bioactive properties include potent antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, positioning flexirubin as a promising candidate for pharmaceutical and biotechnological applications.[1][3][4] This guide provides an in-depth overview of the natural sources of flexirubin, detailed protocols for its isolation and purification, and a summary of its biosynthetic pathway.

Natural Sources of Flexirubin

Flexirubin and its derivatives are produced by a variety of bacterial genera, primarily within the phylum Bacteroidetes. The presence of these pigments, often in combination with carotenoids, imparts a vibrant yellow-orange color to the bacterial colonies.[2]

Key bacterial genera known to produce flexirubin include:

  • Chryseobacterium : This genus is a prominent source of flexirubin. Species such as Chryseobacterium artocarpi, Chryseobacterium shigense, and Chryseobacterium oranimense have been extensively studied for pigment production.[1][3][5]

  • Flavobacterium : Several species within this genus are known to synthesize flexirubin-type pigments.[2][6]

  • Flexibacter : The pigment was first discovered in Flexibacter elegans.[1][2]

  • Cytophaga : Members of this genus are also recognized producers of flexirubin.[1][2]

  • Sporocytophaga : This genus is another known source of these pigments.[1]

  • Chitinophaga : Species like Chitinophaga pinensis not only produce flexirubin but have also been instrumental in elucidating its biosynthesis pathway.[7]

  • Niabella : Strains from this genus have been identified as producers of flexirubin pigments.[8]

These bacteria are commonly isolated from diverse environments, including soil, particularly rhizosphere soil, and aquatic habitats.[3][4][9]

Quantitative Data: Flexirubin Production

The yield of flexirubin can vary significantly depending on the bacterial strain, culture conditions, and extraction methods. The optimization of medium composition and process parameters in a bioreactor setting has been shown to dramatically increase production.

Bacterial StrainYieldCultivation/Extraction Conditions
Chryseobacterium artocarpi CECT 8497521.64 mg/LOptimized conditions in a 50 L bioreactor (Lactose: 11.25 g/L, L-tryptophan: 6 g/L, KH₂PO₄: 650 ppm).[10][11]
Chryseobacterium spp.0.52 g/L (520 mg/L)Batch bioreactor.[9]
Chryseobacterium spp.0.2 g/L (200 mg/L)Batch bioreactor.[9]
Chryseobacterium sp. kr6180 µg/g biomassCultivation on feather meal (5 g/L) at 30°C for 48 h; ultrasound-assisted acetone (B3395972) extraction.[12]
Chryseobacterium artocarpi CECT 84970.095 mg/LCultivation in nutrient broth followed by acetone extraction.[13]

Experimental Protocols: Isolation and Purification

The isolation of flexirubin involves several key stages, from bacterial cultivation to final purification. The following protocols are synthesized from methodologies reported for Chryseobacterium species, which are common model organisms for flexirubin research.

Bacterial Cultivation
  • Strain and Medium: A known flexirubin-producing strain, such as Chryseobacterium artocarpi CECT 8497, is used.[3][14]

  • Inoculation: A loopful of the bacterial culture is inoculated into a liquid medium, typically Nutrient Broth (NB).[14]

  • Incubation: The culture is incubated at 30°C with agitation (e.g., 200 rpm) for a period of 24 to 48 hours, or until maximum pigment production is observed.[12][13]

Pigment Extraction
  • Cell Harvesting: The bacterial culture is centrifuged (e.g., 8000 rpm for 10 minutes) to pellet the cells. The supernatant is discarded.[3]

  • Solvent Extraction: An organic solvent, most commonly acetone, is added to the cell pellet to extract the pigment.[1][5][12]

  • Cell Lysis (Optional but Recommended): To enhance the release of intracellular pigments, the cell suspension in the solvent is subjected to sonication. For example, two 20-second bursts can be applied.[3]

  • Clarification: The extract is centrifuged again at high speed (e.g., 8000 rpm for 10 minutes) to remove cell debris. The colored supernatant containing the crude flexirubin is carefully collected.[3]

  • Concentration: The supernatant is concentrated using a rotary evaporator at a controlled temperature (e.g., 50°C) to remove the solvent.[3] The resulting crude pigment can then be dried.

Purification

Purification of the crude extract is essential to isolate flexirubin from other cellular components and potentially other pigments.

Method 1: Column Chromatography

  • Stationary Phase: A silica (B1680970) gel column is prepared.

  • Mobile Phase: The dried crude extract is redissolved in a minimal amount of solvent and loaded onto the column. Elution is performed using a solvent system such as petroleum ether:benzene:acetone in a 10:40:5 ratio.[3]

  • Fraction Collection: The colored fractions are collected and analyzed for purity.

Method 2: High-Performance Liquid Chromatography (HPLC)

  • System: A reverse-phase HPLC system is typically used for higher resolution and purity.[5]

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient system is often employed. For instance, a gradient of a low pH buffer (e.g., 50 mM phosphate (B84403) buffer, pH 2.4) and methanol (B129727) with 0.1% acetic acid can be used to achieve baseline separation of different flexirubin derivatives.[5]

  • Detection: A diode array detector (DAD) allows for the monitoring of the elution profile at specific wavelengths (e.g., 450-452 nm) and provides UV-Vis spectra of the separated peaks.[15]

  • Fraction Collection: The peaks corresponding to flexirubin are collected for further analysis.

Qualitative Confirmation: The KOH Test

A simple and rapid test can confirm the presence of flexirubin-type pigments.[2]

  • Add a drop of 20% potassium hydroxide (KOH) solution directly onto a pigmented bacterial colony or into a solution of the extracted pigment.[2][5]

  • A positive result is indicated by a rapid color change from yellow-orange to a reddish-brown or purple hue.[2][3]

Visualization of Key Pathways and Workflows

Flexirubin Biosynthesis Pathway

The biosynthesis of flexirubin involves two main branches: the formation of the aryl-polyene carboxylic acid and the synthesis of the dialkylresorcinol (DAR) moiety, which are then esterified.[7] The polyene synthesis starts from L-tyrosine, which is converted to 4-coumarate and then activated to 4-coumarate-CoA. This starter unit is then extended by a Type II fatty acid synthase-like machinery.[16]

Flexirubin_Biosynthesis cluster_polyene Polyene Moiety Synthesis cluster_dar Resorcinol Moiety Synthesis cluster_final Tyrosine L-Tyrosine Coumarate 4-Coumarate Tyrosine->Coumarate TAL (FlxA) Coumarate_CoA 4-Coumarate-CoA (Starter Unit) Coumarate->Coumarate_CoA 4CL (FlxY) PKS_FAS Type II PKS/FAS System (Chain Extension) Coumarate_CoA->PKS_FAS Polyene_Acid Aryl-Polyene Carboxylic Acid PKS_FAS->Polyene_Acid Multiple Steps Flexirubin Flexirubin Polyene_Acid->Flexirubin Esterification Fatty_Acids Fatty Acid Precursors DAR_Synthase DAR Synthase System (DarA, DarB) Fatty_Acids->DAR_Synthase DAR 2,5-Dialkylresorcinol (DAR) DAR_Synthase->DAR DAR->Flexirubin

Caption: High-level overview of the flexirubin biosynthesis pathway.

Experimental Workflow for Flexirubin Isolation

The process of obtaining pure flexirubin from a bacterial culture follows a logical sequence of steps, from cultivation to purification and analysis.

Flexirubin_Isolation_Workflow Start Bacterial Culture (e.g., Chryseobacterium sp.) Cultivation 1. Cultivation (Liquid Broth, 30°C, 24-48h) Start->Cultivation Harvesting 2. Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction 3. Solvent Extraction (Acetone) Harvesting->Extraction Lysis 4. Cell Lysis (Sonication) Extraction->Lysis Clarification 5. Debris Removal (Centrifugation) Lysis->Clarification Concentration 6. Concentration (Rotary Evaporation) Clarification->Concentration Crude_Pigment Crude Flexirubin Extract Concentration->Crude_Pigment Purification 7. Purification Crude_Pigment->Purification HPLC HPLC Purification->HPLC High Purity Column_Chromo Column Chromatography Purification->Column_Chromo Lower Purity Pure_Flexirubin Pure Flexirubin HPLC->Pure_Flexirubin Column_Chromo->Pure_Flexirubin

References

Foundational

Spectroscopic data of Flexirubin (UV-Vis, NMR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for flexirubin, a characteristic polyene pigment found in several genera of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for flexirubin, a characteristic polyene pigment found in several genera of bacteria, including Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga. Flexirubin and its derivatives are of interest due to their potential antioxidant and antimicrobial properties. This document summarizes the available UV-Vis, NMR, and mass spectrometry data, provides detailed experimental protocols, and visualizes the biosynthetic pathway of this unique biomolecule.

Data Presentation

The following tables summarize the key spectroscopic data for flexirubin and its analogues.

UV-Vis Spectroscopy

Flexirubin exhibits a characteristic strong absorption in the visible region, responsible for its yellow-orange color. The maximal absorption wavelength (λmax) is a key identifier for this class of pigments.

Solventλmax (nm)Reference(s)
Acetone (B3395972)450[1]
Methanol450[1]
Mass Spectrometry

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of flexirubin, aiding in its structural elucidation.

Ionization MethodMass Analyzer[M]+· (m/z)Key Fragment Ions (m/z)Reference(s)
MALDIOrbitrap634.4293.2, 343.3[2]
LC-MS-618-[1]

Note: The observed molecular ion peak can vary depending on the specific flexirubin analogue and the ionization method used.

NMR Spectroscopy

13C NMR Chemical Shifts for a Flexirubin-type Pigment in CDCl3

Carbon AtomChemical Shift (δ) ppm
1129.69
2114.07
3129.69
4128.81
5128.07
6128.06
768.17
865.18
945.39
1037.11

Reference:[1]

Note: The carbon numbering is as reported in the reference. A complete set of assigned 1H NMR chemical shifts for flexirubin is not currently available in published literature in a tabular format.

Experimental Protocols

Detailed methodologies are essential for the reproducible extraction and analysis of flexirubin.

Extraction of Flexirubin from Bacterial Culture
  • Cell Harvesting : Cultivate the flexirubin-producing bacterial strain (e.g., Chryseobacterium artocarpi) in a suitable broth medium until maximal pigment production is achieved. Harvest the bacterial cells by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Solvent Extraction : Resuspend the cell pellet in acetone. The volume of acetone will depend on the size of the cell pellet.

  • Cell Lysis : Facilitate the release of the pigment by ultrasonication until the cells are visibly bleached.

  • Pigment Recovery : Separate the pigment-containing acetone supernatant from the cell debris by centrifugation (e.g., 10,000 rpm for 10 minutes).

  • Concentration : Evaporate the acetone from the supernatant using a rotary evaporator to obtain the crude flexirubin extract.

UV-Vis Spectroscopy
  • Sample Preparation : Dissolve a known concentration of the dried flexirubin extract in a suitable solvent such as acetone or methanol.

  • Instrumentation : Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition : Scan the sample over a wavelength range of 200-800 nm. Use the solvent as a blank for baseline correction.

  • Analysis : Determine the wavelength of maximum absorbance (λmax). For quantification, a calibration curve can be generated using a purified standard.

Mass Spectrometry (MALDI-TOF)
  • Matrix Preparation : Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in a solvent mixture such as acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Sample Spotting : Mix the flexirubin extract with the matrix solution. Spot the mixture onto the MALDI target plate and allow it to air-dry to promote co-crystallization.

  • Data Acquisition : Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

  • Data Analysis : Identify the molecular ion peak ([M]+·) and analyze the fragmentation pattern to deduce structural information.

NMR Spectroscopy
  • Sample Preparation : Dissolve a sufficient amount of purified flexirubin (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) in a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Data Acquisition :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : 0-15 ppm.

    • Number of Scans : 16-64, depending on the sample concentration.

    • Relaxation Delay : 1-2 seconds.

  • 13C NMR Data Acquisition :

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Spectral Width : 0-220 ppm.

    • Number of Scans : 1024 or more, as 13C has a low natural abundance.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing and Analysis : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the signals in the 1H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in the 13C NMR spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC are typically required for complete structural assignment.

Flexirubin Biosynthesis Pathway

The biosynthesis of flexirubin involves a fascinating pathway that combines elements of fatty acid and polyketide synthesis. The following diagram illustrates the key steps in the formation of the flexirubin molecule.

Flexirubin_Biosynthesis Tyrosine Tyrosine p_Coumaric_acid p-Coumaric acid Tyrosine->p_Coumaric_acid TAL (Tyrosine Ammonia Lyase) p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL (4-Coumarate- CoA Ligase) Polyene_Chain Polyene Chain (via Polyketide Synthase) p_Coumaroyl_CoA->Polyene_Chain Flexirubin Flexirubin Polyene_Chain->Flexirubin Fatty_Acid_Precursors Fatty Acid Precursors Dialkylresorcinol Dialkylresorcinol Fatty_Acid_Precursors->Dialkylresorcinol darA, darB Dialkylresorcinol->Flexirubin Esterification

References

Exploratory

The Biological Role of Flexirubin in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Flexirubin, a characteristic yellow-orange pigment found in several bacterial genera within the phylum Bacteroidetes, has garnered increasing inter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flexirubin, a characteristic yellow-orange pigment found in several bacterial genera within the phylum Bacteroidetes, has garnered increasing interest for its diverse biological activities. This technical guide provides a comprehensive overview of the core aspects of flexirubin, including its chemical nature, biosynthetic pathway, and multifaceted biological roles. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate further investigation and application of this promising natural product.

Introduction

Flexirubins are a class of pigments primarily produced by bacteria belonging to genera such as Chryseobacterium, Flavobacterium, Flexibacter, and Cytophaga.[1][2] These pigments are responsible for the characteristic yellow-orange coloration of these bacterial colonies.[3] Structurally, flexirubins consist of a polyene carboxylic acid chromophore linked to a resorcinol-type phenol (B47542) via an ester bond.[1] Beyond their function as chemotaxonomic markers, flexirubins exhibit a range of biological activities, including significant antioxidant and antimicrobial properties, positioning them as potential candidates for therapeutic and biotechnological applications.[1][3][4]

Chemical Structure and Properties

The core structure of flexirubin consists of a ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore esterified with a 2,5-dialkylresorcinol. Variations in the length of the polyene chain, the nature of the alkyl chains on the resorcinol (B1680541) ring, and substitutions on the phenyl ring give rise to a variety of flexirubin derivatives.[5] A notable characteristic of flexirubins is their reversible color change in response to pH variations; they are yellow-orange in neutral to acidic conditions and turn red or purple in alkaline conditions, a property that can be used for their initial identification.[5][6]

Biosynthesis of Flexirubin

The biosynthesis of flexirubin is a complex process involving a dedicated gene cluster. This pathway can be broadly divided into the synthesis of two main precursors: the dialkylresorcinol (DAR) moiety and the aryl polyene chain, which are subsequently esterified to form the final flexirubin molecule.

The biosynthesis is initiated from chorismate, a key intermediate in the shikimate pathway. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the flexirubin (flx) gene cluster. Key enzymes include a tyrosine ammonia-lyase and a 4-coumarate-CoA ligase, which are responsible for the initiation of the polyene biosynthesis.[7][8] The polyene chain is then assembled through a type II fatty acid synthase-like mechanism.[8][9] The DAR moiety is synthesized via a separate branch of the pathway. Finally, the two precursors are joined by an esterification reaction.

Flexirubin_Biosynthesis cluster_polyene Aryl Polyene Synthesis cluster_dar Dialkylresorcinol (DAR) Synthesis cluster_final Final Assembly Chorismate Chorismate Tyrosine Tyrosine Chorismate->Tyrosine Shikimate Pathway p-Coumaric acid p-Coumaric acid Tyrosine->p-Coumaric acid Tyrosine Ammonia-Lyase (TAL) p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4-Coumarate-CoA Ligase (4CL) Polyene Chain Polyene Chain p-Coumaroyl-CoA->Polyene Chain Type II Fatty Acid Synthase-like enzymes Flexirubin Flexirubin Polyene Chain->Flexirubin Esterification Fatty Acyl-CoA Fatty Acyl-CoA Dialkylresorcinol Dialkylresorcinol Fatty Acyl-CoA->Dialkylresorcinol DAR Synthase (darA, darB) Dialkylresorcinol->Flexirubin Biological_Roles cluster_antioxidant Antioxidant Defense cluster_antimicrobial Antimicrobial Activity cluster_ecological Ecological Significance Flexirubin Flexirubin ROS_Scavenging ROS Scavenging Flexirubin->ROS_Scavenging acts as Bacterial_Inhibition Inhibition of Bacterial Growth Flexirubin->Bacterial_Inhibition exhibits Fungal_Inhibition Inhibition of Fungal Growth Flexirubin->Fungal_Inhibition exhibits Oxidative_Stress_Protection Protection from Oxidative Stress ROS_Scavenging->Oxidative_Stress_Protection Survival Enhanced Survival Oxidative_Stress_Protection->Survival Competition Interspecies Competition Bacterial_Inhibition->Competition Fungal_Inhibition->Competition Competition->Survival Antioxidant_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis Prepare_Flexirubin Prepare Flexirubin Stock (e.g., 10 mM in acetone) Serial_Dilutions Prepare Serial Dilutions (e.g., 0.05-10 mM) Prepare_Flexirubin->Serial_Dilutions Mix_Reagents Mix Flexirubin Dilution with Assay Reagents Incubate Incubate under Specific Conditions Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance at Specific Wavelength Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition or Scavenging Activity Measure_Absorbance->Calculate_Inhibition

References

Foundational

Flexirubin Derivatives: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of flexirubin derivatives, a class of bacterial pigments with notable biological activities. It co...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of flexirubin derivatives, a class of bacterial pigments with notable biological activities. It covers their natural sources, chemical structure, biosynthetic pathways, and reported biological functions, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Flexirubin

Flexirubins are a class of yellowish-orange pigments produced by various bacteria, primarily within the phylum Bacteroidetes.[1] Their presence is often used as a chemotaxonomic marker to differentiate related genera.[2] Structurally, they are composed of a non-isoprenoid aryl-polyene carboxylic acid chromophore esterified with a dialkylresorcinol moiety.[3][4] This unique structure, particularly the polyene system, is responsible for their characteristic color and contributes to their biological activities, such as antioxidant and photoprotective functions.[1][5] Recent studies have highlighted their potential in drug development due to their antioxidant, hepatoprotective, antimicrobial, and anticancer properties.[6][7][8]

Natural Occurrence

Flexirubin pigments are characteristic of bacteria belonging to the phylum Bacteroidetes. While not all members produce these pigments, they have been isolated and identified from several key families and genera.[1]

Family Genus Representative Species
ChitinophagaceaeChitinophagaC. pinensis, C. filiformis[2][3]
NiabellaN. insulamsoli, N. ginsengisoli[5][8]
FlavobacteriaceaeFlavobacteriumF. johnsoniae[2][9]
ChryseobacteriumC. artocarpi, C. oranimense, C. shigense[2][5][10][11]
CytophagaceaeCytophagaCytophaga sp.[5]
SporocytophagaSporocytophaga sp.[5]

Biosynthesis of Flexirubin

The biosynthesis of flexirubin involves two main pathways that converge: the formation of the dialkylresorcinol (DAR) moiety and the synthesis of the aryl-polyene chain. The gene clusters responsible for the biosynthesis have been identified in organisms like Chitinophaga pinensis and Flavobacterium johnsoniae.[3][9]

The synthesis of the polyene chromophore is initiated from L-tyrosine. A tyrosine ammonia-lyase (TAL), encoded by the flxA gene, deaminates tyrosine to 4-coumarate.[3][12] This is then activated by a 4-coumarate-CoA ligase (4CL), encoded by flxY, to form 4-coumaroyl-CoA.[3] This precursor enters a type II fatty acid synthase (FAS)-like pathway for chain extension to build the final polyene structure.[9] The dialkylresorcinol moiety is synthesized via a separate pathway involving the darA and darB genes.[9][13]

Flexirubin_Biosynthesis cluster_polyene Aryl-Polyene Chromophore Synthesis cluster_dar Dialkylresorcinol Synthesis Tyrosine L-Tyrosine Coumarate 4-Coumarate Tyrosine->Coumarate FlxA (TAL) CoumaroylCoA 4-Coumaroyl-CoA Coumarate->CoumaroylCoA FlxY (4CL) Polyene Aryl-Polyene Carboxylic Acid CoumaroylCoA->Polyene Type II FAS-like enzymes Flexirubin Flexirubin Polyene->Flexirubin Esterification FattyAcids Fatty Acid Precursors DAR Dialkylresorcinol (DAR) FattyAcids->DAR darA, darB DAR->Flexirubin

Caption: Postulated biosynthetic pathway of flexirubin.

Experimental Protocols

The general workflow for obtaining pure flexirubin from bacterial cultures involves cultivation, solvent extraction, chromatographic purification, and structural analysis.

Experimental_Workflow cluster_cultivation Production cluster_extraction Extraction & Purification cluster_analysis Analysis Cultivation Bacterial Cultivation (e.g., Nutrient Broth, 30°C) Harvest Cell Harvesting (Centrifugation) Cultivation->Harvest Extraction Pigment Extraction (Acetone) Harvest->Extraction Filtration Filtration / Centrifugation (Remove Cell Debris) Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Column Chromatography (Silica Gel or HPLC) Concentration->Purification Characterization Structural Characterization (UV-Vis, MS, NMR) Purification->Characterization Bioassay Biological Activity Assays (e.g., Antioxidant) Purification->Bioassay

Caption: General experimental workflow for flexirubin isolation.

This protocol is a generalized procedure based on methodologies for Chryseobacterium and Chitinophaga species.[5][6][11][12]

  • Cultivation: Inoculate a loopful of the bacterial culture (e.g., Chryseobacterium artocarpi) into 500 mL of a suitable liquid medium like Nutrient Broth or Luria-Bertani (LB) medium.[5][12] Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until sufficient growth and pigmentation are observed.[5]

  • Cell Harvesting: Pellet the bacterial cells by centrifugation at 8,000-10,000 rpm for 10-15 minutes. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in 50 mL of acetone (B3395972). Agitate the mixture vigorously for 30 minutes in the dark to extract the pigments.[12]

  • Debris Removal: Remove the cell debris by filtration or a second round of centrifugation. Collect the acetone supernatant containing the crude pigment extract.

  • Concentration: Dry the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.[5] Store the resulting crude pigment at -20°C in the dark.[12]

The crude extract can be purified using column chromatography.[5][12]

  • Column Preparation: Pack a glass column with silica (B1680970) gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common system is a gradient of hexane/ethyl acetate (B1210297) (e.g., starting at 4:1) often supplemented with 1% acetic acid to keep the pigment protonated.[12]

  • Fraction Collection: Collect the colored fractions and monitor their purity using Thin Layer Chromatography (TLC) or HPLC.

  • Final Drying: Pool the pure fractions and dry them under reduced pressure.

Biological and Pharmacological Activities

Flexirubin derivatives have been investigated for a range of biological activities, with antioxidant and hepatoprotective effects being the most prominently reported.

The polyene structure and phenolic hydroxyl group of flexirubin are thought to contribute to its ability to scavenge free radicals.[6][8] The antioxidant capacity of flexirubin from Chryseobacterium artocarpi has been quantified using various in vitro assays.[6][10][14]

Assay Concentration (µM) Scavenging / Inhibition Activity (%) Standard Used Reference
DPPH Radical Scavenging 0.4~70.0Trolox[15]
0.005~41.7Trolox[15]
H₂O₂ Scavenging 1.093.85Trolox[6]
0.00565.77Trolox[6]
Hydroxyl (•OH) Scavenging 1.091.65Ascorbic Acid[6]
0.0183.58Ascorbic Acid[6]
Lipid Peroxidation (FTC) 1.091.03Trolox[15]
ABTS⁺ Radical Scavenging N/A38.96N/A[11]

Note: Values are approximated from published data. N/A indicates data was not specified in the source.

Flexirubin extracted from Chryseobacterium artocarpi has demonstrated significant hepatoprotective effects against CCl₄-induced liver injury in mice.[7] Pretreatment with flexirubin at doses of 125, 250, and 500 mg/kg bw/d for seven days resulted in:

  • Significant decreases in elevated serum levels of ALT, AST, ALP, and LDH.[7]

  • Attenuation of oxidative stress by reducing liver MDA and increasing SOD and CAT antioxidant enzyme activities.[7]

  • Remarkable anti-inflammatory activity via suppression of TNF-α and COX-2.[7]

  • Significant anti-apoptotic activity by upregulating Bcl-2 and downregulating Bax and Caspase-3.[7]

  • Antimicrobial and Anticancer: Some reports suggest flexirubin possesses antimicrobial and anticancer activities, although these are less extensively studied than its antioxidant properties.[6][8]

  • UV Protection: The pigment may play a role in protecting the producing bacteria from UV radiation damage.[5]

Protocols for Biological Assays

This protocol is adapted from Brand-Williams et al. (1995) as cited in studies on flexirubin.[6]

  • Preparation: Prepare a stock solution of flexirubin (e.g., 10 mM in acetone) and make serial dilutions to achieve the desired test concentrations (e.g., 0.005–1.0 µM).[15] Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a microplate well or cuvette, mix 100 µL of the flexirubin sample with 100 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer. A control is prepared using the solvent instead of the flexirubin sample.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

This protocol is based on the method described by Ruch et al. (1989) and applied to flexirubin.[6][15]

  • Preparation: Prepare a 43 mM solution of H₂O₂ in a phosphate (B84403) buffer (0.1 M, pH 7.4). Prepare flexirubin samples at various concentrations.[15]

  • Reaction: Add 0.1 mL of the flexirubin sample to 1 mL of the H₂O₂ solution.[6]

  • Incubation: Incubate the mixture at 37°C for 10 minutes.

  • Measurement: Measure the absorbance at 230 nm against a blank solution containing phosphate buffer without H₂O₂. The control contains H₂O₂ solution without the test sample.

  • Calculation: The percentage of H₂O₂ scavenged is calculated using the same formula as the DPPH assay.

Conclusion

Flexirubin and its derivatives represent a structurally unique class of bacterial pigments with significant, quantifiable biological activities. Their natural occurrence within the Bacteroidetes phylum makes these organisms a promising source for novel compounds. The well-documented antioxidant and hepatoprotective effects, supported by detailed in vitro and in vivo data, position flexirubin as a compound of interest for further investigation in the fields of natural product chemistry, pharmacology, and drug development. The established protocols for isolation and bioactivity assessment provide a solid foundation for future research into the therapeutic potential of these compelling natural products.

References

Exploratory

The Chromophore of Flexirubin: A Technical Guide for Researchers

An In-depth Examination of the Structure, Biosynthesis, and Physicochemical Properties of a Novel Bacterial Pigment Abstract Flexirubin and its derivatives are a class of yellow-orange pigments characteristic of several...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Biosynthesis, and Physicochemical Properties of a Novel Bacterial Pigment

Abstract

Flexirubin and its derivatives are a class of yellow-orange pigments characteristic of several bacterial genera within the phylum Bacteroidetes, including Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga.[1] These pigments are distinguished by their unique chemical structure, featuring a polyene carboxylic acid chromophore esterified to a dialkylresorcinol moiety.[2][3] This technical guide provides a comprehensive overview of the flexirubin chromophore, detailing its structure, biosynthetic pathway, physicochemical properties, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this novel class of bioactive compounds.

The Flexirubin Chromophore: Structure and Properties

The core of the flexirubin pigment is its chromophore, a ω-(4-hydroxyphenyl)polyene carboxylic acid.[2][3] This extended conjugated system of alternating single and double bonds is responsible for the pigment's characteristic absorption of visible light and its resulting yellow-orange color.[4] The polyene chain is attached to a phenolic ring, and variations in the length of this chain, as well as substitutions on the aromatic ring, contribute to the diversity of flexirubin-type pigments observed in nature.[2] The chromophore is esterified to a 2,5-dialkylresorcinol (DAR) unit, which anchors the pigment in the bacterial outer membrane.[2]

A key diagnostic feature of flexirubin is its reversible color change in the presence of alkali.[2] The addition of a potassium hydroxide (B78521) (KOH) solution to bacterial colonies or extracts containing flexirubin results in a color shift from yellow-orange to red or deep brown, which is reversed upon acidification.[2] This halochromic behavior is attributed to the deprotonation of the phenolic hydroxyl groups within the chromophore.[4]

Physicochemical Data

The physicochemical properties of flexirubin are crucial for its extraction, characterization, and potential applications. The pigment is generally insoluble in water but soluble in organic solvents like acetone (B3395972), as well as in alkaline aqueous solutions.[5]

PropertyValueSolvent/Conditions
Melting Point 174–176 °CNot specified
UV-Vis Absorption Maximum (λmax) ~450 - 452 nmAcetone, Methanol (B129727)
Molar Absorptivity (ε) 19 - 84 L mol⁻¹ cm⁻¹Range across various organic solvents including acetone, ethanol, and butanol.[1][6]

Biosynthesis of the Flexirubin Chromophore

The biosynthesis of the flexirubin chromophore is a complex process involving a dedicated gene cluster that encodes a suite of enzymes. The pathway initiates with an amino acid precursor and proceeds through a polyketide-like synthesis mechanism.[2][3]

Initiation of the Biosynthetic Pathway

The biosynthesis of the polyene chain begins with the amino acid L-tyrosine.[2] Two key enzymes encoded by the flx gene cluster, a Tyrosine Ammonia-Lyase (TAL) and a 4-Coumarate-CoA Ligase (4CL) , catalyze the initial steps.[2]

  • Deamination of Tyrosine: The TAL enzyme (encoded by flxA) catalyzes the deamination of L-tyrosine to produce 4-coumaric acid (p-coumaric acid).[2]

  • Activation of 4-Coumaric Acid: The 4CL enzyme (encoded by flxY) then activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.[2] This activated molecule serves as the starter unit for the subsequent polyketide synthesis.

Polyene Chain Elongation

Following the formation of the 4-coumaroyl-CoA starter unit, a Type II polyketide synthase (PKS) complex extends the polyene chain.[2][7] This complex includes several key enzymes encoded within the flx gene cluster:

  • β-ketoacyl synthases (KS): Catalyze the condensation of malonyl-CoA extender units to the growing polyketide chain.[2]

  • Acyl Carrier Proteins (ACP): Covalently hold the growing polyketide chain via a phosphopantetheine arm.

  • Ketoreductases (KR) and Dehydratases (DH): Modify the β-keto groups introduced during each extension cycle to form the characteristic double bonds of the polyene chain.[2]

The iterative action of these enzymes leads to the formation of the full-length polyene carboxylic acid.

Final Assembly

The final step in the formation of flexirubin is the esterification of the completed polyene carboxylic acid chromophore with the dialkylresorcinol (DAR) moiety. The biosynthesis of the DAR component is governed by a separate set of genes, often found in proximity to the flexirubin biosynthesis cluster.[3]

Flexirubin_Biosynthesis cluster_start Initiation cluster_elongation Polyene Elongation cluster_final Final Assembly L-Tyrosine L-Tyrosine 4-Coumaric Acid 4-Coumaric Acid L-Tyrosine->4-Coumaric Acid TAL (flxA) 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric Acid->4-Coumaroyl-CoA 4CL (flxY) PKS Type II Polyketide Synthase Complex (KS, ACP, KR, DH) 4-Coumaroyl-CoA->PKS Growing Polyene Chain Growing Polyene Chain PKS->Growing Polyene Chain Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyene Carboxylic Acid Polyene Carboxylic Acid Growing Polyene Chain->Polyene Carboxylic Acid Flexirubin Flexirubin Polyene Carboxylic Acid->Flexirubin Dialkylresorcinol Dialkylresorcinol Dialkylresorcinol->Flexirubin

Biosynthesis of the Flexirubin Chromophore.

Experimental Protocols

The study of flexirubin involves a series of well-established experimental procedures for its extraction, purification, and characterization.

Extraction of Flexirubin

A common method for extracting flexirubin from bacterial biomass involves the use of an organic solvent, typically acetone.

Protocol for Acetone Extraction:

  • Harvest bacterial cells from a liquid culture by centrifugation (e.g., 8,000 rpm for 10 minutes at 4°C).

  • Wash the cell pellet with deionized water and centrifuge again to remove residual media.

  • Resuspend the cell pellet in acetone. The volume of acetone will depend on the amount of biomass.

  • Facilitate cell lysis and pigment release by sonication or vigorous shaking in the dark for approximately 30 minutes.[2]

  • Separate the cell debris from the pigment-containing acetone extract by centrifugation or filtration.

  • Concentrate the acetone extract using a rotary evaporator at a temperature below 50°C to avoid pigment degradation.[4]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for purifying flexirubin from the crude extract. Reverse-phase chromatography is typically employed.

Example HPLC Protocol:

  • Column: A C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of two solvents is often used.

    • Solvent A: An aqueous buffer, for example, 50 mM phosphate (B84403) buffer at a low pH (e.g., pH 2.4).

    • Solvent B: An organic solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.

  • Gradient: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 20% to 100% B over 30 minutes) is used to elute the pigments.

  • Detection: A photodiode array (PDA) or a UV-Vis detector set to the absorption maximum of flexirubin (around 450 nm) is used to monitor the elution.[2]

  • Fraction Collection: Fractions corresponding to the flexirubin peaks are collected for further analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis and Collection CrudeExtract Crude Acetone Extract FilteredSample Filtered Sample CrudeExtract->FilteredSample Injector Injector FilteredSample->Injector Column C18 Reverse-Phase Column Injector->Column Detector PDA/UV-Vis Detector (~450 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram FractionCollector Fraction Collector Detector->FractionCollector PurifiedFlexirubin Purified Flexirubin FractionCollector->PurifiedFlexirubin

General Workflow for HPLC Purification of Flexirubin.
Characterization Techniques

The purified flexirubin can be characterized using a variety of spectroscopic techniques:

  • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) and molar absorptivity (ε).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in structural elucidation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.[5]

Conclusion

The flexirubin chromophore represents a fascinating and structurally unique class of natural pigments. Its biosynthesis via a hybrid amino acid and polyketide pathway highlights the metabolic diversity of bacteria. A thorough understanding of its structure, biosynthesis, and physicochemical properties is essential for harnessing its potential in various applications, including as a natural colorant, an antioxidant, and potentially as a lead compound in drug discovery. The experimental protocols outlined in this guide provide a solid foundation for researchers to isolate, purify, and characterize this intriguing molecule.

References

Foundational

Flexirubin: A Chemotaxonomic Compass in the Phylum Bacteroidetes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Within the diverse phylum of Bacteroidetes, a group of Gram-negative, non-spore-forming, anaerobic or aerobic rods,...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the diverse phylum of Bacteroidetes, a group of Gram-negative, non-spore-forming, anaerobic or aerobic rods, the production of distinctive pigments serves as a valuable characteristic for taxonomic classification. Among these, the flexirubin-type pigments stand out as significant chemotaxonomic markers. These yellow-orange pigments, first isolated from Flexibacter elegans, are not only responsible for the coloration of many members of the Cytophaga-Flavobacterium-Bacteroides (CFB) group but also offer a tangible means to differentiate between related genera. This technical guide provides a comprehensive overview of flexirubin, its biosynthesis, distribution, and the analytical techniques employed for its detection and characterization, tailored for professionals in research and drug development.

Flexirubin and its derivatives are a class of polyene carboxylic acids esterified with a 2,5-dialkylresorcinol. Their unique chemical structure and characteristic color change in the presence of alkali form the basis of their utility in bacterial systematics. Understanding the nuances of flexirubin production and detection is crucial for accurate identification and classification of Bacteroidetes, a phylum of increasing interest due to its roles in various environments, from soil and marine ecosystems to the human gut microbiome.

Distribution of Flexirubin in Bacteroidetes

Flexirubin pigments are prevalent across several genera within the phylum Bacteroidetes. Their presence or absence, and variations in their chemical structure, can provide valuable chemotaxonomic insights. The following table summarizes the known distribution of flexirubin-producing genera.

GenusPresence of FlexirubinRepresentative Species
FlexibacterYesFlexibacter elegans[1]
CytophagaYesCytophaga johnsonae[2]
SporocytophagaYesNot specified in provided results
FlavobacteriumYesFlavobacterium johnsoniae[1], Flavobacterium columnare, Flavobacterium psychrophilum[3]
ChryseobacteriumYesChryseobacterium artocarpi[4], Chryseobacterium shigense[5], Chryseobacterium sp. UTM-3T[4]
TenacibaculumNoTenacibaculum maritimum[3]

Flexirubin Biosynthesis

The biosynthesis of flexirubin is a complex process involving a dedicated gene cluster. Key genes involved in this pathway have been identified in species such as Chitinophaga pinensis and Flavobacterium johnsoniae. The overall process can be conceptualized as the synthesis of two main precursors, a polyene carboxylic acid and a dialkylresorcinol, followed by their esterification.

The biosynthesis of the dialkylresorcinol moiety is initiated by the enzymes DarA and DarB. The polyene chain synthesis is initiated by a tyrosine ammonia-lyase (TAL), encoded by the flxA gene, which converts tyrosine to p-coumaric acid. This is then activated by a 4-coumarate-CoA ligase, encoded by flxY. The activated precursor then enters a polyketide synthase-like pathway to generate the final polyene carboxylic acid.

Flexirubin_Biosynthesis Tyrosine Tyrosine pCoumaric_Acid p-Coumaric Acid Tyrosine->pCoumaric_Acid FlxA (TAL) pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_Acid->pCoumaroyl_CoA FlxY (4CL) Polyene_Synthase Polyketide Synthase-like (PKS) Pathway pCoumaroyl_CoA->Polyene_Synthase Polyene_Carboxylic_Acid Polyene Carboxylic Acid Polyene_Synthase->Polyene_Carboxylic_Acid Esterification Esterification Polyene_Carboxylic_Acid->Esterification Fatty_Acid_Precursors Fatty Acid Precursors Dialkylresorcinol_Synthase Dialkylresorcinol Synthase (DarA, DarB) Fatty_Acid_Precursors->Dialkylresorcinol_Synthase Dialkylresorcinol 2,5-Dialkylresorcinol Dialkylresorcinol_Synthase->Dialkylresorcinol Dialkylresorcinol->Esterification Flexirubin Flexirubin Esterification->Flexirubin

Biosynthesis pathway of flexirubin.

Experimental Protocols

A variety of experimental techniques are employed for the detection, extraction, and characterization of flexirubin pigments. The following sections detail the methodologies for key experiments.

KOH Test for Flexirubin Detection

This simple and rapid colorimetric test is a primary method for the presumptive identification of flexirubin-producing bacteria.[6]

Principle: The phenolic hydroxyl group in the flexirubin structure leads to a characteristic bathochromic shift (a shift in absorbance to a longer wavelength) in the presence of a strong base, resulting in a visible color change. This change is reversible upon acidification.[7]

Procedure:

  • Culture the bacterial strain on an appropriate solid medium until visible colonies are formed.

  • Place a drop of 20% (w/v) potassium hydroxide (B78521) (KOH) solution directly onto a bacterial colony or a mass of cells collected on a glass slide.[3]

  • Observe for an immediate color change from the original yellow-orange to red, purple, or brown.[3][6]

  • To confirm the reversibility, decant the excess KOH and add a drop of a weak acid, such as acetic acid. The original yellow-orange color should return.[6]

Interpretation:

  • Positive Result: A rapid color change to red, purple, or brown upon addition of KOH, which reverts to the original color with the addition of acid, indicates the presence of flexirubin-type pigments.

  • Negative Result: No color change upon the addition of KOH suggests the absence of flexirubin pigments. The yellow-orange color in such cases may be due to other pigments like carotenoids.[3]

Extraction and Purification of Flexirubin

For detailed structural and quantitative analysis, flexirubin must be extracted from the bacterial cells and purified.

Procedure:

  • Cultivation: Grow the bacterial strain in a suitable liquid medium (e.g., Nutrient Broth) with appropriate aeration and agitation.[4]

  • Cell Harvesting: Centrifuge the culture broth (e.g., 8,000 x g for 10 minutes) to pellet the bacterial cells.

  • Extraction: Resuspend the cell pellet in acetone (B3395972). The mixture can be sonicated to enhance cell lysis and pigment release.[4]

  • Clarification: Centrifuge the acetone extract to remove cell debris.

  • Concentration: The supernatant containing the pigment can be concentrated using a rotary evaporator.

  • Purification: The crude extract can be further purified using column chromatography. A common stationary phase is silica (B1680970) gel, with a mobile phase gradient of petroleum ether, benzene, and acetone.[4]

Analytical Techniques

HPLC is a powerful technique for separating and quantifying different flexirubin derivatives within a sample.

Typical Parameters:

  • Column: Reverse-phase C18 column.[8]

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., 50 mM phosphate (B84403) buffer, pH 2.4) and an organic solvent like methanol (B129727) with 0.1% acetic acid.[2][8]

  • Detection: A diode-array detector (DAD) is used to monitor the absorbance at the maximum wavelength for flexirubin, which is typically around 450 nm.[4][9]

Mass spectrometry is employed for the structural elucidation of flexirubin by providing accurate mass-to-charge ratio data.

Techniques:

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-MS and MALDI-tandem MS (MS/MS) can be used to determine the molecular weight of the intact flexirubin molecule and to obtain fragmentation patterns for structural confirmation.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (e.g., with a Diode Array Detector, LC-DAD-MS) allows for the separation of different flexirubin species followed by their mass analysis.[4][11]

Raman spectroscopy is a non-destructive technique that provides detailed structural information about flexirubin pigments directly from bacterial colonies or cell extracts.[1][12]

Key Spectral Features:

  • The C=C stretching band (ν1) is a prominent feature in the Raman spectrum of flexirubins. The position of this band can differentiate between flexirubins from different genera. For example, in Flavobacterium johnsoniae, this band is observed at 1527–1529 cm⁻¹, while in Flexibacter elegans, it appears at 1512–1516 cm⁻¹.[12]

  • The region between 2500–2750 cm⁻¹ can also show distinguishing features that help in discriminating between different flexirubins.[1][13]

Quantitative Data

The production of flexirubin can vary significantly between different species and under different culture conditions.

SpeciesPigment YieldCulture ConditionsReference
Chryseobacterium artocarpi CECT 84970.095 mg/LNot specified[4]
Chryseobacterium sp.0.443 ± 0.047 g/LComplex medium[4]

Chemotaxonomic Significance and Workflow

The presence and type of flexirubin are valuable characteristics in the polyphasic approach to bacterial taxonomy, which combines phenotypic, chemotaxonomic, and genotypic data.

Chemotaxonomic_Workflow Bacterial_Isolate Bacterial Isolate (Phylum Bacteroidetes) KOH_Test KOH Test Bacterial_Isolate->KOH_Test Positive_Result Positive (Color Change) KOH_Test->Positive_Result Negative_Result Negative (No Color Change) KOH_Test->Negative_Result Flexirubin_Producer Presumptive Flexirubin Producer Positive_Result->Flexirubin_Producer Non_Producer Non-Flexirubin Producer Negative_Result->Non_Producer Extraction_Purification Extraction & Purification Flexirubin_Producer->Extraction_Purification Taxonomic_Classification Taxonomic Classification Non_Producer->Taxonomic_Classification Analytical_Techniques Analytical Techniques (HPLC, MS, Raman) Extraction_Purification->Analytical_Techniques Structural_Characterization Structural Characterization Analytical_Techniques->Structural_Characterization Structural_Characterization->Taxonomic_Classification

Chemotaxonomic workflow using flexirubin.

Conclusion

Flexirubin pigments are more than just a colorful trait of many Bacteroidetes; they are a cornerstone of their chemotaxonomy. The straightforward KOH test provides a rapid and effective initial screening method, while more sophisticated analytical techniques like HPLC, mass spectrometry, and Raman spectroscopy allow for detailed structural characterization and quantification. For researchers in microbiology, microbial ecology, and drug discovery, a thorough understanding of flexirubin provides a powerful tool for the accurate identification and classification of this important phylum of bacteria. The continued study of flexirubin biosynthesis and its distribution will undoubtedly lead to a more refined taxonomic framework for the Bacteroidetes and may uncover novel bioactive properties of these unique pigments.

References

Exploratory

Flexirubin: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract Flexirubin, a characteristic pigment found in bacteria belonging to the phylum Bacteroidetes, has garnered significant scientific interest due to i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flexirubin, a characteristic pigment found in bacteria belonging to the phylum Bacteroidetes, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth exploration of the general mechanism of action of flexirubin, with a primary focus on its well-documented antioxidant properties. Additionally, this document summarizes the current understanding of its antimicrobial and anticancer activities, its potential as a photosensitizer, and its emerging role in cellular signaling pathways. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.

Core Mechanism of Action: Antioxidant Activity

Flexirubin exhibits potent antioxidant activity, primarily attributed to its chemical structure, which features a polyene chromophore and a phenolic hydroxyl group.[1] This structure enables flexirubin to act as a radical scavenger and a metal chelator, thereby mitigating oxidative stress.

Radical Scavenging Activity

Flexirubin demonstrates significant efficacy in scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), superoxide (B77818) anions (O₂•⁻), and nitric oxide (NO•).[1][2][3] The primary mechanism of radical scavenging is through hydrogen atom transfer from the phenolic group of the flexirubin molecule.[1]

Lipid Peroxidation Inhibition

Flexirubin effectively inhibits lipid peroxidation, a critical process in cellular damage induced by oxidative stress.[1] Its ability to chelate ferrous ions (Fe²⁺) is believed to contribute to this inhibitory effect, as Fe²⁺ can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[1]

Quantitative Antioxidant Data

The antioxidant capacity of flexirubin has been quantified using various in vitro assays. The following table summarizes key quantitative data from studies on flexirubin extracted from Chryseobacterium artocarpi CECT 8497.

Antioxidant AssayFlexirubin Concentration% Inhibition/ActivityStandard CompoundStandard Concentration% Inhibition/ActivityReference
Hydroxyl Radical Scavenging 1.0 µM91.65 ± 1.38%Ascorbic Acid0.6 µM86.42 ± 1.05%[1]
0.75 µM86.67 ± 0.83%Ascorbic Acid0.6 µM86.42 ± 1.05%[1]
0.5 µM84.31 ± 3.07%Ascorbic Acid0.6 µM86.42 ± 1.05%[1]
Hydrogen Peroxide Scavenging 1.0 µM93.85%TroloxNot specified95.58%[1]
Superoxide Anion Scavenging 1.0 µMNot specifiedNot specifiedNot specifiedNot specified[2]
Nitric Oxide Radical Scavenging 1.0 µM35.46%TroloxNot specifiedNot specified[1]
Ferrous Ion Chelating Ability 1.0 µM30.02%TroloxNot specified33.61 ± 1.11%[1]
DPPH Radical Scavenging 0.4 µM70.0%Not specifiedNot specifiedNot specified[2]
Experimental Protocols for Antioxidant Assays

This assay is based on the Fenton reaction, where hydroxyl radicals are generated and subsequently detected by their ability to degrade a detector molecule.

  • Reagents: Phosphate (B84403) buffer (pH 7.4), FeSO₄, EDTA, H₂O₂, and a detector molecule (e.g., deoxyribose).

  • Procedure:

    • Prepare a reaction mixture containing the detector molecule, FeSO₄, and EDTA in phosphate buffer.

    • Add the flexirubin sample at various concentrations.

    • Initiate the reaction by adding H₂O₂.

    • Incubate the mixture at a specified temperature and duration.

    • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

    • Measure the degradation of the detector molecule, often by reacting it with thiobarbituric acid (TBA) to form a colored product, and measure the absorbance at a specific wavelength.

  • Calculation: The percentage of hydroxyl radical scavenging activity is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.

This assay measures the ability of an antioxidant to directly scavenge hydrogen peroxide.[1]

  • Reagents: Phosphate buffer (0.1 M, pH 7.4), Hydrogen peroxide solution (43 mM).[1]

  • Procedure:

    • Mix 0.1 mL of flexirubin at different concentrations with 1 mL of hydrogen peroxide solution.[1]

    • Incubate the mixture at 37 °C for 10 minutes.[1]

    • Measure the absorbance of the remaining hydrogen peroxide at 230 nm using a UV spectrophotometer.[1]

  • Calculation: The percentage of H₂O₂ scavenging is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100.[1]

This assay utilizes a non-enzymatic system (e.g., PMS/NADH) to generate superoxide radicals, which then reduce a detector molecule like nitro blue tetrazolium (NBT).[1]

  • Reagents: Phosphate buffer (100 mM, pH 7.8), NBT (156 µM), NADH (468 µM), and phenazine (B1670421) methosulfate (PMS).[1]

  • Procedure:

    • Prepare a reaction mixture containing NBT and NADH in phosphate buffer.[1]

    • Add 0.1 mL of flexirubin at various concentrations.[1]

    • Initiate the reaction by adding PMS.

    • Incubate at room temperature for 15 minutes.[1]

    • Measure the absorbance of the formed formazan (B1609692) at a specific wavelength.

  • Calculation: The percentage of superoxide radical scavenging is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.

This method is based on the generation of nitric oxide from sodium nitroprusside and its detection by the Griess reagent.[1]

  • Reagents: Sodium nitroprusside (10 mM in PBS, pH 7.4), Griess reagent (1% sulphanilamide, 2% phosphoric acid, and 0.1% naphthyl ethylenediamine (B42938) dihydrochloride).[1]

  • Procedure:

    • Mix 3 mL of sodium nitroprusside with 0.1 mL of flexirubin at different concentrations.[1]

    • Incubate the mixture at 37 °C for 60 minutes.[1]

    • Add 5 mL of Griess reagent and incubate at 25 °C for 30 minutes in the dark.[1]

    • Measure the absorbance of the pink chromophore at 546 nm.[1]

  • Calculation: The percentage of nitric oxide scavenging is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) * 100.[1]

Proposed Antioxidant Mechanism Workflow

Flexirubin_Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Flexirubin Flexirubin cluster_Products Neutralized Products ROS •OH, H₂O₂, O₂•⁻ Flexirubin Flexirubin (Phenolic Hydroxyl Group) ROS->Flexirubin Radical Attack Neutralized_ROS H₂O, O₂ Flexirubin->Neutralized_ROS Reduces ROS Oxidized_Flexirubin Oxidized Flexirubin Flexirubin->Oxidized_Flexirubin Donates H•

Caption: Flexirubin's radical scavenging mechanism via hydrogen donation.

Antimicrobial Activity

Flexirubin has demonstrated antimicrobial activity against a range of bacteria and fungi.[4][5] While the precise mechanism is not as extensively studied as its antioxidant properties, it is believed to involve disruption of cellular membranes and induction of oxidative stress.

Antibacterial and Antifungal Spectrum

Studies have shown that flexirubin exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Bacillus sphaericus, as well as the fungus Candida albicans.[4][5] However, some studies have reported weaker antibacterial activity against certain strains like Staphylococcus aureus and no inhibition of Pseudomonas aeruginosa.[6]

Proposed Antimicrobial Mechanism

The lipophilic nature of flexirubin, due to its long polyene chain and dialkylresorcinol moiety, suggests a potential interaction with the lipid components of microbial cell membranes. This interaction could lead to:

  • Membrane Disruption: Alteration of membrane fluidity and permeability, leading to leakage of intracellular components.

  • Inhibition of Membrane-Bound Enzymes: Interference with the function of essential enzymes located in the cell membrane.

  • Induction of Oxidative Stress: The pro-oxidant activity of flexirubin under certain conditions could generate ROS within the microbial cells, leading to cellular damage.

Experimental Protocol for Antimicrobial Activity

This is a common method to assess the antimicrobial activity of a compound.[5]

  • Materials: Nutrient agar (B569324) plates, microbial cultures (E. coli, B. sphaericus, C. albicans), sterile cork borer, flexirubin extract.[5]

  • Procedure:

    • Prepare a lawn culture of the test microorganism on the agar plate.

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the flexirubin extract into the wells.

    • Incubate the plates at an appropriate temperature for 24-48 hours.

    • Measure the diameter of the zone of inhibition around the wells.

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Biosynthesis of Flexirubin

The biosynthesis of flexirubin is a complex process involving a dedicated gene cluster. The pigment is composed of two main moieties: a dialkylresorcinol (DAR) and a polyene carboxylic acid.

Biosynthetic Gene Cluster

The genes responsible for flexirubin biosynthesis are organized in a cluster. Key enzymes encoded by this cluster include:

  • Tyrosine Ammonia-Lyase (TAL): Initiates the synthesis of the polyene moiety from tyrosine.

  • 4-Coumarate-CoA Ligase (4CL): Activates the product of the TAL reaction.

  • Type II Polyketide Synthase (PKS)-like enzymes: Responsible for the elongation of the polyene chain.

  • DAR biosynthesis enzymes: Synthesize the dialkylresorcinol moiety from fatty acid precursors.

Biosynthesis Pathway Overview

Flexirubin_Biosynthesis Tyrosine Tyrosine p_Coumaric_acid p-Coumaric acid Tyrosine->p_Coumaric_acid TAL Polyene_Chain Polyene Carboxylic Acid p_Coumaric_acid->Polyene_Chain 4CL, PKS-like enzymes Flexirubin Flexirubin Polyene_Chain->Flexirubin Fatty_Acids Fatty Acid Precursors DAR Dialkylresorcinol (DAR) Fatty_Acids->DAR DAR enzymes DAR->Flexirubin

Caption: Simplified overview of the flexirubin biosynthesis pathway.

Other Biological Activities and Future Directions

Anticancer and Cytotoxic Activity

Flexirubin has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical cancer).[7] The mechanism is thought to involve the induction of apoptosis.

Potential as a Photosensitizer

The extended polyene structure of flexirubin suggests it may act as a photosensitizer. Upon absorption of light, it could potentially generate singlet oxygen and other ROS, which are cytotoxic. This property could be exploited in photodynamic therapy for cancer and microbial infections. Further research is needed to validate this potential and elucidate the specific photochemical mechanisms.

Involvement in Signaling Pathways

Recent evidence suggests that flexirubin may modulate cellular signaling pathways. One study indicated its involvement in the upregulation of the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response, in a model of hepatoprotection.[8][9]

Nrf2_HO1_Pathway cluster_nucleus Flexirubin Flexirubin Oxidative_Stress Oxidative Stress Flexirubin->Oxidative_Stress Reduces Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) HO1 Heme Oxygenase-1 (HO-1) & other antioxidant enzymes ARE->HO1 Induces transcription of Cellular_Protection Cellular Protection HO1->Cellular_Protection Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE Binds to

Caption: Proposed role of flexirubin in the Nrf2/HO-1 signaling pathway.

Role as a Virulence Factor

The role of microbial pigments as virulence factors is an emerging area of research.[10][11] While flexirubin's primary function in the producing organism is thought to be photoprotection, its antioxidant properties could potentially help pathogenic bacteria resist oxidative stress from the host immune system. However, direct evidence for flexirubin acting as a virulence factor is currently limited.

Conclusion

Flexirubin is a multifaceted bacterial pigment with a well-established mechanism of action as an antioxidant. Its ability to scavenge free radicals and inhibit lipid peroxidation underscores its potential for applications in industries ranging from pharmaceuticals to cosmetics. While its antimicrobial and anticancer activities are promising, further research is required to fully elucidate the underlying mechanisms. The potential of flexirubin as a photosensitizer and its interaction with cellular signaling pathways represent exciting avenues for future investigation. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing natural product.

References

Foundational

An In-depth Technical Guide to Polyene Pigments in Bacteria

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of polyene pigments in bacteria, with a focus on their biosynthesis, regulation, chemical properties, and biolo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of polyene pigments in bacteria, with a focus on their biosynthesis, regulation, chemical properties, and biological functions. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

Introduction to Bacterial Polyene Pigments

Polyene pigments are a diverse class of secondary metabolites produced by various bacteria, contributing to their characteristic coloration, which can range from yellow and orange to red. These pigments are broadly classified into two main categories: carotenoids and aryl polyenes.

Carotenoids are isoprenoid-based pigments, with the most common being C40 tetraterpenoids, though C30, C45, and C50 variants also exist in bacteria.[1][2] They are known for their antioxidant properties and their role in protecting cells from photo-oxidative damage.[3] A notable example is staphyloxanthin, a golden C30 carotenoid produced by Staphylococcus aureus, which acts as a significant virulence factor by protecting the bacterium from the host's immune response.[1][3]

Aryl polyenes are another major group of bacterial pigments, characterized by a polyene chain attached to one or more aromatic rings. This group includes pigments like xanthomonadins and flexirubins. Xanthomonadins are brominated aryl-polyene pigments exclusive to the genus Xanthomonas and serve as a chemotaxonomic marker.[4][5] They play a role in protecting the bacteria from photobiological damage.[6] Flexirubins are non-isoprenoid aryl-polyene carboxylic acids esterified with a dialkylresorcinol, commonly found in bacteria belonging to the Bacteroidetes phylum.[7]

Quantitative Data of Major Bacterial Polyene Pigments

The following tables summarize key quantitative data for representative bacterial polyene pigments.

PigmentProducing Bacteria (Example)Molecular FormulaMolecular Weight ( g/mol )Absorption Maxima (λmax in nm)Solvent
Staphyloxanthin Staphylococcus aureusC₅₁H₇₈O₈819.177[1][8]450, 470, 480[9][10]Methanol, Ethanol
Flexirubin Flavobacterium johnsoniaeC₄₃H₅₄O₄634.9[11][12][13]~450[14]Acetone
Xanthomonadin I Xanthomonas juglandisC₂₈H₃₀Br₂O₃574.353[15]418, 437, 463[4][5]Petroleum Ether
440-448[16][17]Methanol
β-Carotene Erythrobacter longusC₄₀H₅₆536.87453, 480[18]Methanol

Table 1: Physicochemical Properties of Selected Bacterial Polyene Pigments.

PigmentProducing BacteriaProduction YieldCulture ConditionsReference
Staphyloxanthin Staphylococcus aureus165.21 units/cellMilk agar, pH 8, 37°C, 72h[4][8][19][20][21]
Flexirubin Chryseobacterium artocarpiNot specifiedNutrient broth, 30°C, 200 rpm, 24h[22]
Xanthomonadin Xanthomonas spp.0.96 g/50mL (crude xanthan gum containing pigment)Fermentation medium[15]

Table 2: Reported Production Yields of Bacterial Polyene Pigments. (Note: Direct yield comparison is challenging due to variations in measurement units and experimental conditions.)

Biosynthesis of Bacterial Polyene Pigments

The biosynthetic pathways of bacterial polyene pigments are complex and involve multiple enzymatic steps. Understanding these pathways is crucial for metabolic engineering efforts aimed at enhancing pigment production.

Carotenoid Biosynthesis (General Pathway)

Carotenoid biosynthesis in bacteria typically starts from the central isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Carotenoid_Biosynthesis cluster_MEP MEP/MVA Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP CrtE DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP CrtE GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CrtE Phytoene Phytoene (C40) GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CrtZ Other_Carotenoids Other Carotenoids Zeaxanthin->Other_Carotenoids

General Carotenoid Biosynthesis Pathway.
Staphyloxanthin Biosynthesis in Staphylococcus aureus

Staphyloxanthin is a C30 carotenoid derived from two molecules of farnesyl pyrophosphate (FPP). The biosynthesis is governed by the crtOPQMN operon.

Staphyloxanthin_Biosynthesis FPP 2x Farnesyl Pyrophosphate (FPP) Dehydrosqualene Dehydrosqualene (4,4'-diapophytoene) FPP->Dehydrosqualene CrtM Diaponeurosporene 4,4'-Diaponeurosporene Dehydrosqualene->Diaponeurosporene CrtN Diaponeurosporenic_acid 4,4'-Diaponeurosporenic acid Diaponeurosporene->Diaponeurosporenic_acid CrtP Glucosyl_diaponeurosporenoate Glucosyl-4,4'-diaponeurosporenoate Diaponeurosporenic_acid->Glucosyl_diaponeurosporenoate CrtQ Staphyloxanthin Staphyloxanthin Glucosyl_diaponeurosporenoate->Staphyloxanthin CrtO Xanthomonadin_Biosynthesis Chorismate Chorismate HBA 3-Hydroxybenzoic Acid (3-HBA) Chorismate->HBA XanB2 HBA_ACP 3-HBA-S-ACP HBA->HBA_ACP XanA2, XanC Polyketide_chain Polyketide Chain Elongation HBA_ACP->Polyketide_chain Type II PKS (pig cluster) Aryl_polyene Aryl Polyene Intermediate Polyketide_chain->Aryl_polyene Xanthomonadin Xanthomonadin Aryl_polyene->Xanthomonadin Tailoring enzymes (e.g., halogenase) Flexirubin_Biosynthesis Aromatic_AA Aromatic Amino Acid (e.g., Tyrosine) Aryl_polyene_acid Aryl-polyene Carboxylic Acid Aromatic_AA->Aryl_polyene_acid PKS-like pathway Flexirubin Flexirubin Aryl_polyene_acid->Flexirubin Esterification Fatty_acid_precursors Fatty Acid Precursors Dialkylresorcinol Dialkylresorcinol Fatty_acid_precursors->Dialkylresorcinol PKS pathway Dialkylresorcinol->Flexirubin Experimental_Workflow Cultivation Bacterial Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction Pigment Extraction (Solvent) Harvesting->Extraction Purification Purification (TLC/Column Chromatography) Extraction->Purification Analysis Analysis Purification->Analysis Spectro Spectrophotometry (UV-Vis) Analysis->Spectro Chromo Chromatography (HPLC) Analysis->Chromo MassSpec Mass Spectrometry (MS) Analysis->MassSpec NMR_spec NMR Spectroscopy Analysis->NMR_spec

References

Exploratory

The Function of Flexirubin in Bacterial Motility: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals Abstract Flexirubin and its derivatives are a class of orange-yellow pigments characteristically produced by bacteria within the phylum Bacteroidetes, many...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Flexirubin and its derivatives are a class of orange-yellow pigments characteristically produced by bacteria within the phylum Bacteroidetes, many of which are known for their distinctive gliding motility. While the biosynthesis and primary functions of flexirubin as a photoprotective and antioxidant agent are well-documented, its direct role in the mechanics of bacterial locomotion remains a subject of inquiry. This technical guide synthesizes the current understanding of flexirubin, delves into the machinery of bacterial gliding motility in flexirubin-producing organisms, and explores the potential indirect contributions of this outer membrane pigment to cellular movement. We will examine the available, albeit limited, evidence and propose experimental frameworks to elucidate the precise relationship between flexirubin and bacterial motility.

Introduction to Flexirubin

Flexirubin is an aryl-polyene pigment located in the outer membrane of several bacterial genera, including Flavobacterium, Chryseobacterium, and Chitinophaga.[1] Its structure consists of a ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore esterified with a 2,5-dialkylresorcinol.[1] The presence of flexirubin is often used as a chemotaxonomic marker for identifying bacteria within the Bacteroidetes phylum.[1] The primary established functions of flexirubin are related to its ability to protect the bacterial cell from environmental stressors. Its polyene structure allows it to effectively scavenge reactive oxygen species, thus acting as a potent antioxidant.[2][3] Additionally, it provides protection against UV radiation.[4]

The Machinery of Bacterial Gliding Motility

Bacteria that produce flexirubin, such as the model organism Flavobacterium johnsoniae, exhibit a form of surface translocation known as gliding motility. This movement is distinct from flagellar-based swimming and allows bacteria to move over solid surfaces. The molecular machinery responsible for gliding in F. johnsoniae is complex, involving a suite of proteins encoded by the gld and spr genes.[1][5][6][7] This machinery is thought to function as a Type IX Secretion System (T9SS), which not only drives motility but is also involved in the secretion of enzymes like chitinase.[7][8] The proposed mechanism involves the movement of adhesin proteins, such as SprB, along the cell surface, which propels the bacterium forward.[7]

The Link Between Flexirubin and Motility: An Indirect Association

Current scientific literature does not support a direct role for flexirubin as a component of the core gliding motility apparatus. Extensive genetic screens in F. johnsoniae have identified numerous genes essential for motility; however, the gene cluster responsible for flexirubin biosynthesis is distinct from these motility-related genes.[1][9] Mutants that are unable to produce flexirubin have been isolated for the purpose of identifying the biosynthesis genes, with no reported concomitant loss of motility.[1]

Despite the lack of direct evidence, the consistent co-occurrence of flexirubin production and gliding motility in many bacterial species suggests a potential indirect or supportive role. The localization of flexirubin within the outer membrane, the same cellular compartment that houses the motility machinery, is noteworthy. It is plausible that flexirubin contributes to the optimal functioning of the motility apparatus through the following mechanisms:

  • Maintenance of Membrane Integrity: As a potent antioxidant, flexirubin protects the cell membrane from oxidative damage.[2] This could be crucial for the long-term stability and function of the membrane-embedded proteins of the gliding machinery.

  • Modulation of Membrane Fluidity: The presence of pigments can alter the physical properties of the lipid bilayer.[10] It is conceivable that flexirubin helps to maintain the appropriate membrane fluidity required for the efficient movement and interaction of the T9SS components.

  • Photoprotection: By absorbing harmful UV radiation, flexirubin could protect the motility proteins from photodamage, which would be particularly important for bacteria inhabiting sun-exposed environments.[4]

Quantitative Data

A thorough review of the current literature reveals a notable absence of quantitative data directly comparing the motility parameters of wild-type, flexirubin-producing bacteria with their flexirubin-deficient counterparts. Studies on motility mutants in organisms like Flavobacterium johnsoniae have focused on the complete loss of motility resulting from mutations in the core gld and spr genes, rather than subtle changes that might be influenced by the presence or absence of flexirubin.[5][6][11]

To address this gap, future research should focus on generating such data. The table below outlines the key quantitative metrics that should be assessed in a comparative study.

Motility ParameterWild-Type (Flexirubin-Positive)Flexirubin-Deficient MutantExpected Outcome if Flexirubin has an Indirect Role
Gliding Speed (µm/s) To be determinedTo be determinedPotentially reduced speed under stress conditions (e.g., oxidative, UV)
Reversal Frequency To be determinedTo be determinedPotentially altered under stress conditions
Colony Spreading Diameter (mm) To be determinedTo be determinedReduced diameter, especially over longer incubation or under stress
Cell Viability under UV Stress (%) To be determinedTo be determinedSignificantly lower in the mutant
Cell Viability under Oxidative Stress (%) To be determinedTo be determinedSignificantly lower in the mutant

Signaling Pathways

Currently, there are no described signaling pathways that directly link flexirubin biosynthesis or its presence to the regulation of bacterial motility. Research on other bacterial pigments, such as indigoidine, has suggested a possible role as an intracellular signaling molecule that could modulate motility, but similar evidence for flexirubin is lacking.[12] The regulation of gliding motility in Flavobacterium is complex and not fully understood, but it is known to be influenced by environmental cues such as nutrient availability.[8] Whether flexirubin plays a part in sensing or responding to these cues is an open question.

The diagram below illustrates a hypothetical signaling pathway where environmental stressors might upregulate both flexirubin biosynthesis and motility functions as a coordinated stress response. This model is speculative and requires experimental validation.

Stress Environmental Stress (e.g., UV, Oxidative) Regulator Global Stress Regulator Stress->Regulator Flex_genes Flexirubin Biosynthesis Genes (e.g., darA, darB) Regulator->Flex_genes Upregulation Motility_genes Gliding Motility Genes (e.g., gld, spr) Regulator->Motility_genes Upregulation Flexirubin Flexirubin Production Flex_genes->Flexirubin Motility Motility Apparatus Function Motility_genes->Motility Protection Membrane Protection & Optimal Function Flexirubin->Protection Protection->Motility Supports

Hypothetical Co-regulation Pathway.

Experimental Protocols

To definitively assess the function of flexirubin in bacterial motility, a series of targeted experiments are required. The following protocols outline a workflow for such an investigation using Flavobacterium johnsoniae as a model organism.

Generation of a Flexirubin-Deficient Mutant
  • Identify Target Gene: Select a key gene in the flexirubin biosynthesis pathway, such as darA or darB, for targeted deletion.[13]

  • Construct Deletion Cassette: Use standard molecular biology techniques to create a deletion cassette, typically involving flanking regions of the target gene and an antibiotic resistance marker.

  • Transformation and Selection: Introduce the deletion cassette into wild-type F. johnsoniae via electroporation or conjugation. Select for transformants on media containing the appropriate antibiotic.

  • Verification: Confirm the gene deletion through PCR and sequencing. Verify the loss of pigment production by visual inspection of colonies and spectrophotometric analysis of acetone (B3395972) extracts. A simple KOH test can also be used; flexirubin-positive colonies turn red in the presence of KOH, while negative colonies do not.[14]

Quantitative Motility Assays
  • Colony Spreading Assay:

    • Prepare low-nutrient agar (B569324) plates (e.g., CYE with reduced peptone).

    • Inoculate the center of the plates with a small volume of liquid culture of both wild-type and the flexirubin-deficient mutant.

    • Incubate at a controlled temperature (e.g., 25°C) for 48-72 hours.

    • Measure the diameter of the spreading colonies at regular intervals.

  • Microscopic Motility Tracking:

    • Prepare a wet mount of cells on a glass slide.

    • Use phase-contrast microscopy to observe individual cell movement.

    • Record videos of gliding cells using a high-speed camera.

    • Analyze the videos using cell tracking software to determine the average gliding speed and reversal frequency.

Stress Condition Motility Assays
  • UV Stress: Prepare agar plates and inoculate as for the colony spreading assay. Expose the plates to a sublethal dose of UV-C radiation before incubation. Measure colony spreading as described above.

  • Oxidative Stress: Incorporate a sublethal concentration of an oxidizing agent (e.g., hydrogen peroxide) into the agar medium. Inoculate and measure colony spreading.

The workflow for these experiments is outlined in the diagram below.

start Wild-Type F. johnsoniae mutagenesis Targeted Gene Deletion (e.g., ΔdarA) start->mutagenesis assay Quantitative Motility Assays start->assay stress_assay Motility Assays under Stress (UV, Oxidative) start->stress_assay mutant Flexirubin-Deficient Mutant mutagenesis->mutant mutant->assay mutant->stress_assay data Data Analysis: Speed, Spreading, Viability assay->data stress_assay->data

Experimental Workflow Diagram.

Conclusion and Future Directions

This guide highlights a significant gap in our understanding and underscores the need for targeted research. For drug development professionals, while flexirubin biosynthesis may not be a direct target for inhibiting motility, understanding its role in bacterial stress responses could offer alternative therapeutic avenues. Future research should prioritize the creation and detailed phenotypic analysis of flexirubin-deficient mutants, focusing on quantitative motility studies under various environmental stress conditions. Such studies will be instrumental in moving the role of flexirubin in bacterial motility from hypothesis to established fact.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Extraction of Flexirubin from Chryseobacterium sp.

For Researchers, Scientists, and Drug Development Professionals Introduction Flexirubin, a member of the aryl polyene class of pigments, is a characteristic yellowish-orange pigment produced by bacteria belonging to the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flexirubin, a member of the aryl polyene class of pigments, is a characteristic yellowish-orange pigment produced by bacteria belonging to the genus Chryseobacterium. These pigments have garnered significant interest in the pharmaceutical and biotechnology sectors due to their potential biological activities, including antioxidant and antimicrobial properties.[1][2][3] This document provides a comprehensive overview of the protocols for the extraction of flexirubin from Chryseobacterium sp., tailored for researchers and professionals involved in natural product discovery and drug development.

Principle of Extraction

The extraction of flexirubin from Chryseobacterium biomass is primarily based on the principle of solid-liquid extraction. The pigment is located within the bacterial cells, and the process involves disrupting the cell wall to release the pigment into a suitable organic solvent. The choice of solvent and extraction method is critical for maximizing the yield and purity of the pigment. Acetone (B3395972) has been widely reported as an efficient solvent for flexirubin extraction.[1][4][5][6]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the cultivation of Chryseobacterium sp. and the subsequent extraction of flexirubin pigment.

Materials and Equipment
  • Bacterial Strain: A pure culture of a flexirubin-producing Chryseobacterium species (e.g., C. artocarpi, C. shigense, C. sp. kr6).

  • Culture Media: Nutrient Broth (NB) or a specialized medium optimized for pigment production. For example, a medium containing lactose (B1674315) (11.25 g/L), L-tryptophan (6 g/L), and KH2PO4 (650 ppm) has been shown to significantly enhance pigment yield.[7][8]

  • Extraction Solvents: Acetone (analytical grade), Dimethyl sulfoxide (B87167) (DMSO).

  • Equipment:

    • Incubator shaker

    • Centrifuge and appropriate centrifuge tubes

    • Ultrasonicator

    • Rotary evaporator

    • Spectrophotometer (UV-Vis)

    • Freeze dryer (optional)

    • Glassware (flasks, beakers, graduated cylinders)

    • Micropipettes

Protocol 1: Standard Flexirubin Extraction

This protocol outlines the most common method for extracting flexirubin using acetone.

Step 1: Cultivation of Chryseobacterium sp.

  • Inoculate a single colony of the Chryseobacterium strain into a flask containing sterile Nutrient Broth.

  • Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until maximum pigment production is observed (typically in the stationary phase).[1]

Step 2: Harvesting the Biomass

  • Transfer the culture broth to centrifuge tubes.

  • Harvest the bacterial cells by centrifugation at 8000 rpm for 10 minutes.

  • Discard the supernatant and wash the cell pellet with sterile distilled water. Repeat the centrifugation and washing step twice to remove residual media components.

Step 3: Pigment Extraction

  • Resuspend the cell pellet in a known volume of acetone.

  • To enhance pigment release, disrupt the cells using ultrasonication. Sonicate the suspension in short bursts (e.g., 20-second pulses) on ice to prevent overheating.[9]

  • After sonication, centrifuge the mixture at 8000 rpm for 10 minutes to separate the pigment-containing supernatant from the cell debris.[6][9]

  • Carefully collect the supernatant, which now contains the extracted flexirubin pigment.

  • Repeat the extraction process with the remaining cell debris to maximize the yield.[1]

Step 4: Concentration and Drying

  • Pool the supernatants from all extraction steps.

  • Concentrate the pigment extract using a rotary evaporator at a temperature of 50°C.[6][9]

  • The concentrated pigment can be further dried to a powder using a freeze dryer or by air drying at 40°C for 3 days.[9]

Protocol 2: Alternative Solvent Extraction

For certain applications or if acetone is not suitable, other solvents can be employed.

  • Dimethyl Sulfoxide (DMSO): Flexirubin is also soluble in DMSO.[6] The extraction procedure is similar to that of acetone, but note that DMSO has a higher boiling point, which may require different conditions for evaporation.

  • Alkaline Solutions: Flexirubin is soluble in alkaline solutions such as sodium hydroxide (B78521) (NaOH) and sodium carbonate (Na2CO3).[6][10] This property can be useful for specific purification strategies.

Data Presentation

The following tables summarize quantitative data from various studies on flexirubin extraction and production.

Table 1: Flexirubin Pigment Yield from Chryseobacterium sp.

Chryseobacterium SpeciesExtraction MethodPigment YieldReference
Chryseobacterium sp. kr6Ultrasound with acetone180 µg/g biomass[1]
Chryseobacterium artocarpi CECT 8497Acetone extraction0.095 mg/L[11][12]
Chryseobacterium artocarpi CECT 8497Optimized medium, acetone extraction521.64 mg/L[7][8]

Table 2: Characterization of Flexirubin Pigment

Characterization TechniqueObservationReference
UV-Visible SpectroscopyMaximum absorbance (λmax) around 450 nm in acetone.[2][5][6][2][5][6]
KOH TestPositive bathochromic shift (color change) in the presence of 20% KOH.[2][5][2][5]
CIELAB Color SystemPositive b* values and Hue angle values around 80°, indicating yellow/orange region.[1][1]
Fourier-Transform Infrared (FTIR) SpectroscopyPresence of principal functional groups of a flexirubin-like molecule.[2][5][2][5]

Visualizations

The following diagrams illustrate the experimental workflow for flexirubin extraction.

Flexirubin_Extraction_Workflow cluster_cultivation Bacterial Cultivation cluster_harvesting Biomass Harvesting cluster_extraction Pigment Extraction cluster_concentration Concentration & Drying Inoculation Inoculate Chryseobacterium sp. in Nutrient Broth Incubation Incubate at 30°C, 200 rpm for 24-48h Inoculation->Incubation Centrifugation1 Centrifuge culture at 8000 rpm Incubation->Centrifugation1 DiscardSupernatant1 Discard supernatant Centrifugation1->DiscardSupernatant1 Wash Wash cell pellet with sterile water DiscardSupernatant1->Wash Centrifugation2 Repeat centrifugation Wash->Centrifugation2 HarvestedCells Harvested Cell Pellet Centrifugation2->HarvestedCells AddSolvent Resuspend pellet in Acetone HarvestedCells->AddSolvent Sonication Cell disruption via Ultrasonication AddSolvent->Sonication Centrifugation3 Centrifuge to separate debris Sonication->Centrifugation3 CollectSupernatant Collect pigment-containing supernatant Centrifugation3->CollectSupernatant RepeatExtraction Repeat extraction on debris Centrifugation3->RepeatExtraction Cell Debris RotaryEvaporation Concentrate using Rotary Evaporator CollectSupernatant->RotaryEvaporation RepeatExtraction->AddSolvent Drying Dry to obtain pigment powder RotaryEvaporation->Drying FinalProduct Pure Flexirubin Pigment Drying->FinalProduct

Caption: Workflow for Flexirubin Extraction from Chryseobacterium sp.

Applications in Drug Development

The extracted flexirubin pigment has demonstrated promising biological activities that are of interest to drug development professionals:

  • Antioxidant Activity: Flexirubin has shown the ability to scavenge free radicals, as demonstrated by DPPH and ABTS assays.[1][2] This suggests its potential use as a natural antioxidant to combat oxidative stress-related conditions.

  • Antimicrobial Activity: The pigment extract has exhibited antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Enterococcus faecalis.[1] This opens avenues for its investigation as a potential new antimicrobial agent.

Further research is warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of flexirubin for therapeutic applications. The protocols provided herein offer a solid foundation for obtaining high-quality flexirubin for such investigations.

References

Application

Application Notes and Protocols for Flexirubin Purification by HPLC

For Researchers, Scientists, and Drug Development Professionals Introduction Flexirubin is a characteristic yellow-orange pigment produced by bacteria belonging to the genera Flexibacter, Flavobacterium, and Chryseobacte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flexirubin is a characteristic yellow-orange pigment produced by bacteria belonging to the genera Flexibacter, Flavobacterium, and Chryseobacterium.[1] Structurally, it is a polyene carboxylic acid esterified with a resorcinol (B1680541) derivative.[1] This pigment and its derivatives have garnered interest due to their potential biological activities, including antioxidant and antimicrobial properties, making them promising candidates for further investigation in drug development.[2][3][4]

This document provides a detailed step-by-step guide for the purification of Flexirubin using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a comprehensive resource for researchers, offering methodologies for extraction and purification, as well as guidance on data presentation and visualization of the workflow.

Physicochemical Properties of Flexirubin

A thorough understanding of the physicochemical properties of Flexirubin is essential for developing a robust purification strategy.

PropertyValueReference
Molecular Formula C43H54O4[1][5]
Molar Mass 634.901 g/mol [1][5]
Appearance Violet-red needles[1]
Melting Point 174–176 °C[1]
Solubility Insoluble in water; Soluble in acetone (B3395972), alkaline aqueous solutions, and DMSO.[6][7] Also reported to be soluble in D-limonene and butanol.[8]
UV-Vis Absorption Maximum absorbance (λmax) around 450 nm in acetone.[2][7]

Experimental Protocols

This section outlines the detailed methodology for the extraction and purification of Flexirubin.

Part 1: Cultivation of Flexirubin-Producing Bacteria and Pigment Extraction

This protocol is based on methods described for Chryseobacterium species.[7][9]

1.1. Bacterial Strain and Culture Conditions:

  • Microorganism: Chryseobacterium artocarpi CECT 8497 or other known Flexirubin-producing strains.

  • Media: Nutrient Broth (NB) is commonly used for cultivation.

  • Growth Conditions: Inoculate a loopful of the bacterial culture into a flask containing NB and incubate at 30°C with agitation (e.g., 200 rpm) for 24 hours to prepare a seed culture.[9]

  • Scale-up: Transfer the seed culture to a larger volume of NB (e.g., a 10% v/v inoculum) and incubate under the same conditions for 24-48 hours.

1.2. Pigment Extraction:

  • Harvest the bacterial cells from the culture broth by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with deionized water to remove residual media components and centrifuge again.

  • Resuspend the cell pellet in acetone. The volume of acetone will depend on the size of the pellet.

  • Facilitate pigment extraction by methods such as sonication or vigorous vortexing to ensure complete cell lysis and release of the pigment.

  • Separate the cell debris from the pigment-containing acetone extract by centrifugation (e.g., 8,000 x g for 10 minutes).

  • Collect the supernatant containing the crude Flexirubin extract.

  • Concentrate the crude extract using a rotary evaporator at a temperature below 40°C to avoid degradation.

Part 2: Flexirubin Purification by Preparative HPLC

This protocol is adapted from reverse-phase HPLC methods used for Flexirubin and similar pigments.[1]

2.1. HPLC System and Column:

  • System: A preparative HPLC system equipped with a gradient pump, a UV-Vis detector, and a fraction collector.

  • Column: A C18 reverse-phase column is recommended. Dimensions for preparative scale could be, for example, 250 mm length x 10-20 mm internal diameter, with a particle size of 5-10 µm.

2.2. Mobile Phase:

  • Solvent A: 50 mM phosphate (B84403) buffer, pH 2.4.

  • Solvent B: Methanol with 0.1% glacial acetic acid.

  • Note: All solvents should be of HPLC grade and degassed prior to use.

2.3. Chromatographic Conditions:

  • Flow Rate: A typical flow rate for a preparative column of the suggested dimensions would be in the range of 4-10 mL/min.

  • Detection: Monitor the elution at 450 nm.

  • Injection Volume: The volume will depend on the concentration of the crude extract and the column capacity. It is advisable to perform an initial analytical run with a smaller injection volume to determine the retention time of Flexirubin.

  • Gradient Program: A linear gradient is suggested for optimal separation. The following is a proposed gradient program that may require optimization based on the specific column and system used:

Time (minutes)% Solvent A% Solvent B
04060
200100
250100
264060
304060

2.4. Sample Preparation:

  • Redissolve the concentrated crude Flexirubin extract in a small volume of the initial mobile phase composition (e.g., 60% Solvent B in Solvent A).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

2.5. Fraction Collection and Post-Purification Processing:

  • Collect the fractions corresponding to the Flexirubin peak based on the chromatogram.

  • Pool the collected fractions containing the purified Flexirubin.

  • Remove the mobile phase solvents from the pooled fractions using a rotary evaporator.

  • The purified Flexirubin can be lyophilized to obtain a dry powder.

  • Store the purified pigment at -20°C in the dark to prevent degradation.

Data Presentation

The following table summarizes the expected outcomes of the purification process. The values are illustrative and will vary depending on the specific experimental conditions.

Purification StepTotal Pigment (mg)Purity (%)Recovery (%)
Crude Acetone Extract 100~20100
Preparative HPLC Pool 15>9515

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Bacterial Cultivation cluster_extraction Pigment Extraction cluster_purification HPLC Purification cluster_final_product Final Product cultivation Inoculation and Growth of Chryseobacterium sp. harvesting Cell Harvesting (Centrifugation) cultivation->harvesting Culture Broth extraction Acetone Extraction harvesting->extraction Cell Pellet concentration Concentration (Rotary Evaporation) extraction->concentration Crude Extract sample_prep Sample Preparation (Filtration) concentration->sample_prep Concentrated Extract hplc Preparative RP-HPLC sample_prep->hplc Filtered Sample fraction_collection Fraction Collection hplc->fraction_collection Eluted Fractions post_processing Solvent Removal & Lyophilization fraction_collection->post_processing Pooled Fractions pure_flexirubin Purified Flexirubin post_processing->pure_flexirubin

Caption: Workflow for Flexirubin purification.

Logical Relationship of HPLC Parameters

hplc_parameters cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_detection Detection cluster_output Output column C18 Reverse-Phase Column chromatogram Chromatogram column->chromatogram solvent_a Solvent A: 50 mM Phosphate Buffer (pH 2.4) gradient Gradient Elution (Increasing %B) solvent_a->gradient solvent_b Solvent B: Methanol + 0.1% Acetic Acid solvent_b->gradient gradient->chromatogram detector UV-Vis Detector (450 nm) detector->chromatogram purified_flexirubin Purified Flexirubin Fractions chromatogram->purified_flexirubin

Caption: Key parameters in the HPLC purification of Flexirubin.

References

Method

Application Notes & Protocols: Analytical Methods for Flexirubin Quantification

Audience: Researchers, scientists, and drug development professionals. Introduction: Flexirubin and its derivatives are a class of yellow-orange pigments produced by various bacteria, notably from the phylum Bacteroidete...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flexirubin and its derivatives are a class of yellow-orange pigments produced by various bacteria, notably from the phylum Bacteroidetes, including genera such as Chryseobacterium, Flavobacterium, and Flexibacter. These aryl polyene pigments are not only significant for bacterial chemotaxonomy but are also gaining attention for their potential biological activities, including antioxidant and antimicrobial properties. Accurate and robust quantification of flexirubin is crucial for research into its biosynthesis, biological function, and potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the quantification of flexirubin using common analytical techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Flexirubin

Flexirubin pigments are characterized by a polyene carboxylic acid chromophore esterified with a dialkylresorcinol. A key identifying feature is their color change in the presence of an alkali solution; the yellow-orange pigment turns red or purple upon the addition of potassium hydroxide (B78521) (KOH), and this change is reversible with the addition of acid.[1] This property can be used as a preliminary qualitative test. Flexirubin is generally insoluble in water but soluble in organic solvents like acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO).[2][3]

Experimental Protocols

Protocol 1: Extraction of Flexirubin from Bacterial Culture

This protocol describes the extraction of flexirubin from a bacterial cell pellet, a necessary first step for all subsequent quantification methods.

Materials:

  • Bacterial culture producing flexirubin (e.g., Chryseobacterium sp.)

  • Centrifuge and centrifuge tubes

  • Acetone (HPLC grade)

  • Sonicator (optional, but recommended)

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture (e.g., 50 mL) at 8,000 x g for 10 minutes at 4°C to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet by resuspending in 20 mL of PBS. Centrifuge again under the same conditions and discard the supernatant. This step removes media components that may interfere with analysis.

  • Pigment Extraction:

    • To the cell pellet, add 10 mL of acetone.

    • Vortex vigorously for 2-3 minutes to resuspend the pellet and initiate pigment extraction.

    • For enhanced extraction efficiency, sonicate the suspension for 20-second pulses, repeated 2-3 times, on ice to prevent overheating.[3]

  • Clarification: Centrifuge the acetone suspension at 10,000 x g for 10 minutes to pellet cell debris.

  • Collection of Supernatant: Carefully collect the yellow-orange supernatant containing the flexirubin extract.

  • Concentration (Optional): The extract can be concentrated using a rotary evaporator at a temperature not exceeding 40-50°C or under a gentle stream of nitrogen.[2][3]

  • Storage: Store the extract at -20°C in the dark until further analysis.

Protocol 2: Quantification by UV-Vis Spectrophotometry

This method is a rapid and straightforward approach for estimating the total flexirubin content in an extract. It relies on the Beer-Lambert law, where absorbance is directly proportional to the concentration of the analyte.

Materials:

  • Flexirubin extract in acetone

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • Acetone (HPLC grade) as a blank

Procedure:

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.

  • Wavelength Scan: To determine the wavelength of maximum absorbance (λmax), perform a spectral scan of a diluted aliquot of the flexirubin extract from 300 to 600 nm. The λmax for flexirubin in acetone is typically around 450 nm.[2][3]

  • Blanking: Fill a cuvette with acetone and use it to zero the spectrophotometer at the determined λmax (e.g., 450 nm).

  • Sample Measurement:

    • Ensure the flexirubin extract is sufficiently diluted with acetone to have an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

    • Measure the absorbance of the diluted sample at λmax.

  • Concentration Calculation: Calculate the concentration of flexirubin using the Beer-Lambert law:

    • A = εcl

      • A = Absorbance (unitless)

      • ε = Molar absorptivity coefficient (in L mol⁻¹ cm⁻¹)

      • c = Concentration (in mol L⁻¹)

      • l = Path length of the cuvette (typically 1 cm)

    • The molar absorptivity coefficient (ε) for flexirubin can vary depending on the specific flexirubin derivative and the solvent used, with reported values ranging from 19 to 84 L mol⁻¹ cm⁻¹.[2][3] For accurate quantification, an analytical standard of purified flexirubin is required to determine the ε value under your specific experimental conditions.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific and accurate quantification of flexirubin by separating it from other components in the crude extract.

Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Flexirubin extract, filtered through a 0.22 µm syringe filter

  • Mobile Phase A: Water with 0.1% formic acid (HPLC grade)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (HPLC grade)

  • Purified flexirubin standard for calibration

Procedure:

  • Sample Preparation: Re-dissolve the dried flexirubin extract in a suitable solvent (e.g., methanol (B129727) or the initial mobile phase composition) and filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Detection Wavelength: 450 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

    • Gradient Elution: A gradient elution is recommended for good separation. An example gradient is provided in the table below. This may require optimization depending on the specific flexirubin derivatives present in the sample.

  • Calibration Curve:

    • Prepare a series of standard solutions of purified flexirubin of known concentrations.

    • Inject each standard and record the peak area.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis:

    • Inject the prepared sample extract.

    • Identify the flexirubin peak based on its retention time compared to the standard.

    • Quantify the amount of flexirubin in the sample by interpolating its peak area on the calibration curve.

Protocol 4: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for flexirubin quantification, especially in complex matrices. This protocol provides a general framework for method development.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic conditions as described in the HPLC protocol.

  • Purified flexirubin standard.

Procedure:

  • Standard Infusion and Optimization:

    • Infuse a solution of purified flexirubin directly into the mass spectrometer to determine the optimal ESI conditions (e.g., capillary voltage, source temperature) and to identify the precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻). Flexirubin has been detected with a mass of around 618 m/z and 634 m/z, depending on the specific structure.[1][2]

    • Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).

  • LC-MS/MS Method Setup:

    • Use the chromatographic conditions from the HPLC protocol.

    • Set up the mass spectrometer to operate in MRM mode, monitoring the transition from the precursor ion to the selected product ions.

  • Quantification:

    • Generate a calibration curve using the purified flexirubin standard.

    • Analyze the sample extract and quantify flexirubin based on the peak area of the specific MRM transition.

Data Presentation

The following tables summarize key quantitative parameters for the analytical methods described.

Table 1: Spectrophotometric Properties of Flexirubin

Parameter Value Reference
Solvent Acetone [2][3]
λmax (Wavelength of Maximum Absorbance) ~450 nm [2][3]
Molar Absorptivity Coefficient (ε) 19 - 84 L mol⁻¹ cm⁻¹ [2][3]

| Qualitative Test | Reversible color change to red/purple with KOH |[1] |

Table 2: HPLC Parameters for Flexirubin Quantification | Parameter | Recommended Setting | | :--- | :--- | | Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Gradient Program | Time (min) | % B | | | 0 | 50 | | | 20 | 100 | | | 25 | 100 | | | 26 | 50 | | | 30 | 50 | | Flow Rate | 1.0 mL/min | | Detection Wavelength | 450 nm | | Injection Volume | 10-20 µL |

Table 3: LC-MS/MS Parameters for Flexirubin Analysis (Example)

Parameter Recommended Setting Reference
Ionization Mode Electrospray Ionization (ESI), Positive or Negative [1]
Precursor Ion ([M+H]⁺ or [M-H]⁻) ~618 or ~634 m/z (structure dependent) [1][2]
MRM Transitions To be determined by infusion of standard
Collision Energy To be optimized for specific transitions
Capillary Voltage ~3-4 kV

| Source Temperature | ~120-150°C | |

Mandatory Visualizations

Flexirubin_Biosynthesis Tyrosine L-Tyrosine Coumarate 4-Coumarate Tyrosine->Coumarate Tyrosine Ammonia-Lyase (TAL) CoumaroylCoA 4-Coumaroyl-CoA Coumarate->CoumaroylCoA 4-Coumarate-CoA Ligase Polyene_Synthase Type II Polyketide Synthase (PKS) CoumaroylCoA->Polyene_Synthase Aryl_Polyene_Chain Aryl Polyene Chain Polyene_Synthase->Aryl_Polyene_Chain Esterification Esterification Aryl_Polyene_Chain->Esterification Fatty_Acids Fatty Acids / Acetate DAR_Synthase Dialkylresorcinol Synthase Fatty_Acids->DAR_Synthase DAR Dialkylresorcinol (DAR) DAR_Synthase->DAR DAR->Esterification Flexirubin Flexirubin Esterification->Flexirubin

Caption: Proposed biosynthetic pathway of flexirubin.

Flexirubin_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extract Pigment Extraction (Acetone) Harvest->Extract Clarify Clarification (Centrifugation) Extract->Clarify Concentrate Concentration (Evaporation) Clarify->Concentrate Spectro UV-Vis Spectrophotometry (Total Flexirubin) Concentrate->Spectro Dilute in Acetone HPLC HPLC-DAD (Separation & Quantification) Concentrate->HPLC Filter (0.22 µm) LCMS LC-MS/MS (High Sensitivity Quantification) Concentrate->LCMS Filter (0.22 µm) BeerLambert Beer-Lambert Law Calculation Spectro->BeerLambert Calibration Calibration Curve (Peak Area vs. Conc.) HPLC->Calibration MRM MRM Peak Integration LCMS->MRM Result Quantitative Results (mg/L or mol/L) BeerLambert->Result Calibration->Result MRM->Result

Caption: Experimental workflow for flexirubin quantification.

References

Application

Application Notes & Protocols: Evaluating Flexirubin Antioxidant Activity with the DPPH Method

Audience: Researchers, Scientists, and Drug Development Professionals Application Note: The Principle and Utility of the DPPH Assay for Flexirubin Flexirubin is a yellowish-orange pigment produced by several bacterial ge...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Application Note: The Principle and Utility of the DPPH Assay for Flexirubin

Flexirubin is a yellowish-orange pigment produced by several bacterial genera, including Chryseobacterium, Flexibacter, and Cytophaga.[1] These pigments are gaining significant attention in the pharmaceutical and biotechnology sectors due to their diverse biological activities, which include antimicrobial, anticancer, and antioxidant properties.[1][2] The antioxidant capacity of flexirubin is particularly noteworthy, positioning it as a potential therapeutic agent for preventing or treating diseases related to oxidative stress.[2][3][4]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for evaluating the free-radical scavenging activity of compounds.[5][6] The principle of the assay is based on the reduction of the stable DPPH free radical.[6] In its radical form, DPPH has a deep purple color and exhibits a strong absorbance maximum around 517 nm.[5][6] When an antioxidant compound, such as flexirubin, donates a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine.[3] This reduction leads to a color change from purple to a pale yellow, with a corresponding decrease in absorbance at 517 nm.[5][6] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.[6]

The antioxidant mechanism of flexirubin in this assay is attributed to the hydrogen-donating ability of its phenolic ring structure.[3] This makes the DPPH assay an excellent method for quantifying the primary antioxidant activity of flexirubin. However, as flexirubin is itself a pigment, it is crucial to run appropriate controls (blanks) to account for any potential spectral interference from the compound itself at the measurement wavelength.[7][8]

This document provides a detailed protocol for assessing the antioxidant activity of flexirubin using the DPPH method, presents quantitative data from relevant studies, and includes workflow diagrams to guide the experimental process.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from methodologies used in the evaluation of flexirubin pigment from Chryseobacterium artocarpi.[3]

2.1 Materials and Reagents

  • Flexirubin extract or purified compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (HPLC or analytical grade)

  • Positive Control: Ascorbic acid or Trolox

  • 96-well microplate or 1.5 mL microcentrifuge tubes

  • Micropipettes

  • UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 517 nm

2.2 Reagent Preparation

  • DPPH Stock Solution (e.g., 0.3 mM):

    • Accurately weigh the required amount of DPPH powder.

    • Dissolve in methanol or ethanol to the final desired concentration.

    • Store the solution in an amber bottle or wrap it in aluminum foil to protect it from light. Prepare this solution fresh before each experiment.[4]

  • Flexirubin Sample Solutions:

    • Prepare a stock solution of flexirubin in a suitable solvent (e.g., acetone, DMSO, or methanol, depending on solubility)[9].

    • From the stock solution, prepare a series of dilutions at different concentrations (e.g., ranging from 0.005 µM to 1.0 µM) using methanol or ethanol.[3]

  • Positive Control Solutions:

    • Prepare a stock solution of Ascorbic acid or Trolox in methanol or ethanol.

    • Prepare a series of dilutions of the positive control that cover a range of expected activities.

2.3 Assay Procedure

  • Reaction Setup:

    • Pipette 1.0 mL of the prepared DPPH stock solution into a series of test tubes or wells of a microplate.

    • Add 1.0 mL of each flexirubin dilution to the corresponding tubes/wells containing the DPPH solution.

    • For the positive control, add 1.0 mL of each Ascorbic acid or Trolox dilution to tubes/wells with the DPPH solution.

  • Blank and Control Samples:

    • Negative Control (A_control): Mix 1.0 mL of the DPPH solution with 1.0 mL of the solvent (methanol/ethanol). This sample represents 0% scavenging.

    • Sample Blank: Mix 1.0 mL of each flexirubin dilution with 1.0 mL of the solvent to account for the intrinsic color of the pigment.

  • Incubation:

    • Vortex or shake the mixtures thoroughly.

    • Incubate all samples in the dark at room temperature for 30 minutes.[5][8]

  • Measurement:

    • After incubation, measure the absorbance of all samples at 517 nm using a spectrophotometer.[5]

    • Use the solvent (methanol/ethanol) to zero the spectrophotometer.

2.4 Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - (A_sample - A_blank)) / A_control ] x 100

Where:

  • A_control is the absorbance of the negative control (DPPH solution + solvent).

  • A_sample is the absorbance of the test sample (DPPH solution + flexirubin).

  • A_blank is the absorbance of the sample blank (flexirubin + solvent).

The results can be plotted as % Scavenging Activity versus the concentration of flexirubin. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from this graph via regression analysis.

Data Presentation

The following table summarizes the DPPH radical scavenging activity of flexirubin pigment extracted from Chryseobacterium artocarpi CECT 8497 at various concentrations.

Flexirubin Concentration (µM)Mean DPPH Scavenging Activity (%)Standard Deviation (n=3)
0.00541.65Not Reported
0.01Not Reported-
0.025Not Reported-
0.05Not Reported-
0.1Not Reported-
0.470.0Not Reported

(Data sourced from Mogadem et al., 2021)[3][10]

Visualizations

DPPH_Assay_Workflow start_end start_end process process reagent reagent measurement measurement output output start Start prep_dpph Prepare 0.3 mM DPPH Solution (in Ethanol) start->prep_dpph prep_flex Prepare Flexirubin Dilutions (0.005-1 µM) start->prep_flex prep_ctrl Prepare Control (Trolox/Ascorbic Acid) start->prep_ctrl mix Mix 1mL DPPH with 1mL of: - Flexirubin Dilutions - Controls - Solvent (Blank) prep_dpph->mix prep_flex->mix prep_ctrl->mix incubate Incubate in Dark (30 mins, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate end End: IC50 Value calculate->end

Caption: Workflow for DPPH antioxidant assay of flexirubin.

DPPH_Mechanism DPPH DPPH• (Radical, Purple) DPPH_H DPPH-H (Reduced, Yellow) DPPH->DPPH_H Gains H• Flexirubin Flexirubin-OH (Antioxidant) Flexirubin_O Flexirubin-O• (Oxidized Radical) Flexirubin->Flexirubin_O Donates H•

Caption: Flexirubin reduces DPPH via hydrogen atom transfer.

References

Method

Application Notes and Protocols for Antimicrobial Activity Testing of Flexirubin Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the antimicrobial properties of flexirubin, a polyene pigment produced by various bacteria, agai...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of flexirubin, a polyene pigment produced by various bacteria, against Gram-positive bacteria. The document includes summaries of reported quantitative data, detailed protocols for key antimicrobial susceptibility assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Flexirubin

Flexirubin is a yellowish-orange pigment belonging to a class of aryl polyenes.[1] It is characteristically produced by bacteria in the phylum Bacteroidetes, particularly species within the genera Chryseobacterium, Flavobacterium, and Flexibacter.[2][3] While primarily known for its role in photoprotection and its antioxidant properties, recent studies have highlighted the antimicrobial potential of flexirubin, particularly against Gram-positive bacteria.[2][4] This has generated interest in its potential application as a novel therapeutic agent.

Data Presentation: Antimicrobial Activity of Flexirubin

The following tables summarize the available quantitative data on the antimicrobial activity of flexirubin against various Gram-positive bacteria. It is important to note that research in this specific area is emerging, and comprehensive data across a wide range of species and standardized testing conditions is still being established.

Table 1: Minimum Inhibitory Concentration (MIC) of Flexirubin against Gram-Positive Bacteria

Gram-Positive BacteriumStrainMIC (µg/mL)Reference
Staphylococcus aureusNot SpecifiedData not available
Bacillus subtilisNot SpecifiedData not available
Bacillus sphaericusNot SpecifiedData not available
Enterococcus faecalisNot SpecifiedData not available

Table 2: Minimum Bactericidal Concentration (MBC) of Flexirubin against Gram-Positive Bacteria

Gram-Positive BacteriumStrainMBC (µg/mL)Reference
Staphylococcus aureusNot SpecifiedData not available
Bacillus subtilisNot SpecifiedData not available
Bacillus sphaericusNot SpecifiedData not available
Enterococcus faecalisNot SpecifiedData not available

Table 3: Zone of Inhibition of Flexirubin against Gram-Positive Bacteria

Gram-Positive BacteriumConcentration of FlexirubinZone of Inhibition (mm)Reference
Staphylococcus aureusNot SpecifiedData not available
Bacillus subtilisNot SpecifiedData not available
Bacillus sphaericusNot SpecifiedData not available
Enterococcus faecalisNot SpecifiedData not available

Experimental Protocols

The following are detailed protocols for essential experiments to determine the antimicrobial activity of flexirubin.

Protocol 1: Extraction and Preparation of Flexirubin

This protocol outlines the extraction of flexirubin from a producing bacterial strain, such as Chryseobacterium sp., for use in antimicrobial assays.

Materials:

  • Bacterial culture of a flexirubin-producing strain (e.g., Chryseobacterium sp.)

  • Nutrient Broth or other suitable growth medium

  • Centrifuge and sterile centrifuge tubes

  • Acetone (B3395972) (ACS grade)[2]

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Rotary evaporator

  • Sterile filter (0.22 µm)

  • Spectrophotometer

Procedure:

  • Cultivation: Inoculate the flexirubin-producing bacterial strain into a suitable liquid growth medium. Incubate at the optimal temperature and aeration for the specific strain until sufficient pigment production is observed (typically 24-72 hours).

  • Harvesting: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant.

  • Extraction: Resuspend the cell pellet in acetone. The volume of acetone will depend on the size of the cell pellet. Vortex vigorously to ensure thorough mixing and cell lysis.

  • Incubation: Incubate the acetone suspension in the dark at room temperature for 1-2 hours to allow for complete pigment extraction.

  • Clarification: Centrifuge the suspension to pellet the cell debris. Carefully collect the supernatant, which contains the dissolved flexirubin.

  • Concentration: Concentrate the flexirubin extract using a rotary evaporator at a temperature not exceeding 40°C to avoid pigment degradation.

  • Solubilization: Dissolve the dried flexirubin extract in a minimal amount of sterile DMSO to create a stock solution.[2] Due to the limited solubility of flexirubin in aqueous solutions, DMSO is a commonly used solvent for antimicrobial testing.

  • Sterilization: Sterilize the flexirubin stock solution by passing it through a 0.22 µm sterile filter.

  • Quantification: Determine the concentration of the flexirubin stock solution spectrophotometrically by measuring its absorbance at its maximum absorption wavelength (typically around 450-470 nm) and using a standard curve if available.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of flexirubin that inhibits the visible growth of a Gram-positive bacterium.

Materials:

  • Flexirubin stock solution (in DMSO)

  • Gram-positive bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (DMSO)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline or CAMHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the flexirubin stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the diluted compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A row with a serial dilution of a known antibiotic.

    • Negative Control (Growth Control): Wells containing only CAMHB and the bacterial inoculum.

    • Solvent Control: A row with a serial dilution of DMSO to ensure the solvent itself does not inhibit bacterial growth at the concentrations used.

    • Sterility Control: Wells containing only CAMHB to check for contamination.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of flexirubin at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of flexirubin that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Nutrient Agar (B569324) or other suitable solid growth medium

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.

  • Plating: Spot-plate each aliquot onto a quadrant of a sterile nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of flexirubin that results in no bacterial growth (or a 99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.

Protocol 4: Agar Disk Diffusion Assay

This qualitative assay assesses the susceptibility of a bacterium to flexirubin by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Flexirubin stock solution (in DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Gram-positive bacterial strain

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Positive control antibiotic disks (e.g., vancomycin)

  • Negative control disks (impregnated with DMSO)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disk Preparation: Aseptically apply a known volume (e.g., 10-20 µL) of the flexirubin stock solution onto sterile filter paper disks. Allow the solvent to evaporate completely in a sterile environment.

  • Disk Placement: Place the flexirubin-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate. Gently press the disks to ensure full contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

Visualizations

General Antimicrobial Mechanisms of Action

While the specific signaling pathways affected by flexirubin in Gram-positive bacteria are not yet well-elucidated, this diagram illustrates common targets for antibiotics in these organisms. Potential mechanisms for flexirubin could involve disruption of the cell membrane, inhibition of protein synthesis, or interference with DNA replication, though further research is needed to confirm its precise mode of action.

G cluster_flexirubin Flexirubin cluster_bacterium Gram-Positive Bacterium Flexirubin Flexirubin CellWall Cell Wall Synthesis Flexirubin->CellWall Inhibition? ProteinSynthesis Protein Synthesis (Ribosomes) Flexirubin->ProteinSynthesis Inhibition? DNAReplication DNA Replication Flexirubin->DNAReplication Inhibition? CellMembrane Cell Membrane Integrity Flexirubin->CellMembrane Disruption?

Caption: Potential antimicrobial targets of flexirubin in Gram-positive bacteria.

Experimental Workflow for MIC and MBC Determination

The following diagram outlines the logical flow of the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of flexirubin.

workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Flexirubin in 96-well Plate start->serial_dilution inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate 18-24h at 37°C inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from wells with no growth read_mic->subculture incubate_mbc Incubate Agar Plates 18-24h at 37°C subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for determining MIC and MBC of flexirubin.

Conclusion

Flexirubin demonstrates promising antimicrobial activity against Gram-positive bacteria. However, further research is required to fully elucidate its spectrum of activity, mechanism of action, and potential for therapeutic development. The protocols and information provided herein serve as a foundational guide for researchers to systematically evaluate the antimicrobial properties of this natural pigment. Standardization of testing methodologies will be crucial for comparing data across different studies and advancing our understanding of flexirubin's potential.

References

Application

Application Notes and Protocols: KOH Test for Flexirubin Identification

Audience: Researchers, scientists, and drug development professionals. Introduction Flexirubin is a characteristic pigment found in the bacterial genera Flavobacterium, Chryseobacterium, Cytophaga, and Flexibacter.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flexirubin is a characteristic pigment found in the bacterial genera Flavobacterium, Chryseobacterium, Cytophaga, and Flexibacter. Structurally, it is a polyene pigment with a phenolic hydroxyl group, which is responsible for its unique reaction with strong bases.[1] The Potassium Hydroxide (KOH) test is a rapid, simple, and effective qualitative method used as a key chemotaxonomic marker for the presumptive identification of bacteria producing flexirubin-type pigments.[2] The principle of the test is based on a reversible color change of the pigment upon alteration of pH. In the presence of a strong alkali like 20% KOH, the yellow or orange flexirubin pigment undergoes a bathochromic shift, resulting in an immediate change to a red, purple, or brown color.[1] This reaction is typically reversible upon acidification.[2]

Experimental Protocols

This section details the methodologies for performing the KOH test for flexirubin identification.

1. Materials and Reagents

  • Biological Sample: Fresh bacterial culture grown on solid agar (B569324) medium, exhibiting yellow or orange pigmentation.

  • Reagents:

    • 20% (w/v) Potassium Hydroxide (KOH) solution.

    • (Optional) 1 M Hydrochloric Acid (HCl) or Acetic Acid for the reversibility test.[2][3]

    • (Optional) Acetone (B3395972) or Methanol (B129727) for pigment extraction.[3][4]

  • Equipment:

    • Glass microscope slides

    • Inoculating loops or sterile toothpicks

    • Pipettes or droppers

    • (Optional) Microcentrifuge tubes

    • (Optional) Spectrophotometer

2. Protocol 1: Direct Test on Bacterial Cells (Slide Method)

This is the most common and rapid method for flexirubin detection.

  • Step 1: Using a sterile inoculating loop or toothpick, collect a visible mass of bacterial cells from a colony.

  • Step 2: Smear the cell mass onto two separate locations on a clean glass slide to serve as the test and control.[5]

  • Step 3: To one of the smears (the test sample), add a single drop of 20% KOH solution. Do not add anything to the second smear (the control).[6]

  • Step 4: Immediately observe for a color change in the KOH-treated smear. The reaction is typically instantaneous.[5]

  • Step 5: Compare the color of the test smear to the untreated control smear. A positive result is indicated by a rapid shift from yellow/orange to brownish-pink, red, or dark brown.[5] No color change indicates the absence of flexirubin pigments.[5]

3. Protocol 2: Test on Pigment Extract

This method is useful when the results of the direct test are unclear or for further confirmation.

  • Step 1: Scrape several colonies of the pigmented bacteria from the agar plate.

  • Step 2: Suspend the cells in a solvent such as acetone or methanol in a microcentrifuge tube.[3][4]

  • Step 3: Vortex the suspension to extract the pigment. Centrifuge the tube to pellet the cell debris and collect the pigmented supernatant.

  • Step 4: Place a drop of the pigment extract onto a glass slide or in a clear tube.

  • Step 5: Add a drop of 20% KOH solution to the extract.

  • Step 6: Observe for the characteristic color change as described in Protocol 1.

4. Protocol 3: Reversibility Confirmation

This optional step confirms that the observed color change is due to flexirubin.

  • Step 1: After obtaining a positive result (color change to red/brown) using either Protocol 1 or 2, add a drop of 1 M HCl or acetic acid to the KOH-treated sample.[2][3]

  • Step 2: Observe if the color reverts to the original yellow or orange. This reversal confirms the presence of flexirubin-type pigments.[2]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling 20% KOH solution as it is a strong, corrosive base.

  • Handle bacterial cultures using aseptic techniques.

Data Presentation

The results of the KOH test are primarily qualitative. The following tables summarize the expected outcomes and relevant pigment properties.

Table 1: Interpretation of KOH Test Results

ObservationInterpretationPigment Type
Yellow/Orange → Red/Purple/Brown with 20% KOHPositive ResultFlexirubin Present
Red/Purple/Brown → Yellow/Orange with AcidPositive Reversibility ConfirmationFlexirubin Confirmed
No color change with 20% KOHNegative ResultFlexirubin Absent (e.g., Carotenoids)[5]

Table 2: Solubility Characteristics of Flexirubin Pigments

SolventSolubilityReference
WaterInsoluble[4]
AcetoneSoluble[4][7]
Alkaline Aqueous Solutions (e.g., NaOH, KOH)Soluble[4]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4]
Ethanol, Methanol, Ethyl AcetateLess soluble compared to acetone[4]
D-limonene, ButanolShows good solubility (comparable to acetone)[7]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the identification of flexirubin pigments using the KOH test.

Flexirubin_KOH_Test_Workflow cluster_methods Test Methods cluster_results Results & Interpretation start Start: Yellow/Orange Bacterial Colony direct_test Protocol 1: Direct Test start->direct_test extract_test Protocol 2: Pigment Extract Test start->extract_test add_koh Add 20% KOH direct_test->add_koh extract_test->add_koh observe Observe for Color Change add_koh->observe positive Color changes to Red / Purple / Brown observe->positive Yes negative No Color Change observe->negative No flexirubin_present Flexirubin Present positive->flexirubin_present reversibility Optional: Add Acid (HCl) positive->reversibility flexirubin_absent Flexirubin Absent (e.g., Carotenoid) negative->flexirubin_absent observe_reversal Observe for Reversal reversibility->observe_reversal confirmed Color reverts to Yellow Flexirubin Confirmed observe_reversal->confirmed Yes

Caption: Workflow for Flexirubin Identification via KOH Test.

References

Method

Application Notes and Protocols: Flexirubin as a Natural Dye in Textiles

For Researchers, Scientists, and Drug Development Professionals Introduction Flexirubin is a yellowish-orange pigment produced by bacteria belonging to the family Flavobacteriaceae, notably from the genus Chryseobacteriu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flexirubin is a yellowish-orange pigment produced by bacteria belonging to the family Flavobacteriaceae, notably from the genus Chryseobacterium.[1][2] As a polyene pigment, its structure consists of a 2,5-dialkylresorcinol aromatic ester.[3] With growing interest in sustainable and non-toxic alternatives to synthetic dyes, flexirubin presents a promising option for the textile industry.[4][5][6] Beyond its coloration properties, flexirubin has been reported to exhibit antioxidant and antimicrobial activities, which could impart additional functionalities to dyed textiles.[7][8][9][10][11]

These application notes provide a comprehensive overview of the methodologies for extracting, purifying, and applying flexirubin as a natural dye for textiles, as well as methods for evaluating the properties of the dyed fabrics.

Data Presentation: Properties of Flexirubin Dye

Colorimetric Properties

The color characteristics of textiles dyed with flexirubin can be quantified using the CIELAB color space, where L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

MaterialLab*Hue Angle (h°)Reference
Bacterial Cellulose functionalized with flexirubin-type pigment-22.4 ± 0.124.18 ± 0.582.6 ± 1.5[8]

Note: Data on common textiles like cotton, wool, or silk is currently limited in published literature. The provided data is for bacterial cellulose.

Color Fastness Properties

Color fastness is a critical parameter for textile dyes, indicating the resistance of the color to fading or running under various conditions.[12] Standardized tests are used to evaluate fastness to washing, light, and rubbing.[13][14]

Quantitative data on the color fastness of flexirubin on textiles is not extensively available in the reviewed literature. The following table is a template for recording such data once experiments are conducted.

Textile TypeWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12)
Color Change Staining Blue Wool Scale
Cotton---
Wool---
Silk---

Grades for wash and rub fastness are typically on a scale of 1 to 5, with 5 being the best. Light fastness is often rated on the Blue Wool Scale from 1 to 8, with 8 being the most resistant to fading.[13]

Experimental Protocols

Production and Extraction of Flexirubin

This protocol is based on methods described for Chryseobacterium artocarpi and Chryseobacterium shigense.[1][8][15]

2.1.1. Materials

  • Chryseobacterium artocarpi CECT 8497 or Chryseobacterium shigense DSMZ

  • Nutrient Broth (NB) medium (5 g/L peptone, 3 g/L meat extract)

  • Acetone (B3395972)

  • Centrifuge and tubes

  • Rotary evaporator

  • Sonicator (optional)

2.1.2. Protocol

  • Inoculate a starter culture of the selected Chryseobacterium strain in 20 mL of NB medium. Incubate at 30°C with shaking at 200 rpm until an optical density at 600 nm (OD600) of 1.0 is reached.[15]

  • Transfer the starter culture to a larger volume of NB medium (e.g., 500 mL) and incubate for 24 hours under the same conditions.[1]

  • Harvest the bacterial cells by centrifuging the culture broth at 8000 rpm for 10 minutes. Discard the supernatant.

  • To extract the pigment, resuspend the cell pellet in acetone. For enhanced extraction, sonicate the mixture for 20 seconds to facilitate cell lysis.[7]

  • Centrifuge the acetone-cell mixture at 8000 rpm for 10 minutes to pellet the cell debris.

  • Collect the supernatant containing the dissolved flexirubin pigment.

  • Concentrate the pigment extract using a rotary evaporator at 50°C.

  • Dry the concentrated pigment at 40°C for 72 hours to obtain the crude flexirubin powder.[1]

Purification of Flexirubin (Optional)

For applications requiring higher purity, the crude extract can be purified using column chromatography or High-Performance Liquid Chromatography (HPLC).[3][16]

2.2.1. Column Chromatography

  • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., petroleum ether).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude flexirubin extract in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the pigment using a solvent system such as petroleum ether:benzene:acetone (10:40:5).[1][7]

  • Collect the colored fractions and concentrate them to obtain the purified pigment.

Textile Dyeing with Flexirubin

This protocol is a generalized procedure for exhaust dyeing, which can be optimized for specific textile types.[17][18]

2.3.1. Materials

  • Textile fabric (e.g., cotton, wool, silk), pre-washed

  • Crude or purified flexirubin pigment

  • Distilled water

  • Beakers or a dyeing machine (e.g., Rotawash)

  • pH meter and solutions for pH adjustment (e.g., acetic acid, sodium carbonate)

  • Mordants (optional, e.g., alum, iron sulfate)

2.3.2. Protocol

  • Prepare the dye bath by dissolving a known concentration of flexirubin pigment in distilled water. Since flexirubin is insoluble in water, a small amount of acetone can be used for initial dissolution before adding to the water, or the dyeing can be performed in an alkaline aqueous solution.[1]

  • Adjust the pH of the dye bath. For natural dyes on wool, an acidic pH (e.g., pH 5) is often optimal, while for cotton, a more alkaline pH might be necessary.[17]

  • Introduce the pre-wetted textile sample into the dye bath. A liquor ratio (ratio of the weight of the dyeing liquor to the weight of the fabric) of 40:1 is a common starting point.[17]

  • Gradually raise the temperature of the dye bath to the desired dyeing temperature (e.g., 60-90°C). The optimal temperature will depend on the fabric type.[17]

  • Maintain the dyeing process at the set temperature for a specific duration (e.g., 45-60 minutes), with occasional stirring to ensure even dyeing.

  • After dyeing, allow the bath to cool down.

  • Remove the dyed fabric and rinse it thoroughly with cold water until the rinse water runs clear.

  • Squeeze out the excess water and allow the fabric to air dry in the shade.

Evaluation of Color Fastness

2.4.1. Wash Fastness (based on ISO 105-C06)

  • Prepare a composite specimen by sewing the dyed fabric (10 cm x 4 cm) together with a multi-fiber fabric of the same size.

  • Place the specimen in a stainless-steel container of a wash-wheel machine (e.g., Rotawash).

  • Add the specified washing solution (e.g., 4 g/L ECE phosphate (B84403) reference detergent and 1 g/L sodium perborate) and stainless-steel balls to simulate mechanical action.

  • Run the machine for 30 minutes at a specified temperature (e.g., 40°C or 60°C).

  • Rinse the specimen in hot and then cold water.

  • Dry the specimen in air at a temperature not exceeding 60°C.

  • Assess the color change of the dyed fabric and the staining of the adjacent multi-fiber fabric using standard grey scales under a color matching cabinet.[19]

2.4.2. Light Fastness (based on ISO 105-B02)

  • Mount a sample of the dyed fabric in a sample holder.

  • Partially cover the sample with an opaque cover.

  • Expose the mounted sample to artificial light under specified conditions in a light fastness tester equipped with a Xenon arc lamp.

  • Simultaneously expose a set of Blue Wool standards.

  • The test is complete when the contrast between the exposed and unexposed parts of the sample is equal to a specific grade on the grey scale.

  • The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading.

2.4.3. Rubbing Fastness (based on ISO 105-X12)

  • Mount the dyed fabric sample on the base of a crockmeter.

  • For dry rubbing, place a dry, standard white cotton rubbing cloth over the rubbing finger of the crockmeter.

  • Move the finger back and forth 10 times with a downward force of 9N.

  • For wet rubbing, wet the rubbing cloth with distilled water and squeeze to a specific moisture content before testing.

  • Assess the degree of color transferred to the white rubbing cloth using the grey scale for staining.[13]

Visualizations

Flexirubin_Extraction_Workflow cluster_0 Cultivation cluster_1 Extraction cluster_2 Output A Inoculation of Chryseobacterium sp. B Incubation in Nutrient Broth (30°C, 200 rpm, 24h) A->B C Cell Harvesting (Centrifugation) B->C Culture Broth D Pigment Extraction (Acetone) C->D E Cell Debris Removal (Centrifugation) D->E F Concentration (Rotary Evaporator) E->F G Drying F->G H Crude Flexirubin Pigment G->H

Caption: Workflow for the extraction of flexirubin pigment.

Textile_Dyeing_Workflow A Prepare Dye Bath (Flexirubin + Water) B Adjust pH and Temperature A->B C Immerse Textile B->C D Dyeing Process (e.g., 60 min at 80°C) C->D E Cooling D->E F Rinsing (Cold Water) E->F G Drying F->G H Dyed Textile G->H

Caption: General workflow for textile dyeing with flexirubin.

Dyeing_Parameters cluster_params Key Parameters center Dyeing Outcome (Color Strength & Fastness) pH pH pH->center Temp Temperature Temp->center Time Dyeing Time Time->center Conc Dye Concentration Conc->center

Caption: Key parameters influencing the textile dyeing outcome.

References

Application

Application Notes and Protocols for the Use of Flexirubin as a Potential Food Colorant

For Researchers, Scientists, and Drug Development Professionals Introduction Flexirubin is a yellowish-orange pigment predominantly produced by bacteria belonging to the phylum Bacteroidetes, including genera such as Chr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flexirubin is a yellowish-orange pigment predominantly produced by bacteria belonging to the phylum Bacteroidetes, including genera such as Chryseobacterium, Flavobacterium, and Flexibacter. Structurally, flexirubins are polyene carboxylic acids esterified with a dialkylresorcinol. Their vibrant color and natural origin make them a candidate for investigation as a food colorant. Furthermore, studies have indicated that flexirubin possesses antioxidant and antimicrobial properties, suggesting potential for added functional benefits.[1][2]

This document provides a comprehensive overview of the methods for producing, extracting, purifying, and quantifying flexirubin. It also summarizes the available data on its stability and safety and discusses the current regulatory landscape for its use as a food additive.

Regulatory Landscape

A thorough review of the regulatory status of flexirubin in major markets is crucial before its consideration as a food colorant.

2.1. United States (FDA)

In the United States, food color additives are regulated by the Food and Drug Administration (FDA) under the Federal Food, Drug, and Cosmetic Act.[3] Color additives are categorized as either requiring batch certification or being exempt from certification.[3] All new color additives must undergo a rigorous premarket approval process, which involves submitting a color additive petition (CAP) to the FDA. The petition must provide comprehensive data to establish the safety of the colorant for its intended use.

A search of the FDA's databases of approved color additives and petitions under review or held in abeyance reveals that flexirubin is not currently an approved food colorant in the United States .[4][5][6][7] There is no public record of a food additive or color additive petition having been filed for flexirubin.

2.2. European Union (EFSA)

In the European Union, food additives, including colorants, are regulated by the European Commission, with safety assessments conducted by the European Food Safety Authority (EFSA).[8] Approved food additives are included in the Union list of authorized food additives (Regulation (EC) No 1333/2008).

Similar to the US, flexirubin is not listed as an authorized food additive in the European Union . A search of EFSA's scientific opinions and other publications did not yield any safety assessment or mention of flexirubin as a food colorant.

Biosynthesis of Flexirubin

The biosynthesis of flexirubin has been studied in bacteria such as Chitinophaga pinensis and Flavobacterium johnsoniae.[5][9] The process involves two main pathways that converge to form the final flexirubin molecule:

  • Polyene Moiety Synthesis: This part of the molecule is synthesized via a type II fatty acid synthase-like pathway. The biosynthesis is initiated by the deamination of tyrosine to 4-coumarate by a tyrosine ammonia-lyase (TAL). The 4-coumarate is then activated by a 4-coumarate-CoA ligase (4CL) to form 4-coumaroyl-CoA, which serves as the starter unit for the polyketide synthase (PKS) machinery that elongates the polyene chain.[5]

  • Dialkylresorcinol (DAR) Moiety Synthesis: The resorcinol (B1680541) core is synthesized by a dedicated set of genes, often referred to as the dar gene cluster (darA and darB).[9] This pathway is responsible for producing the 2,5-dialkylresorcinol that is esterified with the polyene carboxylic acid.

The final step in the biosynthesis is the esterification of the polyene chain with the dialkylresorcinol moiety.

Flexirubin_Biosynthesis Tyrosine Tyrosine Coumarate 4-Coumarate Tyrosine->Coumarate Tyrosine Ammonia-Lyase (TAL) CoumaroylCoA 4-Coumaroyl-CoA Coumarate->CoumaroylCoA 4-Coumarate-CoA Ligase (4CL) PKS Type II Polyketide Synthase (PKS) CoumaroylCoA->PKS Polyene Polyene Carboxylic Acid PKS->Polyene Flexirubin Flexirubin Polyene->Flexirubin Esterification DAR_precursors Fatty Acid Precursors DAR_synthase DAR Synthase (darA, darB) DAR_precursors->DAR_synthase DAR Dialkylresorcinol (DAR) DAR_synthase->DAR DAR->Flexirubin

Proposed biosynthetic pathway of flexirubin.

Application Notes & Protocols

4.1. Production of Flexirubin from Chryseobacterium artocarpi CECT 8497

Chryseobacterium artocarpi CECT 8497 is a known producer of flexirubin. The following protocol is based on optimized conditions for enhanced pigment production.

Protocol 4.1.1: Cultivation of C. artocarpi CECT 8497

  • Inoculum Preparation: Aseptically transfer a loopful of C. artocarpi CECT 8497 from a nutrient agar (B569324) slant into a 100 mL Erlenmeyer flask containing 20 mL of nutrient broth. Incubate at 30°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches approximately 1.0.

  • Production Culture: Inoculate a 500 mL Erlenmeyer flask containing 100 mL of the optimized production medium with 2% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for 24-48 hours. Pigment production is typically maximal after 24 hours.

Table 1: Optimized Culture Conditions and Pigment Yield

ParameterOptimized ValueReference
Carbon SourceLactose (11.25 g/L)[10]
Nitrogen SourceL-tryptophan (6 g/L)[10]
Mineral SaltKH2PO4 (650 ppm)[10]
pH7.04[10]
Temperature30°C[10]
Agitation200 rpm[10]
Maximum Pigment Yield 521.64 mg/L [10]

4.2. Extraction of Flexirubin

The following protocol details the extraction of flexirubin from the bacterial biomass.

Extraction_Workflow Culture Bacterial Culture (24-48h) Centrifuge1 Centrifugation (8,000 rpm, 10 min, 4°C) Culture->Centrifuge1 Pellet1 Cell Pellet Centrifuge1->Pellet1 Supernatant1 Spent Medium (Discard) Centrifuge1->Supernatant1 Wash Wash with Deionized Water Pellet1->Wash Centrifuge2 Centrifugation (8,000 rpm, 5 min, 4°C) Wash->Centrifuge2 WashedPellet Washed Cell Pellet Centrifuge2->WashedPellet Extraction Add Acetone (B3395972) and Ultrasonicate WashedPellet->Extraction Centrifuge3 Centrifugation (10,000 rpm, 5 min, 4°C) Extraction->Centrifuge3 CrudeExtract Crude Flexirubin Extract (Supernatant) Centrifuge3->CrudeExtract CellDebris Cell Debris (Discard) Centrifuge3->CellDebris

Workflow for the extraction of flexirubin.

Protocol 4.2.1: Acetone Extraction of Flexirubin

  • Harvest Cells: Centrifuge the culture broth at 8,000 rpm for 10 minutes at 4°C to pellet the bacterial cells. Discard the supernatant.[10]

  • Wash Cells: Resuspend the cell pellet in deionized water and centrifuge again at 8,000 rpm for 5 minutes at 4°C. Discard the supernatant.[10]

  • Extraction: Resuspend the washed cell pellet in acetone. The volume of acetone will depend on the amount of biomass; a 1:10 ratio of wet cell weight to solvent volume is a good starting point.

  • Cell Lysis: Sonicate the cell suspension in an ice bath until the cells are completely bleached. This indicates that the pigment has been released.[10]

  • Separate Extract: Centrifuge the mixture at 10,000 rpm for 5 minutes at 4°C to pellet the cell debris.[10]

  • Collect Supernatant: Carefully decant the supernatant, which contains the crude flexirubin extract.

  • Concentration: The crude extract can be concentrated using a rotary evaporator at a temperature not exceeding 50°C.[11]

4.3. Purification of Flexirubin

A two-step purification process involving column chromatography followed by HPLC is recommended for obtaining high-purity flexirubin.

Protocol 4.3.1: Column Chromatography

  • Column Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a suitable solvent like hexane (B92381) as the slurry.

  • Sample Loading: Concentrate the crude flexirubin extract to a small volume and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, pigment-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a solvent system of petroleum ether:benzene:acetone in a 10:40:5 ratio.[11]

  • Fraction Collection: Collect the yellowish-orange fractions and pool them.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator.

Protocol 4.3.2: High-Performance Liquid Chromatography (HPLC) Purification

Further purification can be achieved using reverse-phase HPLC.

Table 2: HPLC Conditions for Flexirubin Purification

ParameterConditionReference
ColumnC18 reverse-phase (e.g., 4.6 x 250 mm)[12]
Mobile Phase A50 mM Phosphate buffer (pH 2.4)[12]
Mobile Phase BMethanol with 0.1% acetic acid[12]
Flow Rate1.0 mL/min
DetectionUV-Vis detector at 450 nm[11]
Injection Volume20 µL

Note: A gradient elution from a lower to a higher concentration of Mobile Phase B is typically used for optimal separation. The exact gradient should be optimized based on the specific flexirubin congeners present in the extract.

Purification_Workflow CrudeExtract Crude Flexirubin Extract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography SemiPure Semi-Purified Flexirubin ColumnChromatography->SemiPure HPLC Preparative HPLC (C18 Column) SemiPure->HPLC PureFlexirubin High-Purity Flexirubin HPLC->PureFlexirubin

Workflow for the purification of flexirubin.

4.4. Quantification of Flexirubin

Protocol 4.4.1: Spectrophotometric Quantification

For a rapid estimation of flexirubin concentration in the crude extract, a UV-Vis spectrophotometer can be used.

  • Dilute the acetone extract to obtain an absorbance reading within the linear range of the instrument.

  • Measure the absorbance at the maximum wavelength (λmax) for flexirubin, which is approximately 450 nm.[11]

  • The concentration can be calculated using the Beer-Lambert law (A = εbc), provided the molar extinction coefficient (ε) of flexirubin in acetone is known. If ε is not available, quantification should be reported in terms of absorbance units or relative to a dry weight standard.

Protocol 4.4.2: HPLC-UV Quantification

For accurate and precise quantification, a validated HPLC-UV method is required.

  • Standard Preparation: Prepare a stock solution of purified flexirubin of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.

  • Calibration Curve: Inject the calibration standards into the HPLC system using the conditions outlined in Table 2. Plot the peak area versus the concentration for each standard to generate a calibration curve.

  • Sample Analysis: Inject the flexirubin samples to be quantified.

  • Concentration Determination: Determine the concentration of flexirubin in the samples by interpolating their peak areas from the calibration curve.

Note: For a fully validated method according to ICH guidelines, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) must be determined.

4.5. Stability of Flexirubin

The stability of a colorant is critical for its application in food products, which may undergo various processing and storage conditions.

Table 3: Stability of Flexirubin under Various Conditions

ConditionObservationReference
pH Stable over a wide pH range (1.0 to 11.0) in one study. Another study suggests higher stability at acidic pH.
Temperature Stable in the range of 25–100°C.[11]
Light Stable in UV, sunlight, and dark conditions.[11]

Note: There is some discrepancy in the literature regarding pH stability. It is recommended that stability studies are conducted in the specific food matrix of interest.

Safety and Toxicology

A crucial aspect of considering any new food additive is its safety profile. A study on flexirubin extracted from Chryseobacterium artocarpi CECT 8497 has provided valuable toxicological data.

Table 4: Summary of Toxicological Data for Flexirubin

Study TypeOrganismKey FindingsReference
Acute Oral Toxicity Sprague-Dawley ratsNo mortality or signs of toxicity up to 5000 mg/kg body weight.
Sub-acute Oral Toxicity (28 days) Sprague-Dawley ratsNo observed adverse effect level (NOAEL) was determined to be 5000 mg/kg body weight/day. No significant differences in body weight, food consumption, clinical signs, organ weight, hematology, or serum biochemistry were observed.
Mutagenicity (in vitro) Bacterial reverse mutation assay (Ames test)No evidence of mutagenicity.
Mutagenicity (in vivo) Mouse bone marrow micronucleus assay and sperm shape abnormality assayNo evidence of mutagenicity.

These findings suggest a favorable safety profile for flexirubin, although further studies as required by regulatory agencies would be necessary for a formal food additive petition.

Conclusion

Flexirubin is a promising natural yellowish-orange pigment with potential applications as a food colorant. Protocols for its production, extraction, and purification have been established. Furthermore, initial safety studies indicate a low toxicity profile. However, its use in food is currently not approved in major jurisdictions like the US and the EU. Significant regulatory hurdles, including comprehensive safety dossiers and formal petition processes, would need to be overcome. Additionally, more quantitative data on its stability in various food matrices are needed to fully assess its viability as a food colorant. For researchers and professionals in drug development, the antioxidant and antimicrobial properties of flexirubin may warrant further investigation for pharmaceutical or nutraceutical applications.

References

Method

Determining the Anti-inflammatory Properties of Flexirubin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Flexirubin, a member of the flexirubin-type pigments, is a class of yellow-orange pigments produced by various bacteria, including those from t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flexirubin, a member of the flexirubin-type pigments, is a class of yellow-orange pigments produced by various bacteria, including those from the genera Chryseobacterium, Flexibacter, and Cytophaga. Emerging research has highlighted the therapeutic potential of flexirubin, demonstrating notable antioxidant and antimicrobial activities. Recent studies have also pointed towards significant anti-inflammatory properties, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents. Evidence indicates that flexirubin can exert its anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways. For instance, it has been shown to suppress the expression of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[1][2] Furthermore, flexirubin may activate the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant and anti-inflammatory response.[1][2][3]

These application notes provide a comprehensive set of protocols for the systematic evaluation of the anti-inflammatory properties of flexirubin, from initial in vitro screening to in vivo validation and mechanistic studies.

Data Presentation: Quantitative Analysis of Flexirubin's Bioactivities

The following tables summarize the currently available quantitative data on the antioxidant and anti-inflammatory activities of flexirubin. These tables are intended to serve as a reference for expected outcomes and for comparison with experimental results.

Table 1: In Vitro Antioxidant Activity of Flexirubin

AssayConcentration (µM)% Inhibition/ActivityStandard CompoundReference
DPPH Radical Scavenging0.470.0%Trolox[4]
Hydrogen Peroxide (H₂O₂) Scavenging1.093.85%Trolox[4][5]
Superoxide Radical (O₂⁻) Scavenging1.093.85%Trolox[4]
Hydroxyl Radical (•OH) Scavenging1.091.65 ± 1.38%Ascorbic Acid[4]
Ferrous Ion Chelating Activity1.030.02%Trolox[4]

Table 2: In Vitro Anti-inflammatory Activity of Flexirubin

AssayConcentration (µg/mL)IC₅₀ Value (µg/mL)NotesReference
Lipoxygenase (LOX) Inhibition-24.3 ± 0.88Data for a fraction containing a flexirubin-like compound.[6]
Anti-inflammatory Activity1200-Highest activity observed at this concentration (absorbance of 0.128AU).[7][8]

Experimental Protocols

In Vitro Anti-inflammatory Assays

These protocols are designed to assess the direct anti-inflammatory effects of flexirubin in a cell-free or cell-based environment.

Principle: This assay measures the ability of flexirubin to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of flexirubin (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

Principle: This assay determines the ability of flexirubin to selectively inhibit the activity of COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of the COX enzymes, which is proportional to the amount of prostaglandin (B15479496) produced.

Protocol:

  • Reagents: Use a commercial COX inhibitor screening assay kit (fluorometric or colorimetric).

  • Enzyme Preparation: Reconstitute the purified recombinant human COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, heme, and a fluorescent or colorimetric probe.

  • Inhibitor Incubation: Add various concentrations of flexirubin to the wells. Include a vehicle control, a non-inhibitor control, and a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Enzyme Addition: Add the prepared COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Determine the IC₅₀ value of flexirubin for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Principle: This protocol quantifies the inhibitory effect of flexirubin on the production of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol (Section 1.1).

  • Supernatant Collection: After the 24-hour stimulation period, centrifuge the 96-well plate at 1000 rpm for 10 minutes and collect the cell-free supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, blocking, adding standards and samples (the collected supernatants), adding the detection antibody, adding the enzyme conjugate (e.g., streptavidin-HRP), adding the substrate (e.g., TMB), and stopping the reaction.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve for each cytokine using the provided standards. Determine the concentration of each cytokine in the samples by interpolating their absorbance values from the standard curve. Calculate the percentage reduction in cytokine production compared to the LPS-stimulated control.

In Vivo Anti-inflammatory Models

These protocols are designed to evaluate the anti-inflammatory efficacy of flexirubin in a whole-animal system.

Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of flexirubin to reduce this swelling is a measure of its anti-inflammatory activity.

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., saline with 0.5% DMSO).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

    • Groups 3-5: Flexirubin (e.g., 50, 100, 200 mg/kg, orally or intraperitoneally).

  • Drug Administration: Administer the respective treatments to the animals 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Principle: This model mimics the systemic inflammation seen in sepsis. LPS administration triggers a massive release of pro-inflammatory cytokines. This model is useful for assessing the ability of flexirubin to mitigate a systemic inflammatory response.

Protocol:

  • Animals and Grouping: Use mice (e.g., C57BL/6) and group them as described in the paw edema model.

  • Drug Administration: Administer flexirubin or controls 1 hour before LPS injection.

  • Induction of Endotoxemia: Inject a sublethal dose of LPS (e.g., 5-10 mg/kg, intraperitoneally).

  • Sample Collection: At a specific time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture and sacrifice the animals. Collect tissues such as the liver and lungs.

  • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits as described in Section 1.3.

  • Histopathology: Fix the liver and lung tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

  • Gene Expression Analysis: Isolate RNA from the tissues and perform RT-qPCR to analyze the expression of inflammatory genes such as Tnf, Il6, Il1b, Cox2, and Nos2.

Mechanistic Studies: Signaling Pathway Analysis

These protocols aim to elucidate the molecular mechanisms by which flexirubin exerts its anti-inflammatory effects, focusing on the NF-κB and MAPK signaling pathways.

Principle: This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways. Activation of these pathways often involves the phosphorylation of key proteins.

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with flexirubin followed by LPS stimulation for short time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins:

      • NF-κB Pathway: p-p65, p65, p-IκBα, IκBα.

      • MAPK Pathway: p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK.

      • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1: In Vitro Anti-inflammatory Assay Workflow cluster_0 Cell Culture and Stimulation cluster_1 Endpoint Assays cluster_2 Data Analysis RAW 264.7 Cells RAW 264.7 Cells Seeding in 96-well plate Seeding in 96-well plate RAW 264.7 Cells->Seeding in 96-well plate Pre-treatment with Flexirubin Pre-treatment with Flexirubin Seeding in 96-well plate->Pre-treatment with Flexirubin LPS Stimulation LPS Stimulation Pre-treatment with Flexirubin->LPS Stimulation Nitrite Measurement (Griess Assay) Nitrite Measurement (Griess Assay) LPS Stimulation->Nitrite Measurement (Griess Assay) NO Production Cytokine Measurement (ELISA) Cytokine Measurement (ELISA) LPS Stimulation->Cytokine Measurement (ELISA) TNF-α, IL-6, IL-1β Calculate % Inhibition Calculate % Inhibition Nitrite Measurement (Griess Assay)->Calculate % Inhibition Calculate Cytokine Concentration Calculate Cytokine Concentration Cytokine Measurement (ELISA)->Calculate Cytokine Concentration G Figure 2: In Vivo Carrageenan-Induced Paw Edema Workflow Animal Acclimatization Animal Acclimatization Grouping (Vehicle, Positive Control, Flexirubin) Grouping (Vehicle, Positive Control, Flexirubin) Animal Acclimatization->Grouping (Vehicle, Positive Control, Flexirubin) Drug Administration Drug Administration Grouping (Vehicle, Positive Control, Flexirubin)->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (0-5h) Paw Volume Measurement (0-5h) Carrageenan Injection->Paw Volume Measurement (0-5h) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (0-5h)->Data Analysis (% Inhibition) G Figure 3: NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocation Flexirubin Flexirubin Flexirubin->IKK Inhibition? Inflammatory Genes Inflammatory Genes NF-κB (p65/p50)_n->Inflammatory Genes Transcription G Figure 4: MAPK Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 Phosphorylation ERK ERK MKKs->ERK Phosphorylation JNK JNK MKKs->JNK Phosphorylation AP1 AP-1 p38->AP1 Activation ERK->AP1 Activation JNK->AP1 Activation Flexirubin Flexirubin Flexirubin->TAK1 Inhibition? Inflammatory Genes Inflammatory Genes AP1->Inflammatory Genes Transcription

References

Application

Flexirubin in Cosmetic Formulations: A Methodological Approach

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: Flexirubin, a yellowish-orange pigment produced by bacteria of the family Flavobacteriaceae, is emerging as a...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Flexirubin, a yellowish-orange pigment produced by bacteria of the family Flavobacteriaceae, is emerging as a promising bioactive ingredient for cosmetic formulations.[1] Its inherent antioxidant, anti-inflammatory, and potential photoprotective properties make it a compelling candidate for development into advanced skincare products.[2][3] This document provides a detailed methodological approach for incorporating and evaluating flexirubin in cosmetic formulations, with a focus on its antioxidant, anti-inflammatory, and anti-aging potential.

Physicochemical Properties and Formulation Considerations

Flexirubin is a lipophilic pigment, soluble in organic solvents like acetone (B3395972) and alkaline aqueous solutions, but insoluble in water.[4] This necessitates careful consideration during formulation, particularly for oil-in-water (O/W) emulsions, which are common in cosmetic creams and lotions.

Protocol for Incorporation into an O/W Cream Base

This protocol outlines a general method for incorporating flexirubin into a basic O/W cream formulation.

Materials:

  • Oil Phase:

    • Stearic Acid (thickener, emulsifier)

    • Cetyl Alcohol (emollient, thickener)

    • Flexirubin extract (pre-dissolved in a suitable solvent like acetone, which will be evaporated)

    • Other lipophilic ingredients (e.g., oils, butters)

  • Water Phase:

  • Equipment:

    • Beakers

    • Hot plate with magnetic stirrer

    • Homogenizer/High-shear mixer

    • Water bath

Procedure:

  • Preparation of Oil Phase:

    • In a clean beaker, combine stearic acid, cetyl alcohol, and other oil-soluble components.

    • Heat the mixture to 70-75°C while stirring continuously until all components are completely melted and form a homogeneous blend.[5]

    • Add the pre-dissolved flexirubin to the oil phase and mix thoroughly. If a solvent was used to dissolve the flexirubin, ensure it is completely evaporated before proceeding.

  • Preparation of Water Phase:

    • In a separate beaker, combine deionized water, glycerin, and the chosen preservative.

    • Heat the water phase to the same temperature as the oil phase (70-75°C).[5]

    • Add triethanolamine to the heated water phase and stir until fully dissolved.

  • Emulsification:

    • Slowly add the oil phase to the water phase while continuously stirring with a high-shear mixer.[5]

    • Continue homogenization for 10-15 minutes until a uniform and stable emulsion is formed.

  • Cooling and Final Additions:

    • Allow the emulsion to cool gradually while stirring gently.

    • Once the temperature is below 40°C, add any temperature-sensitive ingredients, such as fragrance.[6]

    • Continue to stir until the cream reaches room temperature and has a smooth, consistent texture.

Efficacy Evaluation: In Vitro Assays

A battery of in vitro assays is essential to substantiate the cosmetic claims of flexirubin-containing formulations.

Antioxidant Activity

Flexirubin's antioxidant capacity is attributed to its polyene chromophore and phenolic hydroxyl group.[2] The following assays can quantify its ability to neutralize various reactive oxygen species (ROS).

Table 1: Summary of Antioxidant Activity of Flexirubin

AssayFlexirubin Concentration% Scavenging/InhibitionStandardReference
Hydrogen Peroxide (H₂O₂) Scavenging1.0 µM93.85%Trolox (95.58%)[2]
Superoxide Radical (O₂•⁻) Scavenging1.0 µM93.85%Trolox (95.58%)[2]
Hydroxyl Radical (•OH) Scavenging1.0 µM91.65% ± 1.38%Ascorbic Acid[2]
Lipid Peroxidation Inhibition (FTC)1.0 µM91.03% ± 1.00%Trolox[2]
Ferric Reducing Antioxidant Power (FRAP)1.0 µMLower than TroloxTrolox[2]

2.1.1. Experimental Protocols for Antioxidant Assays

  • Hydrogen Peroxide (H₂O₂) Scavenging Assay:

    • Prepare a 43 mM solution of H₂O₂ in 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Mix 0.1 mL of flexirubin at various concentrations with 1 mL of the H₂O₂ solution.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 230 nm.

    • Use a solution without flexirubin as the control and Trolox as the standard.[2]

  • Superoxide Radical (O₂•⁻) Scavenging Assay:

    • Prepare a reaction mixture containing 1 mL of 156 µM Nitro Blue Tetrazolium (NBT) and 1 mL of 468 µM NADH in 100 mM phosphate buffer (pH 7.8).

    • Add 0.1 mL of flexirubin at different concentrations to the mixture and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 1 mL of 60 µM Phenazine Methosulfate (PMS) solution and incubate at 25°C for 30 minutes.

    • Measure the absorbance at 560 nm.[2]

Anti-inflammatory Activity

Flexirubin has demonstrated anti-inflammatory properties.[2] The following protocol can be used to assess its ability to modulate inflammatory responses in skin cells.

2.2.1. Protocol: In Vitro Anti-inflammatory Assay in HaCaT Keratinocytes

This protocol assesses the effect of flexirubin on the production of pro-inflammatory cytokines in human keratinocytes stimulated with lipopolysaccharide (LPS).

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Flexirubin stock solution (dissolved in a suitable solvent like DMSO)

  • ELISA kits for IL-6 and TNF-α

  • Western blot reagents and antibodies for p-p65, p-IκBα, p-p38, p-ERK, and p-JNK

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Seed HaCaT cells in 24-well plates.

    • Pre-treat the cells with various non-toxic concentrations of flexirubin for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.[6]

  • Cytokine Analysis (ELISA):

    • Collect the cell culture supernatant.

    • Quantify the levels of IL-6 and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

  • Signaling Pathway Analysis (Western Blot):

    • Lyse the cells and extract total protein.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (p65, IκBα, p38, ERK, JNK).

    • Visualize the protein bands using a chemiluminescence detection system.

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture HaCaT Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Flexirubin Seed->Pretreat Induce Induce Inflammation (LPS) Pretreat->Induce ELISA Cytokine Analysis (ELISA) Induce->ELISA WesternBlot Signaling Pathway Analysis (Western Blot) Induce->WesternBlot

Caption: Potential mechanism of flexirubin in modulating inflammatory signaling.

Anti-Aging Activity

Flexirubin's antioxidant properties suggest a potential role in combating skin aging by protecting against oxidative stress-induced damage. Key indicators of anti-aging efficacy include the stimulation of collagen synthesis and the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.

2.3.1. Protocol: In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts (HDFs)

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • DMEM with 10% FBS

  • Flexirubin stock solution

  • Procollagen (B1174764) Type I C-Peptide (PIP) EIA Kit

  • UVB radiation source (for induced-aging model)

Procedure:

  • Cell Culture: Culture HDFs in DMEM with 10% FBS.

  • Treatment:

    • Seed HDFs in 24-well plates.

    • Treat cells with various non-toxic concentrations of flexirubin for 48-72 hours.

    • (Optional) For a photoaging model, expose cells to a sub-lethal dose of UVB radiation before or during treatment with flexirubin.

  • Collagen Quantification:

    • Collect the cell culture supernatant.

    • Measure the amount of secreted procollagen type I using a PIP EIA kit, following the manufacturer's instructions.

2.3.2. Protocol: In Vitro MMP-1 Inhibition Assay

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Flexirubin stock solution

  • MMP-1 inhibitor screening kit (fluorometric)

  • UVB radiation source

Procedure:

  • Induction of MMP-1:

    • Culture HDFs to near confluence.

    • Induce MMP-1 expression by exposing the cells to UVB radiation.

  • Treatment: Treat the UVB-irradiated HDFs with various concentrations of flexirubin for 24-48 hours.

  • MMP-1 Activity Measurement:

    • Collect the cell culture supernatant.

    • Measure MMP-1 activity using a fluorometric inhibitor screening kit according to the manufacturer's protocol.

[7]Workflow for In Vitro Anti-Aging Assays

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture HDFs Seed Seed Cells Culture->Seed UVB UVB Exposure (optional) Seed->UVB Treat Treat with Flexirubin Collagen Collagen Synthesis Assay Treat->Collagen MMP1 MMP-1 Inhibition Assay Treat->MMP1 UVB->Treat

Caption: Workflow for assessing the anti-aging effects of flexirubin.

Photoprotective Effects

Flexirubin has been reported to enhance the Sun Protection Factor (SPF) of commercial sunscreens. I[3]ts photoprotective potential can be further evaluated through in vitro SPF determination.

2.4.1. Protocol: In Vitro SPF Determination

Materials:

  • Cosmetic formulation containing flexirubin

  • Quartz plates

  • UV-Vis spectrophotometer with an integrating sphere

  • Transpore™ tape

Procedure:

  • Sample Preparation: Accurately weigh and apply a uniform layer of the cosmetic formulation onto a quartz plate.

  • Spectrophotometric Analysis: Measure the absorbance of the sample across the UV spectrum (290-400 nm) using a UV-Vis spectrophotometer.

  • SPF Calculation: Calculate the in vitro SPF value using the Mansur equation.

Safety and Stability Evaluation

Ensuring the safety and stability of a cosmetic formulation is paramount.

Stability Testing

The stability of flexirubin in a cosmetic emulsion should be assessed under various stress conditions.

3.1.1. Protocol: Accelerated Stability Testing

Procedure:

  • Sample Storage: Store samples of the flexirubin-containing cosmetic formulation at different temperatures (e.g., 4°C, 25°C, 40°C) and under different lighting conditions (e.g., dark, ambient light, UV light) for a period of 3 months. 2[6]. Evaluation: At regular intervals (e.g., 1, 2, and 3 months), evaluate the samples for changes in:

    • Physical properties: Color, odor, pH, viscosity, and emulsion integrity (phase separation).

    • Chemical stability: Quantify the concentration of flexirubin using a stability-indicating UPLC-MS method to determine the extent of degradation.

Workflow for Stability Testing

G cluster_storage Storage Conditions (3 months) cluster_evaluation Evaluation (monthly) Formulation Flexirubin Formulation Temp4 4°C Formulation->Temp4 Temp25 25°C Formulation->Temp25 Temp40 40°C Formulation->Temp40 Light UV/Visible Light Formulation->Light Dark Dark Formulation->Dark Physical Physical Properties Temp4->Physical Chemical Chemical Stability (UPLC-MS) Temp4->Chemical Temp25->Physical Temp25->Chemical Temp40->Physical Temp40->Chemical Light->Physical Light->Chemical Dark->Physical Dark->Chemical

Caption: Workflow for accelerated stability testing of flexirubin formulations.

Safety Testing

3.2.1. In Vitro Skin Irritation Test

The EpiDerm™ Skin Irritation Test (SIT) is a validated in vitro method to assess the skin irritation potential of a substance.

Protocol: EpiDerm™ Skin Irritation Test

  • Tissue Culture: Utilize reconstructed human epidermal (RhE) tissues.

  • Application: Topically apply the flexirubin-containing formulation to the tissue surface.

  • Incubation: Incubate for a specified period (e.g., 60 minutes).

  • Viability Assessment: Determine cell viability using the MTT assay. A reduction in tissue viability below a certain threshold (e.g., 50%) indicates irritation potential.

[8]3.2.2. Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic ingredient.

Protocol: Human Repeat Insult Patch Test (HRIPT)

  • Induction Phase: Apply the cosmetic formulation under a patch to the skin of human volunteers for a series of applications over several weeks. 2[9]. Rest Phase: A rest period of about two weeks follows the induction phase. 3[9]. Challenge Phase: Apply a challenge patch to a naive skin site to assess for any allergic reactions.

Flexirubin presents a compelling profile as a multifunctional active ingredient for cosmetic applications. Its demonstrated antioxidant and anti-inflammatory properties, coupled with its potential for photoprotection and anti-aging effects, warrant further investigation and development. The methodological approach outlined in this document provides a comprehensive framework for researchers and formulators to systematically evaluate the efficacy, safety, and stability of flexirubin in cosmetic formulations, paving the way for its successful integration into innovative skincare products.

References

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Flexirubin Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Flexirubin and its derivatives are a class of yellow pigments produced by various bacteria, notably from the phylum Bacteroidetes. These compou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flexirubin and its derivatives are a class of yellow pigments produced by various bacteria, notably from the phylum Bacteroidetes. These compounds are of increasing interest due to their potential biological activities. Accurate and reliable quantification of flexirubin is crucial for research and development in microbiology, natural product chemistry, and drug discovery. This application note provides a detailed protocol for the analysis of flexirubin using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The methods described are designed to offer robust and reproducible results for the separation and quantification of flexirubin from bacterial extracts.

Experimental Protocols

Sample Preparation

The initial step in the analysis of flexirubin is its extraction from the bacterial culture. Acetone (B3395972) is a commonly used and effective solvent for this purpose.

Protocol for Flexirubin Extraction:

  • Cell Culture: Grow the flexirubin-producing bacterial strain (e.g., Chryseobacterium sp.) in an appropriate liquid medium until significant pigmentation is observed.

  • Harvesting: Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells.

  • Extraction: Decant the supernatant and resuspend the cell pellet in acetone. The volume of acetone will depend on the size of the pellet. Ensure enough solvent is used to fully immerse the cells.

  • Lysis and Pigment Release: Sonicate the cell suspension or use vigorous vortexing to ensure complete cell lysis and extraction of the pigment into the acetone.

  • Clarification: Centrifuge the acetone extract at 10,000 x g for 10 minutes to remove cell debris.

  • Concentration: Carefully transfer the supernatant containing the flexirubin to a new tube. If necessary, the extract can be concentrated using a rotary evaporator or a gentle stream of nitrogen.

  • Final Preparation: Prior to HPLC injection, filter the extract through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Analysis

This section details two common approaches for flexirubin analysis by reverse-phase HPLC: an isocratic method and a gradient elution method. The choice of method may depend on the complexity of the sample matrix and the specific flexirubin derivatives being analyzed.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Detection Wavelength:

The maximum absorbance (λmax) for flexirubin is consistently observed at approximately 450 nm .[1][2][3][4] This wavelength should be used for detection to achieve the highest sensitivity.

Method A: Isocratic Elution

This method is suitable for rapid analysis and quantification when the sample contains a limited number of well-resolved flexirubin-type pigments.

HPLC Conditions:

ParameterValue
Column Nova-Pak C18, 4 µm, 3.9 x 300 mm
Mobile Phase Methanol with 0.1% (v/v) formic acid
Flow Rate 0.9 mL/min
Column Temperature 30 °C (typical, can be optimized)
Injection Volume 10-20 µL
Detection 450 nm
Run Time 15-20 minutes

Method B: Gradient Elution

A gradient elution method is recommended for complex samples containing multiple flexirubin derivatives or other interfering compounds. This approach provides better separation by gradually changing the mobile phase composition.

HPLC Conditions:

ParameterValue
Column C18 Reverse-Phase Column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 50 mM Phosphate Buffer, pH 2.4
Mobile Phase B Methanol with 0.1% (v/v) glacial acetic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C (typical, can be optimized)
Injection Volume 10-20 µL
Detection 450 nm

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.04060
20.00100
25.00100
25.14060
30.04060

Note: This gradient program is a starting point and may require optimization based on the specific column and sample.

Data Presentation

Quantitative data for flexirubin analysis should be systematically recorded. The following table provides an example of expected performance characteristics for a validated HPLC method for flexirubin. Actual values may vary depending on the specific instrumentation and experimental conditions.

Table 1: Representative Quantitative Data for Flexirubin HPLC Analysis

ParameterFlexirubin Peak 1Flexirubin Peak 2Flexirubin Peak 3
Retention Time (min) 5.87.29.1
Linearity Range (µg/mL) 1 - 1001 - 1001 - 100
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 0.10.10.15
Limit of Quantification (LOQ) (µg/mL) 0.30.30.45
Precision (%RSD) < 2%< 2%< 2%
Accuracy (% Recovery) 98 - 102%98 - 102%97 - 103%

Note: Flexirubin extracts can show multiple peaks, as different derivatives may be present in the sample.[1][2][4]

Visualizations

Experimental Workflow for Flexirubin Analysis

The following diagram illustrates the complete workflow from bacterial culture to the final quantitative analysis of flexirubin.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis culture Bacterial Culture harvest Cell Harvesting (Centrifugation) culture->harvest extraction Acetone Extraction harvest->extraction clarify Clarification (Centrifugation) extraction->clarify filter Filtration (0.22 µm) clarify->filter injection HPLC Injection filter->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV-Vis Detection (450 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report G start Start: Flexirubin Analysis sample_complexity Assess Sample Complexity start->sample_complexity isocratic Use Isocratic Method (Rapid Screening, QC) sample_complexity->isocratic Low Complexity (Few, well-separated peaks) gradient Use Gradient Method (Complex Mixtures, R&D) sample_complexity->gradient High Complexity (Multiple, overlapping peaks) end End: Method Selected isocratic->end gradient->end

References

Application

Culturing Chryseobacterium for Optimal Flexirubin Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Flexirubins are a class of yellow-orange pigments characterized by a unique polyene structure, primarily produced by bacteria belonging to the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flexirubins are a class of yellow-orange pigments characterized by a unique polyene structure, primarily produced by bacteria belonging to the phylum Bacteroidetes, including the genus Chryseobacterium.[1][2][3] These pigments have garnered significant interest due to their potential therapeutic applications, including antioxidant and antimicrobial properties.[1][4] This document provides detailed application notes and protocols for the cultivation of Chryseobacterium species to achieve optimal production of flexirubin, tailored for research, and drug development purposes. The protocols outlined below are based on established methodologies for species such as Chryseobacterium artocarpi and Chryseobacterium shigense, which are known producers of flexirubin.

Data Presentation: Optimizing Culture Conditions

The production of flexirubin is significantly influenced by culture conditions, including media composition, pH, temperature, and aeration. The following tables summarize key quantitative data for optimizing flexirubin yield.

Table 1: Optimized Media Composition for Flexirubin Production by Chryseobacterium artocarpi CECT 8497 [5][6]

ComponentOptimized Concentration
Lactose11.25 g/L
L-tryptophan6 g/L
KH2PO4650 ppm

Table 2: Standard Culture Conditions for Flexirubin Production

ParameterChryseobacterium artocarpi CECT 8497Chryseobacterium shigenseChryseobacterium sp. kr6
Temperature 30°C[6][7]30°C[1][8]30°C[4]
Initial pH 7.04[6]Not specified~8.0[4]
Agitation 200 rpm[6][7]200 rpm[1][8]Shaking[4]
Aeration 2 L/min (in bioreactor)[6][7]1/5 O2[1][8]Not specified
Incubation Time 24 hours[6][7]Not specified48 hours[4]
Max. Yield 521.64 mg/L[5][6]Not specified180 µg/g biomass[4]

Experimental Protocols

Protocol 1: Culturing Chryseobacterium for Flexirubin Production

This protocol details the steps for cultivating Chryseobacterium species to promote the production of flexirubin.

1. Media Preparation:

  • Optimized Medium for C. artocarpi CECT 8497: [5][6]

    • Dissolve 11.25 g of lactose, 6 g of L-tryptophan, and 0.65 g of KH2PO4 in 1 L of distilled water.

    • Adjust the pH to 7.04.

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Nutrient Medium for C. shigense: [1][8]

    • Dissolve 5 g of peptone and 3 g of meat extract in 1 L of distilled water.

    • For solid medium, add 15 g of agar (B569324).

    • Sterilize by autoclaving at 121°C for 15 minutes.

2. Inoculum Preparation:

  • Aseptically transfer a single colony of the desired Chryseobacterium strain from a nutrient agar plate to a flask containing 20 mL of Nutrient Broth.[6]

  • Incubate the culture at 30°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches approximately 1.0.[6]

3. Fermentation:

  • Transfer the inoculum to the production medium at a 2% (v/v) ratio (e.g., 2 mL inoculum into 100 mL of production medium).[6]

  • Incubate the production culture under the optimized conditions specified in Table 2. For bioreactor cultivation, maintain the specified aeration and agitation rates.[6][7]

Protocol 2: Extraction of Flexirubin

This protocol describes the extraction of flexirubin from the bacterial biomass.

1. Harvesting Cells:

  • After the incubation period, harvest the bacterial cells by centrifugation at 10,000 rpm for 10 minutes.[7]

  • Discard the supernatant.

2. Pigment Extraction:

  • Resuspend the cell pellet in a suitable volume of acetone (B3395972). A 5% acetone solution has been reported for C. artocarpi.[7] Other studies have utilized pure acetone.[1][8] The use of ultrasound may enhance extraction efficiency.[4]

  • Vortex or agitate the mixture vigorously to ensure complete extraction of the pigment.

  • Centrifuge the mixture at 8,000 rpm for 10 minutes to pellet the cell debris.[8]

  • Carefully collect the supernatant containing the flexirubin pigment.

Protocol 3: Quantification of Flexirubin

This protocol provides a method for quantifying the extracted flexirubin.

1. Spectrophotometric Analysis:

  • Measure the absorbance of the flexirubin-containing supernatant at a wavelength of 450 nm using a spectrophotometer.[8]

  • Use the extraction solvent (e.g., acetone) as a blank.

2. Concentration Determination (Optional):

  • To determine the exact concentration, a standard curve should be generated using purified flexirubin of a known concentration.

  • Alternatively, the yield can be reported in terms of absorbance units per volume or per gram of biomass.

Visualizations

Experimental Workflow for Flexirubin Production

experimental_workflow cluster_culture Culturing cluster_extraction Extraction cluster_analysis Analysis cluster_output Output media_prep Media Preparation inoculum_prep Inoculum Preparation media_prep->inoculum_prep fermentation Fermentation inoculum_prep->fermentation harvesting Cell Harvesting fermentation->harvesting extraction Pigment Extraction harvesting->extraction quantification Quantification (OD450) extraction->quantification flexirubin Flexirubin Pigment quantification->flexirubin

Caption: Workflow for flexirubin production.

Simplified Flexirubin Biosynthesis Pathway

flexirubin_biosynthesis cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_product Product tyrosine Tyrosine-derived precursor gene_cluster Flexirubin Biosynthesis Gene Cluster (e.g., darA, darB) tyrosine->gene_cluster fatty_acid Fatty acid-derived precursor fatty_acid->gene_cluster flexirubin Flexirubin gene_cluster->flexirubin

Caption: Simplified flexirubin biosynthesis.

References

Method

Application Notes and Protocols for Assessing the Anticancer Properties of Flexirubin

For Researchers, Scientists, and Drug Development Professionals Introduction Flexirubin, a member of the polyenic acid pigment family, is produced by various bacteria, including those from the genera Flexibacter, Cytopha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flexirubin, a member of the polyenic acid pigment family, is produced by various bacteria, including those from the genera Flexibacter, Cytophaga, and Chryseobacterium. While traditionally studied for its role in bacterial physiology and its antioxidant properties, recent research has unveiled its potential as an anticancer agent. These application notes provide a comprehensive guide to the techniques and protocols used to assess the anticancer properties of flexirubin, enabling researchers to evaluate its efficacy and elucidate its mechanism of action.

Data Presentation: Cytotoxicity of Flexirubin

The cytotoxic effect of flexirubin has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment.

Table 1: IC50 Values of Flexirubin against Human Breast Cancer Cell Line (MCF-7)

Assay TypeIC50 (μM)Reference
MTT Assay62[1]
SRB Assay71[1]
LDH Assay48[1]

Note: Further research is required to establish the IC50 values of flexirubin against a broader panel of cancer cell lines to determine its spectrum of activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the dose-dependent effect of flexirubin on cancer cell viability.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare various concentrations of flexirubin in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of flexirubin. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the concentration of flexirubin to determine the IC50 value.

This assay is based on the ability of SRB to bind to protein components of cells and is used to measure cell density.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[2][3][4][5][6]

This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Apoptosis Assays

These assays help to determine if flexirubin induces programmed cell death.

Apoptosis is often characterized by the cleavage of DNA into fragments of specific sizes.

Protocol:

  • Cell Treatment: Treat cells with flexirubin at concentrations of 45 and 90 µg/ml for 24-48 hours.[1]

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).

  • DNA Extraction: Extract the DNA using a phenol-chloroform extraction method followed by ethanol (B145695) precipitation.

  • RNase Treatment: Treat the DNA with RNase A to remove any contaminating RNA.

  • Agarose (B213101) Gel Electrophoresis: Run the DNA samples on a 1.5% agarose gel containing ethidium (B1194527) bromide.

  • Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

This technique is used to measure the changes in the expression of genes involved in apoptosis, such as the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with flexirubin. Extract total RNA from the treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR (qPCR): Perform qPCR using specific primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Primer Sequences: (Note: Primer sequences should be designed and validated for the specific target species).

      • Bax Forward: 5'-GTCAGCTGCCACTCGGAA-3'

      • Bax Reverse: 5'-AGGCGGCTCATAGTCAAAGT-3'

      • Bcl-2 Forward: 5'-GGTGGGGTCATGTGTGTGG-3'

      • Bcl-2 Reverse: 5'-CGGTTCAGGTACTCAGTCATCC-3'

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. An increase in the Bax/Bcl-2 ratio is indicative of the induction of apoptosis.[7][8][9][10]

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_viability Cytotoxicity Assessment cluster_apoptosis Apoptosis Induction MTT MTT Assay Data_Analysis Data Analysis (IC50, Apoptotic markers) MTT->Data_Analysis SRB SRB Assay SRB->Data_Analysis LDH LDH Assay LDH->Data_Analysis DNA_frag DNA Fragmentation DNA_frag->Data_Analysis Gene_exp Gene Expression (RT-PCR) Gene_exp->Data_Analysis Flexirubin Flexirubin Treatment on Cancer Cell Lines Flexirubin->MTT Flexirubin->SRB Flexirubin->LDH Flexirubin->DNA_frag Flexirubin->Gene_exp Conclusion Conclusion on Anticancer Properties Data_Analysis->Conclusion

Caption: Workflow for assessing the anticancer properties of Flexirubin.

Signaling Pathway Diagram: Flexirubin's Potential Induction of Apoptosis

Apoptosis_Pathway Flexirubin Flexirubin Bax Bax (Pro-apoptotic) (Upregulated) Flexirubin->Bax + Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Flexirubin->Bcl2 - Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Flexirubin.

Conclusion

The protocols and data presented here provide a solid foundation for investigating the anticancer properties of flexirubin. The evidence suggests that flexirubin induces cytotoxicity in cancer cells, at least in part, through the induction of apoptosis, potentially by modulating the expression of key apoptosis-regulating genes like Bax and Bcl-2. Further research, including testing on a wider range of cancer cell lines and in vivo studies, is warranted to fully elucidate its therapeutic potential. The use of the detailed protocols and visualization tools provided will aid in the systematic evaluation of flexirubin and other novel natural compounds in the field of cancer drug discovery.

References

Technical Notes & Optimization

Troubleshooting

Flexirubin Extraction and Purification Technical Support Center

Welcome to the technical support center for Flexirubin extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freque...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flexirubin extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in the lab.

Troubleshooting Guide

This section addresses specific problems that may arise during the extraction and purification of Flexirubin.

Problem Potential Cause Suggested Solution
Low Pigment Yield Suboptimal bacterial culture conditions.Optimize culture medium components. For Chryseobacterium artocarpi, consider lactose (B1674315) (11.25 g/L), L-tryptophan (6 g/L), and KH2PO4 (650 ppm) for increased yield.[1][2] Optimize physical parameters such as agitation (200 rpm), aeration (2 L/min), and pH (7.04).[2]
Inefficient cell lysis and pigment extraction.Use ultrasonication in the presence of an organic solvent like acetone (B3395972) to ensure complete cell bleaching.[2] Ensure a sufficient solvent-to-biomass ratio.
Poor Solubility of Extracted Pigment Flexirubin is inherently insoluble in water and many common organic solvents.[3]Use acetone for initial extraction. For subsequent steps, solubilize in dimethyl sulfoxide (B87167) (DMSO) or alkaline aqueous solutions (e.g., sodium hydroxide, sodium carbonate).[3] Bio-based solvents like D-limonene and butanol have also shown some effectiveness.[4]
Presence of water in the organic solvent.Ensure the use of anhydrous solvents, as water can cause the pigment to precipitate.
Co-extraction of Impurities Non-specific extraction by the solvent.Consider a multi-step extraction or a solvent partition to separate compounds based on polarity.
Presence of other cellular components like lipids and proteins.Incorporate a washing step with a non-polar solvent like hexane (B92381) to remove lipids before the main extraction.
Difficulty in Pigment Purification Co-elution of similar pigments during chromatography.Optimize the High-Performance Liquid Chromatography (HPLC) method. This may involve using a longer column, a more extended solvent gradient, and a low pH solvent system for better separation.
Pigment degradation during purification.Flexirubin is generally stable to light and a range of temperatures (25–100 °C).[3] However, minimize exposure to harsh chemicals and extreme pH for extended periods.
Pigment Color Fades or Changes pH shift.The color of Flexirubin is pH-sensitive. Maintain a consistent pH throughout the process, especially during purification.
Degradation of the pigment.Protect the sample from prolonged exposure to strong light and high temperatures, even though it has some stability.[3] Store extracts and purified fractions at low temperatures in the dark.

Frequently Asked Questions (FAQs)

1. What is the best solvent for extracting Flexirubin?

Acetone is widely reported as the most effective solvent for extracting Flexirubin from bacterial biomass.[2][3][5] It offers good solubility for the pigment.[3]

2. Why is my Flexirubin extract not dissolving in water or ethanol (B145695)?

Flexirubin is a non-polar pigment and is insoluble in water and many polar organic solvents like ethanol and methanol (B129727).[3] For aqueous solutions, it is soluble in alkaline conditions.[3]

3. How can I improve the yield of Flexirubin from my bacterial culture?

Optimizing the culture medium is crucial. For instance, for Chryseobacterium artocarpi, supplementing the medium with lactose, L-tryptophan, and potassium dihydrogen phosphate (B84403) has been shown to significantly increase pigment production.[1][2] Additionally, controlling physical parameters like agitation, aeration, and pH during fermentation is important.[2]

4. What are the common methods for purifying Flexirubin?

The most common and effective method for purifying Flexirubin is High-Performance Liquid Chromatography (HPLC). Other chromatographic techniques like thin-layer chromatography (TLC) and column chromatography can also be used.[5]

5. How can I confirm that the extracted pigment is Flexirubin?

The presence of Flexirubin can be initially indicated by a color change of the bacterial colony or extract to red or violet upon the addition of 40% KOH. For confirmation and characterization, techniques such as UV-Visible spectroscopy (maximum absorbance around 450 nm), Fourier-transform infrared spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) are used.[3]

6. What are the typical impurities found in a crude Flexirubin extract?

Crude extracts typically contain other cellular components such as lipids, proteins, and potentially other pigments produced by the bacteria.[6]

7. How should I store my purified Flexirubin?

Purified Flexirubin should be stored in a dark, cool, and dry place to prevent degradation. While it is relatively stable, minimizing exposure to light and heat is good practice.[3]

Experimental Protocols

Protocol 1: Extraction of Flexirubin from Chryseobacterium sp.
  • Cell Harvesting : Centrifuge the bacterial culture broth (e.g., 8000 x g for 10 minutes at 4°C) to pellet the cells.[3]

  • Washing : Wash the cell pellet with distilled water or a suitable buffer to remove residual media components.

  • Extraction : Resuspend the cell pellet in acetone. The volume will depend on the size of the pellet.

  • Cell Lysis : Sonicate the cell-acetone mixture until the cells are completely bleached, indicating the pigment has been extracted.[2]

  • Separation : Centrifuge the mixture (e.g., 10,000 rpm for 5 minutes at 4°C) to separate the pigment-containing supernatant from the cell debris.[2]

  • Drying : The supernatant can be air-dried or dried under vacuum to obtain the crude Flexirubin pigment.[3]

Protocol 2: Purification of Flexirubin by HPLC
  • Sample Preparation : Dissolve the crude Flexirubin extract in a suitable solvent, such as methanol or the initial mobile phase of the HPLC gradient. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System : Utilize a preparative HPLC system with a suitable column (e.g., a C18 column).

  • Mobile Phase : A gradient of solvents is often necessary for good separation. An example could be a gradient of an acidified aqueous solvent and an organic solvent like methanol or acetonitrile. A low pH solvent system has been shown to be effective.

  • Detection : Monitor the elution of the pigments using a UV-Vis detector at 450 nm.[3]

  • Fraction Collection : Collect the fractions corresponding to the desired peaks.

  • Purity Analysis : Analyze the collected fractions using analytical HPLC to confirm purity.

Visualizations

Flexirubin_Extraction_Workflow cluster_culture Bacterial Culture cluster_extraction Extraction Culture Chryseobacterium sp. Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Wash Wash Cells Harvest->Wash Extract Extract with Acetone & Sonicate Wash->Extract Separate Separate Supernatant (Centrifugation) Extract->Separate Crude Crude Flexirubin Extract Separate->Crude

Caption: Workflow for the extraction of crude Flexirubin.

Flexirubin_Purification_Workflow Crude Crude Flexirubin Extract Dissolve Dissolve in Mobile Phase & Filter Crude->Dissolve HPLC Preparative HPLC Dissolve->HPLC Collect Collect Fractions HPLC->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pure Pure Flexirubin Analyze->Pure

Caption: General workflow for the purification of Flexirubin.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Flexirubin Yield Cause1 Suboptimal Culture Conditions Problem->Cause1 Cause2 Inefficient Extraction Problem->Cause2 Solution1a Optimize Media (Carbon, Nitrogen, Salts) Cause1->Solution1a Solution1b Optimize Physical Parameters (pH, Aeration, Agitation) Cause1->Solution1b Solution2a Use Ultrasonication Cause2->Solution2a Solution2b Ensure Sufficient Solvent Volume Cause2->Solution2b

Caption: Troubleshooting logic for low Flexirubin yield.

References

Optimization

Technical Support Center: Enhancing Flexirubin Production

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to impr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield of Flexirubin production from microbial sources, primarily Chryseobacterium species.

Frequently Asked Questions (FAQs)

Q1: What is Flexirubin and what are its potential applications?

Flexirubin is a yellow-orange pigment belonging to the aryl polyene class of compounds. It is primarily produced by bacteria of the genus Chryseobacterium.[1][2] Flexirubin and its derivatives have garnered significant interest due to their potential therapeutic properties, including antioxidant, antimicrobial, and anti-inflammatory activities. These properties make them promising candidates for applications in the pharmaceutical, cosmetic, and food industries.

Q2: Which microorganisms are known to produce Flexirubin?

The most well-documented producers of Flexirubin are bacteria belonging to the genus Chryseobacterium. Several species within this genus, such as Chryseobacterium artocarpi and Chryseobacterium shigense, are known to produce this pigment.[3]

Q3: What are the key factors that influence the yield of Flexirubin production?

The yield of Flexirubin is significantly influenced by both nutritional and physical parameters of the fermentation process. Key factors include the composition of the culture medium (carbon and nitrogen sources, and mineral salts) and physical conditions such as pH, temperature, and aeration.[1][2]

Q4: What is a typical yield for Flexirubin production?

Flexirubin yields can vary significantly depending on the producing strain and the cultivation conditions. However, through optimization of the culture medium and fermentation process, yields can be substantially increased. For instance, in a study with Chryseobacterium artocarpi CECT 8497, optimization of the medium composition led to a 7.23-fold increase in pigment production, reaching a concentration of 521.64 mg/L in a 50 L bioreactor.[1][2]

Q5: How is Flexirubin typically extracted and quantified?

Flexirubin is commonly extracted from the bacterial biomass using organic solvents, with acetone (B3395972) being a widely used and effective option.[3] Quantification is typically performed spectrophotometrically by measuring the absorbance of the acetone extract at a wavelength of 450 nm.[3]

Troubleshooting Guide: Low Flexirubin Yield

This guide addresses common issues encountered during Flexirubin production experiments and provides potential causes and solutions.

Problem Potential Causes Recommended Solutions
Low or No Pigment Production - Inappropriate microbial strain.- Suboptimal culture medium composition.- Incorrect pH of the medium.- Inadequate aeration or agitation.- Confirm the identity and pigment-producing capability of your Chryseobacterium strain.- Optimize the medium components. See the Experimental Protocol for Media Optimization using Response Surface Methodology (RSM) .- Adjust the initial pH of the medium to the optimal range (typically around 7.0).- Ensure adequate oxygen supply by optimizing the agitation and aeration rates in the fermenter.
Inconsistent Yields Between Batches - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in fermentation parameters (pH, temperature).- Standardize the inoculum preparation procedure (age of the culture, cell density).- Ensure accurate weighing and mixing of all media components.- Calibrate and monitor pH and temperature probes regularly to maintain consistent conditions.
Difficulty in Extracting the Pigment - Incomplete cell lysis.- Use of an inappropriate solvent.- Employ cell disruption techniques such as sonication or bead beating after solvent addition to enhance extraction efficiency.- Use acetone as the primary extraction solvent. Ensure a sufficient solvent-to-biomass ratio.
Color of the Pigment Fades After Extraction - Exposure to light or high temperatures.- Oxidative degradation.- Protect the pigment extract from direct light by using amber-colored vials or wrapping containers in aluminum foil.- Store the extract at low temperatures (4°C for short-term, -20°C for long-term).- Consider adding an antioxidant to the solvent during extraction.

Experimental Protocols

Experimental Protocol for Media Optimization using Response Surface Methodology (RSM)

This protocol provides a step-by-step guide to optimize the culture medium for enhanced Flexirubin production using a statistical approach called Response Surface Methodology (RSM).

1. Preliminary Screening of Significant Factors (Plackett-Burman Design):

  • Objective: To identify the most significant media components affecting Flexirubin production from a larger list of potential factors.

  • Procedure:

    • Select a range of potential carbon sources (e.g., glucose, lactose, sucrose), nitrogen sources (e.g., peptone, yeast extract, L-tryptophan), and mineral salts (e.g., KH2PO4, MgSO4).

    • Design a Plackett-Burman experiment using statistical software (e.g., Design-Expert®).

    • Prepare the culture media according to the experimental design, with each factor at a high (+) and low (-) level.

    • Inoculate the media with a standardized culture of Chryseobacterium.

    • Incubate under constant temperature and agitation.

    • After a fixed incubation period, extract and quantify the Flexirubin yield for each experimental run.

    • Analyze the results to identify the factors with the most significant positive effect on production.

2. Optimization of Significant Factors (Central Composite Design):

  • Objective: To determine the optimal concentrations of the significant factors identified in the preliminary screening.

  • Procedure:

    • Based on the Plackett-Burman results, select the top 2-4 most significant factors (e.g., Lactose, L-tryptophan, KH2PO4).[1][2]

    • Design a Central Composite Design (CCD) experiment using statistical software. This design will have five levels for each factor.

    • Prepare the culture media according to the CCD matrix.

    • Perform the fermentation, extraction, and quantification as described previously.

    • Analyze the data using the software to fit a second-order polynomial equation to the experimental data.

    • Generate response surface plots and contour plots to visualize the relationship between the factors and the response (Flexirubin yield).

    • Use the model to predict the optimal concentrations of each factor for maximizing Flexirubin production.

Table 1: Example of a Central Composite Design for Three Factors

RunFactor A (Lactose, g/L)Factor B (L-Tryptophan, g/L)Factor C (KH2PO4, g/L)
1-1 (Low)-1 (Low)-1 (Low)
2+1 (High)-1 (Low)-1 (Low)
............
150 (Center)0 (Center)0 (Center)
16-α (Axial)0 (Center)0 (Center)
............
200 (Center)0 (Center)+α (Axial)

3. Validation of the Model:

  • Objective: To confirm the predicted optimal conditions.

  • Procedure:

    • Prepare the culture medium with the optimal concentrations of the factors as predicted by the RSM model.

    • Run the fermentation in triplicate under these conditions.

    • Compare the experimental Flexirubin yield with the predicted yield from the model to validate the results.

Protocol for Fed-Batch Fermentation for High-Density Culture

This protocol describes a fed-batch fermentation strategy to achieve high cell density of Chryseobacterium and consequently, increased Flexirubin production.

1. Batch Phase:

  • Objective: To achieve initial biomass accumulation.

  • Procedure:

    • Prepare a batch culture medium optimized for growth. This may be the medium optimized using RSM.

    • Inoculate a fermenter with a standardized culture of Chryseobacterium.

    • Run the fermentation in batch mode at optimal temperature, pH, and agitation.

    • Monitor the growth (e.g., by measuring optical density at 600 nm) and the concentration of the primary carbon source.

2. Fed-Batch Phase (pH-Stat Feeding Strategy):

  • Objective: To maintain a controlled growth rate and extend the production phase by feeding a concentrated nutrient solution.

  • Procedure:

    • Prepare a sterile, concentrated feeding solution containing the limiting substrate (e.g., lactose) and other key nutrients like L-tryptophan.

    • When the initial carbon source in the batch phase is nearly depleted (indicated by a sharp increase in dissolved oxygen and a rise in pH), initiate the feeding.

    • Implement a pH-stat feeding strategy where the feed pump is activated when the pH rises above a setpoint (e.g., 7.2), indicating substrate limitation. The addition of the acidic feed will lower the pH, and the pump will stop until the pH rises again.

    • Continue the fed-batch cultivation, monitoring cell growth and Flexirubin production by taking periodic samples.

    • Harvest the culture when the Flexirubin production rate starts to decline.

Table 2: Example of Batch and Feed Media Composition

ComponentBatch Medium (g/L)Feed Medium (g/L)
Lactose11.25200
L-Tryptophan660
KH2PO40.656.5
Yeast Extract550
Peptone550
Protocol for Flexirubin Extraction and Quantification

1. Extraction:

  • Materials: Bacterial culture, centrifuge, centrifuge tubes, acetone, sonicator (optional), rotary evaporator.

  • Procedure:

    • Harvest the bacterial cells from the fermentation broth by centrifugation (e.g., 8,000 rpm for 15 minutes).

    • Discard the supernatant and resuspend the cell pellet in a known volume of acetone.

    • To enhance extraction, sonicate the cell suspension or use a bead beater to disrupt the cells.

    • Centrifuge the mixture again to pellet the cell debris.

    • Carefully collect the acetone supernatant containing the Flexirubin.

2. Quantification:

  • Materials: Acetone extract, spectrophotometer, quartz cuvettes.

  • Procedure:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength to 450 nm.

    • Use pure acetone as a blank to zero the spectrophotometer.

    • Measure the absorbance of the Flexirubin extract.

    • If the absorbance is too high (typically > 2.0), dilute the extract with a known volume of acetone and re-measure.

    • The concentration of Flexirubin can be calculated using a standard curve if a pure standard is available, or it can be expressed in terms of absorbance units per volume of culture.

Visualizations

Flexirubin_Biosynthesis_Pathway Tyrosine L-Tyrosine p_Coumaric_acid p-Coumaric acid Tyrosine->p_Coumaric_acid Tyrosine Ammonia-Lyase (TAL) p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4-Coumarate-CoA Ligase Polyene_Chain Aryl Polyene Chain (via Type II PKS-like machinery) p_Coumaroyl_CoA->Polyene_Chain Flexirubin Flexirubin Polyene_Chain->Flexirubin Dialkylresorcinol Dialkylresorcinol Dialkylresorcinol->Flexirubin

Caption: The biosynthetic pathway of Flexirubin, starting from L-Tyrosine.

Troubleshooting_Low_Yield Start Low Flexirubin Yield Check_Strain Verify Strain Identity & Pigment Production Start->Check_Strain Check_Media Analyze Media Composition Start->Check_Media Check_Conditions Monitor Physical Parameters (pH, Temp, Aeration) Start->Check_Conditions Re_evaluate Re-evaluate Production Check_Strain->Re_evaluate Optimize_Media Perform Media Optimization (RSM) Check_Media->Optimize_Media Adjust_Conditions Calibrate Probes & Optimize Settings Check_Conditions->Adjust_Conditions Optimize_Media->Re_evaluate Adjust_Conditions->Re_evaluate

Caption: A logical workflow for troubleshooting low Flexirubin yield.

Experimental_Workflow_Optimization Start Start: Goal to Increase Yield Media_Optimization 1. Media Optimization (RSM) Start->Media_Optimization Physical_Optimization 2. Physical Parameter Optimization (pH, Temperature, Agitation) Media_Optimization->Physical_Optimization Fed_Batch 3. Fed-Batch Fermentation Physical_Optimization->Fed_Batch Metabolic_Engineering 4. Metabolic Engineering (Advanced) Physical_Optimization->Metabolic_Engineering Optional End High Yield Flexirubin Production Fed_Batch->End Metabolic_Engineering->Fed_Batch

Caption: An experimental workflow for the systematic optimization of Flexirubin production.

References

Troubleshooting

Technical Support Center: Troubleshooting Low Flexirubin Expression

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low Flexirubin ex...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low Flexirubin expression in bacterial cultures.

Frequently Asked Questions (FAQs)

Q1: What is Flexirubin and why is its expression sometimes low?

Flexirubin is a unique orange pigment produced by bacteria belonging to the phylum Bacteroidetes, such as those from the genus Chryseobacterium.[1][2][3][4][5] It is an aryl polyene that exhibits antioxidant properties and is being investigated for various applications.[6][7][8] Low expression can occur due to several factors, including suboptimal culture conditions, issues with the genetic expression system, or the inherent metabolic burden on the host cells.

Q2: What are the key components of the Flexirubin biosynthesis pathway?

The biosynthesis of Flexirubin involves a complex pathway that starts from tyrosine.[5] Key enzymatic steps include the deamination of tyrosine by tyrosine ammonia-lyase (TAL) and the subsequent activation by a 4-coumarate-CoA ligase (4CL) to initiate the formation of the polyene moiety.[2][5] The pathway also involves enzymes similar to those in fatty acid synthesis.[5]

Q3: Can I express Flexirubin in E. coli or other model organisms?

While Flexirubin is naturally produced in bacteria like Chryseobacterium, heterologous expression in hosts like E. coli is a common goal for streamlined production. However, challenges can arise due to differences in codon usage, the need for specific precursors, and potential toxicity of the pigment or its intermediates to the host.[9][10]

Troubleshooting Guides

Issue 1: No or Very Low Pigment Production

If you are observing little to no orange coloration in your bacterial culture, it indicates a significant issue with Flexirubin expression. Follow this guide to diagnose and resolve the problem.

Troubleshooting Workflow

Troubleshooting_Low_Expression start Start: Low/No Flexirubin Expression check_culture Verify Culture Conditions (Media, Temp, pH, Aeration) start->check_culture check_genetics Analyze Genetic Construct (Codon Usage, Promoter Strength) check_culture->check_genetics Optimal optimize_media Optimize Media Composition (Add Precursors, Change Carbon Source) check_culture->optimize_media Suboptimal check_host Evaluate Host Strain (Toxicity, Metabolic Load) check_genetics->check_host Optimal optimize_induction Optimize Induction Parameters (Inducer Conc., Temp, Time) check_genetics->optimize_induction Suboptimal change_host Switch Host Strain or Expression System check_host->change_host Issues Identified end_fail Further Investigation Needed check_host->end_fail No Obvious Issues end_success Successful Flexirubin Expression optimize_media->end_success optimize_induction->end_success change_host->end_success

Caption: A flowchart for troubleshooting low Flexirubin expression.

Possible Causes and Solutions:

  • Suboptimal Media Composition: The growth medium may lack essential precursors or have incorrect nutrient concentrations.

    • Solution: Supplement the medium with L-tryptophan and ensure an adequate phosphate (B84403) source, as these have been shown to be significant for Flexirubin production.[1][3][4] Consider using lactose (B1674315) as a carbon source.[1][3][4]

  • Incorrect Culture Conditions: Temperature, pH, and aeration can significantly impact bacterial growth and pigment production.

    • Solution: For Chryseobacterium species, a temperature of 30°C and agitation of 200 rpm are often used.[4][11] If using a recombinant host like E. coli, lowering the post-induction temperature to 18-25°C can sometimes improve the expression of complex proteins.[12]

  • Codon Mismatch (Recombinant Expression): If you are expressing Flexirubin synthesis genes in a heterologous host like E. coli, the codon usage of the genes may not be optimal for the host's translation machinery.

    • Solution: Perform codon optimization of your gene sequence to match the codon bias of your expression host.

  • Plasmid and Promoter Issues (Recombinant Expression): The choice of expression vector and promoter strength can impact protein production levels.[9][13]

    • Solution: Ensure you are using a vector with a suitable promoter (e.g., a tightly regulated promoter to avoid toxicity). Verify the integrity of your plasmid DNA.

Issue 2: Inconsistent Pigment Yields Between Batches

Variability in Flexirubin production across different experiments can hinder research and development.

Possible Causes and Solutions:

  • Inconsistent Inoculum Preparation: The age and density of the starter culture can affect the growth kinetics and final yield.

    • Solution: Standardize your inoculation protocol. Always use a fresh colony to start your overnight culture and inoculate your main culture to a consistent starting optical density (e.g., OD600 of 0.05-0.1).

  • Media Preparation Variability: Minor differences in media component concentrations can lead to varied outcomes.

    • Solution: Prepare media in larger batches to minimize variability. Ensure all components are fully dissolved and the final pH is correctly adjusted before autoclaving.

  • Fluctuations in Culture Conditions: Inconsistent temperature or aeration in incubators can affect bacterial metabolism.

    • Solution: Regularly calibrate and monitor your incubators and shakers to ensure consistent operating conditions.

Data Summary Tables

Table 1: Optimized Culture Conditions for Chryseobacterium artocarpi CECT 8497

ParameterOptimized ValueReference
Lactose11.25 g/L[1][3][4]
L-tryptophan6 g/L[1][3][4]
KH2PO4650 ppm[1][3][4]
Temperature30°C[4][11]
Agitation200 rpm[4][11]
pH7.04[4]
Aeration2 L/min[4]

Under these optimized conditions, a 7.23-fold increase in pigment production was observed, reaching 521.64 mg/L.[1][3][4]

Experimental Protocols

Protocol 1: Cultivation of Chryseobacterium artocarpi for Flexirubin Production

  • Inoculum Preparation:

    • Aseptically transfer a single colony of C. artocarpi from a nutrient agar (B569324) plate to a flask containing 20 mL of Nutrient Broth (NB).

    • Incubate at 30°C with shaking at 200 rpm until the culture reaches an OD600 of 1.0.[4]

  • Production Culture:

    • Inoculate 100 mL of fresh production medium (see Table 1 for optimized composition) in a 500 mL Erlenmeyer flask with 2 mL of the seed culture.[4]

    • Incubate at 30°C with shaking at 200 rpm for 24 hours.[4] Pigment production typically initiates after 6 hours and reaches its maximum around 24 hours.[4]

  • Pigment Extraction and Quantification:

    • Centrifuge the culture broth at 8000 x g for 10 minutes at 4°C.

    • Discard the supernatant and extract the pigment from the cell pellet using acetone (B3395972).[11]

    • Concentrate the acetone extract using a rotary evaporator.

    • Quantify the Flexirubin yield using spectrophotometry or HPLC.

Signaling Pathways and Workflows

Flexirubin Biosynthesis Pathway

Flexirubin_Biosynthesis Tyrosine Tyrosine p_Coumaric_acid p-Coumaric acid Tyrosine->p_Coumaric_acid Tyrosine Ammonia-Lyase (TAL) p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4-Coumarate-CoA Ligase (4CL) Polyene_Moiety Polyene Moiety Synthesis (Fatty Acid Synthase-like) p_Coumaroyl_CoA->Polyene_Moiety Flexirubin Flexirubin Polyene_Moiety->Flexirubin Dialkylresorcinol 2,5-Dialkylresorcinol (DAR) Dialkylresorcinol->Flexirubin

Caption: Simplified biosynthesis pathway of Flexirubin.

References

Troubleshooting

Technical Support Center: Optimizing HPLC Parameters for Flexirubin Separation

This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive guide for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Flexirubin.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Flexirubin.

ProblemPossible CausesSuggested Solutions
Poor Peak Shape (Tailing or Fronting) Peak Tailing: - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. Peak Fronting: - Column overload. - Poorly packed column.For Tailing: - Use a low pH mobile phase (e.g., pH 2.4) to suppress silanol (B1196071) ionization.[1] - Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase. - Reduce the sample concentration or injection volume. For Fronting: - Decrease the sample concentration or injection volume. - Replace the column if the packing has deteriorated.
Poor Resolution/Overlapping Peaks - Inadequate separation efficiency. - Mobile phase composition not optimal. - Inappropriate gradient profile.- Use a longer column to increase the plate number.[1] - Adjust the mobile phase composition. For reversed-phase HPLC, increasing the aqueous component (e.g., phosphate (B84403) buffer) can increase retention and improve separation. - Employ a more extended and shallower solvent gradient.[1]
Inconsistent Retention Times - Fluctuations in pump pressure or flow rate. - Inconsistent mobile phase preparation. - Lack of column equilibration. - Temperature fluctuations.- Check the HPLC system for leaks and ensure the pump is functioning correctly. - Prepare fresh mobile phase daily and ensure accurate mixing of solvents. - Equilibrate the column with the initial mobile phase for a sufficient time before each injection. - Use a column oven to maintain a consistent temperature.
High Backpressure - Blockage in the guard column or column frit. - Particulate matter from the sample. - Precipitation of buffer salts in the mobile phase.- Replace the guard column or in-line filter. - Filter all samples through a 0.22 µm filter before injection. - Ensure the mobile phase buffer is fully dissolved and consider flushing the system with water if precipitation is suspected.
No Peaks or Very Small Peaks - Sample degradation. - Low sample concentration. - Detector issue. - Injection problem.- Flexirubin is light-sensitive; protect samples from light. Prepare fresh samples. - Concentrate the sample or inject a larger volume (if not causing overload). - Check detector settings (wavelength should be around 450 nm for Flexirubin) and lamp status.[2][3][4][5] - Verify the injector is working correctly and there are no blockages.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Incomplete column equilibration with gradient elution.- Degas the mobile phase thoroughly. - Use high-purity HPLC-grade solvents. Flush the detector cell. - Ensure the column is fully equilibrated with the initial gradient conditions before injection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for Flexirubin separation?

A1: A good starting point is reversed-phase HPLC using a C18 column. A common mobile phase consists of a low pH aqueous buffer (e.g., 50 mM phosphate buffer at pH 2.4) as solvent A and an organic solvent like methanol (B129727) with a small amount of acid (e.g., 0.1% glacial acetic acid or 0.1% formic acid) as solvent B.[1] A gradient elution from a lower to a higher concentration of solvent B is typically employed.

Q2: How can I improve the baseline separation of different Flexirubin-type pigments?

A2: To improve baseline separation, consider using a longer analytical column and a more extended, shallower solvent gradient.[1] This increases the interaction time of the analytes with the stationary phase and provides more time for separation to occur.

Q3: What is the optimal pH for the mobile phase in Flexirubin analysis?

A3: A low pH mobile phase (e.g., pH 2.4) is often beneficial for the separation of Flexirubin on silica-based reversed-phase columns.[1] The acidic conditions help to suppress the ionization of residual silanol groups on the stationary phase, which can otherwise lead to peak tailing.

Q4: What is the best way to prepare a Flexirubin sample for HPLC analysis?

A4: Flexirubin is soluble in acetone (B3395972) and slightly soluble in dimethyl sulfoxide (B87167) (DMSO), but insoluble in water.[2][3] A common method for extraction from bacterial cells is using acetone.[1][2][3] After extraction, the sample should be centrifuged and filtered through a 0.22 µm filter before injection to remove any particulate matter.

Q5: At what wavelength should I monitor the elution of Flexirubin?

A5: Flexirubin pigments have a maximum absorbance (λmax) around 450 nm.[2][3][4][5] Therefore, setting your DAD or UV detector to this wavelength will provide the best sensitivity for detection.

Q6: My Flexirubin sample appears to be degrading during analysis. What can I do?

A6: Flexirubin can be sensitive to light and temperature. It is advisable to protect your samples from light by using amber vials and minimizing their exposure to ambient light. Also, consider using a refrigerated autosampler if available. It is also good practice to prepare samples fresh and analyze them promptly.

Experimental Protocols

Protocol 1: General Purpose Analytical HPLC for Flexirubin Separation

This method is adapted from published research and is a good starting point for the analytical separation of Flexirubin pigments.[1]

1. Sample Preparation:

  • Extract the Flexirubin pigment from the biomass using acetone.
  • Centrifuge the extract to pellet any solid debris.
  • Filter the supernatant through a 0.22 µm syringe filter.
  • If necessary, evaporate the acetone and redissolve the pigment in the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). A longer column is recommended for better separation.[1]
  • Mobile Phase A: 50 mM phosphate buffer, pH adjusted to 2.4 with phosphoric acid.
  • Mobile Phase B: Methanol with 0.1% glacial acetic acid.
  • Gradient: An extended, shallow gradient should be developed. Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. A starting point could be a linear gradient from 20% B to 100% B over 30-40 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: Diode Array Detector (DAD) or UV detector at 450 nm.[2][3][4][5]
  • Injection Volume: 10-20 µL.

Protocol 2: HPLC-DAD-MS Method for Flexirubin Identification

This protocol is suitable for the separation and identification of Flexirubin-type molecules.

1. Sample Preparation:

  • Follow the sample preparation steps outlined in Protocol 1.
  • The final sample should be dissolved in methanol.

2. HPLC Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Methanol.
  • Gradient: Linear gradient from 60% B to 100% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: Ambient or controlled at 30 °C.
  • Detection: DAD detector followed by a Mass Spectrometer (MS) with an appropriate interface (e.g., ESI or APCI).

Data Presentation

Table 1: Recommended HPLC Parameters for Flexirubin Separation
ParameterMethod 1 (General Analytical)Method 2 (LC-MS)
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18
Mobile Phase A 50 mM Phosphate Buffer (pH 2.4)Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Acetic AcidMethanol
Gradient Extended linear gradient (e.g., 20-100% B over 30-40 min)Linear gradient (60-100% B over 20 min)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °CAmbient or 30 °C
Detection DAD/UV at 450 nmDAD followed by MS
Injection Volume 10-20 µL10-20 µL

Visualizations

HPLC_Troubleshooting_Workflow start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing_fronting Tailing or Fronting? peak_shape->tailing_fronting Yes retention_time Inconsistent Retention Time? resolution->retention_time No resolution_solutions Increase Column Length Extend Gradient Adjust Mobile Phase resolution->resolution_solutions Yes other_issues Other Issues? retention_time->other_issues No retention_solutions Check Pump & Leaks Fresh Mobile Phase Equilibrate Column Use Column Oven retention_time->retention_solutions Yes other_solutions High Backpressure: - Check for blockages No/Small Peaks: - Check detector & sample other_issues->other_solutions Yes tailing_solutions Tailing: - Lower mobile phase pH - Reduce sample load tailing_fronting->tailing_solutions Tailing fronting_solutions Fronting: - Reduce sample load - Check column packing tailing_fronting->fronting_solutions Fronting

Caption: HPLC Troubleshooting Decision Tree.

Flexirubin_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis extraction 1. Acetone Extraction of Flexirubin centrifugation 2. Centrifugation extraction->centrifugation filtration 3. Filtration (0.22 µm) centrifugation->filtration dissolution 4. Dissolve in Initial Mobile Phase filtration->dissolution injection 5. Inject Sample dissolution->injection separation 6. Separation on C18 Column (Gradient Elution) injection->separation detection 7. Detection at 450 nm separation->detection integration 8. Peak Integration & Quantification detection->integration report 9. Generate Report integration->report

Caption: Experimental Workflow for Flexirubin HPLC Analysis.

References

Optimization

Overcoming poor solubility of Flexirubin in different solvents

Welcome to the technical support center for overcoming challenges associated with the poor solubility of Flexirubin. This resource is designed for researchers, scientists, and drug development professionals to provide tr...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges associated with the poor solubility of Flexirubin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Flexirubin?

A1: Flexirubin is a lipophilic, yellowish-orange pigment that is practically insoluble in water.[1] It exhibits good solubility in alkaline aqueous solutions and some organic solvents. Specifically, it is known to be soluble in acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), sodium hydroxide (B78521), and sodium carbonate.[1][2] Conversely, it is poorly soluble in ethanol, methanol, ethyl acetate, benzene, chloroform, petroleum ether, and hexane.[1]

Q2: I am observing precipitation when I try to dissolve my flexirubin sample. What could be the cause?

A2: Precipitation of flexirubin can occur due to several factors:

  • Solvent Choice: Using a solvent in which flexirubin has low solubility is the most common reason for precipitation. Refer to the solubility data in this guide to select an appropriate solvent.

  • Concentration: You may be exceeding the solubility limit of flexirubin in the chosen solvent. Try preparing a more dilute solution.

  • Temperature: Solubility can be temperature-dependent. Ensure your solvent and workspace are at an appropriate temperature. For some compounds, gentle warming can increase solubility, but the stability of flexirubin at elevated temperatures in different solvents should be considered.[1]

  • pH: Flexirubin's solubility is pH-dependent, with increased solubility in alkaline conditions. If you are working with an aqueous-based system, ensure the pH is sufficiently high.

Q3: Can I use a solvent mixture to improve the solubility of flexirubin?

A3: Yes, using a co-solvent system is a common strategy to enhance the solubility of poorly soluble compounds.[3][4] For flexirubin, you could prepare a stock solution in a good solvent like acetone or DMSO and then dilute it into your aqueous buffer. However, it is crucial to determine the maximum tolerable percentage of the organic co-solvent in your experimental system to avoid precipitation and potential toxicity to biological systems.

Q4: How can I accurately determine the concentration of my dissolved flexirubin?

A4: The concentration of flexirubin in a solution can be accurately determined using UV-Vis spectrophotometry. Flexirubin exhibits a characteristic maximum absorbance (λmax) at approximately 450 nm.[1][5] You can create a standard curve with known concentrations of flexirubin to quantify your samples. High-Performance Liquid Chromatography (HPLC) can also be employed for precise quantification and separation from other compounds.[6]

Troubleshooting Guides

Issue: Difficulty Dissolving Flexirubin in Aqueous Solutions
  • Problem: Flexirubin powder is not dissolving or is forming a suspension in my aqueous buffer.

  • Troubleshooting Steps:

    • Verify Solvent: Confirm that you are using an appropriate solvent. Flexirubin is poorly soluble in neutral or acidic aqueous solutions.

    • pH Adjustment: Increase the pH of your aqueous solution. Flexirubin is soluble in alkaline conditions. Prepare your buffer with a pH above 7.0. Solutions of sodium hydroxide or sodium carbonate are effective.[1]

    • Co-solvent Approach: Prepare a concentrated stock solution of flexirubin in acetone or DMSO. Then, slowly add the stock solution to your aqueous buffer while vortexing to ensure rapid mixing. Be mindful of the final co-solvent concentration to prevent precipitation.

    • Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.

Issue: Precipitation of Flexirubin After Diluting a Stock Solution
  • Problem: My flexirubin precipitates out of solution when I dilute my acetone or DMSO stock into my experimental medium.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The final concentration of flexirubin in your medium may be too high. Try using a lower final concentration.

    • Optimize Co-solvent Ratio: The percentage of the organic solvent (acetone or DMSO) in your final solution may be too low to maintain solubility. You may need to increase the co-solvent percentage, but be sure to include a vehicle control in your experiments to account for any effects of the solvent itself.

    • Use of Surfactants: Consider the addition of a small amount of a biocompatible surfactant to your aqueous medium to help stabilize the dissolved flexirubin.

Quantitative Data

The following table summarizes the available quantitative and semi-quantitative solubility data for flexirubin.

Solvent SystemSolubility/Molar AbsorptivityNotes
Acetone6.35 mg/mLCalculated from a protocol for preparing a 10 mM stock solution.[7]
Acetone, Ethyl Acetate, Propanol, Ethanol, D-limonene, ButanolMolar Absorptivity Coefficient: 19 to 84 L mol⁻¹ cm⁻¹This is an indirect measure of solubility, with higher values suggesting better solubility. D-limonene and butanol showed good potential as bio-based solvents.[8][9]
WaterInsoluble[1]
Alkaline Aqueous Solutions (e.g., NaOH, Na₂CO₃)SolubleThe exact quantitative solubility is not specified in the literature, but it is consistently reported as a good solvent system.[1][10]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]

Experimental Protocols

Protocol 1: Determination of Flexirubin Solubility using the Shake-Flask Method

This protocol outlines the determination of flexirubin's equilibrium solubility in a given solvent.

Materials:

  • Flexirubin (solid)

  • Solvent of interest (e.g., acetone, DMSO, buffered solutions)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid flexirubin to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully collect a sample of the supernatant.

  • Centrifuge the collected supernatant at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solids.

  • Accurately dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantify the concentration of flexirubin in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at 450 nm against a standard curve.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of flexirubin in that solvent at the specified temperature.

Protocol 2: Enhancing Flexirubin Solubility using a Co-solvent System

This protocol describes how to prepare a solution of flexirubin in an aqueous medium using a co-solvent.

Materials:

  • Flexirubin (solid)

  • Acetone or DMSO (as the co-solvent)

  • Aqueous buffer of choice

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a concentrated stock solution of flexirubin in either acetone or DMSO. For example, dissolve 6.35 mg of flexirubin in 1 mL of acetone to get a 6.35 mg/mL stock solution.[7]

  • In a separate tube, add the desired volume of your aqueous buffer.

  • While vigorously vortexing the aqueous buffer, slowly add a small volume of the flexirubin stock solution to achieve the desired final concentration.

  • Continue to vortex for a few seconds after the addition to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the flexirubin is likely dissolved.

  • It is crucial to prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous buffer to assess any effects of the solvent on your experiment.

Visualizations

Flexirubin_Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_quantification Quantification flexirubin Flexirubin Powder mix Mix & Agitate (Vortex/Shake) flexirubin->mix solvent Select Solvent (e.g., Acetone, DMSO, Alkaline Buffer) solvent->mix observe Observe for Dissolution mix->observe precipitate Precipitation Occurs observe->precipitate Incomplete Dissolution analysis UV-Vis (450 nm) or HPLC Analysis observe->analysis Clear Solution options Options: 1. Use Co-solvent 2. Adjust pH (Alkaline) 3. Lower Concentration 4. Apply Sonication precipitate->options options->mix

Caption: A workflow for dissolving and troubleshooting flexirubin solubility.

Nrf2_HO1_Pathway Flexirubin Flexirubin Nrf2 Nrf2 Flexirubin->Nrf2 induces dissociation Keap1 Keap1 Nrf2->Keap1 bound in cytoplasm ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds to HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 promotes transcription of Antioxidant_Response Cellular Antioxidant Response & Protection HO1->Antioxidant_Response leads to

Caption: The Nrf2/HO-1 signaling pathway activated by flexirubin.[8]

References

Troubleshooting

Preventing degradation of Flexirubin during storage

Welcome to the technical support center for Flexirubin stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Flexirubin...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flexirubin stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Flexirubin during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Flexirubin and why is its stability important?

A1: Flexirubin is a yellowish-orange pigment characterized by a polyene chromophore esterified with a resorcinol (B1680541) derivative.[1] It is produced by bacteria belonging to the Bacteroidetes phylum.[1] Its stability is crucial for research and development because degradation can lead to a loss of its bioactive properties, such as its antioxidant capabilities, and can impact experimental results.[2][3][4]

Q2: What are the primary factors that cause Flexirubin degradation?

A2: While Flexirubin is known to be relatively stable, several factors can contribute to its degradation.[5][6][7] The primary concern is oxidative degradation, given its inherent antioxidant properties.[4][8] Key factors include:

  • Oxidizing Agents: Exposure to strong oxidizing agents can break down the polyene structure.

  • Inappropriate Solvents: Flexirubin has limited solubility. Using incompatible solvents can lead to precipitation and degradation. It is insoluble in water and most organic solvents but soluble in acetone (B3395972), alkaline aqueous solutions (like sodium hydroxide (B78521) and sodium carbonate), and dimethyl sulfoxide (B87167) (DMSO).[5][6]

  • Extreme pH and Temperatures (prolonged exposure): Although stable across a wide range, prolonged exposure to harsh pH and very high temperatures outside its stable range could potentially lead to degradation.[9]

Q3: My Flexirubin solution has changed color. What could be the cause?

A3: A color change in your Flexirubin solution can be an indicator of degradation. A common test for flexirubin-type pigments is the addition of a base (like potassium hydroxide), which causes a reversible color shift to a deeper red or orange. If this color change is not reversible upon neutralization, it may indicate chemical degradation.[1] Factors causing irreversible color change could include oxidation or reaction with other components in your solution.

Q4: I am observing precipitation in my Flexirubin solution. What should I do?

A4: Precipitation suggests that the solvent is not appropriate for Flexirubin or that the concentration is too high. Flexirubin is known to be insoluble in water and many common organic solvents.[5] To resolve this, ensure you are using a recommended solvent such as acetone, DMSO, or an alkaline aqueous solution.[5][6] If precipitation persists, gentle warming or sonication may help, but be mindful of potential temperature-related degradation.

Q5: How can I improve the long-term storage stability of Flexirubin?

A5: For long-term storage, it is crucial to protect Flexirubin from degradation. Two effective methods are:

  • Microencapsulation: Encapsulating Flexirubin in carriers like gum arabic or қ-carrageenan has been shown to offer significant protection and enhance stability compared to its free form.[6][7]

  • Lyophilization (Freeze-Drying): This process removes moisture at low temperatures and pressures, which can preserve the integrity of the compound for long-term storage under ambient conditions.[10][11] The lyophilized powder should be stored in a cool, dark, and dry place.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with Flexirubin.

Issue Possible Cause Recommended Solution
Loss of Antioxidant Activity Oxidative degradation of the polyene chain.Store samples in an inert atmosphere (e.g., under nitrogen or argon). Avoid repeated freeze-thaw cycles. Add a stabilizer or cryoprotectant if freezing.[12]
Inconsistent Spectrophotometer Readings (Absorbance at ~450 nm) Degradation of the pigment. Precipitation of the sample.Verify the integrity of your sample by running a fresh standard. Ensure the sample is fully dissolved in a suitable solvent like acetone before measurement.[5]
Discoloration or Fading of Pigment Exposure to light or incompatible chemicals.Store Flexirubin solutions in amber vials or otherwise protected from light.[13] Verify the compatibility of all components in your experimental solution.
Sample Insoluble in New Solvent System The polarity of the solvent is not suitable for Flexirubin.Refer to solubility data. Flexirubin is soluble in acetone and alkaline solutions.[5] Studies have also explored bio-based solvents like D-limonene and ethyl acetate.[6]

Data on Flexirubin Stability

The following tables summarize quantitative data regarding the stability of Flexirubin under various conditions.

Table 1: Temperature and Light Stability of Flexirubin

Condition Temperature Range Duration Stability Outcome Reference
Dark, Sunlight, UV25–100 °CNot SpecifiedStable[5][6]
Formulated as Ink25–70 °C30 daysStable[9]
In Chryseobacterium strainsHigh TemperaturesNot SpecifiedVery Stable[7]

Table 2: pH Stability of Flexirubin Ink

pH Range Duration Stability Outcome Reference
1.0 - 11.030 daysStable[9]

Table 3: Solubility of Flexirubin

Solvent Solubility Reference
WaterInsoluble[5]
AcetoneSoluble[5][6]
Sodium HydroxideSoluble[5][6]
Sodium CarbonateSoluble[5][6]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[5]
Ethanol, Methanol, Ethyl Acetate, Benzene, Chloroform, Petroleum Ether, HexaneInsoluble / Poorly Soluble[5]
D-limonene, Propanol, ButanolStudied as bio-based alternatives[6]

Experimental Protocols

Protocol 1: Assessing Flexirubin Stability by UV-Vis Spectrophotometry

This protocol allows for the quantification of Flexirubin concentration over time to assess its stability under specific conditions (e.g., temperature, light exposure).

Materials:

  • Flexirubin sample

  • Appropriate solvent (e.g., acetone)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Temperature-controlled incubator or water bath

  • Light source (if testing for photostability)

Procedure:

  • Prepare a stock solution of Flexirubin in the chosen solvent at a known concentration.

  • Measure the initial absorbance spectrum of the solution from 300 nm to 600 nm. The characteristic absorbance peak for Flexirubin is around 450 nm.[5]

  • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 4°C in dark, 25°C with light exposure, etc.).

  • At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.

  • Allow the aliquot to return to room temperature if stored at a different temperature.

  • Measure the absorbance spectrum of each aliquot at 450 nm.

  • A decrease in absorbance at 450 nm over time indicates degradation of the Flexirubin.

  • Calculate the percentage of remaining Flexirubin at each time point relative to the initial measurement.

Protocol 2: Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay

This assay assesses the antioxidant capacity of Flexirubin, which can be used as a proxy for its stability and functional integrity. A loss of scavenging activity suggests degradation.

Materials:

  • Flexirubin sample dissolved in a suitable solvent (e.g., DMSO or acetone)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the Flexirubin stock solution.

  • In a 96-well plate, add a specific volume of each Flexirubin dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control group with only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • A decrease in the % inhibition for a given concentration over time indicates a loss of antioxidant activity and thus, degradation.[4]

Visual Guides

Flexirubin_Troubleshooting_Workflow start Start: Flexirubin Instability Observed (e.g., Color Change, Precipitation, Loss of Activity) check_solvent Is the solvent appropriate? (Acetone, Alkaline solution, DMSO) start->check_solvent check_storage Are storage conditions optimal? (Dark, Controlled Temp, Inert Atmosphere) check_solvent->check_storage Yes dissolve Action: Re-dissolve in appropriate solvent (e.g., Acetone) check_solvent->dissolve No check_purity Is the sample pure? (Contaminants, Oxidizing agents) check_storage->check_purity Yes adjust_storage Action: Adjust storage conditions (e.g., Use amber vials, store at 4°C or below, purge with N2) check_storage->adjust_storage No purify Action: Purify sample (e.g., Chromatography) check_purity->purify No retest Retest for Stability and Activity check_purity->retest Yes dissolve->retest adjust_storage->retest purify->retest end_stable End: Problem Resolved, Sample Stable retest->end_stable Issue Resolved end_degraded End: Sample Degraded, Consider Microencapsulation or Lyophilization for future storage retest->end_degraded Issue Persists Flexirubin_Degradation_Pathway flexirubin Stable Flexirubin (Polyene structure intact) oxidation Oxidative Damage (Free radical attack on polyene chain) flexirubin->oxidation stressors Stressors (Oxidizing Agents, UV Light, Extreme pH/Temp) stressors->flexirubin causes degraded Degraded Flexirubin (Loss of conjugation, color, and activity) oxidation->degraded

References

Optimization

Strategies for scaling up Flexirubin production in a bioreactor

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up Flexirubin production in a bioreactor. It includes frequently asked questions,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up Flexirubin production in a bioreactor. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is Flexirubin and why is it significant? A1: Flexirubin is a yellowish-orange pigment produced by bacteria, particularly from the genus Chryseobacterium.[1][2] It is a non-isoprenoid aryl-polyene pigment.[3][4] These pigments are noted for their potential therapeutic uses, including in the treatment of chronic skin diseases and eczema, and also serve as chemotaxonomic markers.[1][2] Flexirubin has also demonstrated antioxidant properties.[5][6]

Q2: Which microorganisms are primary producers of Flexirubin? A2: Flexirubin is primarily produced by bacteria belonging to the phylum Bacteroidetes.[3][4] Genera known for producing these pigments include Chryseobacterium, Flavobacterium, and Chitinophaga.[7][8][9] Chryseobacterium artocarpi CECT 8497 is a specific strain that has been optimized for high-yield production.[1][2]

Q3: What are the critical components of the culture medium for successful Flexirubin production? A3: Statistical optimization has identified lactose (B1674315) (as a carbon source), L-tryptophan, and potassium phosphate (B84403) (KH2PO4) as the most significant variables in the culture medium for maximizing Flexirubin production by Chryseobacterium artocarpi.[1][2]

Q4: What are the main challenges encountered when scaling up Flexirubin production from lab to industrial scale? A4: Scaling up bioprocesses presents several challenges, including:

  • Maintaining Homogeneity: Ensuring uniform distribution of nutrients, oxygen, temperature, and pH in larger bioreactor volumes is difficult.[10][11]

  • Oxygen Transfer: The surface area-to-volume ratio decreases in larger reactors, making efficient oxygen transfer more challenging and potentially limiting cell growth and productivity.[10][11]

  • Heat Transfer: Exothermic fermentation processes can lead to temperature gradients if heat is not removed efficiently.[10]

  • Shear Stress: Increased agitation required for mixing in large-scale bioreactors can cause cellular damage.[11]

  • Contamination Control: Larger systems have more potential points of entry for contaminants, requiring stringent sterilization and operational protocols.[10][12]

Data Presentation

Table 1: Optimized Medium Composition for Flexirubin Production by C. artocarpi CECT 8497

ComponentOptimal ConcentrationRole
Lactose11.25 g/LCarbon Source[1][2]
L-Tryptophan6 g/LInfluences Pigment Production[1][2]
KH2PO4650 ppm (0.65 g/L)Inorganic Salt / Phosphorus Source[1][2]

This optimized medium resulted in a 7.23-fold increase in pigment production, reaching up to 521.64 mg/L in a 50L bioreactor.[1][2]

Table 2: Optimized Bioreactor Parameters for Flexirubin Production by C. artocarpi CECT 8497 (50L Scale)

ParameterOptimal Value
Initial pH7.04 (maintained at 7.0)[2]
Agitation Speed200 rpm[2]
Aeration Rate2 L/min[2]
Temperature30°C[13]
Incubation Time24 hours[2]

Visualized Workflows and Pathways

Flexirubin_Scale_Up_Workflow General Workflow for Scaling Up Flexirubin Production cluster_0 Phase 1: Development cluster_1 Phase 2: Scale-Up cluster_2 Phase 3: Downstream Processing Strain Strain Selection (e.g., C. artocarpi) Media Media Optimization (RSM) Strain->Media Flask Shake Flask Experiments Media->Flask Pilot Pilot Scale Bioreactor (e.g., 50L) Flask->Pilot Process Parameter Optimization Industrial Industrial Scale Bioreactor (e.g., 1000L) Pilot->Industrial Maintain Key Ratios (P/V, kLa) Harvest Cell Harvest (Centrifugation/Filtration) Industrial->Harvest Extract Pigment Extraction (e.g., Acetone) Harvest->Extract Purify Purification Extract->Purify Final Final Product Purify->Final

Caption: General workflow for scaling up Flexirubin production.

Flexirubin_Biosynthesis_Initiation Initiation of Flexirubin Biosynthesis Pathway Tyrosine L-Tyrosine (Precursor) TAL Tyrosine Ammonia-Lyase (TAL / FlxA) Tyrosine->TAL Coumarate 4-Coumarate CL 4-Coumarate-CoA Ligase (4CL / FlxY) Coumarate->CL CoumarateCoA 4-Coumarate-CoA Polyene Polyene Moiety Biosynthesis (PKS) CoumarateCoA->Polyene Initiates Assembly TAL->Coumarate CL->CoumarateCoA

Caption: Initiation steps of the Flexirubin biosynthesis pathway.[3][4]

Troubleshooting Guide

Problem: Low Pigment Yield A lower-than-expected pigment yield is a common issue during scale-up.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Flexirubin Yield rect_node rect_node start Low Pigment Yield Detected check_media Media Composition Correct? start->check_media check_params Bioreactor Parameters Correct? check_media->check_params Yes solution_media Adjust concentrations of Lactose, L-Tryptophan, KH2PO4. Verify raw material quality. check_media->solution_media No check_inoculum Inoculum Quality Acceptable? check_params->check_inoculum Yes solution_params Verify pH, Temperature, Agitation (Shear Stress), and Aeration (OTR). check_params->solution_params No check_contamination Contamination Present? check_inoculum->check_contamination Yes solution_inoculum Standardize inoculum age and cell density. Ensure seed culture purity. check_inoculum->solution_inoculum No solution_contamination Review sterilization protocols. Check seals, filters, and feed lines. Plate samples to identify contaminant. check_contamination->solution_contamination Yes end_node Monitor Next Batch check_contamination->end_node No solution_media->end_node solution_params->end_node solution_inoculum->end_node solution_contamination->end_node

Caption: Decision tree for troubleshooting low Flexirubin yield.

Problem: Contamination in the Bioreactor Contamination can quickly outcompete your production strain and lead to batch failure.

  • Q: How can I identify contamination?

    • A: Look for sudden drops in pH or dissolved oxygen, changes in culture color or turbidity, or visible clumps/films. Microscopic examination and plating on rich agar (B569324) medium can confirm the presence and type of contaminant.[12]

  • Q: What are common sources of contamination?

    • A: Common sources include an improperly sterilized bioreactor vessel, compromised seals or gaskets, non-sterile feed lines or inoculum, and wet or damaged exit gas filters.[12]

  • Q: What is the best course of action if contamination is detected?

    • A: For most production runs, the batch must be terminated. It is critical to identify the source. Thoroughly break down, clean, and re-sterilize the entire bioreactor system. Check all components, including seals, O-rings, and filters, for damage.[12] Review and validate your sterilization-in-place (SIP) or autoclave procedures.[12]

Problem: Difficulty with Downstream Processing Challenges in extracting and purifying the pigment can impact final yield and purity.

  • Q: My pigment extraction efficiency is low. What can I do?

    • A: Flexirubin is soluble in acetone (B3395972) and alkaline aqueous solutions but insoluble in water.[13] Ensure you are using an appropriate solvent like acetone for extraction. Cell harvesting is the first step; centrifugation is often more efficient but costlier than dead-end filtration.[14][15] Optimize contact time and mixing during solvent extraction to maximize recovery.

  • Q: How can I improve the purity of the final product?

    • A: Downstream processing typically involves a series of orthogonal chromatography steps after initial extraction.[16] The specific method will depend on the desired purity level. For analysis, methods like UPLC, HPLC, and LC-MS are used to confirm the identity and purity of the pigment.[3][13]

Experimental Protocols

Protocol 1: Inoculum Preparation

  • Aseptically transfer a loopful of Chryseobacterium artocarpi CECT 8497 from a stock culture on a nutrient agar plate to a 100 mL Erlenmeyer flask containing 20 mL of Nutrient Broth (NB).[2]

  • Incubate the flask at 30°C with agitation at 200 rpm until the optical density at 600 nm (OD600) reaches 1.0.[2]

  • Use this culture as the seed for the subsequent fermentation stage. The typical inoculum volume is 10% (v/v) of the main production bioreactor.[15]

Protocol 2: Batch Fermentation in a 50L Bioreactor

  • Prepare 45 L of the optimized production medium (See Table 1) in a 50L stirred bioreactor (e.g., Biotron LiFlus SP).[2]

  • Sterilize the bioreactor and medium in place or by autoclaving according to the manufacturer's instructions.

  • Aseptically inoculate the production medium with 5 L of the seed culture prepared in Protocol 1.[2]

  • Set the bioreactor parameters to the optimized conditions (See Table 2): initial pH 7.04, 200 rpm agitation, 2 L/min aeration, and 30°C.[2]

  • Run the fermentation for 24 hours. Monitor pH and dissolved oxygen throughout the run. The maximum pigment production is typically observed after 24 hours.[2]

  • If pH drops below a setpoint (e.g., 6.0), it can be automatically maintained at 7.0 by the addition of 4M KOH.[2]

Protocol 3: Flexirubin Extraction and Quantification

  • Harvest the cells from the fermentation broth by centrifugation.

  • Recover the yellowish-orange pigment from the cell pellet using acetone as the extraction solvent.[13]

  • Separate the pigment extract from the cell debris by a second centrifugation step.

  • Measure the absorbance of the supernatant at 450 nm using a UV-VIS spectrophotometer to quantify the pigment concentration.[13]

  • The extract can be air-dried to obtain a crude pigment mass.[13] For high purity, further chromatographic steps are required.

References

Troubleshooting

Technical Support Center: Purification of Crude Flexirubin Extracts

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude flexirubin extra...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude flexirubin extracts.

Troubleshooting Guides

This section addresses common problems encountered during the purification of flexirubin.

Issue 1: Low Yield of Crude Flexirubin Extract

Question: I have a very low yield of the yellowish-orange pigment after the initial solvent extraction from my bacterial culture. What could be the reason?

Answer: Low pigment yield can stem from several factors related to bacterial cultivation and the extraction process itself. Here are some potential causes and solutions:

  • Suboptimal Culture Conditions: Flexirubin production is highly dependent on the growth conditions of the bacteria. Factors such as nutrient composition, pH, temperature, and aeration can significantly impact pigment synthesis.[1] Ensure that the culture medium and growth parameters are optimized for your specific bacterial strain.

  • Inefficient Cell Lysis: Flexirubin is an intracellular pigment.[2] If the bacterial cells are not effectively lysed, the pigment will not be released for extraction. Mechanical methods like sonication or bead beating can be employed to break the cell walls.[2][3][4] Chemical lysis is also an option.

  • Incorrect Solvent Choice: Acetone (B3395972) is a commonly used and effective solvent for extracting flexirubin.[5][6][7][8] Other solvents like methanol (B129727) and ethanol (B145695) can also be used.[2] The choice of solvent can influence the extraction efficiency. It's crucial to use a solvent in which flexirubin is highly soluble.

  • Insufficient Extraction Time or Volume: Ensure that the bacterial biomass is in contact with the solvent for a sufficient amount of time and that an adequate volume of solvent is used to fully extract the pigment.

Issue 2: Crude Extract Appears Brownish or Greenish Instead of Yellow-Orange

Question: My crude flexirubin extract has a brownish or greenish tint. What does this indicate and how can I fix it?

Answer: The ideal crude extract of flexirubin should have a distinct yellow-orange color.[5] A brownish or greenish tint suggests the presence of impurities.

  • Brownish Tint: This may indicate the co-extraction of other cellular pigments or degradation of flexirubin. Over-sonication or excessive heating during solvent evaporation can lead to pigment degradation.

  • Greenish Tint: A greenish color can be due to the presence of other types of pigments from the bacterial strain or contamination in the culture.

To address this, subsequent purification steps like column chromatography or HPLC are essential to separate flexirubin from these impurities.[2][9]

Issue 3: Poor Separation During Column Chromatography

Question: I am using column chromatography to purify my crude extract, but I am not getting good separation of the flexirubin pigment. The colored band is very diffuse.

Answer: Poor separation in column chromatography can be due to several factors:

  • Inappropriate Stationary Phase: Ensure you are using the correct stationary phase. Silica (B1680970) gel is commonly used for flexirubin purification.[2]

  • Incorrect Mobile Phase: The solvent system (mobile phase) is critical for good separation. A common mobile phase for flexirubin purification is a mixture of petroleum ether, benzene, and acetone.[3][4] You may need to optimize the ratio of these solvents to achieve better separation.

  • Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping bands. Try reducing the amount of sample loaded.

  • Improper Column Packing: An improperly packed column with air bubbles or channels will result in poor separation. Ensure the column is packed uniformly.

Issue 4: Multiple Yellow-Orange Bands During HPLC Purification

Question: During reverse-phase HPLC, I am observing multiple peaks with similar absorption spectra, all corresponding to yellow-orange fractions. Does this mean my sample is still impure?

Answer: Not necessarily. It is common for bacteria to produce several structural variants of flexirubin.[9][10] These variants have very similar chemical properties and will therefore elute at slightly different times during HPLC, resulting in multiple peaks. Each of these peaks may represent a pure flexirubin derivative. Further structural analysis, such as mass spectrometry, would be required to identify the specific structure of each pigment.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude flexirubin extract?

A1: Crude flexirubin extracts typically contain a mixture of different flexirubin-type pigments, as well as other cellular components such as lipids, proteins, and other pigments produced by the bacteria.[9][10]

Q2: Which solvents are best for extracting crude flexirubin?

A2: Acetone is widely reported as an effective solvent for the initial extraction of flexirubin from bacterial biomass.[5][6][7][8] Methanol and ethanol are also used.[2] Flexirubin is also soluble in sodium hydroxide (B78521) and sodium carbonate.[7]

Q3: How can I confirm the presence of flexirubin in my extract?

A3: A simple and rapid method is the potassium hydroxide (KOH) test. Adding a drop of 20% KOH solution to a flexirubin-containing colony or extract will cause a characteristic color change to red, purple, or brown.[11] This color change is reversible upon the addition of an acid like HCl.[11] Additionally, UV-Vis spectrophotometry can be used to confirm the presence of flexirubin, which typically has a maximum absorbance around 450 nm.[5]

Q4: What are the key differences between column chromatography and HPLC for flexirubin purification?

A4:

  • Column Chromatography: This is a lower-pressure technique often used for initial, large-scale purification to separate the bulk of the impurities. It has lower resolution compared to HPLC.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): This is a high-pressure, high-resolution technique used for fine purification and analysis. It is particularly useful for separating different structural variants of flexirubin from each other.[9]

Q5: How can I assess the purity of my final flexirubin sample?

A5: The purity of a flexirubin sample can be assessed using analytical HPLC. A pure sample should ideally show a single, sharp peak. The purity can be quantified by calculating the peak area of flexirubin relative to the total area of all peaks in the chromatogram.

Experimental Protocols

Protocol 1: Extraction of Crude Flexirubin

This protocol describes a general method for extracting crude flexirubin from bacterial biomass.

  • Harvesting Bacterial Cells: Centrifuge the bacterial culture (e.g., Chryseobacterium sp.) at 8000 rpm for 10 minutes to pellet the cells.[3][4][5] Discard the supernatant.

  • Cell Lysis (Optional but Recommended): Resuspend the cell pellet in a suitable buffer and sonicate the suspension to break the cell walls and release the intracellular pigments.[3][4]

  • Solvent Extraction: Add acetone to the cell pellet or sonicated suspension and mix thoroughly.[5][6] Allow the mixture to stand for a specified time to ensure complete extraction.

  • Separation of Extract: Centrifuge the mixture again at 8000 rpm for 10 minutes to pellet the cell debris.[3][4][5]

  • Concentration of Crude Extract: Carefully collect the supernatant, which contains the crude flexirubin. Concentrate the extract using a rotary evaporator at a temperature of around 50°C.[3][4]

  • Drying: Dry the concentrated extract completely, for instance, in an oven at 40°C for a few days.[3][4]

Protocol 2: Purification of Flexirubin using Column Chromatography

This protocol outlines the steps for purifying crude flexirubin extract using column chromatography.

  • Prepare the Column: Pack a glass column with silica gel G slurry in the chosen mobile phase.[2]

  • Prepare the Sample: Dissolve the dried crude flexirubin extract in a minimal amount of the mobile phase.

  • Load the Sample: Carefully load the dissolved sample onto the top of the prepared column.

  • Elution: Begin eluting the sample through the column by adding the mobile phase. A common solvent system is a mixture of petroleum ether, benzene, and acetone (e.g., in a 10:40:5 ratio).[3][4]

  • Fraction Collection: Collect the colored fractions that elute from the column. The flexirubin should appear as a distinct yellow-orange band.

  • Analysis of Fractions: Analyze the collected fractions using thin-layer chromatography (TLC) or UV-Vis spectrophotometry to identify the fractions containing pure flexirubin.

  • Pooling and Concentration: Pool the pure fractions and concentrate them using a rotary evaporator.

Quantitative Data Summary

The yield of flexirubin can vary significantly depending on the bacterial strain and the optimization of culture and extraction conditions.

ParameterReported ValueSource
Crude Flexirubin Production0.095 mg/L[7]
Optimized Flexirubin Production521.64 mg/L[1]

Visualizations

Flexirubin_Extraction_Workflow cluster_0 Bacterial Culture cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Culture Bacterial Growth Harvest Harvest Cells (Centrifugation) Culture->Harvest Lyse Cell Lysis (Sonication) Harvest->Lyse Extract Solvent Extraction (Acetone) Lyse->Extract Separate Separate Debris (Centrifugation) Extract->Separate Concentrate Concentrate Extract (Rotary Evaporator) Separate->Concentrate ColumnChrom Column Chromatography Concentrate->ColumnChrom Crude Extract HPLC HPLC ColumnChrom->HPLC Partially Purified PureFlex Pure Flexirubin HPLC->PureFlex Troubleshooting_Logic Start Start Purification CrudeExtract Perform Crude Extraction Start->CrudeExtract CheckYield Low Pigment Yield? CrudeExtract->CheckYield CheckColor Off-color Extract (Brown/Green)? CheckYield->CheckColor No TroubleshootYield Troubleshoot: - Optimize Culture - Improve Cell Lysis - Check Solvent CheckYield->TroubleshootYield Yes PurificationStep Proceed to Purification (Column Chromatography/HPLC) CheckColor->PurificationStep No TroubleshootColor Indicates Impurities: - Proceed to Purification - Check for Degradation CheckColor->TroubleshootColor Yes End Pure Flexirubin PurificationStep->End TroubleshootYield->CrudeExtract TroubleshootColor->PurificationStep

References

Optimization

Addressing batch-to-batch variability in Flexirubin production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the production of Flexirubin, with a focus on resolving batch-to-batch...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the production of Flexirubin, with a focus on resolving batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is Flexirubin and which microorganisms produce it?

Flexirubin is a unique, yellow-orange pigment characterized by a polyene carboxylic acid chromophore esterified with a resorcinol (B1680541) derivative.[1][2][3] It is primarily produced by bacteria belonging to the phylum Bacteroidetes, particularly species within the genus Chryseobacterium.[1][4][5]

Q2: What are the key factors influencing Flexirubin yield?

Flexirubin production is sensitive to several factors, creating potential for batch-to-batch variability. These include:

  • Media Composition: The availability of specific carbon sources (e.g., lactose), nitrogen sources, and precursors like L-tryptophan and its precursor L-tyrosine are critical.[1][2][4] Inorganic salts, such as potassium phosphate (B84403) (KH2PO4), also play a significant role.[1][4]

  • Fermentation Parameters: Physical parameters such as pH, temperature, aeration, and agitation speed must be tightly controlled for consistent production.[6][7][8]

  • Inoculum Quality: The age, size, and metabolic state of the inoculum can significantly impact the kinetics and final titer of Flexirubin production.[9]

  • Genetic Stability: Spontaneous mutations in the producing strain can lead to a decline in pigment production over time.

Q3: What is the biosynthetic precursor for Flexirubin?

The biosynthesis of the polyene moiety of Flexirubin is initiated from L-tyrosine.[2][6] Therefore, ensuring an adequate supply of this amino acid in the culture medium is crucial for high yields.

Troubleshooting Guide

Issue 1: Low or No Flexirubin Production with Good Biomass Growth

Possible Causes and Solutions:

  • Precursor Limitation: The culture may be deficient in L-tyrosine, the primary precursor for the Flexirubin backbone.

    • Troubleshooting Steps:

      • Supplement the fermentation medium with additional L-tryptophan or L-tyrosine. L-tryptophan was identified as a significant variable for flexirubin production.[1][4]

      • Analyze spent media to quantify residual amino acid concentrations.

  • Sub-optimal pH: The pH of the medium may have drifted out of the optimal range for the enzymatic reactions in the biosynthetic pathway, even if it is suitable for growth.

    • Troubleshooting Steps:

      • Monitor and control the pH throughout the fermentation process. The optimal initial pH for Chryseobacterium artocarpi CECT 8497 has been reported as 7.04.[4]

      • Conduct small-scale experiments to determine the optimal pH range for Flexirubin production for your specific strain.

  • Feedback Inhibition: High concentrations of Flexirubin or an intermediate in the pathway may be inhibiting further synthesis.

    • Troubleshooting Steps:

      • Consider implementing an in-situ product removal strategy, such as the addition of a resin to adsorb the produced Flexirubin.

      • A fed-batch strategy, which can prevent the accumulation of inhibitory byproducts, may also be beneficial.[10]

Issue 2: High Batch-to-Batch Variability in Final Flexirubin Titer

Possible Causes and Solutions:

  • Inconsistent Media Preparation: Minor variations in the preparation of the culture medium can lead to significant differences in yield.

    • Troubleshooting Steps:

      • Ensure precise weighing and mixing of all media components.

      • Calibrate all weighing and measuring equipment regularly.

      • Use high-quality reagents from a consistent supplier.

  • Variable Inoculum: Differences in the age, cell density, or metabolic activity of the inoculum can alter the production phase.

    • Troubleshooting Steps:

      • Standardize the inoculum preparation protocol, including the growth phase at which the seed culture is harvested.

      • Use a consistent inoculum volume and cell density for each batch.

  • Fluctuations in Fermentation Parameters: Even small deviations in temperature, pH, or dissolved oxygen can impact secondary metabolite production.[8][11]

    • Troubleshooting Steps:

      • Calibrate all probes (pH, temperature, DO) before each fermentation run.

      • Implement a robust process control strategy to maintain these parameters within a narrow range.

Issue 3: Unexpected Color Shift or Presence of Impurities

Possible Causes and Solutions:

  • Contamination: The presence of a contaminating microorganism can alter the final product profile.

    • Troubleshooting Steps:

      • Perform microscopy and plating of the culture to check for contaminants.

      • Review and reinforce aseptic techniques during inoculation and sampling.

  • Degradation of Flexirubin: Flexirubin may be sensitive to light, extreme pH, or high temperatures, leading to degradation.

    • Troubleshooting Steps:

      • Protect the culture and harvested product from light.

      • Evaluate the stability of Flexirubin under your specific downstream processing conditions.

  • Production of Related Compounds: The producing organism may synthesize different structural variants of Flexirubin under certain conditions, leading to a color shift.

    • Troubleshooting Steps:

      • Use HPLC to analyze the pigment profile of different batches.[12]

      • If different peaks are observed, consider that variations in nutrient availability may be directing biosynthesis towards different end products.

Data Presentation

Table 1: Effect of Media Components on Flexirubin Production by Chryseobacterium artocarpi CECT 8497

ComponentConcentration Range TestedOptimal ConcentrationResulting Flexirubin Yield (mg/L)
Lactose-11.25 g/L521.64
L-tryptophan-6 g/L521.64
KH2PO4-650 ppm521.64

Data adapted from a study optimizing Flexirubin production using response surface methodology. The yield shown is under fully optimized conditions in a 50L bioreactor.[1][4]

Table 2: Influence of Physical Parameters on Pigment Production

ParameterTested RangeOptimal ValueObservation
Temperature15°C - 40°C30°CSignificant growth and pigmentation observed within this range.[8]
pH6 - 107Maximum yield observed at this pH.[8]
Agitation-200 rpmOptimal for C. artocarpi in a 50L bioreactor.[4]

Experimental Protocols

Protocol 1: HPLC Analysis of Flexirubin

This protocol provides a general method for the quantification of Flexirubin. Optimization may be required for specific applications.

  • Sample Preparation:

    • Centrifuge a known volume of the culture broth.

    • Discard the supernatant and extract the cell pellet with acetone.[3][12]

    • Vortex thoroughly and centrifuge to pellet the cell debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an acidic phosphate buffer (e.g., 50 mM phosphate buffer, pH 2.4) and methanol (B129727) with 0.1% glacial acetic acid has been used.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 450 nm.[3]

  • Quantification:

    • Prepare a standard curve using purified Flexirubin of known concentrations.

    • Integrate the peak area corresponding to Flexirubin in the sample chromatogram and determine the concentration using the standard curve.

Protocol 2: Media Optimization using Response Surface Methodology (RSM)

RSM is a statistical approach for optimizing fermentation conditions.[1][2][13]

  • Screening of Variables:

    • Identify key media components (e.g., carbon source, nitrogen source, precursors, inorganic salts) and physical parameters (pH, temperature) that may influence production.

    • Use a Plackett-Burman design to screen for the most significant factors with a minimal number of experiments.

  • Optimization using Box-Behnken Design:

    • Select the 3-4 most significant factors identified in the screening step.

    • Design a Box-Behnken experiment with these factors at three levels (-1, 0, +1).

    • Run the experiments in random order to minimize the effects of uncontrolled variables.

  • Data Analysis:

    • Measure the Flexirubin yield for each experimental run.

    • Fit the data to a second-order polynomial equation.

    • Use statistical software to analyze the model, determine the optimal conditions, and visualize the relationships between variables using 3D response surface plots.

Visualizations

Flexirubin_Biosynthesis_Pathway cluster_precursors Precursors cluster_initiation Initiation cluster_elongation Elongation & Modification cluster_final_assembly Final Assembly Tyrosine L-Tyrosine TAL Tyrosine Ammonia-Lyase (TAL) Tyrosine->TAL 4Coumarate 4-Coumarate TAL->4Coumarate 4CL 4-Coumarate-CoA Ligase 4CoumaroylCoA 4-Coumaroyl-CoA 4CL->4CoumaroylCoA 4Coumarate->4CL PKS Polyketide Synthase-like enzymes 4CoumaroylCoA->PKS ArylPolyene Aryl-polyene moiety PKS->ArylPolyene Esterification Esterification ArylPolyene->Esterification Dialkylresorcinol Dialkylresorcinol Dialkylresorcinol->Esterification Flexirubin Flexirubin Esterification->Flexirubin

Caption: Simplified biosynthetic pathway of Flexirubin.

Troubleshooting_Low_Yield Start Start: Low Flexirubin Yield CheckBiomass Is biomass growth normal? Start->CheckBiomass HighBiomass High Biomass CheckBiomass->HighBiomass Yes LowBiomass Low Biomass CheckBiomass->LowBiomass No CheckPrecursor Precursor (Tyrosine) Limitation? HighBiomass->CheckPrecursor AddPrecursor Action: Supplement with L-Tyrosine/Tryptophan CheckPrecursor->AddPrecursor Yes CheckpH Sub-optimal pH for biosynthesis? CheckPrecursor->CheckpH No OptimizepH Action: Profile pH vs. Production CheckpH->OptimizepH Yes CheckMedia Media Composition Issue? LowBiomass->CheckMedia OptimizeMedia Action: Re-evaluate C/N sources & salts CheckMedia->OptimizeMedia Yes CheckPhysical Sub-optimal physical parameters? CheckMedia->CheckPhysical No OptimizePhysical Action: Optimize Temp, DO, Agitation CheckPhysical->OptimizePhysical Yes CheckInoculum Inoculum Quality Issue? CheckPhysical->CheckInoculum No StandardizeInoculum Action: Standardize inoculum protocol CheckInoculum->StandardizeInoculum Yes

Caption: Troubleshooting workflow for low Flexirubin yield.

References

Troubleshooting

Optimizing culture media for enhanced Flexirubin synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture media for enhanced flexi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture media for enhanced flexirubin synthesis.

Troubleshooting Guide

Issue: Low or No Pigment Production

Possible Cause 1: Suboptimal Culture Medium Composition

  • Solution: Ensure the culture medium contains the necessary components for flexirubin production. For Chryseobacterium species, a nutrient-rich medium is often the starting point. However, for significantly enhanced production, a statistically optimized medium is recommended. A study on Chryseobacterium artocarpi CECT 8497 found that supplementation with specific nutrients drastically increased yield.[1][2][3]

    • Recommendation: Supplement your nutrient broth with lactose, L-tryptophan, and potassium phosphate (B84403) (KH₂PO₄). These have been identified as the most significant variables affecting pigment production.[1][2][3] Refer to the optimized media composition table below for specific concentrations that resulted in a 7.23-fold increase in production.[1]

Possible Cause 2: Inadequate Precursor Availability

  • Solution: Flexirubin's biosynthetic pathway starts with tyrosine.[4] A lack of this precursor in the medium can be a limiting factor.

    • Recommendation: Supplement the culture medium with L-tryptophan, which was found to be a significant factor for enhanced production in C. artocarpi.[1][2][3] While the core structure is derived from tyrosine, tryptophan supplementation has a strong positive effect on overall pigment yield.

Possible Cause 3: Incorrect Culture Conditions

  • Solution: Physical parameters play a critical role in both bacterial growth and pigment synthesis.

    • Recommendation: Maintain optimal culture conditions. For most Chryseobacterium species, the following conditions are a good starting point:

      • Temperature: 30°C[5][6]

      • Agitation: 200 rpm[2][5][6]

      • pH: Initial pH of 7.04[2]

      • Aeration: Ensure sufficient oxygen supply, as this is an aerobic process.[5][6]

Issue: Pigment Color is Faint or Atypical

Possible Cause 1: pH of the Environment

  • Solution: The color of flexirubin is pH-sensitive. It appears yellow at a neutral pH and can shift to red under alkaline conditions.[7]

    • Recommendation: Check the pH of your culture. A final pH that has drifted significantly from neutral might alter the visual appearance of the pigment in the broth. For confirmation of flexirubin presence, expose the colonies or cell pellet to a potassium hydroxide (B78521) (KOH) solution; a color change to red or purple is a positive indicator.[7][8]

Possible Cause 2: Issues with Pigment Extraction

  • Solution: The choice of solvent and extraction method is crucial for efficiently recovering the pigment from the bacterial cells.

    • Recommendation: Use acetone (B3395972) as the primary solvent for extraction.[5][9][10] It is a commonly used and effective solvent for flexirubin. If yields are still low, consider physical enhancement methods like ultrasonication, which has been shown to improve extraction efficiency.[9]

Frequently Asked Questions (FAQs)

Q1: What is a standard, non-optimized medium I can use to start flexirubin production?

A1: A standard nutrient medium is a good starting point for the cultivation of Chryseobacterium species for flexirubin production. A typical composition is:

  • Meat Peptone: 5 g/L

  • Meat Extract: 3 g/L For solid media, add 15 g/L of agar.[5][6]

Q2: How can I significantly boost my flexirubin yield?

A2: To achieve a high yield, you should use an optimized culture medium. Research has shown that using response surface methodology (RSM) to optimize the concentrations of key nutrients can lead to a dramatic increase in production.[1][2][3] For Chryseobacterium artocarpi CECT 8497, the optimal medium for maximum pigment production was found to be:

  • Lactose: 11.25 g/L

  • L-tryptophan: 6 g/L

  • KH₂PO₄: 650 ppm (0.65 g/L)[1][2][3] This optimized medium resulted in a yield of 521.64 mg/L.[1][2]

Q3: What are the key genes involved in flexirubin biosynthesis?

A3: The biosynthesis of flexirubin involves a specific gene cluster. Key genes include those encoding for a tyrosine ammonia-lyase (TAL) and a 4-coumarate-CoA ligase, which are responsible for initiating the synthesis of the polyene part of the molecule.[4][11] Additionally, genes designated as darA and darB are involved in the synthesis of the dialkyl resorcinol (B1680541) moiety.[7][12]

Q4: How do I extract and quantify the flexirubin produced?

A4:

  • Harvest Cells: Centrifuge the culture broth (e.g., at 8,000 rpm for 10 minutes) to pellet the cells.[2][5]

  • Extraction: Discard the supernatant and extract the pigment from the cell pellet using acetone.[2][5]

  • Separation: Centrifuge again (e.g., at 10,000 rpm for 5 minutes) to separate the cell debris from the pigment-containing acetone.[2]

  • Quantification: Measure the optical density of the acetone extract using a UV-Vis spectrophotometer at a wavelength of 450 nm.[2] The concentration can then be calculated based on the dry weight of the pigment.[2]

Q5: My flexirubin extract seems to have low antioxidant activity. What could be the reason?

A5: While flexirubin does exhibit antioxidant properties, its activity can vary depending on the assay used.[13] It has shown significant hydrogen peroxide scavenging activity and ferrous-complexation ability.[13] However, its ferric reducing activity might be lower compared to standard antioxidants like Trolox.[13] Ensure your assays are appropriate for the expected mechanism of action. Also, the purity of the extract is important; contaminants could interfere with the results.

Data Presentation

Table 1: Comparison of Standard vs. Optimized Media for Flexirubin Production by C. artocarpi CECT 8497

ComponentStandard Nutrient Broth (g/L)Optimized Medium (g/L)
Meat Peptone5.0-
Meat Extract3.0-
Lactose-11.25
L-tryptophan-6.0
KH₂PO₄-0.65
Flexirubin Yield (mg/L) Not reported (baseline)521.64

Data sourced from studies utilizing response surface methodology to optimize production.[1][2][3]

Experimental Protocols

Protocol 1: Cultivation of Chryseobacterium artocarpi CECT 8497 for Enhanced Flexirubin Production

  • Inoculum Preparation:

    • Revive a stock culture of C. artocarpi CECT 8497 in Nutrient Broth (NB) medium.

    • Incubate at 30°C with agitation at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 1.0.[2]

  • Production Culture:

    • Prepare the optimized production medium containing: 11.25 g/L lactose, 6 g/L L-tryptophan, and 0.65 g/L KH₂PO₄.

    • Inoculate the fresh production medium with 2% (v/v) of the prepared inoculum.

    • Incubate in a shake flask or bioreactor at 30°C with an agitation speed of 200 rpm for 24 hours.[2] In a bioreactor, maintain an aeration rate of 2 L/min and an initial pH of 7.04.[2]

  • Harvesting and Extraction:

    • After 24 hours, harvest the culture broth.

    • Centrifuge at 8,000 rpm for 10 minutes at 4°C to pellet the cells.

    • Discard the supernatant and wash the cell pellet with deionized water.

    • Re-centrifuge to recover the washed cells.

    • Extract the pigment from the cell pellet using acetone.

    • Centrifuge at 10,000 rpm for 5 minutes to remove cell debris.

    • Collect the supernatant containing the flexirubin pigment for quantification and further analysis.[2]

Visualizations

Flexirubin_Biosynthesis_Pathway Tyrosine L-Tyrosine Coumarate p-Coumaric Acid Tyrosine->Coumarate TAL (Tyrosine Ammonia-Lyase) CoumaroylCoA p-Coumaroyl-CoA Coumarate->CoumaroylCoA 4CL (4-Coumarate- CoA Ligase) Polyene_Chain Polyene Chain Elongation (Polyketide/Fatty Acid Synthase-like Machinery) CoumaroylCoA->Polyene_Chain Polyene_Acid ω-(4-hydroxyphenyl)-polyene Carboxylic Acid Polyene_Chain->Polyene_Acid Flexirubin Flexirubin Pigment Polyene_Acid->Flexirubin Fatty_Acids Fatty Acid Metabolism Intermediates Resorcinol 2,5-dialkylresorcinol (DAR) Fatty_Acids->Resorcinol darA, darB enzymes Resorcinol->Flexirubin Esterification Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_downstream Downstream Processing Inoculum 1. Inoculum Preparation (Nutrient Broth, 30°C, 200rpm) Production 3. Production Culture (24h, 30°C, 200rpm) Inoculum->Production Inoculate Media 2. Optimized Media Preparation (Lactose, Tryptophan, KH₂PO₄) Media->Production Harvest 4. Cell Harvesting (Centrifugation) Production->Harvest Extract 5. Acetone Extraction Harvest->Extract Quantify 6. Quantification (Spectrophotometry at 450nm) Extract->Quantify

References

Optimization

Troubleshooting inconsistent results in Flexirubin bioactivity assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flexirubin bioactivity assays. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flexirubin bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary known bioactivities of Flexirubin?

A1: Flexirubin, a bacterial pigment, is primarily recognized for its potent antioxidant, anti-inflammatory, and hepatoprotective activities.[1][2] Studies have also suggested potential anticancer properties.[3]

Q2: What is the solubility of Flexirubin and what solvents should I use to prepare stock solutions?

A2: Flexirubin is insoluble in water but soluble in organic solvents such as acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO).[3] For cell-based assays, DMSO is the recommended solvent for preparing stock solutions. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How stable is Flexirubin in solution?

A3: Flexirubin is reported to be stable under various conditions, including exposure to UV and sunlight, and at temperatures ranging from 25 to 100°C.[4] For optimal stability of stock solutions, it is recommended to store them at -20°C in the dark.

Troubleshooting Inconsistent Results

This section addresses common issues encountered during Flexirubin bioactivity assays.

In Vitro Antioxidant Assays (e.g., DPPH, ABTS)

Q4: My IC50 values for Flexirubin in the DPPH assay are highly variable between experiments. What could be the cause?

A4: Inconsistent IC50 values in the DPPH assay can stem from several factors:

  • Inaccurate Pipetting: Small errors in dispensing the Flexirubin solution or the DPPH reagent can lead to significant variations. Always use calibrated pipettes and fresh tips for each replicate.

  • Incomplete Mixing: Ensure thorough mixing after adding the sample to the DPPH solution. Gentle vortexing or repeated pipetting is recommended.

  • Temperature Fluctuations: Perform the assay at a consistent room temperature, as temperature can affect the reaction rate.

  • DPPH Reagent Instability: The DPPH radical is not entirely stable. Prepare a fresh DPPH solution daily and store it protected from light.

  • Light Exposure: Keep the reaction plate covered or in a dark environment during the incubation period to prevent light-induced degradation of the DPPH radical.

Q5: The antioxidant activity of my Flexirubin sample appears lower than expected in the ABTS assay. What should I check?

A5: Unexpectedly low activity in the ABTS assay could be due to:

  • Improper ABTS•+ Solution Preparation: The ABTS radical cation (ABTS•+) solution needs to be prepared fresh and allowed to stabilize for 12-16 hours. Before use, adjust the initial absorbance to a consistent value (e.g., 0.70 ± 0.02) at 734 nm.

  • Inconsistent Reaction Time: Use a fixed and optimized reaction time for all measurements. Kinetic readings can help determine the ideal endpoint.

  • Incorrect pH: The pH of the reaction mixture should be controlled and consistent.

  • Suboptimal Flexirubin Concentration: Prepare a broader range of Flexirubin concentrations to ensure that the IC50 value falls within the linear range of the assay.

Cell-Based Assays (e.g., Cytotoxicity, Hepatoprotection)

Q6: I am observing high background absorbance in my MTT assay with Flexirubin. How can I correct for this?

A6: The yellow-orange color of Flexirubin can interfere with colorimetric assays like the MTT assay, which measures the absorbance of a purple formazan (B1609692) product. To correct for this interference:

  • Include a "Compound Only" Control: For each concentration of Flexirubin tested, prepare parallel wells containing the compound in cell-free medium.

  • Subtract Background Absorbance: After the incubation period and addition of the MTT solubilization buffer, measure the absorbance of these "compound only" wells. Subtract this average absorbance value from the absorbance of the corresponding wells containing cells and the compound.[5][6]

  • Reference Wavelength: Use a reference wavelength (e.g., 630 nm) during the spectrophotometer reading to correct for non-specific background absorbance.[5]

Q7: My cell viability results are inconsistent when treating with Flexirubin. What are some potential sources of variability?

A7: Inconsistent results in cell-based assays can arise from several aspects of cell culture and assay execution:

  • Cell Health and Passage Number: Ensure your cells are healthy, have high viability, and are within a consistent and low passage number range. Continuous passaging for extended periods can alter cellular responses.

  • Inconsistent Cell Seeding Density: Uneven cell distribution in the wells can lead to variable results. Ensure a homogenous cell suspension before and during seeding. Moving the plate too quickly after seeding can cause cells to accumulate at the edges of the wells.

  • Solvent Concentration: High concentrations of the solvent (e.g., DMSO) used to dissolve Flexirubin can be toxic to cells. Maintain a consistent and low final solvent concentration across all wells.

  • Incomplete Dissolution of Formazan Crystals: In MTT assays, ensure the formazan crystals are completely dissolved before reading the absorbance. Increase shaking time or gently pipette to aid dissolution.[5]

Quantitative Data Summary

The following tables summarize quantitative data on the antioxidant activity of Flexirubin from various studies.

Table 1: In Vitro Antioxidant Activity of Flexirubin

AssayConcentration% Inhibition / ActivityReference Compound
H₂O₂ Scavenging1.0 µM93.85%Trolox (95.58%)
Hydroxyl Radical Scavenging1.0 µM91.65%Ascorbic Acid (86.42% at 0.6 µM)
Superoxide Radical ScavengingNot specifiedNot specifiedNot specified
DPPH Radical ScavengingHigh concentrationLower than positive controlTrolox
NO• Radical ScavengingHigh concentrationLower than positive controlTrolox
FRAPHigh concentrationMuch lower than positive controlNot specified

Data synthesized from multiple sources.[1][2]

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a stock solution of Flexirubin in DMSO.

    • Prepare a fresh 0.3 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol (B145695).

  • Assay Procedure:

    • Add 2 mL of the DPPH solution to 1 mL of various concentrations of the Flexirubin solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control is prepared using 1 mL of ethanol instead of the Flexirubin solution.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Cell-Based Hepatoprotective Activity Assay
  • Cell Culture:

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Flexirubin (dissolved in DMSO, final concentration ≤0.5%) for 12 hours.

    • Induce hepatotoxicity by treating the cells with a known hepatotoxin, such as 40 mM carbon tetrachloride (CCl₄), for 1.5 hours.[7] A control group should be treated with the vehicle only.

  • Assessment of Hepatoprotection (MTT Assay):

    • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells. An increase in viability in the Flexirubin-treated groups compared to the CCl₄-only group indicates a hepatoprotective effect.

Visualizations

Experimental_Workflow_Hepatoprotective_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Analysis start Start seed_cells Seed HepG2 Cells (96-well plate) start->seed_cells pretreat Pre-treat with Flexirubin (12 hours) induce_toxicity Induce Toxicity (e.g., CCl4, 1.5 hours) pretreat->induce_toxicity mtt_assay MTT Assay measure_abs Measure Absorbance (570 nm) mtt_assay->measure_abs calc_viability Calculate Cell Viability end End calc_viability->end

Caption: Workflow for a cell-based hepatoprotective assay.

Nrf2_HO1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flexirubin Flexirubin ROS ↑ Cellular ROS Flexirubin->ROS Induces Nrf2_Keap1 Nrf2-Keap1 Complex (Cytoplasm) ROS->Nrf2_Keap1 Oxidizes Keap1, leading to Nrf2 release Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 (Nucleus) Nrf2->Nrf2_nucleus Translocation Nrf2_Keap1->Keap1 Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to HO1 HO-1 Gene Expression ARE->HO1 Antioxidant_enzymes ↑ Antioxidant Enzymes ARE->Antioxidant_enzymes Hepatoprotection Hepatoprotection HO1->Hepatoprotection Antioxidant_enzymes->Hepatoprotection

Caption: Flexirubin-mediated activation of the Nrf2/HO-1 signaling pathway.

References

Troubleshooting

Technical Support Center: Refinement of Flexirubin Extraction for Higher Purity

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining flexirubin extraction for higher pur...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining flexirubin extraction for higher purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the flexirubin extraction and purification process.

Problem Possible Cause Suggested Solution
Low Pigment Yield Suboptimal culture conditions.Optimize culture medium components (e.g., lactose, L-tryptophan, and KH2PO4), pH, temperature, and incubation time. One study showed a 7.23-fold increase in pigment production after optimizing these parameters.[1][2]
Inefficient cell lysis.Employ physical methods like ultrasonication in addition to solvent extraction to ensure complete cell disruption and release of intracellular pigments.[3][4]
Inappropriate extraction solvent.Acetone (B3395972) is a commonly used and effective solvent for flexirubin extraction.[3][5][6][7] A mixture of chloroform (B151607) and ethanol (B145695) (3:1) has also been reported.[8] The choice of solvent can significantly impact yield.
Poor Pigment Purity Presence of interfering compounds from the culture medium or cell debris.Wash the cell pellet thoroughly with a suitable buffer before extraction.
Ineffective purification method.Use column chromatography or High-Performance Liquid Chromatography (HPLC) for purification. For HPLC, optimizing the column, solvent gradient, and using a low pH solvent system can achieve baseline separation of flexirubin pigments.[5]
Pigment Degradation Exposure to light or high temperatures.Protect the pigment from light throughout the extraction and purification process by using amber-colored vials and minimizing exposure. Perform extraction and purification steps at low temperatures (e.g., 4°C).
Unstable pH.Maintain an appropriate pH during extraction and purification, as extreme pH values can lead to pigment degradation.
Difficulty in Separating Flexirubin from Other Pigments Similar physicochemical properties of the pigments.Employ reverse-phase HPLC with a long column and an extended solvent gradient. A low pH solvent system, such as a phosphate (B84403) buffer (pH 2.4) and methanol (B129727) with glacial acetic acid, has been shown to improve separation.[5]
Inconsistent Results Variability in bacterial strain or culture conditions.Ensure the use of a pure and well-characterized bacterial strain. Standardize all culture and extraction parameters to maintain consistency between batches.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my flexirubin yield is consistently low?

A1: The first step is to optimize your bacterial culture conditions. The composition of the growth medium, including carbon and nitrogen sources, as well as physical parameters like pH, temperature, and aeration, significantly influences pigment production. For instance, a study on Chryseobacterium artocarpi CECT 8497 demonstrated that optimizing lactose, L-tryptophan, and KH2PO4 concentrations led to a substantial increase in flexirubin yield, reaching up to 521.64 mg/L.[1][2]

Q2: Which solvent system is best for extracting flexirubin?

A2: Acetone is widely reported as an effective solvent for extracting flexirubin from bacterial biomass.[3][5][6][7] Other solvent systems, such as a chloroform:ethanol (3:1) mixture, have also been used successfully.[8] The choice of solvent may depend on the specific bacterial species and the downstream purification methods. It is advisable to perform small-scale trials with different solvents to determine the most efficient one for your particular strain.

Q3: How can I improve the purity of my flexirubin extract before chromatographic separation?

A3: To improve the initial purity, ensure the bacterial cells are thoroughly washed to remove residual medium components. After solvent extraction, the crude extract can be concentrated and subjected to preliminary purification steps like precipitation or liquid-liquid extraction to remove highly polar or non-polar impurities.

Q4: My HPLC chromatogram shows several closely eluting peaks. How can I improve the resolution?

A4: To improve HPLC resolution, consider the following optimizations:

  • Column: Use a longer column or a column with a smaller particle size for higher efficiency.

  • Solvent Gradient: Employ a more extended and shallower solvent gradient to enhance the separation of compounds with similar retention times.

  • Solvent System: The use of a low pH mobile phase, such as a phosphate buffer at pH 2.4, can improve the peak shape and resolution of acidic compounds like flexirubin.[5]

Q5: Is flexirubin light and temperature sensitive?

A5: While specific studies on the light and temperature stability of flexirubin are not extensively detailed in the provided results, it is a general best practice for natural pigments to minimize exposure to light and heat to prevent degradation. Therefore, it is recommended to conduct extraction and purification procedures under dim light and at reduced temperatures.

Quantitative Data on Flexirubin Extraction

ParameterValueSource OrganismReference
Yield (Ultrasound-assisted acetone extraction) 180 µg/g biomassChryseobacterium sp. strain kr6[3]
Yield (Acetone extraction) 0.095 mg/LChryseobacterium artocarpi CECT 8497[6][7]
Optimized Yield (Bioreactor) 521.64 mg/LChryseobacterium artocarpi CECT 8497[1][2]
Crude Pigment Yield from Biomass 6.2%Enterobacter sp.[8]
Purified Pigment Yield from Biomass 3.47%Enterobacter sp.[8]

Experimental Protocols

Cultivation of Flexirubin-Producing Bacteria

This protocol is a general guideline and may need optimization for specific bacterial strains.

  • Inoculum Preparation: Inoculate a single colony of the flexirubin-producing bacterium (e.g., Chryseobacterium sp.) into a flask containing a suitable broth medium (e.g., Nutrient Broth or a specialized production medium).

  • Incubation: Incubate the culture at the optimal temperature (e.g., 30°C) with shaking (e.g., 200 rpm) until it reaches the late exponential or early stationary phase of growth, which is often associated with maximum pigment production.[2][6]

  • Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

Flexirubin Extraction
  • Cell Harvesting: Harvest the bacterial cells from the culture broth by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).[6]

  • Washing: Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components. Centrifuge again to collect the washed cell pellet.

  • Cell Lysis and Extraction: Resuspend the cell pellet in a suitable solvent such as acetone.[3][5][6][7] To enhance extraction efficiency, use physical disruption methods like ultrasonication until the cells are completely bleached.[2][3]

  • Separation of Extract: Separate the cell debris from the pigment-containing solvent by centrifugation (e.g., 10,000 rpm for 5 minutes).[2]

  • Concentration: Collect the supernatant and concentrate it using a rotary evaporator at a low temperature (e.g., below 40°C) to obtain the crude flexirubin extract.

Purification of Flexirubin by HPLC
  • Sample Preparation: Dissolve the crude extract in the mobile phase to be used for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: Use a reverse-phase HPLC system equipped with a suitable column (e.g., C18).

  • Mobile Phase: A common mobile phase consists of a gradient of an acidic aqueous solution (e.g., 50 mM phosphate buffer, pH 2.4) and an organic solvent like methanol with 0.1% glacial acetic acid.[5]

  • Gradient Elution: Start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic solvent to elute compounds with increasing hydrophobicity. An extended gradient can improve the separation of different flexirubin analogues.[5]

  • Detection: Monitor the elution of pigments using a UV-Vis detector at the maximum absorbance wavelength for flexirubin (around 450-480 nm).[3]

  • Fraction Collection: Collect the fractions corresponding to the desired flexirubin peaks for further analysis.

Visualizations

experimental_workflow cluster_cultivation Bacterial Cultivation cluster_extraction Extraction cluster_purification Purification inoculation Inoculation incubation Incubation inoculation->incubation monitoring Growth Monitoring incubation->monitoring harvesting Cell Harvesting monitoring->harvesting Harvest Cells lysis Cell Lysis & Solvent Extraction harvesting->lysis separation Centrifugation lysis->separation concentration Concentration separation->concentration hplc HPLC concentration->hplc Inject Crude Extract fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Analysis fraction_collection->analysis

Caption: Experimental workflow for flexirubin extraction and purification.

flexirubin_biosynthesis cluster_polyene Polyene Moiety Synthesis cluster_resorcinol Dialkylresorcinol Moiety Synthesis cluster_final Final Assembly tyrosine Tyrosine coumarate 4-Coumarate tyrosine->coumarate TAL (FlxA) polyene_chain Aryl-polyene Carboxylic Acid coumarate->polyene_chain 4CL (FlxY) & Type II PKS-like enzymes flexirubin Flexirubin polyene_chain->flexirubin fatty_acid Fatty Acid Precursors resorcinol 2,5-Dialkylresorcinol fatty_acid->resorcinol darA, darB resorcinol->flexirubin Esterification

Caption: Postulated biosynthesis pathway of flexirubin.[9][10][11]

References

Optimization

Technical Support Center: Industrial-Scale Production of Flexirubin

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the industrial-scale production of Flex...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the industrial-scale production of Flexirubin.

Frequently Asked Questions (FAQs)

Q1: What is Flexirubin? A1: Flexirubin is a type of aryl-polyene pigment produced by bacteria belonging to the phylum Bacteroidetes, such as those from the genus Chryseobacterium and Flavobacterium.[1][2][3] These pigments are known for their distinctive yellowish-orange color and are considered chemotaxonomic markers, meaning their presence can help in the classification of these bacteria.[1][4] Structurally, they consist of a non-isoprenoid aryl-polyene carboxylic acid attached to a dialkylresorcinol via an ester linkage.[2][3]

Q2: What are the primary challenges in the industrial-scale production of Flexirubin? A2: The main obstacles to large-scale production include relatively low yields from wild-type bacterial strains, the high cost of fermentation media, and the complexity of optimizing bioprocess conditions.[5] Pigment biosynthesis is highly sensitive to environmental factors like pH, temperature, and nutrient availability, which can lead to inconsistent yields.[5] Scaling up from a laboratory setting to large bioreactors presents further challenges in maintaining optimal conditions for nutrient homogeneity and oxygen transfer.[5]

Q3: Which bacterial strains are most commonly used for Flexirubin production? A3: Strains from the genus Chryseobacterium are frequently investigated for Flexirubin production. For example, Chryseobacterium artocarpi CECT 8497 has been successfully used and optimized for enhanced pigment yield in bioreactors.[1][6] Other genera known to produce these pigments include Flavobacterium, Chitinophaga, and Flexibacter.[2][7][8]

Q4: What are the potential applications of Flexirubin? A4: Flexirubin pigments have demonstrated several bioactive properties, including antioxidant, antimicrobial, and anti-inflammatory activities.[5][9][10] These properties make them promising candidates for applications in the pharmaceutical, cosmetic, and food industries as natural colorants and functional ingredients.[5][6] For instance, they have been explored for treating skin diseases like eczema.[1][4]

Troubleshooting Guide

This section addresses common problems encountered during the fermentation, extraction, and purification of Flexirubin.

Problem Possible Cause Recommended Solution
Low or No Pigment Yield Suboptimal Medium Composition: The biosynthesis of Flexirubin is highly dependent on specific nutrients.Ensure the medium contains optimal concentrations of key precursors and nutrients. Lactose (B1674315), L-tryptophan, and KH2PO4 have been identified as significant variables affecting production in C. artocarpi.[1][6]
Incorrect Fermentation Conditions: Physical parameters like pH, temperature, and aeration are critical for both bacterial growth and pigment synthesis.Maintain optimal fermentation conditions. For C. artocarpi, a pH of ~7.0, agitation of 200 rpm, and an aeration rate of 2 L/min have been shown to be effective in a bioreactor setting.[6] Temperatures that are too high or too low can stress the yeast and inhibit production.[11]
Contamination: Competing microorganisms can consume nutrients and produce inhibitory substances.Implement strict aseptic techniques during inoculation and fermentation. Monitor the culture for any signs of contamination (e.g., unusual odors, changes in color or turbidity).[5]
Inconsistent Yields Between Batches Variability in Inoculum: The age and density of the seed culture can impact the lag phase and overall productivity.Standardize the inoculum preparation process. Use a seed culture in its late exponential growth phase to inoculate the production medium.[6]
Nutrient Limitation: Key nutrients may be depleted before the maximum pigment concentration is reached, especially in large-scale fermenters.Consider fed-batch strategies to supply limiting nutrients like lactose or L-tryptophan during the fermentation process. Monitor nutrient levels throughout the run.
Difficulty in Pigment Extraction Inefficient Cell Lysis: Flexirubin is located in the outer membrane, and inefficient cell wall disruption will result in poor extraction efficiency.[12]Use mechanical methods like sonication to break the cell walls after harvesting the biomass.[13]
Inappropriate Solvent: Flexirubin has poor solubility in water and many organic solvents.[12]Acetone (B3395972) is a highly effective solvent for extracting Flexirubin from bacterial biomass.[7][12] Other solvents like methanol (B129727) or chloroform (B151607) may also be used, but acetone is most commonly cited for high efficiency.[7][14]
Pigment Degradation Post-Extraction Exposure to Light or Heat: Polyene structures like Flexirubin can be sensitive to degradation by UV light and high temperatures.Protect the pigment extract from direct light and store it at cool temperatures (e.g., 4°C) in dark containers. The pigment has been shown to be stable between 25-100°C, but prolonged exposure should be avoided.[12]
Incorrect pH: The pigment's color and stability can be pH-dependent.Maintain a neutral or slightly acidic pH during storage and formulation unless a color change is desired for analytical purposes (see KOH test).
Data Presentation: Optimized Production Parameters

The following tables summarize quantitative data for optimizing Flexirubin production based on studies with Chryseobacterium artocarpi CECT 8497.

Table 1: Optimized Medium Composition for Maximum Flexirubin Production

Component Optimized Concentration Role in Production
Lactose 11.25 g/L Carbon Source
L-Tryptophan 6 g/L Precursor/Inducer
KH2PO4 650 ppm (0.65 g/L) Phosphorus Source/Buffering

Data sourced from studies using Response Surface Methodology (RSM) to maximize pigment yield.[1][6]

Table 2: Optimized Bioreactor Conditions for a 50L Scale

Parameter Optimal Value Impact on Production
Initial pH 7.04 Affects enzyme activity and nutrient uptake
Agitation Speed 200 rpm Ensures proper mixing and mass transfer
Aeration Rate 2 L/min Supplies dissolved oxygen for aerobic growth
Incubation Time 24 hours Time to reach maximum pigment yield (521.64 mg/L)

Data from a batch fermentation study that achieved a 7.23-fold increase in production compared to unoptimized conditions.[6]

Experimental Protocols & Visualizations
Protocol 1: General Workflow for Flexirubin Production and Analysis

This protocol outlines the end-to-end process from culturing the bacteria to analyzing the final pigment.

G General Workflow for Flexirubin Production cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control & Analysis A Strain Selection & Revival (e.g., Chryseobacterium artocarpi) B Seed Culture Preparation (Nutrient Broth, 30°C, 200 rpm) A->B C Industrial Fermentation (50L Bioreactor with Optimized Medium) B->C D Biomass Harvesting (Centrifugation at 8000 rpm) C->D 24h Incubation E Pigment Extraction (Acetone Solvent + Sonication) D->E F Purification (Column Chromatography or HPLC) E->F G KOH Confirmation Test (Color shift from yellow to red) F->G H Quantification (UV-Vis Spectroscopy at 450 nm) G->H I Structural Analysis (HPLC-MS, NMR) H->I G Simplified Flexirubin Biosynthesis Pathway cluster_annotations Enzyme Key Tyrosine L-Tyrosine Coumarate 4-Coumarate Tyrosine->Coumarate FlxA (TAL) CoumaroylCoA 4-Coumaroyl-CoA Coumarate->CoumaroylCoA FlxY (4CL) Polyene Aryl-Polyene Chromophore (Ring A) CoumaroylCoA->Polyene Type II PKS-like enzymes Flexirubin Flexirubin Pigment Polyene->Flexirubin Acetate Acetate Units Resorcinol Dialkylresorcinol (Ring B) Acetate->Resorcinol darA, darB genes Resorcinol->Flexirubin Esterification TAL TAL: Tyrosine Ammonia-Lyase PCL 4CL: 4-Coumarate-CoA Ligase PKS PKS: Polyketide Synthase

References

Troubleshooting

Technical Support Center: Improving the Photostability of Flexirubin for Commercial Applications

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the photostability of flexirubin. Below you will find frequently asked questions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the photostability of flexirubin. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to assist in the development of stable flexirubin formulations for commercial use.

Frequently Asked Questions (FAQs)

Q1: What is flexirubin and why is its photostability a concern for commercial applications?

A1: Flexirubin is a yellowish-orange pigment produced by bacteria of the Bacteroidetes phylum, such as those from the genus Chryseobacterium. It belongs to the flexirubin-type pigments, which are characterized by a ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore esterified with a 2,5-dialkylresorcinol.[1] Flexirubin has garnered commercial interest due to its potential applications as a natural colorant in the food, cosmetic, and pharmaceutical industries, as well as its demonstrated antioxidant, antimicrobial, and anti-inflammatory properties.[2][3][4] However, like many natural pigments with polyene structures, flexirubin is susceptible to degradation upon exposure to light, particularly UV radiation. This photodegradation leads to a loss of color and biological activity, which is a significant hurdle for its commercial viability as it can affect product shelf-life and efficacy.

Q2: What are the primary mechanisms behind the photodegradation of flexirubin?

A2: The primary mechanism of photodegradation in pigments like flexirubin, which contain a polyene chromophore, involves photo-oxidation.[5] When the pigment molecule absorbs light energy, it can be excited to a higher energy state. This excited molecule can then react with molecular oxygen to form reactive oxygen species (ROS), such as singlet oxygen and free radicals. These highly reactive species can then attack the polyene chain, leading to cleavage of double bonds, oxidation, and ultimately the breakdown of the chromophore. This results in the fading of the pigment's color. The presence of phenolic hydroxyl groups in the flexirubin structure suggests it has inherent antioxidant properties, which can offer some level of protection, but this is often insufficient under prolonged light exposure.[6][7][8]

Q3: What are the main strategies to improve the photostability of flexirubin?

A3: The two primary strategies for enhancing the photostability of flexirubin are:

  • Use of Antioxidants: Incorporating antioxidants into the flexirubin formulation can help to quench reactive oxygen species and inhibit the photo-oxidative degradation cascade.[9] Common antioxidants that could be effective include ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and butylated hydroxytoluene (BHT).[9]

  • Encapsulation: Encapsulating flexirubin within a protective matrix can shield the pigment from direct light exposure and oxygen.[10][11][12] Various microencapsulation techniques such as spray drying, freeze drying, and coacervation can be employed using wall materials like gum arabic, maltodextrin, or chitosan.[12][13]

Q4: How does encapsulation protect flexirubin from photodegradation?

A4: Encapsulation provides a physical barrier that limits the exposure of the flexirubin pigment to environmental factors that cause degradation, such as light and oxygen.[1] The wall material used in encapsulation can be selected for its UV-blocking properties. Furthermore, by entrapping the pigment, the mobility of reactive molecules is reduced, thereby slowing down the degradation reactions. For hydrophobic pigments like flexirubin, encapsulation can also improve its dispersibility in aqueous systems, broadening its range of applications.[11]

Q5: Are there any analytical techniques to quantify the photostability of flexirubin?

A5: Yes, the photostability of flexirubin can be quantified using spectrophotometric methods. The most common approach is to use a UV-Vis spectrophotometer to measure the change in absorbance of a flexirubin solution at its maximum absorption wavelength (λmax, typically around 450 nm) over time when exposed to a controlled light source.[14][15] The rate of decrease in absorbance corresponds to the rate of pigment degradation. High-performance liquid chromatography (HPLC) can also be used to separate and quantify the intact flexirubin from its degradation products, providing a more detailed analysis of the degradation process.[16]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at improving the photostability of flexirubin.

Issue Possible Cause(s) Recommended Solution(s)
Rapid color fading of flexirubin solution upon light exposure. 1. High light intensity. 2. Presence of oxygen. 3. Unsuitable solvent.1. Reduce the intensity of the light source or use filters to block UV radiation. 2. De-gas the solvent to remove dissolved oxygen. 3. Conduct experiments in an inert atmosphere (e.g., under nitrogen). 4. Test different solvents; non-polar solvents may offer better stability for the hydrophobic flexirubin.[6]
Inconsistent results in photostability assays. 1. Fluctuations in light source intensity. 2. Variations in sample temperature. 3. Inconsistent sample preparation.1. Use a calibrated and stable light source.[17] 2. Control the temperature of the sample chamber during the experiment. 3. Standardize all sample preparation steps, including concentration and solvent. 4. Use a chemical actinometer to ensure consistent light exposure between experiments.[16]
Precipitation of flexirubin in aqueous solutions during experiments. Flexirubin is insoluble in water.[14]1. Dissolve flexirubin in a suitable organic solvent like acetone (B3395972) or an alkaline aqueous solution before diluting it for experiments.[14] 2. Consider encapsulation techniques to improve its dispersibility in aqueous media.[11]
Antioxidant does not seem to improve photostability. 1. Antioxidant is not effective for the specific degradation pathway. 2. Insufficient concentration of the antioxidant. 3. Antioxidant itself is unstable under the experimental conditions.1. Test a range of antioxidants with different mechanisms of action (e.g., free radical scavengers, singlet oxygen quenchers). 2. Perform a dose-response experiment to determine the optimal concentration of the antioxidant. 3. Check the stability of the antioxidant under the same light and temperature conditions.
Poor encapsulation efficiency of flexirubin. 1. Incompatible wall material. 2. Suboptimal encapsulation process parameters (e.g., temperature, stirring speed). 3. Poor solubility of flexirubin in the core phase.1. Screen different wall materials (e.g., gum arabic, maltodextrin, chitosan).[12] 2. Optimize the parameters of the chosen encapsulation method (e.g., for spray drying, adjust the inlet air temperature).[11] 3. Ensure flexirubin is fully dissolved in the core material before encapsulation.

Data Presentation

Table 1: Photostability of Flexirubin Under Different Conditions (Illustrative Data)
ConditionLight SourceDuration (hours)Pigment Retention (%)Reference
Unprotected FlexirubinUV-A (365 nm)240Hypothetical
Unprotected FlexirubinSunlight255Hypothetical
Flexirubin + Ascorbic Acid (0.1%)UV-A (365 nm)275Hypothetical
Flexirubin + BHT (0.1%)UV-A (365 nm)280Hypothetical
Encapsulated (Gum Arabic)Sunlight24>80[11]

Note: The data for unprotected flexirubin and with antioxidants are illustrative, based on typical degradation patterns of similar pigments, as direct comparative studies are limited. The encapsulated data is based on published findings.

Table 2: Antioxidant Activity of Flexirubin
AssayConcentrationScavenging Activity (%)Standard
DPPH Radical Scavenging1.0 µM~50Trolox
H₂O₂ Scavenging1.0 µM93.85Trolox
Superoxide Radical Scavenging1.0 µM93.85Trolox
Hydroxyl Radical Scavenging1.0 µM91.65Ascorbic Acid

Data summarized from Mogadem et al. (2021).[3][17][18][19][20]

Experimental Protocols

Protocol 1: Photostability Testing of Flexirubin using UV-Vis Spectroscopy
  • Preparation of Flexirubin Solution: Prepare a stock solution of flexirubin in acetone at a concentration of 1 mg/mL. From this, prepare a working solution in the desired solvent (e.g., ethanol) with an initial absorbance of approximately 1.0 at its λmax (around 450 nm).

  • Sample Preparation:

    • Test Sample: Place 3 mL of the working solution in a quartz cuvette.

    • Dark Control: Wrap another cuvette containing 3 mL of the working solution completely in aluminum foil.

  • Light Exposure: Place both cuvettes in a photostability chamber with a controlled light source (e.g., a UV-A lamp or a solar simulator). Maintain a constant temperature.

  • Data Collection: At regular time intervals (e.g., every 30 minutes), remove the cuvettes and measure the absorbance of both the test and dark control samples at the λmax using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of pigment retention at each time point using the formula: % Retention = (Absorbance at time t / Initial Absorbance) * 100

    • Plot the percentage of pigment retention against time for both the test and dark control samples. The difference in degradation between the two samples represents the photodegradation.

Protocol 2: Evaluation of Antioxidant Efficacy in Preventing Photodegradation
  • Preparation of Solutions: Prepare a working solution of flexirubin as described in Protocol 1. Prepare separate working solutions containing different concentrations of the antioxidant to be tested (e.g., 0.01%, 0.1%, 1% w/v).

  • Sample Preparation: For each antioxidant concentration, prepare a test sample and a dark control as in Protocol 1. Also, prepare a control sample of flexirubin without any antioxidant.

  • Light Exposure and Data Collection: Follow steps 3 and 4 from Protocol 1 for all samples.

  • Data Analysis: Compare the degradation rates of the flexirubin solutions with and without the antioxidant. A slower degradation rate in the presence of the antioxidant indicates its protective effect.

Protocol 3: Microencapsulation of Flexirubin using Spray Drying
  • Preparation of Emulsion:

    • Dissolve the wall material (e.g., gum arabic) in distilled water to form a solution (e.g., 10% w/v).

    • Dissolve flexirubin in acetone.

    • Add the flexirubin solution to the wall material solution and emulsify using a high-speed homogenizer.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Set the inlet air temperature (e.g., between 140-220°C) and the feed flow rate.[11]

    • Collect the powdered microcapsules from the collection chamber.

  • Characterization:

    • Encapsulation Efficiency: Determine the amount of flexirubin on the surface and within the microcapsules to calculate the encapsulation efficiency.

    • Photostability Testing: Re-disperse the microcapsules in a suitable solvent and perform photostability testing as described in Protocol 1. Compare the results with unencapsulated flexirubin.

Visualizations

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Flexirubin_Solution Prepare Flexirubin Solution Add_Stabilizer Add Stabilizer (Antioxidant or Encapsulation) Flexirubin_Solution->Add_Stabilizer Control_Sample Prepare Unprotected Control Flexirubin_Solution->Control_Sample Dark_Control Prepare Dark Control Photostability_Chamber Expose to Controlled Light Source Add_Stabilizer->Photostability_Chamber Control_Sample->Photostability_Chamber Dark_Control->Photostability_Chamber Measure_Absorbance Measure Absorbance (UV-Vis) at time intervals Photostability_Chamber->Measure_Absorbance Calculate_Degradation Calculate % Pigment Retention Measure_Absorbance->Calculate_Degradation Compare_Results Compare Stabilized vs. Control Calculate_Degradation->Compare_Results

Caption: Experimental workflow for assessing the photostability of flexirubin.

Troubleshooting_Logic Start Rapid Color Fading Observed Check_Light Is light intensity too high? Start->Check_Light Reduce_Light Reduce light intensity or use UV filters Check_Light->Reduce_Light Yes Check_Oxygen Is oxygen present? Check_Light->Check_Oxygen No Problem_Resolved Problem Resolved Reduce_Light->Problem_Resolved Degas_Solvent Degas solvent or use inert atmosphere Check_Oxygen->Degas_Solvent Yes Check_Stabilizer Is a stabilizer being used? Check_Oxygen->Check_Stabilizer No Degas_Solvent->Problem_Resolved Add_Antioxidant Add an appropriate antioxidant Check_Stabilizer->Add_Antioxidant No Consider_Encapsulation Consider encapsulation Add_Antioxidant->Consider_Encapsulation Consider_Encapsulation->Problem_Resolved

Caption: Troubleshooting logic for rapid photodegradation of flexirubin.

References

Reference Data & Comparative Studies

Validation

Flexirubin vs. Carotenoids: A Comparative Analysis of Antioxidant Capacity

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antioxidant properties of two distinct classes of natural pigments: flexirubin and carotenoids. The analy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two distinct classes of natural pigments: flexirubin and carotenoids. The analysis is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies for key antioxidant assays.

Introduction to Flexirubin and Carotenoids

Flexirubin and carotenoids are naturally occurring pigments responsible for the yellow-to-orange coloration in various organisms.[1][2] While both exhibit significant antioxidant properties, they differ fundamentally in their chemical structure, distribution in nature, and mechanisms of action.

  • Flexirubin: A type of aryl polyene pigment primarily produced by bacteria, particularly within the phylum Bacteroidetes (e.g., Chryseobacterium species).[3][4] Its structure consists of a polyene chromophore and a phenolic hydroxyl group, which are key to its antioxidant activity.[5][6]

  • Carotenoids: These are lipophilic tetraterpenoid pigments widely distributed in plants, algae, and some bacteria and fungi.[7][8] They are classified into two main groups: carotenes (like β-carotene and lycopene) which are pure hydrocarbons, and xanthophylls (like lutein (B1675518) and zeaxanthin) which contain oxygen.[7][9]

Mechanisms of Antioxidant Action

The antioxidant effects of these pigments can be attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals through different chemical processes.

Flexirubin's antioxidant mechanism is largely attributed to hydrogen atom transfer from its phenolic hydroxyl group and scavenging of free radicals along its long polyene chain.[6][10] It has been shown to be an effective scavenger of various radicals, including superoxide (B77818) and nitric oxide.[2][11]

Carotenoids employ several antioxidant mechanisms:

  • Singlet Oxygen Quenching: They are exceptionally efficient at deactivating singlet oxygen (¹O₂), a high-energy form of oxygen, through a physical process of energy transfer.[1][12]

  • Electron Transfer (SET): Carotenoids can donate an electron to reduce high-redox-potential radical species, forming a carotenoid radical cation.[13]

  • Hydrogen Abstraction (HAT): They can donate a hydrogen atom to quench free radicals.[13]

  • Radical Adduct Formation: Peroxyl radicals can add to the conjugated double bond system of carotenoids, forming a stabilized radical adduct.[13]

  • Indirect Antioxidant Effects: Some carotenoids or their metabolites can activate cellular signaling pathways, such as the Nrf2 pathway, which upregulates the expression of the body's own antioxidant enzymes.[1]

G cluster_flex Flexirubin Mechanism cluster_car Carotenoid Mechanisms cluster_rad Target Radicals flex Flexirubin h_atom Hydrogen Atom Transfer (HAT) flex->h_atom from phenolic group rad_scav Radical Scavenging flex->rad_scav via polyene chain ros ROS / Free Radicals h_atom->ros Neutralizes rad_scav->ros Neutralizes car Carotenoids soq Singlet Oxygen Quenching car->soq et Electron Transfer (SET) car->et rad_add Radical Adduct Formation car->rad_add nrf2 Indirect: Nrf2 Pathway Activation car->nrf2 soq->ros Neutralizes et->ros Neutralizes rad_add->ros Neutralizes nrf2->ros Indirectly Reduces

Fig. 1: Comparative antioxidant mechanisms of Flexirubin and Carotenoids.

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of flexirubin and various carotenoids has been evaluated using a range of in vitro assays. The tables below summarize key findings.

Table 1: Radical Scavenging Activity of Flexirubin vs. Standard Antioxidants

AssayFlexirubin Concentration% InhibitionStandardStandard Concentration% Inhibition
DPPH 1.0 µMNot specified, lower than control[14]Trolox--
H₂O₂ 1.0 µM93.85%Trolox0.4 µM95.58%
NO• 1.0 µMNot specified, lower than control[14]Trolox--
O₂•⁻ 1.0 µM93.85%Trolox0.4 µM95.58%
•OH 1.0 µM91.65%Ascorbic Acid0.6 µM86.42%

Data sourced from a study on flexirubin from Chryseobacterium artocarpi CECT 8497.[2][14]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Flexirubin

CompoundConcentrationFRAP Value (Absorbance at 593 nm)
Flexirubin 1.0 µM~0.25
Trolox 0.4 µM~1.25

Data sourced from a study on flexirubin from Chryseobacterium artocarpi CECT 8497.[2][15] Flexirubin showed significantly lower FRAP activity compared to the standard Trolox in this study.[3][14]

Table 3: Comparative Antioxidant Activity of Carotenoids in Various Assays

CarotenoidAssayActivity MeasurementNotes
β-Carotene DPPHSignificant scavenging activity reported.[16]Activity can be influenced by concentration and oxygen tension.[12]
β-Carotene ABTS~3 times higher activity than α-tocopherol.[17]Isomers (all-E, 9Z, 13Z) showed no significant differences.[18]
β-Carotene FRAPNo ferric reducing activity observed for isomers.[18][19]Degradation products (β-apo-carotenoids) showed increased FRAP activity.[18]
Lycopene ¹O₂ QuenchingOne of the most effective quenchers among carotenoids.[1]-
Various ABTS / DPPHBoth methods are considered appropriate for carotenoids.[20]The ABTS assay can be used for both lipophilic and hydrophilic samples.[21]

Summary of Findings:

  • Flexirubin demonstrates potent scavenging activity against specific radicals like hydrogen peroxide (H₂O₂), superoxide (O₂•⁻), and hydroxyl (•OH), with efficacy comparable to or even exceeding standard antioxidants like Ascorbic Acid in some cases.[2][11]

  • However, flexirubin shows lower activity in DPPH and NO• scavenging assays and significantly lower electron-donating capacity in the FRAP assay compared to Trolox.[2][14]

  • Carotenoids, as a class, are powerful antioxidants, but their activity varies significantly depending on the specific carotenoid, the assay used, and the reaction conditions.[12][13]

  • β-Carotene shows strong activity in radical bleaching assays (like ABTS) but poor performance in electron transfer assays (like FRAP), where its degradation products are more active.[17][18]

  • A key strength of carotenoids is their exceptional ability to quench singlet oxygen, a mechanism not prominently described for flexirubin.[1]

Experimental Protocols & Workflows

Detailed and standardized protocols are crucial for the accurate assessment and comparison of antioxidant capacity. Below are methodologies for three common assays.

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[22]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[23]

  • Reaction Mixture: Add a defined volume of the test sample (Flexirubin or Carotenoid solution at various concentrations) to the DPPH working solution.[22] A blank is prepared with the solvent instead of the test sample.[22]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[22]

  • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically ~517 nm) using a UV-Vis spectrophotometer.[22][23]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

G start Start prep_dpph Prepare DPPH Working Solution (Violet) start->prep_dpph prep_sample Prepare Flexirubin/ Carotenoid Samples (Varying Concentrations) start->prep_sample mix Mix Sample with DPPH Solution prep_dpph->mix prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm (Color fades to yellow) incubate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end G start Start gen_abts Generate ABTS•+ Radical (ABTS + Oxidant) Incubate 12-16h start->gen_abts prep_sample Prepare Test Samples and Trolox Standards start->prep_sample prep_work Prepare ABTS•+ Working Solution (Adjust Abs to ~0.70 at 734 nm) gen_abts->prep_work mix Mix Sample/Standard with Working Solution prep_work->mix prep_sample->mix measure Measure Absorbance at 734 nm mix->measure calculate Calculate TEAC value from Standard Curve measure->calculate end End calculate->end G start Start prep_reagents Prepare Reagents: 1. Acetate Buffer (pH 3.6) 2. TPTZ Solution 3. FeCl₃ Solution start->prep_reagents prep_sample Prepare Test Samples and Fe²⁺ Standards start->prep_sample prep_frap Mix Reagents (10:1:1) to create FRAP Working Solution (Warm to 37°C) prep_reagents->prep_frap mix Add Sample/Standard to FRAP Solution prep_frap->mix prep_sample->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at ~593 nm (Blue color develops) incubate->measure calculate Calculate FRAP Value from Standard Curve measure->calculate end End calculate->end G cluster_cyto Cytoplasm cluster_nuc ros Oxidative Stress (ROS) keap1 Keap1 ros->keap1 inactivates car Carotenoid Metabolites car->keap1 inactivates nrf2 Nrf2 keap1->nrf2 ub Ubiquitination & Degradation keap1->ub mediates nrf2->ub targeted for nucleus Nucleus nrf2->nucleus Translocates are ARE nucleus->are Binds to genes Upregulation of Antioxidant Genes (e.g., SOD, Catalase) are->genes

References

Comparative

A Researcher's Guide to Taxonomic Markers for Flavobacterium: Flexirubin vs. Genotypic Methods

For researchers, scientists, and drug development professionals, the accurate identification of bacterial species is paramount. In the context of the genus Flavobacterium, which includes significant fish pathogens, the r...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of bacterial species is paramount. In the context of the genus Flavobacterium, which includes significant fish pathogens, the reliance on traditional phenotypic markers like flexirubin pigment production is being increasingly scrutinized. This guide provides a comprehensive comparison of the flexirubin-based identification method with modern genotypic techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate taxonomic tools.

Introduction to Flavobacterium Identification

The genus Flavobacterium encompasses a diverse group of Gram-negative, rod-shaped bacteria, many of which are characterized by their yellow-pigmented colonies. This pigmentation is often due to the presence of flexirubin, a type of pigment found in the outer membrane of some members of the phylum Bacteroidetes. For decades, the production of flexirubin, detectable by a simple chemical test, has been a key phenotypic characteristic used in the preliminary identification of Flavobacterium species. However, the advent of molecular biology has introduced more precise and reliable genotypic methods for bacterial taxonomy, raising questions about the continued validity of flexirubin as a primary taxonomic marker.

Comparison of Taxonomic Methods

The choice of a taxonomic method often involves a trade-off between accuracy, cost, time, and the level of expertise required. Below is a comparative overview of the flexirubin (KOH) test and three widely used genotypic methods for Flavobacterium identification.

FeatureFlexirubin (KOH) Test16S rRNA Gene SequencinggyrB Gene PCRWhole Genome Sequencing (WGS) with ANI
Principle Chemical reaction causing a color change in the presence of flexirubin pigments.Sequencing of the conserved and variable regions of the 16S ribosomal RNA gene.PCR amplification of the DNA gyrase subunit B (gyrB) gene.Sequencing the entire bacterial genome and calculating the Average Nucleotide Identity (ANI) against a reference genome.
Accuracy Low to moderate; prone to false positives and negatives. Phenotypic methods have been shown to be the least accurate for Flavobacterium identification.[1]Good for genus-level identification; may lack resolution for closely related species.[1]High for species-level identification within Flavobacterium, though bioinformatics analysis suggests it may only identify ~70% of species.[1]Gold standard; provides the highest resolution for species and strain-level identification. An ANI value of >95% is generally considered the threshold for species delineation.[2][]
Cost per Sample Very lowModerateLow to moderateHigh, but rapidly decreasing
Time to Result Minutes1-2 days1 day2-3 days
Required Expertise MinimalModerate (molecular biology techniques and data analysis)Moderate (PCR and gel electrophoresis)High (bioinformatics expertise required for data analysis)
Throughput HighHigh (with modern sequencing platforms)HighModerate to high

Limitations of Flexirubin as a Taxonomic Marker

While the simplicity of the KOH test is appealing for rapid screening, its utility as a definitive taxonomic marker for Flavobacterium is limited by several factors:

  • Lack of Ubiquity: Not all Flavobacterium species produce flexirubin. For instance, Flavobacterium fructosi, Flavobacterium xylosi, and Flavobacterium zhouii are known to be flexirubin-negative.[4] This can lead to false-negative identifications.

  • Presence in Other Genera: Flexirubin and similar pigments are not exclusive to the genus Flavobacterium. They are considered chemotaxonomic markers for the phylum Bacteroidetes and are also found in genera such as Chryseobacterium and Flexibacter.[5] This can result in false-positive identifications.

  • Phenotypic Plasticity: Pigment production can be influenced by culture conditions, including media composition and incubation time, potentially leading to inconsistent results.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for the key experiments discussed.

Flexirubin Detection (KOH Test)

This rapid test is based on the chemical property of flexirubin pigments to change color in the presence of a strong alkali.

Materials:

Procedure:

  • Using an inoculating loop, pick a visible amount of bacterial biomass from a colony.

  • Smear the biomass onto a clean glass slide.

  • Add one drop of 20% KOH solution to the smear.

  • Observe for an immediate color change. A positive result, indicating the presence of flexirubin, is a rapid shift from yellow to red, purple, or brown. No color change indicates a negative result.

16S rRNA Gene Sequencing and Analysis

This is a cornerstone technique in bacterial phylogenetics and taxonomy.

Materials:

  • Bacterial culture

  • DNA extraction kit

  • Universal 16S rRNA primers (e.g., 27F and 1492R)

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Gel electrophoresis equipment

  • DNA sequencing service

  • Bioinformatics software for sequence analysis (e.g., BLAST, MEGA)

Procedure:

  • DNA Extraction: Extract genomic DNA from a pure bacterial culture using a commercial kit or a standard in-house protocol.

  • PCR Amplification:

    • Set up a PCR reaction with the extracted DNA as the template and universal 16S rRNA primers.

    • A typical PCR program includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (95°C for 30 seconds), annealing (55°C for 30 seconds), and extension (72°C for 1 minute), and a final extension step (72°C for 10 minutes).

  • Verification of Amplicon: Run the PCR product on an agarose (B213101) gel to confirm the presence of a single band of the expected size (~1500 bp).

  • Sequencing: Send the purified PCR product for Sanger sequencing.

  • Data Analysis:

    • Assemble the forward and reverse sequence reads to obtain the full-length 16S rRNA gene sequence.

    • Compare the obtained sequence to a public database (e.g., NCBI GenBank, EzBioCloud) using BLAST to find the closest known relatives and determine the taxonomic identity.[6]

gyrB Gene PCR for Flavobacterium Identification

The gyrB gene, encoding the B subunit of DNA gyrase, has been shown to provide better species resolution than the 16S rRNA gene for some bacterial genera, including Flavobacterium.

Materials:

  • DNA extraction kit

  • gyrB-specific primers for Flavobacterium (e.g., forward: 5′-GTTGTAATGACTAAAATTGGTG-3′, reverse: 5′-CAATATCGGCATCACACAT-3′)[1]

  • PCR reagents

  • Thermal cycler

  • Gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA as described for 16S rRNA sequencing.

  • PCR Amplification:

    • Set up a PCR reaction using the gyrB-specific primers.

    • An example PCR program is: 95°C for 5 minutes; followed by 30 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 68°C for 30 seconds; with a final extension at 68°C for 10 minutes.[1]

  • Analysis: Run the PCR product on an agarose gel. The presence of a band of the expected size (e.g., ~1100 bp with the specified primers) indicates a positive identification for a member of the genus Flavobacterium.

Whole Genome Sequencing (WGS) and Average Nucleotide Identity (ANI) Analysis

WGS provides the most comprehensive genetic information for taxonomic and functional characterization.

Materials:

  • High-quality genomic DNA (high molecular weight, free of contaminants)

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics workstation with necessary software (e.g., FastANI, MUMmer)

Procedure:

  • DNA Extraction and Quality Control: Extract high-quality genomic DNA from the bacterial isolate. Quantify the DNA and assess its purity (A260/280 ratio of ~1.8).

  • Library Preparation: Prepare a sequencing library from the genomic DNA according to the manufacturer's protocol for the chosen NGS platform.

  • Sequencing: Sequence the prepared library on an NGS instrument.

  • Data Analysis (ANI Calculation):

    • Perform quality control on the raw sequencing reads and assemble them into a draft genome.

    • Use a tool like FastANI to calculate the pairwise ANI between the newly assembled genome and a reference genome of a known Flavobacterium species.

    • An ANI value of 95% or greater is a strong indication that the isolate belongs to the same species as the reference genome.[2][]

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the different taxonomic methods.

Flexirubin_Test_Workflow cluster_0 KOH Test A Bacterial Colony B Smear on Slide A->B C Add 20% KOH B->C D Observe Color Change C->D E Positive (Red/Purple/Brown) D->E Flexirubin Present F Negative (No Change) D->F Flexirubin Absent

A simplified workflow for the detection of flexirubin using the KOH test.

Genotypic_Methods_Workflow cluster_1 Genotypic Identification cluster_2 Targeted Gene Approach cluster_3 Whole Genome Approach start Pure Bacterial Culture dna_extraction Genomic DNA Extraction start->dna_extraction quality_control DNA Quality Control dna_extraction->quality_control pcr PCR Amplification quality_control->pcr wgs Library Preparation & WGS quality_control->wgs pcr_16s 16S rRNA Gene pcr->pcr_16s 16S rRNA pcr_gyrb gyrB Gene pcr->pcr_gyrb gyrB sequencing DNA Sequencing analysis Bioinformatic Analysis sequencing->analysis identification Taxonomic Identification analysis->identification pcr_16s->sequencing pcr_gyrb->sequencing wgs->analysis

A comparative workflow of genotypic identification methods for Flavobacterium.

Conclusion and Recommendations

The evidence strongly suggests that while the flexirubin (KOH) test can be a useful preliminary screening tool due to its speed and low cost, it lacks the specificity and accuracy required for definitive taxonomic identification of Flavobacterium species. Its limitations, including the absence of flexirubin in some Flavobacterium species and its presence in other related genera, can lead to erroneous classifications.

For reliable and accurate identification, genotypic methods are unequivocally superior.

  • 16S rRNA gene sequencing is a robust method for genus-level identification and is widely accessible.

  • gyrB gene PCR offers a higher resolution for species-level identification within the genus, though its coverage of all Flavobacterium species may be incomplete.

  • Whole-genome sequencing with ANI analysis represents the gold standard for bacterial taxonomy, providing the highest level of accuracy and resolving power for both species and strain-level identification.

For research, clinical, and industrial applications where accurate identification of Flavobacterium is critical, it is recommended to employ a polyphasic approach, combining preliminary phenotypic characterization with a confirmatory genotypic method. For definitive species-level identification, WGS with ANI analysis is the most reliable approach. As the costs of sequencing continue to decline, the adoption of WGS as a routine identification tool is becoming increasingly feasible and is encouraged for the most accurate and comprehensive taxonomic characterization of Flavobacterium isolates.

References

Validation

Comparative study of the biological activities of different Flexirubin derivatives

For Researchers, Scientists, and Drug Development Professionals Flexirubin and its naturally occurring derivatives are a class of bacterial pigments characterized by a distinctive polyene chromophore. These compounds, is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flexirubin and its naturally occurring derivatives are a class of bacterial pigments characterized by a distinctive polyene chromophore. These compounds, isolated from various bacterial species, have garnered significant interest in the scientific community due to their diverse biological activities. This guide provides a comparative overview of the antioxidant, antimicrobial, and anticancer properties of different flexirubin-type pigments, supported by available experimental data. The information is intended to serve as a valuable resource for researchers exploring the therapeutic potential of these natural products.

Data Presentation: A Comparative Look at Biological Activities

The biological activities of flexirubin derivatives vary depending on the producing bacterial strain and the specific chemical structure of the pigment. The following tables summarize the available quantitative data for flexirubin-type pigments from different sources, providing a basis for comparison.

Table 1: Antioxidant Activity of Flexirubin Derivatives

Flexirubin Source OrganismAssayConcentrationActivityReference
Chryseobacterium artocarpi CECT 8497DPPH Radical Scavenging0.4 µM70.0% scavenging[1]
Chryseobacterium artocarpi CECT 8497H₂O₂ Scavenging1.0 µM93.85% scavenging[1]
Chryseobacterium artocarpi CECT 8497Hydroxyl Radical Scavenging1.0 µM91.65% inhibition[1]
Chryseobacterium shigenseABTS⁺ Radical ScavengingNot Specified38.96 ± 0.49% scavenging[2]
UnspecifiedRadical ScavengingIC₅₀0.6 mg/mL

Table 2: Antimicrobial Activity of Flexirubin Derivatives

Flexirubin Source OrganismTarget MicroorganismAssayResultReference
Chryseobacterium sp.Escherichia coliAgar Well DiffusionZone of inhibition observed[3]
Chryseobacterium sp.Bacillus sphaericusAgar Well DiffusionZone of inhibition observed[3]
Chryseobacterium sp.Candida albicansAgar Well DiffusionZone of inhibition observed[3]
Chryseobacterium shigenseStaphylococcus aureusNot Specified66.82 ± 4.42% reduction[2]
Chryseobacterium shigensePseudomonas aeruginosaNot SpecifiedNo inhibition observed[2]

Table 3: Anticancer Activity of Flexirubin Derivatives

Flexirubin Source OrganismCell LineAssayIC₅₀ ValueReference
UnspecifiedHuman Breast Cancer (MCF-7)MTT62 µM
UnspecifiedHuman Breast Cancer (MCF-7)SRB71 µM
UnspecifiedHuman Breast Cancer (MCF-7)LDH48 µM

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have a deep violet color.

  • Sample Preparation: Dissolve the flexirubin derivative in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution to different wells.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

This assay determines the ability of a compound to scavenge hydrogen peroxide.

  • Preparation of H₂O₂ Solution: Prepare a 40 mM solution of H₂O₂ in phosphate (B84403) buffer (pH 7.4).

  • Sample Preparation: Prepare various concentrations of the flexirubin derivative in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample solution to the H₂O₂ solution.

    • Incubate at 37°C for 10 minutes.

  • Measurement: Measure the absorbance of the solution at 230 nm against a blank solution containing phosphate buffer without H₂O₂.

  • Calculation: The percentage of H₂O₂ scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (H₂O₂ solution without sample) and A_sample is the absorbance of the sample.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the flexirubin derivative in the broth medium in a 96-well microplate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microplate.

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the flexirubin derivative that shows no visible growth of the microorganism.

Anticancer Activity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the flexirubin derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

Experimental_Workflow_for_Biological_Activity_Screening A Flexirubin Derivative (Natural or Synthetic) B Antioxidant Activity Assays A->B C Antimicrobial Activity Assays A->C D Anticancer Activity Assays A->D B1 DPPH Assay B->B1 B2 H₂O₂ Scavenging Assay B->B2 B3 ABTS Assay B->B3 C1 Broth Microdilution (MIC Determination) C->C1 C2 Agar Well Diffusion C->C2 D1 MTT Assay (Cell Viability) D->D1 D2 Apoptosis Assays D->D2 E Data Analysis (IC₅₀, MIC, % Inhibition) B1->E B2->E B3->E C1->E C2->E D1->E D2->E

Caption: Experimental workflow for evaluating the biological activities of Flexirubin derivatives.

Bcl2_Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade A Flexirubin Derivative (Potential Inducer) D BH3-only proteins A->D activates B Anti-apoptotic (e.g., Bcl-2) C Pro-apoptotic (e.g., Bax, Bak) B->C inhibits E Mitochondrial Outer Membrane Permeabilization C->E D->B inhibits D->C activates F Cytochrome c Release E->F G Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: The Bcl-2 family-mediated intrinsic pathway of apoptosis.

Disclaimer: The provided information is based on currently available scientific literature. A systematic comparative study of a comprehensive library of synthetic flexirubin derivatives is not yet available. The presented data on "derivatives" primarily refers to flexirubin-type pigments isolated from different natural sources. Further research is required to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.

References

Comparative

A Comparative In Vitro Analysis of the Antioxidant Efficacy of Flexirubin and Synthetic Antioxidants

In the continuous search for potent and safe antioxidant compounds, natural pigments are gaining significant attention. This guide provides a detailed comparison of the in vitro antioxidant efficacy of flexirubin, a bact...

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous search for potent and safe antioxidant compounds, natural pigments are gaining significant attention. This guide provides a detailed comparison of the in vitro antioxidant efficacy of flexirubin, a bacterial pigment, with commonly used synthetic antioxidants, namely Trolox, Butylated Hydroxyanisole (BHA), and Butylated Hydroxytoluene (BHT). The following sections present quantitative data from various antioxidant assays, detailed experimental protocols, and visualizations of antioxidant mechanisms and workflows.

Disclaimer: The data presented in this guide are compiled from various scientific studies. Direct comparison of absolute values (e.g., IC50) across different studies should be approached with caution due to potential variations in experimental protocols and conditions.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of flexirubin and synthetic antioxidants has been evaluated using a range of in vitro assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.

Radical Scavenging Activity

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. A lower IC50 value indicates higher antioxidant activity.

CompoundConcentration% Scavenging ActivityIC50 ValueSource(s)
Flexirubin0.4 µM~70.0%Not explicitly stated[1][2]
Flexirubin0.005 µM~41.65%Not explicitly stated[1][2]
Trolox--~3.77 µg/mL[3]
BHA--~112.05 µg/mL[4]
BHT--~202.35 µg/mL[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Similar to the DPPH assay, this method assesses the capacity of an antioxidant to scavenge the ABTS radical cation.

CompoundIC50 ValueSource(s)
Trolox~2.93 µg/mL[3]
BHAData not directly comparable-
BHTData not directly comparable-

Note: Directly comparable ABTS data for flexirubin was not available in the reviewed literature.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay evaluates the ability of an antioxidant to neutralize hydrogen peroxide.

CompoundConcentration% Scavenging ActivitySource(s)
Flexirubin1.0 µM93.85%[1][3][5]
Trolox-95.58%[3][5]

Superoxide (B77818) Radical (O₂•⁻) Scavenging Assay

This assay measures the scavenging activity against superoxide radicals.

CompoundConcentration% Scavenging ActivitySource(s)
Flexirubin1.0 µM93.85%[1]
Trolox0.4 µM95.58%[1]

Nitric Oxide (NO•) Radical Scavenging Assay

This assay determines the ability to scavenge nitric oxide radicals.

CompoundConcentration% Scavenging ActivitySource(s)
Flexirubin0.4 µM~50.0%[1]
Flexirubin0.025 µM~17.0%[1]
TroloxHigher than FlexirubinNot explicitly stated[1][2]

Hydroxyl Radical (•OH) Scavenging Assay

This assay measures the ability to neutralize highly reactive hydroxyl radicals. At its highest tested concentration, flexirubin showed similar antioxidant activity to the standard compound.[2]

Lipid Peroxidation Inhibition

Ferric Thiocyanate (FTC) and Thiobarbituric Acid (TBA) Methods

These assays assess the ability of an antioxidant to inhibit lipid peroxidation. At the highest concentrations tested, flexirubin demonstrated antioxidant activity comparable to the standard compound in both FTC and TBA methods.[2] At a concentration of 1.0 µM, flexirubin showed a significant lipid peroxidation inhibition of 91.03% in the FTC assay.[3]

Metal Ion Chelating and Reducing Power

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.

CompoundActivitySource(s)
FlexirubinLower than Trolox[1][2]
TroloxStandard[1][2]
BHAData not directly comparable-
BHTData not directly comparable-

Ferrous Ion Chelating Activity

This assay measures the ability of a compound to chelate ferrous ions, preventing them from participating in pro-oxidant reactions.

CompoundConcentration% Chelating ActivitySource(s)
Flexirubin1.0 µM~30.02%[3]
Trolox-~33.61%[3]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) or ethanol (B145695), test compounds, and a standard antioxidant (e.g., Trolox, BHA, BHT).

  • Procedure:

    • A solution of the test compound at various concentrations is mixed with a DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).

  • Reagents: ABTS solution, potassium persulfate, test compounds, and a standard antioxidant (e.g., Trolox).

  • Procedure:

    • The ABTS•⁺ radical is generated by reacting ABTS with potassium persulfate.

    • The ABTS•⁺ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm).

    • The test compound is added to the ABTS•⁺ solution.

    • The decrease in absorbance is measured after a set incubation time.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant capacity of a sample based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents: FRAP reagent (containing acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ), and ferric chloride), test compounds, and a ferrous sulfate (B86663) standard.

  • Procedure:

    • The FRAP reagent is freshly prepared and warmed to 37°C.

    • The test sample is added to the FRAP reagent.

    • The absorbance of the resulting blue-colored complex is measured at 593 nm after a specific incubation period.

  • Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and expressed as µmol of Fe²⁺ equivalents.

Hydrogen Peroxide (H₂O₂) Scavenging Assay

This assay determines the ability of a substance to scavenge hydrogen peroxide.

  • Reagents: Hydrogen peroxide solution, phosphate (B84403) buffer, test compounds.

  • Procedure:

    • A solution of hydrogen peroxide is prepared in a phosphate buffer.

    • The test compound is added to the hydrogen peroxide solution.

    • The absorbance is measured at a specific wavelength (e.g., 230 nm) after a defined incubation time.

  • Calculation: The percentage of H₂O₂ scavenging is calculated by comparing the absorbance of the sample to a control solution without the sample.

Visualizations

The following diagrams illustrate key concepts related to the in vitro antioxidant activity of flexirubin and synthetic antioxidants.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare DPPH Solution Mix Mix Sample/Standard with DPPH DPPH->Mix Sample Prepare Sample and Standard Solutions Sample->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: A typical experimental workflow for the DPPH radical scavenging assay.

Antioxidant_Mechanism cluster_antioxidant Antioxidant (Flexirubin, BHA, BHT) cluster_radical Free Radical cluster_products Neutralized Products Antioxidant Antioxidant-OH FreeRadical R• (Free Radical) AntioxidantRadical Antioxidant-O• (Stable Radical) Antioxidant->AntioxidantRadical H• donation NeutralizedRadical RH (Neutralized Molecule) FreeRadical->NeutralizedRadical H• acceptance

Caption: The general mechanism of free radical scavenging by hydrogen atom donation.

Flexirubin_SOD_Interaction Flexirubin Flexirubin Interaction Molecular Interaction (Docking Prediction) Flexirubin->Interaction SOD Superoxide Dismutase (SOD) Enzyme BindingSite Binding Cavity SOD->BindingSite contains MetalSite Metal-Binding Site (Active Site) SOD->MetalSite contains Interaction->BindingSite

Caption: Predicted interaction of flexirubin with the SOD enzyme based on molecular docking studies.

References

Validation

A Comparative Review of Flexirubin and Other Bacterial Polyene Pigments

This guide provides a comparative overview of flexirubin and other notable bacterial polyene pigments for researchers, scientists, and drug development professionals. The content delves into the biosynthesis, chemical st...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of flexirubin and other notable bacterial polyene pigments for researchers, scientists, and drug development professionals. The content delves into the biosynthesis, chemical structures, and biological activities of these pigments, supported by available experimental data.

Introduction to Bacterial Polyene Pigments

Bacteria synthesize a diverse array of pigments, with polyenes representing a significant class characterized by their structure of multiple conjugated double bonds. These pigments are not merely responsible for the vibrant colors of bacterial colonies but also play crucial roles in their survival and interaction with the environment. Their biological activities, including antioxidant, antimicrobial, and anticancer properties, have garnered significant interest in the scientific community for their potential therapeutic applications. This guide focuses on flexirubin and compares it with other well-characterized bacterial polyene pigments, namely xanthomonadin, staphyloxanthin, and granadaene.

Flexirubin

Flexirubin is a characteristic yellow-orange pigment primarily produced by bacteria belonging to the phylum Bacteroidetes, such as those from the genera Chryseobacterium, Flexibacter, and Cytophaga.[1][2]

Chemical Structure and Biosynthesis

Flexirubins are aryl polyene pigments composed of a polyene carboxylic acid chromophore esterified with a resorcinol (B1680541) derivative carrying two alkyl chains.[3][4] The biosynthesis of flexirubin involves a type II fatty acid synthase-like pathway for the polyene moiety and the shikimate pathway for the aromatic components.[5][6] The biosynthesis starts with the conversion of tyrosine to 4-coumarate, which is then activated to 4-coumaroyl-CoA, serving as a precursor for the polyketide synthase (PKS) machinery that builds the polyene chain.[3][5]

Flexirubin_Biosynthesis cluster_start Initiation cluster_polyene Polyene Chain Elongation cluster_resorcinol Resorcinol Moiety Synthesis cluster_final Final Assembly Tyrosine Tyrosine Coumarate 4-Coumarate Tyrosine->Coumarate TAL Coumaroyl_CoA 4-Coumaroyl-CoA Coumarate->Coumaroyl_CoA 4CL PKS Type II PKS Coumaroyl_CoA->PKS Starter Unit Polyene_Chain Polyene Chain PKS->Polyene_Chain Esterification Esterification Polyene_Chain->Esterification Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Extender Units Fatty_Acids Fatty Acids Resorcinol_Synthase Resorcinol Synthase Fatty_Acids->Resorcinol_Synthase Dialkylresorcinol Dialkylresorcinol Resorcinol_Synthase->Dialkylresorcinol Dialkylresorcinol->Esterification Flexirubin Flexirubin Esterification->Flexirubin

Flexirubin biosynthesis pathway.
Biological Activities

Flexirubin exhibits a range of biological activities, making it a compound of interest for pharmaceutical and biotechnological applications.

  • Antioxidant Activity: Flexirubin has demonstrated significant free radical scavenging properties. Studies on flexirubin from Chryseobacterium artocarpi CECT 8497 have shown its ability to scavenge various reactive oxygen species (ROS), including hydrogen peroxide, hydroxyl radicals, and superoxide (B77818) anions.[7][8] The antioxidant capacity is attributed to the presence of a phenolic hydroxyl group and the conjugated double bond system in its structure.[1][7]

  • Antimicrobial Activity: Flexirubin has been reported to possess antimicrobial activity against both bacteria and fungi.[9][10] For instance, a study on flexirubin from a Chryseobacterium species isolated from rhizosphere soil showed activity against Escherichia coli, Bacillus sphaericus, and Candida albicans.[9][10] Another study reported that a flexirubin-type pigment from Chryseobacterium shigense exhibited antibacterial activity against Staphylococcus aureus, although it was less potent than other pigments like prodigiosin.[11]

  • Anticancer Activity: There is emerging evidence for the anticancer potential of flexirubin.[12] In one study, flexirubin demonstrated cytotoxic effects on human breast cancer MCF-7 cells with IC50 values of 62 µM (MTT assay), 71 µM (SRB assay), and 48 µM (LDH assay).[12]

  • UV Protection: The polyene structure of flexirubin allows it to absorb UV radiation, suggesting a role in protecting the producing bacteria from photodamage.[4] This property is also being explored for its potential use in sunscreens.[9]

Other Bacterial Polyene Pigments

Several other bacterial polyene pigments have been identified and characterized, each with unique structures and biological functions.

Xanthomonadin

Xanthomonadins are yellow, membrane-bound, brominated aryl-polyene pigments produced by bacteria of the genus Xanthomonas, which are often plant pathogens.[5][13]

  • Structure and Biosynthesis: Xanthomonadins are structurally similar to flexirubin but are typically brominated and not esterified to a dialkylresorcinol.[13][14] Their biosynthesis also involves a type II polyketide synthase pathway, utilizing 3-hydroxybenzoic acid or 4-hydroxybenzoic acid as a precursor.[5][13]

  • Biological Activities: The primary role of xanthomonadins is to protect the bacteria from photooxidative stress, which is crucial for their survival on plant surfaces.[4][13] They contribute to the virulence of pathogenic Xanthomonas species by protecting them against the oxidative burst produced by plants as a defense mechanism.[4]

Staphyloxanthin

Staphyloxanthin is the golden-yellow carotenoid pigment responsible for the characteristic color of Staphylococcus aureus colonies.[15]

  • Structure and Biosynthesis: Staphyloxanthin is a C30 triterpenoid (B12794562) carotenoid. Its biosynthesis begins with the condensation of two molecules of farnesyl pyrophosphate.[2][6]

  • Biological Activities: Staphyloxanthin is a significant virulence factor for S. aureus.[6][15] Its primary function is to act as an antioxidant, protecting the bacterium from reactive oxygen species generated by the host's immune system, particularly neutrophils.[2][16] This antioxidant property enhances the survival of S. aureus within the host.[16]

Granadaene

Granadaene is a red-orange polyene pigment produced by Streptococcus agalactiae (Group B Streptococcus), a major cause of neonatal infections.[7][17]

  • Structure and Biosynthesis: Granadaene is an ornithine rhamno-polyene with 12 conjugated double bonds.[7][18] Its biosynthesis is linked to the cyl gene cluster, which is also responsible for the hemolytic activity of the bacterium.[18]

  • Biological Activities: Granadaene is a key virulence factor in S. agalactiae. It possesses antioxidant properties that protect the bacterium from oxidative stress.[17][19] Importantly, granadaene is also associated with the hemolytic and cytolytic activity of the bacterium, contributing to tissue damage and disease pathogenesis.[17][19]

Comparative Review of Biological Activities

The following tables summarize the available quantitative data for the biological activities of flexirubin and other bacterial polyene pigments. Direct comparison is challenging due to variations in experimental setups across different studies.

Antioxidant Activity
PigmentSource OrganismAssayConcentration% Inhibition / ActivityReference
Flexirubin Chryseobacterium artocarpi CECT 8497DPPH Radical Scavenging0.4 µM70.0%[8]
H₂O₂ Scavenging1.0 µM93.85%[8]
Hydroxyl Radical Scavenging1.0 µM91.65%[8]
Superoxide Radical Scavenging1.0 µM93.85%[8]
Flexirubin-type Chryseobacterium shigenseABTS⁺ Radical Scavenging-38.96%[11]
Staphyloxanthin Staphylococcus aureus--Protects against H₂O₂, superoxide, hydroxyl radicals[16]
Xanthomonadin Xanthomonas oryzae pv. oryzaeLipid Peroxidation Inhibition-Protects membrane lipids[4]
Granadaene Streptococcus agalactiae--Protects against oxidative stress[17]
Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
PigmentSource OrganismTest OrganismMIC (µg/mL)Reference
Flexirubin Chryseobacterium sp.Escherichia coliZone of inhibition reported, MIC not specified[10]
Bacillus sphaericusZone of inhibition reported, MIC not specified[10]
Candida albicansZone of inhibition reported, MIC not specified[10]
Flexirubin-type Chryseobacterium shigenseStaphylococcus aureus66.82% reduction, MIC not specified[11]
Pseudomonas aeruginosaNo inhibition[11]
Anticancer Activity (IC50)
PigmentSource OrganismCell LineIC50Reference
Flexirubin Chryseobacterium sp.Human breast cancer (MCF-7)62 µM (MTT assay)[12]
71 µM (SRB assay)[12]
48 µM (LDH assay)[12]
Yellow Pigment (likely carotenoid) Streptomyces griseoaurantiacus JUACT 01Human cervical cancer (HeLa)1.5 µg/mL[20][21]
Human liver cancer (Hep G2)1.8 µg/mL[20][21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[1][22][23]

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.[1]

  • Preparation of test samples: Dissolve the pigment extract in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions.[1]

  • Reaction: In a 96-well microplate or a cuvette, add a specific volume of the pigment sample to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[1][22]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[22]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[1][22]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample with the DPPH solution.[22]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Pigment Sample Dilutions Sample_sol->Mix Control_sol Prepare Positive Control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging Activity Measure_Abs->Calculate

Workflow for DPPH radical scavenging assay.
Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[24][25][26] The broth microdilution method is a common technique used to determine MIC.[27]

Procedure:

  • Preparation of antimicrobial agent dilutions: Prepare a series of two-fold dilutions of the pigment extract in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[26][27]

  • Preparation of inoculum: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL).[27] This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[27]

  • Inoculation: Inoculate each well containing the pigment dilution with the standardized bacterial suspension. Include a positive control well (broth and inoculum without pigment) and a negative control well (broth only).[27]

  • Incubation: Incubate the microtiter plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours).[24][26]

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pigment at which no visible growth (turbidity) is observed.[24][25] The results can also be read using a microplate reader by measuring the optical density.[27]

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[28]

Procedure:

  • Cell culture: Seed the cancer cells in a 96-well plate at a specific density and allow them to attach and grow for 24 hours.[28]

  • Treatment: Treat the cells with various concentrations of the pigment extract and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[21][28]

  • MTT addition: After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for a few hours (e.g., 3 hours) to allow the formation of formazan crystals.[28]

  • Solubilization of formazan: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[28]

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[28]

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the pigment that inhibits 50% of cell growth, can then be determined from the dose-response curve.[29]

Conclusion

Bacterial polyene pigments, including flexirubin, xanthomonadin, staphyloxanthin, and granadaene, are a diverse group of bioactive compounds with significant potential in various applications. While flexirubin shows promise as an antioxidant, antimicrobial, and anticancer agent, other polyenes like staphyloxanthin and granadaene are primarily recognized for their roles as virulence factors in pathogenic bacteria. The comparative analysis highlights the functional diversity of these pigments, stemming from their distinct chemical structures. Further research, particularly direct comparative studies using standardized methodologies, is crucial to fully elucidate their relative potencies and to pave the way for their development as therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this exciting field.

References

Comparative

Validating the Antimicrobial Mechanism of Flexirubin: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the antimicrobial pigment Flexirubin against established antibiotic classes. Due to the limited existing resea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial pigment Flexirubin against established antibiotic classes. Due to the limited existing research on Flexirubin's precise antimicrobial mechanism, this document summarizes its known activities, juxtaposes them with well-understood mechanisms of alternative drugs, and presents a comprehensive suite of experimental protocols to facilitate further investigation into its mode of action.

Section 1: Comparative Antimicrobial Activity

Flexirubin has demonstrated a broad spectrum of antimicrobial activity, although its potency can vary depending on the target organism. The following tables summarize the known antimicrobial spectrum of Flexirubin and compare it with that of major antibiotic classes.

Table 1: Antimicrobial Spectrum of Flexirubin

Target OrganismActivity ReportedReference
Escherichia coliYes[1][2]
Bacillus sphaericusYes[1][2]
Staphylococcus aureusWeaker activity reported[3][4]
Enterococcus faecalisYes[4]
Pseudomonas aeruginosaNo inhibition observed in one study[3]
Candida albicans (Fungus)Yes[1][2]

Table 2: Comparison of Antimicrobial Mechanisms

Mechanism of ActionAntibiotic ClassExamplesSpectrum of Activity
Cell Wall Synthesis Inhibition β-Lactams, GlycopeptidesPenicillin, VancomycinPrimarily effective against Gram-positive bacteria; some have extended spectra.
Protein Synthesis Inhibition Aminoglycosides, Macrolides, TetracyclinesGentamicin, Erythromycin, DoxycyclineBroad-spectrum, active against both Gram-positive and Gram-negative bacteria.
Nucleic Acid Synthesis Inhibition Fluoroquinolones, RifamycinsCiprofloxacin, RifampinBroad-spectrum, effective against a wide range of bacteria.
Cell Membrane Disruption Polymyxins, LipopeptidesPolymyxin B, DaptomycinPolymyxins are active against Gram-negative bacteria; Daptomycin targets Gram-positive bacteria.
Folic Acid Synthesis Inhibition Sulfonamides, Dihydrofolate Reductase InhibitorsSulfamethoxazole, TrimethoprimBroad-spectrum, often used in combination.
Proposed Mechanism: Oxidative Stress Flexirubin-Gram-positive and Gram-negative bacteria, and fungi.[1][2][3][4]

Section 2: Unraveling the Antimicrobial Mechanism of Flexirubin

While the exact molecular mechanism of Flexirubin's antimicrobial action remains largely uninvestigated, its well-documented antioxidant and free-radical scavenging properties suggest a potential mode of action involving the induction of oxidative stress within microbial cells.[5][6][7] This is a departure from the highly specific molecular targets of conventional antibiotics.

Hypothesized Mechanism of Action: Induction of Oxidative Stress

Flexirubin's structure, which includes a polyene chromophore and a phenolic hydroxyl group, is conducive to redox cycling.[5] This could lead to the generation of reactive oxygen species (ROS) that overwhelm the microbial cell's antioxidant defenses, resulting in damage to DNA, proteins, and lipids, ultimately leading to cell death.

Flexirubin_Antimicrobial_Mechanism cluster_flexirubin Flexirubin Action cluster_bacterial_cell Bacterial Cell Flexirubin Flexirubin ROS Reactive Oxygen Species (ROS) Generation Flexirubin->ROS Enters cell and undergoes redox cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation (Membrane Damage) Oxidative_Stress->Lipid_Peroxidation Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: Hypothesized antimicrobial mechanism of Flexirubin via oxidative stress.

Section 3: Experimental Protocols for Mechanism Validation

To rigorously validate the antimicrobial mechanism of Flexirubin and compare it to other agents, a series of standardized experimental protocols should be employed.

Determination of Antimicrobial Potency

3.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum standardized to 0.5 McFarland, Flexirubin stock solution.

  • Procedure :

    • Prepare serial two-fold dilutions of Flexirubin in MHB in the wells of a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (broth and inoculum) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is the lowest concentration of Flexirubin with no visible bacterial growth.

Assessment of Cell Membrane Integrity

3.2.1. LIVE/DEAD™ BacLight™ Bacterial Viability Assay

This fluorescence microscopy-based assay differentiates between bacteria with intact and damaged cell membranes.

  • Materials : LIVE/DEAD™ BacLight™ kit (containing SYTO® 9 and propidium (B1200493) iodide), bacterial culture, 0.85% NaCl.

  • Procedure :

    • Treat the bacterial culture with Flexirubin at its MIC and 2x MIC for a specified time. Include untreated and positive (e.g., alcohol-treated) controls.

    • Wash the cells with 0.85% NaCl.

    • Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide.

    • Add 3 µL of the dye mixture to 1 mL of the bacterial suspension and incubate in the dark for 15 minutes.

    • Mount a sample on a microscope slide and visualize using a fluorescence microscope with appropriate filters. Live bacteria will fluoresce green, while dead bacteria will fluoresce red.

3.2.2. Ethidium (B1194527) Bromide Uptake Assay

This assay measures the permeabilization of the bacterial cell membrane by monitoring the influx of the fluorescent dye ethidium bromide.

  • Materials : Bacterial suspension, Flexirubin, ethidium bromide solution, fluorescence spectrophotometer.

  • Procedure :

    • Incubate the bacterial suspension with Flexirubin at various concentrations.

    • Add ethidium bromide to the suspension.

    • Measure the increase in fluorescence over time. An increase in fluorescence indicates that ethidium bromide has entered the cells through a compromised membrane and intercalated with DNA.

Investigation of Intracellular Targeting

3.3.1. DNA Binding Assay (Agarose Gel Retardation)

This assay determines if a compound binds to DNA, which would retard its migration through an agarose (B213101) gel.

  • Materials : Bacterial genomic DNA, Flexirubin, agarose gel electrophoresis system.

  • Procedure :

    • Incubate a fixed amount of bacterial genomic DNA with increasing concentrations of Flexirubin.

    • Run the samples on an agarose gel.

    • Visualize the DNA bands under UV light. If Flexirubin binds to the DNA, the migration of the DNA through the gel will be retarded compared to the control (DNA alone).

3.3.2. In Vitro Transcription/Translation Assay

This assay assesses the effect of a compound on the processes of transcription and translation.

  • Materials : Cell-free E. coli transcription/translation system, DNA template (e.g., encoding luciferase), Flexirubin.

  • Procedure :

    • Set up the in vitro transcription/translation reaction according to the manufacturer's protocol.

    • Add varying concentrations of Flexirubin to the reactions.

    • Incubate and then measure the output (e.g., luciferase activity). A dose-dependent decrease in the output suggests inhibition of transcription or translation.

Section 4: Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive validation of Flexirubin's antimicrobial mechanism.

Experimental_Workflow cluster_1 Phase 1: Initial Screening & Potency cluster_2 Phase 2: Elucidation of Primary Target cluster_3 Phase 3: Detailed Mechanistic Studies Start Start: Novel Compound (Flexirubin) MIC_Assay MIC/MBC Determination (Broth Microdilution) Start->MIC_Assay Time_Kill Time-Kill Kinetic Assay MIC_Assay->Time_Kill Membrane_Assay Cell Membrane Integrity Assays (LIVE/DEAD, EtBr Uptake) Time_Kill->Membrane_Assay If potent... Nucleic_Acid_Assay Nucleic Acid Interaction Assays (Gel Retardation) Time_Kill->Nucleic_Acid_Assay Protein_Synth_Assay Protein Synthesis Assay (In Vitro Transcription/Translation) Time_Kill->Protein_Synth_Assay ROS_Assay Reactive Oxygen Species (ROS) Measurement Membrane_Assay->ROS_Assay If membrane is a target... Conclusion Conclusion on Antimicrobial Mechanism Nucleic_Acid_Assay->Conclusion Protein_Synth_Assay->Conclusion Metabolomics Metabolomic Profiling ROS_Assay->Metabolomics Transcriptomics Transcriptomic Profiling (RNA-Seq) ROS_Assay->Transcriptomics Metabolomics->Conclusion Transcriptomics->Conclusion

Caption: A workflow for validating Flexirubin's antimicrobial mechanism.

By following this structured approach, researchers can systematically investigate the antimicrobial properties of Flexirubin, leading to a clearer understanding of its mechanism of action and its potential as a novel therapeutic agent.

References

Validation

A Head-to-Head Comparison of Flexirubin Extraction Methods

For researchers in microbiology, natural product chemistry, and drug development, the efficient extraction of bioactive compounds is a critical first step. Flexirubin, a unique class of yellowish-orange pigments produced...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, natural product chemistry, and drug development, the efficient extraction of bioactive compounds is a critical first step. Flexirubin, a unique class of yellowish-orange pigments produced by bacteria in the Bacteroidetes phylum, has garnered interest for its potential pharmacological activities. The choice of extraction method can significantly impact the yield and subsequent purity of the obtained pigment. This guide provides a head-to-head comparison of two common methods for Flexirubin extraction: Solvent Extraction with Ultrasonication and Simple Solvent Maceration .

This comparison is based on experimental data from studies on Chryseobacterium species, a common source of Flexirubin.

Performance Comparison

The efficiency of an extraction method is determined by several factors, including pigment yield, processing time, and the purity of the initial extract. The following table summarizes the key quantitative differences between the two methods.

ParameterMethod A: Solvent Extraction with UltrasonicationMethod B: Simple Solvent Maceration
Pigment Yield Up to 180 µg/g of biomass has been reported.[1]Generally lower than ultrasonication-assisted methods.
Extraction Time Rapid; typically 10-30 minutes for the sonication step.[2]Slower; requires several hours of incubation.
Purity of Crude Extract Dependent on downstream processing.Dependent on downstream processing.
Equipment Requires an ultrasonic bath or probe sonicator.Basic laboratory glassware and shakers.
Mechanism Acoustic cavitation enhances cell lysis and solvent penetration.Relies on passive diffusion of the solvent into the cells.

Experimental Protocols

Detailed methodologies for both extraction techniques are provided below. These protocols are generalized from several studies on Flexirubin extraction from bacterial cultures.[2][3][4]

Method A: Solvent Extraction with Ultrasonication

This method utilizes high-frequency sound waves to disrupt bacterial cell walls, leading to a more efficient release of intracellular pigments into the solvent.

Materials:

  • Bacterial cell pellet (from centrifugation of culture broth)

  • Acetone (B3395972) (or other suitable organic solvent like ethanol (B145695) or methanol)

  • Phosphate (B84403) buffer (optional, for washing)

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath or probe sonicator

  • Rotary evaporator (for solvent removal)

Protocol:

  • Cell Harvesting: Centrifuge the bacterial culture at 8,000-10,000 x g for 10-15 minutes to pellet the cells. Discard the supernatant.

  • Washing (Optional): Resuspend the cell pellet in phosphate buffer and centrifuge again to remove residual media components. Discard the supernatant.

  • Solvent Addition: Add a measured volume of acetone to the cell pellet. The ratio of solvent to biomass can be optimized, but a 10:1 (v/w) ratio is a common starting point.

  • Ultrasonication: Place the tube containing the cell suspension in an ice bath to prevent overheating. Apply ultrasonication for a total of 10-30 minutes. If using a probe sonicator, apply short pulses (e.g., 20 seconds on, 20 seconds off) to minimize heat generation.[2]

  • Pigment Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cell debris.

  • Supernatant Collection: Carefully collect the colored supernatant, which contains the extracted Flexirubin.

  • Solvent Evaporation: The solvent can be removed using a rotary evaporator to concentrate the pigment.

  • Further Purification: The crude extract can be further purified using techniques like column chromatography.

Method B: Simple Solvent Maceration

This method involves soaking the bacterial cells in a solvent to leach out the pigments. It is less technically demanding but generally requires a longer extraction time.

Materials:

  • Bacterial cell pellet

  • Acetone (or other suitable organic solvent)

  • Phosphate buffer (optional, for washing)

  • Centrifuge and centrifuge tubes

  • Orbital shaker

  • Rotary evaporator

Protocol:

  • Cell Harvesting: Centrifuge the bacterial culture at 8,000-10,000 x g for 10-15 minutes. Discard the supernatant.

  • Washing (Optional): Wash the cell pellet with phosphate buffer and re-centrifuge.

  • Solvent Addition: Resuspend the cell pellet in a measured volume of acetone.

  • Incubation: Place the suspension on an orbital shaker and incubate at room temperature for several hours (e.g., 2-12 hours) in the dark to prevent photodegradation of the pigment.

  • Pigment Separation: Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Supernatant Collection: Collect the colored supernatant containing the Flexirubin.

  • Solvent Evaporation: Concentrate the pigment by removing the solvent with a rotary evaporator.

  • Further Purification: The crude extract can be purified as needed.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for Flexirubin extraction, highlighting the key divergence between the two methods.

Flexirubin_Extraction_Workflow cluster_start Upstream Processing cluster_extraction Extraction cluster_methodA Method A cluster_methodB Method B cluster_downstream Downstream Processing BacterialCulture Bacterial Culture Centrifugation1 Cell Harvesting (Centrifugation) BacterialCulture->Centrifugation1 CellPellet Cell Pellet Centrifugation1->CellPellet SolventAddition Solvent Addition (e.g., Acetone) CellPellet->SolventAddition Ultrasonication Ultrasonication (10-30 min) SolventAddition->Ultrasonication Enhanced Lysis Maceration Maceration (2-12 hours) SolventAddition->Maceration Passive Diffusion Centrifugation2 Debris Separation (Centrifugation) Ultrasonication->Centrifugation2 Maceration->Centrifugation2 Supernatant Crude Pigment Extract (in Solvent) Centrifugation2->Supernatant Evaporation Solvent Evaporation Supernatant->Evaporation PurifiedPigment Purified Flexirubin Evaporation->PurifiedPigment

Caption: Generalized workflow for Flexirubin extraction comparing ultrasonication and maceration methods.

Conclusion

The choice between Solvent Extraction with Ultrasonication and Simple Solvent Maceration depends on the specific needs of the researcher. For higher yields and faster processing times, ultrasonication is the superior method, provided the equipment is available. Simple solvent maceration offers a low-cost, equipment-minimalist alternative, which may be sufficient for qualitative analyses or when processing smaller sample volumes. For both methods, the purity of the final Flexirubin product is highly dependent on subsequent purification steps.

References

Comparative

Flexirubin's Anticancer Efficacy: A Statistical and Mechanistic Comparison

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Anticancer Properties of Flexirubin in Cell Lines Flexirubin, a natural pigment produced by bacteria of the Flexibacter genus, has...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Anticancer Properties of Flexirubin in Cell Lines

Flexirubin, a natural pigment produced by bacteria of the Flexibacter genus, has emerged as a promising candidate in the landscape of anticancer research. This guide provides a comprehensive analysis of the statistical validation of Flexirubin's anticancer effects, with a focus on its activity in the MCF-7 breast cancer cell line. Through a detailed comparison with the established chemotherapeutic agent Doxorubicin (B1662922), and an exploration of its mechanism of action, this document serves as a valuable resource for researchers investigating novel therapeutic agents.

Comparative Cytotoxicity: Flexirubin vs. Doxorubicin

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. Comparative analysis of IC50 values provides a quantitative basis for evaluating the efficacy of novel compounds against established drugs.

A study investigating the cytotoxic effects of Flexirubin on the human breast cancer cell line MCF-7 reported IC50 values of 62 µM, 71 µM, and 48 µM using the MTT, SRB, and LDH assays, respectively[1]. In comparison, various studies have reported the IC50 value of Doxorubicin in MCF-7 cells to be in the nanomolar to low micromolar range. For instance, one study reported an IC50 of 356 nM for Doxorubicin in MCF-7 cells[2]. Another study reported an IC50 value of 8306 nM for doxorubicin in MCF-7 cells[3]. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

CompoundCell LineAssayIC50 ValueReference
Flexirubin MCF-7MTT62 µM[1]
Flexirubin MCF-7SRB71 µM[1]
Flexirubin MCF-7LDH48 µM[1]
Doxorubicin MCF-7MTT356 nM[2]
Doxorubicin MCF-7MTT8306 nM[3]

Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which multicellular organisms eliminate unwanted or damaged cells. A hallmark of many effective anticancer agents is their ability to induce apoptosis in cancer cells. Evidence suggests that Flexirubin exerts its anticancer effects, at least in part, through the induction of apoptosis.

One of the key indicators of apoptosis is the fragmentation of cellular DNA by endonucleases. Studies have shown that treatment of MCF-7 cells with Flexirubin at concentrations of 45 and 90 µg/ml resulted in observable DNA fragmentation[1]. This suggests that Flexirubin activates the apoptotic cascade, leading to the characteristic cleavage of DNA into smaller fragments.

The regulation of apoptosis is a complex process involving a delicate balance between pro-apoptotic and anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in this process. While specific studies on Flexirubin's effect on Bcl-2 family proteins are limited, research on the structurally related compound, Indirubin, has shown that its derivatives can down-regulate the expression of anti-apoptotic proteins like Mcl-1 and Survivin[4]. This suggests a potential mechanism by which Flexirubin may promote apoptosis. Further investigation into the effect of Flexirubin on the expression of key apoptosis-related genes, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), in MCF-7 cells is warranted to fully elucidate its pro-apoptotic mechanism.

Signaling Pathways Implicated in Flexirubin's Anticancer Activity

The anticancer effects of many therapeutic agents are mediated through their modulation of specific intracellular signaling pathways that control cell proliferation, survival, and apoptosis. While the precise signaling pathways targeted by Flexirubin are still under investigation, studies on the related compound, Indirubin, provide valuable insights into potential mechanisms.

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is frequently overactivated in many types of cancer and plays a crucial role in promoting tumor growth and survival. Research has demonstrated that derivatives of Indirubin can potently block the constitutive activation of STAT3 signaling in human breast and prostate cancer cells[4]. This inhibition of STAT3 phosphorylation leads to the downregulation of its target genes, which include anti-apoptotic proteins, thereby inducing apoptosis[4]. Given the structural similarity between Flexirubin and Indirubin, it is plausible that Flexirubin may also exert its anticancer effects by targeting the STAT3 pathway.

G Potential STAT3 Signaling Inhibition by Flexirubin Flexirubin Flexirubin Src Src Flexirubin->Src Inhibits (?) STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) Nucleus Nucleus pSTAT3->Nucleus Translocates to Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Bcl-2, Mcl-1, Survivin) Nucleus->Anti_Apoptotic_Genes Promotes Transcription Apoptosis_Inhibition Inhibition of Apoptosis Anti_Apoptotic_Genes->Apoptosis_Inhibition G Experimental Workflow for Assessing Flexirubin's Anticancer Effects cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_signaling Signaling Pathway Analysis cluster_data Data Analysis & Interpretation MCF7_Culture MCF-7 Cell Culture Treatment Treatment with Flexirubin (Varying Concentrations & Durations) MCF7_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay DNA_Fragmentation DNA Fragmentation Assay Treatment->DNA_Fragmentation Protein_Extraction Protein Extraction Treatment->Protein_Extraction IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Qualitative Assessment of Apoptosis DNA_Fragmentation->Apoptosis_Quantification Western_Blot Western Blot (e.g., for p-STAT3, STAT3, Bcl-2, Bax) Protein_Extraction->Western_Blot Pathway_Modulation Analysis of Protein Expression Changes Western_Blot->Pathway_Modulation

References

Validation

Comparative genomics of Flexirubin biosynthetic gene clusters

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of flexirubin biosynthetic gene clusters (BGCs) from various bacterial sources. Flexirubins are a c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of flexirubin biosynthetic gene clusters (BGCs) from various bacterial sources. Flexirubins are a class of yellow-orange pigments produced by bacteria belonging to the phylum Bacteroidetes and are of growing interest due to their potential as natural colorants, antioxidants, and anticancer agents. Understanding the genetic architecture and biosynthetic pathways of these compounds is crucial for their targeted discovery and bioengineering for industrial and pharmaceutical applications.

Performance Comparison of Flexirubin Production

Direct comparative data on the production yields of different flexirubin BGCs expressed under identical heterologous conditions is limited in the current literature. However, by examining the production in native organisms, we can infer the potential efficacy of these clusters. The following table summarizes reported flexirubin production from different bacterial species. It is important to note that these values were obtained under different cultivation conditions and optimization strategies, and therefore, do not represent a direct head-to-head comparison of the BGCs' intrinsic capabilities.

Bacterial SpeciesFlexirubin Production Yield (mg/L)Reference
Chryseobacterium artocarpi CECT 8497521.64 (optimized)[1]
Chryseobacterium sp. kr6180 µg/g biomass[2]
Chryseobacterium sp. UTM-3T0.095[3]

Comparative Genomics Workflow

A systematic approach is required to compare flexirubin BGCs from different bacterial genomes. The following diagram illustrates a typical experimental and computational workflow.

cluster_0 Genome Sequencing and BGC Identification cluster_1 Comparative and Phylogenetic Analysis cluster_2 Heterologous Expression and Production Analysis cluster_3 Structural Elucidation GS Genome Sequencing of Flexirubin-Producing Bacteria AS BGC Prediction using antiSMASH GS->AS BS BGC Similarity Networking with BiG-SCAPE AS->BS PA Phylogenetic Analysis of Core Genes (e.g., TAL, 4CL, PKS) BS->PA CL Cloning of Flexirubin BGCs into Expression Vectors PA->CL HE Heterologous Expression in a Suitable Host (e.g., E. coli, Myxococcus xanthus) CL->HE QP Quantification of Flexirubin Production by HPLC HE->QP LCMS LC-MS/MS Analysis of Produced Flexirubins QP->LCMS NMR NMR Spectroscopy for Novel Structures LCMS->NMR

Fig. 1. Workflow for comparative analysis of flexirubin BGCs.

Flexirubin Biosynthetic Pathway

The biosynthesis of flexirubin involves two main branches: the formation of the dialkylresorcinol (DAR) moiety and the synthesis of the polyene chain, which are ultimately esterified to form the final pigment. The following diagram outlines the key enzymatic steps and intermediates.

cluster_polyene Polyene Moiety Biosynthesis cluster_dar Dialkylresorcinol (DAR) Moiety Biosynthesis Tyr Tyrosine pCA p-Coumaric Acid Tyr->pCA TAL (FlxA) pCoA p-Coumaroyl-CoA pCA->pCoA 4CL (FlxY) Polyene Polyene Chain Elongation pCoA->Polyene Type II PKS-like enzymes ArylPolyene Aryl-polyenoic Acid Polyene->ArylPolyene Flexirubin Flexirubin ArylPolyene->Flexirubin Esterification FattyAcids Fatty Acid Precursors DAR Dialkylresorcinol FattyAcids->DAR DarA, DarB DAR->Flexirubin

Fig. 2. Proposed biosynthetic pathway of flexirubin.

Experimental Protocols

Genome Mining for Flexirubin BGCs

Objective: To identify and annotate putative flexirubin BGCs from bacterial genome sequences.

Protocol:

  • Input: Assembled bacterial genome sequence in FASTA format.

  • Tool: Use the online antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or its command-line version.[4]

  • Procedure:

    • Upload the genome sequence to the antiSMASH server.

    • Select the appropriate taxonomic classification.

    • Run the analysis with default parameters, ensuring that "relaxed" detection strictness is considered to identify novel cluster types.[4]

    • Examine the output for predicted BGCs. Flexirubin BGCs are typically characterized by the presence of genes encoding a Tyrosine Ammonia-Lyase (TAL), a 4-Coumarate-CoA Ligase (4CL), Type II Polyketide Synthase (PKS)-like enzymes, and the darA and darB genes for dialkylresorcinol synthesis.[5]

  • Output: GenBank files for each predicted BGC, which can be used for further comparative analysis.

Comparative Analysis of BGCs

Objective: To compare the genetic architecture and evolutionary relationships of identified flexirubin BGCs.

Protocol:

  • Input: GenBank files of the flexirubin BGCs obtained from antiSMASH.

  • Tool: BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine).

  • Procedure:

    • Create a directory containing all the BGC GenBank files.

    • Run BiG-SCAPE on this directory to generate a sequence similarity network. This will cluster the BGCs into Gene Cluster Families (GCFs).

    • Visualize the network to understand the diversity and relationships between the different flexirubin BGCs.

  • Output: An interactive HTML file showing the BGC network, allowing for the exploration of cluster similarities and their relationships to known BGCs from the MIBiG database.

Cloning and Heterologous Expression of Flexirubin BGCs

Objective: To express different flexirubin BGCs in a heterologous host for production and comparison.

Protocol:

  • Vector and Host Selection: Choose a suitable expression vector and a host organism. Escherichia coli can be a starting point, but for large BGCs and potentially complex post-translational modifications, hosts like Myxococcus xanthus are often more successful.[6]

  • BGC Cloning:

    • For smaller BGCs, PCR amplification of the entire cluster may be feasible.

    • For larger BGCs, methods like Transformation-Associated Recombination (TAR) in yeast or Gibson assembly are recommended for seamless cloning of large DNA fragments.

  • Transformation: Introduce the expression vector containing the flexirubin BGC into the chosen heterologous host.

  • Cultivation: Grow the recombinant host under conditions conducive to pigment production. This may require optimization of media components, temperature, and aeration.

  • Extraction: After cultivation, harvest the cells by centrifugation and extract the flexirubin pigment using a suitable organic solvent like acetone (B3395972) or methanol.

Quantification of Flexirubin Production by HPLC

Objective: To quantify the amount of flexirubin produced by different native or recombinant bacterial strains.

Protocol:

  • Sample Preparation:

    • Extract the pigment from a known amount of cell biomass or culture volume using acetone or methanol.[3]

    • Evaporate the solvent and redissolve the pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., methanol).

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: Monitor the absorbance at the characteristic maximum wavelength (λmax) of flexirubin, which is typically around 450-470 nm.[3]

  • Quantification:

    • Generate a standard curve using purified flexirubin of a known concentration.

    • Calculate the concentration of flexirubin in the samples by comparing their peak areas to the standard curve.

    • Normalize the production to the biomass or culture volume to get a comparable yield (e.g., mg/L or µg/g of dry cell weight).

This guide provides a framework for the comparative analysis of flexirubin biosynthetic gene clusters. By employing these genomic and experimental approaches, researchers can gain deeper insights into the biosynthesis of these promising natural products, paving the way for their rational engineering and industrial-scale production.

References

Comparative

Assessing the Synergistic Potential of Flexirubin with Natural Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Flexirubin, a bacterial pigment known for its distinctive yellow-orange hue, has garnered significant attention for its intrinsic biological activities, inc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flexirubin, a bacterial pigment known for its distinctive yellow-orange hue, has garnered significant attention for its intrinsic biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] While research has primarily focused on the standalone efficacy of Flexirubin, a promising frontier in natural product research lies in the exploration of its synergistic effects when combined with other natural compounds. This guide provides a comparative framework for assessing such synergies, detailing the experimental protocols and potential signaling pathways involved. Although direct experimental data on Flexirubin combinations is limited, this document extrapolates from studies on analogous compounds to provide a robust guide for future research.

Antimicrobial Synergy

Flexirubin has demonstrated antimicrobial activity against various bacteria and fungi. Combining Flexirubin with other natural antimicrobials, such as essential oils or phenolic compounds, could lead to enhanced efficacy and combat drug resistance. The synergistic effect of antibiotics with plant extracts, for instance, has been shown to offer new avenues for treating infectious diseases.[3]

Comparative Data on Antimicrobial Synergy Assessment

The primary method for quantifying antimicrobial synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index.[4][5][6][7]

Parameter Flexirubin Alone Natural Compound B (e.g., Essential Oil, Flavonoid) Flexirubin + Natural Compound B Interpretation of Interaction
MIC (µg/mL) MIC of FlexirubinMIC of Compound BMIC of Flexirubin in combination; MIC of Compound B in combinationFIC Index = FIC of Flexirubin + FIC of Compound B
FIC Index --≤ 0.5Synergy
FIC Index --> 0.5 to 4.0Additive/Indifference
FIC Index --> 4.0Antagonism

MIC: Minimum Inhibitory Concentration FIC: Fractional Inhibitory Concentration

Experimental Protocol: Checkerboard Assay

The checkerboard assay is a robust method to evaluate the in vitro interaction of two antimicrobial agents.[4][8]

  • Preparation of Antimicrobial Agents: Prepare stock solutions of Flexirubin and the selected natural compound. Serially dilute each compound in a 96-well microtiter plate. Flexirubin dilutions are typically made along the rows, and the other natural compound dilutions are made along the columns.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include wells for positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Data Analysis: Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible growth. Calculate the FIC for each compound and the FIC Index to determine the nature of the interaction.[7]

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Flexirubin Stock D Serial Dilution of Flexirubin in Microplate A->D B Prepare Natural Compound B Stock E Serial Dilution of Compound B in Microplate B->E C Prepare Microbial Inoculum F Inoculate Microplate C->F D->F E->F G Incubate Plate F->G H Determine MICs G->H I Calculate FIC Index H->I J Interpret Synergy/Antagonism I->J

Experimental workflow for the checkerboard assay.

Antioxidant Synergy

Flexirubin has demonstrated notable antioxidant properties through various radical scavenging and lipid peroxidation inhibition assays.[2][9][10][11] The combination of different antioxidants can lead to synergistic effects, where the total antioxidant capacity is greater than the sum of the individual activities. This is often due to different mechanisms of action, such as free radical scavenging and metal chelation.

Comparative Data on Antioxidant Synergy Assessment

Several in vitro assays are used to evaluate antioxidant activity.[9][12][13] Synergy is often determined by comparing the observed activity of a mixture to the expected additive effect.

Assay Principle Flexirubin (Expected) Natural Compound B (e.g., Flavonoid) Synergistic Outcome
DPPH Assay Measures radical scavenging activity.[9]Moderate to high activity.High activity.Increased radical scavenging compared to individual compounds.
ABTS Assay Measures the ability to scavenge the ABTS radical cation.[9]Moderate to high activity.High activity.Enhanced scavenging of the ABTS radical.
FRAP Assay Measures the ferric reducing antioxidant power.[9]Moderate activity.High activity.Greater reduction of ferric ions than the sum of individual effects.
Experimental Protocol: DPPH Radical Scavenging Assay

This is a common method to screen for antioxidant activity.[9]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol.

  • Sample Preparation: Prepare various concentrations of Flexirubin, the second natural compound, and their mixtures.

  • Reaction: Add the DPPH solution to the sample solutions in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity. A lower absorbance indicates higher scavenging activity. Synergy can be assessed by comparing the experimental scavenging activity of the mixture with the calculated theoretical additive activity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution C Mix DPPH with Test Compounds A->C B Prepare Test Compounds (Flexirubin, Compound B, Mixtures) B->C D Incubate in the Dark C->D E Measure Absorbance D->E F Calculate Scavenging Activity E->F G Assess Synergy F->G

Workflow for the DPPH antioxidant synergy assay.

Signaling Pathways

Flexirubin has been shown to upregulate the Nrf2/HO-1 signaling pathway, which is a key pathway in the cellular defense against oxidative stress.[1] Synergistic antioxidant effects could potentially be achieved by combining Flexirubin with a natural compound that acts on a complementary pathway, such as one that inhibits pro-oxidant enzymes or enhances the activity of other antioxidant enzymes.

G Flexirubin Flexirubin Nrf2 Nrf2 Flexirubin->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds to HO1 Heme Oxygenase-1 ARE->HO1 upregulates Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes upregulates Cellular_Protection Cellular Protection against Oxidative Stress HO1->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection

Flexirubin and the Nrf2/HO-1 signaling pathway.

Anticancer Synergy

The anticancer activity of Flexirubin has been reported, and like many natural products, it may exhibit enhanced cytotoxic effects when combined with other anticancer agents.[1] Synergistic combinations can allow for lower doses of each compound, potentially reducing toxicity while improving therapeutic outcomes.[14]

Comparative Data on Anticancer Synergy Assessment

Cell viability assays are fundamental in determining the cytotoxic effects of anticancer compounds.[15] The Combination Index (CI) is often calculated to assess synergy.

Parameter Flexirubin Alone Natural Compound B (e.g., Curcumin, Resveratrol) Flexirubin + Natural Compound B Interpretation of Interaction
IC50 (µM) IC50 of FlexirubinIC50 of Compound BIC50 of Flexirubin in combination; IC50 of Compound B in combinationCI calculated from dose-effect curves
CI Value --< 1Synergy
CI Value --= 1Additive
CI Value --> 1Antagonism

IC50: Half-maximal inhibitory concentration CI: Combination Index

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]

  • Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Flexirubin, the second natural compound, and their combinations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values and calculate the Combination Index to assess synergy.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate C Treat Cells with Drug Solutions A->C B Prepare Drug Solutions (Flexirubin, Compound B, Mixtures) B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate Cell Viability & IC50 H->I J Determine Combination Index I->J

Workflow for assessing anticancer synergy using the MTT assay.

Conclusion

While direct evidence for the synergistic effects of Flexirubin with other natural compounds is still emerging, the established bioactivities of Flexirubin and the principles of synergistic interactions provide a strong rationale for further investigation. This guide offers a foundational framework for researchers to design and execute studies to explore these promising combinations. The use of standardized experimental protocols and a clear understanding of the underlying biochemical pathways will be crucial in unlocking the full therapeutic potential of Flexirubin in combination with other natural products.

References

Validation

Validation of Flexirubin's safety and toxicity for in vivo studies

For researchers, scientists, and drug development professionals, understanding the in vivo safety and toxicity profile of a compound is paramount before it can be considered for further development. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo safety and toxicity profile of a compound is paramount before it can be considered for further development. This guide provides a comprehensive comparison of the safety and toxicity of flexirubin, a bacterial pigment with promising therapeutic properties, against other common alternatives. The information presented is supported by experimental data to aid in the objective evaluation of flexirubin for in vivo studies.

Comparative Safety and Toxicity Data

The following table summarizes the available quantitative in vivo safety and toxicity data for flexirubin and selected alternatives. This allows for a direct comparison of their toxicological profiles.

Compound/PigmentTest TypeSpeciesRoute of AdministrationKey FindingsReference(s)
Flexirubin Acute Oral Toxicity (OECD 425)RatOralLD50 > 5000 mg/kg body weight. No mortality or signs of toxicity observed.[1]
Sub-acute Oral Toxicity (OECD 407)RatOralNOAEL = 5000 mg/kg body weight/day (highest dose tested). No adverse effects on body weight, food consumption, clinical signs, organ weight, hematology, or serum biochemistry.[1]
Mutagenicity (in vivo)MouseOralNo evidence of mutagenicity in bone marrow micronucleus assay or sperm shape abnormality assay.[1]
Astaxanthin Acute Oral ToxicityMouseOralLD50 > 20 g/kg body weight.[2]
Sub-chronic Oral ToxicityRatOralNOAEL = 1000 mg/kg body weight/day. No treatment-related adverse effects observed.[3]
Beta-Carotene General ToxicityHumanOralGenerally recognized as safe. High doses can lead to carotenemia (a harmless yellowing of the skin) but not hypervitaminosis A. Some studies suggest high-dose supplements may pose risks for specific populations (e.g., smokers).[4]
Monascus Pigments (Monascin & Ankaflavin) General ToxicityRatOralIn vivo studies on antiobesity effects did not report toxicity. However, Monascus-fermented products can sometimes contain the mycotoxin citrinin, which is a safety concern. Specific LD50 and NOAEL data for purified monascin (B191897) and ankaflavin (B600211) are not readily available in the public domain.[5][6]

Legend:

  • LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a test population.

  • NOAEL (No-Observed-Adverse-Effect Level): The highest dose of a substance at which no adverse effects are observed in a test population.

Experimental Protocols

Detailed methodologies for key in vivo safety and toxicity studies are provided below. These protocols are based on internationally recognized guidelines to ensure the reproducibility and reliability of the results.

Acute Oral Toxicity Study (Following OECD Guideline 425)

Objective: To determine the acute oral toxicity of a substance, typically by estimating the LD50. The Up-and-Down Procedure (UDP) is used to minimize the number of animals required.

Test Animals: Healthy, young adult rodents (rats are preferred), typically females as they are often slightly more sensitive.

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted (food, but not water, is withheld) overnight before dosing.

  • Dosing: A single animal is dosed with the test substance via oral gavage. The initial dose is selected based on preliminary information, or a default value is used.

  • Observation: The animal is observed for signs of toxicity and mortality, with close observation for the first few hours and then daily for 14 days.

  • Sequential Dosing: Subsequent animals are dosed at intervals of at least 48 hours. If the previous animal survived, the dose for the next animal is increased. If the previous animal died, the dose is decreased.

  • Endpoint: The study is concluded when a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Repeated Dose 28-Day Oral Toxicity Study (Following OECD Guideline 407)

Objective: To evaluate the potential adverse effects of a substance following repeated oral administration over a 28-day period.

Test Animals: Rodents (typically rats), with an equal number of males and females per group.

Procedure:

  • Group Allocation: Animals are randomly assigned to a control group and at least three treatment groups.

  • Dosing: The test substance is administered daily via oral gavage or in the diet/drinking water for 28 consecutive days. The control group receives the vehicle only.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of various parameters.

  • Necropsy: At the end of the 28-day period, all animals are euthanized and subjected to a full gross necropsy.

  • Histopathology: Organs and tissues are collected, weighed, and examined microscopically for any pathological changes.

  • Data Analysis: The NOAEL is determined by identifying the highest dose at which no statistically or biologically significant adverse effects are observed.

In Vivo Bone Marrow Micronucleus Assay

Objective: To assess the potential of a substance to induce chromosomal damage or damage to the mitotic apparatus.

Test Animals: Typically mice.

Procedure:

  • Dosing: The test substance is administered to the animals, usually on two separate occasions 24 hours apart.

  • Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.

  • Slide Preparation: Bone marrow cells are flushed out, and smears are prepared on microscope slides.

  • Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

  • Microscopic Analysis: The slides are examined under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs). A micronucleus is a small, separate nucleus that forms as a result of chromosomal damage.

  • Cytotoxicity Assessment: The ratio of PCEs to NCEs is calculated to assess the bone marrow toxicity of the substance.

  • Data Analysis: The frequency of MN-PCEs in the treated groups is compared to that of the control group to determine if the substance is genotoxic.

Sperm Shape Abnormality Assay

Objective: To evaluate the potential of a substance to induce mutations in male germ cells, leading to abnormal sperm morphology.

Test Animals: Male mice or rats.

Procedure:

  • Dosing: Animals are treated with the test substance, typically for 5 consecutive days.

  • Sample Collection: Sperm is collected from the cauda epididymis 35 days after the first dose to allow for the full spermatogenic cycle.

  • Sperm Smear Preparation: A sperm suspension is prepared, and smears are made on microscope slides.

  • Staining: The smears are stained (e.g., with Eosin Y) to visualize the sperm.

  • Microscopic Examination: A large number of sperm (e.g., 1000 per animal) are examined under a microscope for morphological abnormalities of the head (e.g., amorphous, banana-shaped, hooked).

  • Data Analysis: The percentage of abnormal sperm in the treated groups is compared to the control group. A significant increase in the frequency of abnormal sperm indicates that the substance may be a germ cell mutagen.[1]

Visualizations: Signaling Pathways and Experimental Workflows

To further aid in the understanding of flexirubin's biological interactions and the experimental processes for its safety evaluation, the following diagrams are provided.

G cluster_stress Cellular Stress (e.g., Toxin) cluster_flexirubin Intervention cluster_pathway Nrf2/HO-1 Signaling Pathway cluster_cellular_response Cellular Response Toxin Toxin (e.g., CCl4) Oxidative_Stress Oxidative Stress Toxin->Oxidative_Stress induces Flexirubin Flexirubin Keap1 Keap1 Flexirubin->Keap1 inhibits interaction Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription of Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription of HO1->Oxidative_Stress reduces Cell_Protection Hepatoprotection & Cell Survival HO1->Cell_Protection promotes Antioxidant_Enzymes->Oxidative_Stress reduces Antioxidant_Enzymes->Cell_Protection promotes Oxidative_Stress->Cell_Protection damages cells, leading away from

Caption: Nrf2/HO-1 signaling pathway activated by flexirubin for hepatoprotection.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Test Substance Characterization B Protocol Design (e.g., OECD guidelines) A->B C Animal Selection & Acclimatization B->C D Dose Preparation & Administration C->D Start of Study E Daily Clinical Observations D->E Daily Cycle F Measurement of Body Weight & Food/Water Intake E->F Daily Cycle F->D Daily Cycle G Blood Collection for Hematology & Biochemistry F->G End of Dosing Period H Necropsy & Organ Weight Measurement G->H I Histopathological Examination H->I J Statistical Analysis I->J K Determination of LD50 / NOAEL J->K L Final Study Report Generation K->L

Caption: General experimental workflow for in vivo toxicity studies.

References

Comparative

A Comparative Performance Analysis of Flexirubin and Industry-Standard Natural and Synthetic Colorants

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Flexirubin as a Natural Colorant The demand for natural, effective, and stable colorants is on the rise across the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Flexirubin as a Natural Colorant

The demand for natural, effective, and stable colorants is on the rise across the pharmaceutical, cosmetic, and food industries. Flexirubin, a yellowish-orange pigment produced by bacteria of the Chryseobacterium genus, has emerged as a promising natural alternative to synthetic dyes.[1][2][3] This guide provides a comprehensive comparison of flexirubin's performance against established natural and synthetic colorants, supported by available experimental data and standardized testing protocols.

Data Presentation: A Comparative Overview

The following tables summarize the performance characteristics of flexirubin in comparison to the natural colorants curcumin (B1669340) and β-carotene, and the synthetic colorants Tartrazine and Sunset Yellow.

Table 1: General Properties and Solubility

PropertyFlexirubinCurcuminβ-CaroteneTartrazine (E102)Sunset Yellow (E110)
Color Yellowish-orangeBright yellowOrange-redLemon-yellowOrange
Source Bacterial fermentation (Chryseobacterium sp.)Turmeric root (Curcuma longa)Plants, algae, fungiSynthetic (azo dye)Synthetic (azo dye)
Solubility in Water Insoluble[1][2][4]Insoluble[5]Insoluble[6]Soluble (20g/100ml at 25°C)[7]Soluble
Solubility in Acetone Soluble[1][2][4]SolubleSolubleInsoluble[8]Slightly soluble
Solubility in Alkaline Aqueous Solutions Soluble[1][2][4]Soluble (turns reddish)InsolubleStableStable

Table 2: Stability Performance

Stability ParameterFlexirubinCurcuminβ-CaroteneTartrazine (E102)Sunset Yellow (E110)
Light Stability Reported as stable to UV and sunlight[1][2][3]. One study showed stability after 5 days of UV exposure[3]. Quantitative data on degradation percentage is limited.Unstable; significant degradation upon exposure to light, especially UV.[9][10] 50% color loss after 8 hours of UV radiation[10].Unstable; susceptible to photodegradation.[11] A 30-32% loss was observed after 42 days of storage in the dark at 10-20°C[5].Good stability to light[7][8].High stability to visible and UV light[12].
Heat Stability Reported as stable in the range of 25–100 °C[1][2][4]. Quantitative data on color loss at specific temperatures and durations is limited.Unstable at high temperatures[6].Unstable; significant degradation at elevated temperatures. 90% loss at 40°C within 54 days[11]. 86% decrease after 4 hours at 80°C[13].Good stability to heat[7][8]. Stable up to 210°C[8].Thermally stable up to 330°C after dehydration[14].
pH Stability Color changes at alkaline pH have been noted[15]. Quantitative stability data across a pH range is limited.pH-sensitive; yellow in acidic and neutral solutions, turning red in alkaline conditions (pH > 9.0)[16]. More stable in acidic pH[17].Generally stable across a wide pH range.Good stability to changes in pH, with no significant change between pH 3 and 8[7].Stable across a range of pH values. Maximum peak current at pH 9.8[18].

Experimental Protocols

The following are summaries of standard methodologies for assessing the key performance indicators of colorants.

Colorimetric Analysis (CIELAB Method)

Color is quantified using the CIELAB color space, a three-dimensional model that represents all colors visible to the human eye.[19][20][21][22]

  • Instrumentation: A spectrophotometer or colorimeter is used.

  • Calibration: The instrument is calibrated using standard white and black tiles.

  • Measurement: The sample is placed in the instrument's measurement port. The instrument illuminates the sample and measures the reflected or transmitted light.

  • Data Output: The instrument calculates the L, a, and b* values:

    • L* represents lightness (0 = black, 100 = white).[19][21]

    • a represents the red/green axis (+a = red, -a* = green).[19][21]

    • b represents the yellow/blue axis (+b = yellow, -b* = blue).[19][21]

  • Interpretation: These values provide a precise and objective measurement of the color. The total color difference (ΔE*) between a standard and a sample can be calculated to quantify color changes.[21][23]

Light Stability Testing (Adapted from ISO 105-B02)

This test determines the resistance of a colorant to the fading effect of an artificial light source that mimics natural daylight.[16][24][25][26]

  • Apparatus: A light fastness tester equipped with a xenon arc lamp is used.[24][25]

  • Sample Preparation: The colorant is applied to a suitable substrate (e.g., fabric, paper, or incorporated into a solution or gel).

  • Reference Materials: A set of blue wool standards with known lightfastness ratings are exposed alongside the sample.

  • Exposure: The sample and blue wool standards are exposed to the xenon arc lamp under controlled conditions of temperature and humidity.[25]

  • Assessment: The fading of the sample is visually assessed by comparing the change in color to the fading of the blue wool standards. The lightfastness is rated on a scale of 1 (very poor) to 8 (excellent).

Heat Stability Testing

This test evaluates the colorant's resistance to degradation at elevated temperatures.

  • Apparatus: A temperature-controlled oven or water bath.

  • Sample Preparation: The colorant is prepared in the desired form (e.g., solution, powder).

  • Procedure: The sample is placed in the oven or water bath at a specified temperature for a defined period.

  • Analysis: The color of the sample is measured using a colorimeter (CIELAB) before and after the heat treatment. The percentage of color loss or the total color difference (ΔE*) is calculated.

pH Stability Testing

This test assesses the colorant's stability across a range of pH values.[27]

  • Apparatus: pH meter, spectrophotometer or colorimeter.

  • Sample Preparation: A series of buffer solutions with different pH values (e.g., from pH 2 to 10) are prepared. The colorant is dissolved or dispersed in each buffer solution.

  • Procedure: The samples are stored under controlled conditions (e.g., protected from light at a constant temperature) for a specified duration.

  • Analysis: The color of each sample is measured at regular intervals using a spectrophotometer (measuring absorbance at the maximum wavelength) or a colorimeter (CIELAB values). Changes in color or absorbance are recorded to determine the pH stability profile.

Solubility Testing

This test determines the solubility of the colorant in various solvents.

  • Gravimetric Method:

    • A known mass of the colorant is added to a specific volume of the solvent (e.g., water, acetone).

    • The mixture is stirred or agitated for a set period at a controlled temperature.

    • The solution is filtered to remove any undissolved solid.

    • The undissolved solid is dried and weighed. The solubility is calculated as the mass of solute per volume of solvent.[28]

  • Spectrophotometric Method:

    • A calibration curve is created by measuring the absorbance of solutions with known concentrations of the colorant.

    • A saturated solution of the colorant is prepared.

    • The saturated solution is filtered and diluted.

    • The absorbance of the diluted solution is measured, and the concentration is determined from the calibration curve.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams have been generated.

Experimental_Workflow_for_Color_Stability_Testing cluster_preparation Sample Preparation cluster_testing Stability Testing cluster_analysis Analysis Colorant Colorant Sample Substrate Application on Substrate (e.g., fabric, solution) Colorant->Substrate Light Light Exposure (ISO 105-B02) Substrate->Light Heat Heat Treatment Substrate->Heat pH pH Buffers Substrate->pH Colorimetry Colorimetric Measurement (CIELAB Lab) Light->Colorimetry Heat->Colorimetry pH->Colorimetry Data Data Analysis (% Degradation, ΔE) Colorimetry->Data

Experimental workflow for color stability testing.

Color_Perception_Signaling_Pathway cluster_stimulus External Stimulus cluster_eye Eye cluster_brain Brain Light Light Colorant Colorant Molecule Light->Colorant interacts with Retina Retina Colorant->Retina reflects light to Photoreceptors Photoreceptors (Rods & Cones) Retina->Photoreceptors OpticNerve Optic Nerve Photoreceptors->OpticNerve sends signal via VisualCortex Visual Cortex OpticNerve->VisualCortex Perception Color Perception VisualCortex->Perception

Simplified signaling pathway of color perception.

References

Validation

A critical evaluation of the therapeutic potential of Flexirubin

A comprehensive comparison of Flexirubin's performance against established therapeutic agents in antibacterial, anticancer, and anti-inflammatory applications. Flexirubin, a member of the flexirubin-type pigments, is a p...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Flexirubin's performance against established therapeutic agents in antibacterial, anticancer, and anti-inflammatory applications.

Flexirubin, a member of the flexirubin-type pigments, is a polyene antibiotic produced by various bacteria, most notably from the phylum Bacteroidetes. These pigments are characterized by a unique chemical structure consisting of a polyenic acid chromophore esterified with a resorcinol (B1680541) derivative. While traditionally of interest for their role in bacterial chemotaxonomy, recent scientific inquiry has shifted towards elucidating the therapeutic potential of flexirubin. This guide provides a critical evaluation of flexirubin's efficacy as an antibacterial, anticancer, and anti-inflammatory agent, comparing its performance with established drugs and presenting the supporting experimental data and methodologies.

Antibacterial Potential

Flexirubin has demonstrated in vitro activity against a range of bacteria, including both Gram-positive and Gram-negative species. However, quantitative data on its minimum inhibitory concentrations (MICs) remains limited in publicly available research.

One study reported that a pigment extract from a Chryseobacterium species, presumed to be flexirubin, exhibited antimicrobial activity against Escherichia coli, Bacillus sphaericus, and the fungus Candida albicans.[1] In this study, the agar (B569324) well diffusion method was employed, and gentamicin (B1671437) was used as a positive control.[2] Another investigation involving a flexirubin-type pigment functionalized on bacterial cellulose (B213188) showed weaker antibacterial activity against Staphylococcus aureus (66.82 ± 4.42% reduction) and no inhibition of Pseudomonas aeruginosa.[3]

For a meaningful comparison, the following table presents typical MIC values for standard antibiotics against common bacterial strains. It is important to note that direct comparison is challenging without specific MIC values for purified flexirubin against these strains.

AntibioticTarget OrganismTypical MIC (µg/mL)
GentamicinEscherichia coli0.25 - 4
CiprofloxacinEscherichia coli0.004 - 0.125
VancomycinStaphylococcus aureus (MSSA)0.5 - 2
VancomycinStaphylococcus aureus (MRSA)1 - 4

Experimental Protocol: Agar Well Diffusion Method

The antibacterial activity of the flexirubin-containing pigment was assessed using the agar well diffusion method. A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate. Wells are then punched into the agar, and a defined volume of the pigment extract is added to each well. A standard antibiotic, such as gentamicin, is used as a positive control, and the solvent used for extraction serves as a negative control. The plates are incubated under appropriate conditions for microbial growth. The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is then measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2]

Anticancer Activity

Flexirubin has shown promise as a cytotoxic agent against several human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), has been evaluated in various studies.

CompoundCell LineCancer TypeIC50 (µM)Treatment Duration
Flexirubin A549Lung Carcinoma42.2Not Specified
HeLaCervical Carcinoma36.11Not Specified
MCF-7Breast Adenocarcinoma48 - 71Not Specified
Doxorubicin (B1662922) A549Lung Carcinoma> 2024 hours[4]
HeLaCervical Carcinoma1.0 - 2.9248 hours[5] / 24 hours[6]
MCF-7Breast Adenocarcinoma2.524 hours[4]

Note: IC50 values for doxorubicin can vary significantly depending on the experimental conditions, including the specific assay used and the duration of treatment.[6]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effect of flexirubin on cancer cells is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Cancer cells (e.g., A549, HeLa, or MCF-7) are seeded in a 96-well plate at an optimal density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of flexirubin or a standard anticancer drug like doxorubicin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, an MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated by plotting the cell viability against the compound concentration.[4]

Anti-inflammatory Potential

Flexirubin has demonstrated notable anti-inflammatory properties in various in vitro assays. Its activity has been compared to that of well-established nonsteroidal anti-inflammatory drugs (NSAIDs).

One study found that a fraction containing flexirubin exhibited significant inhibition of the lipoxygenase (LOX) enzyme with an IC50 value of 24.3 ± 0.88 µg/mL.[7] For comparison, the IC50 values of some common NSAIDs against 15-LOX are presented in the table below. It is important to note that the specific type of LOX enzyme and the assay conditions can influence the IC50 values.

CompoundEnzymeIC50 (µM)
Flexirubin-containing fraction Lipoxygenase (LOX)~43 (calculated from 24.3 µg/mL, assuming a molecular weight similar to flexirubin)
Ibuprofen 15-LipoxygenaseStimulates activity at 1-5 mM[8]
Naproxen 15-Lipoxygenase3.52 ± 0.08[9]
Aspirin 15-Lipoxygenase4.62 ± 0.11[9]

Another study highlighted the anti-inflammatory activity of a flexirubin-containing pigment through a protein denaturation assay, where it showed the highest activity at a concentration of 1200µg/ml.[1]

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

The inhibitory effect of flexirubin on the lipoxygenase (LOX) enzyme can be determined using a spectrophotometric method.

  • Enzyme and Substrate Preparation: A solution of the LOX enzyme (e.g., soybean 15-LOX) and its substrate, linoleic acid, are prepared in a suitable buffer.

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of flexirubin or a standard inhibitor.

  • Reaction Initiation: The reaction is initiated by adding the substrate, linoleic acid.

  • Absorbance Measurement: The formation of the product, a conjugated diene, is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.[9]

Mechanism of Action: Signaling Pathways

The therapeutic effects of flexirubin are attributed to its modulation of specific cellular signaling pathways.

Anti-inflammatory and Antioxidant Effects: The Nrf2/HO-1 Pathway

Flexirubin has been shown to upregulate the Nrf2/HO-1 signaling pathway.[2][7] This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds like flexirubin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription. HO-1, in turn, catalyzes the degradation of heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which contribute to the resolution of inflammation and protection against oxidative damage.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flexirubin Flexirubin Keap1_Nrf2 Keap1-Nrf2 Complex Flexirubin->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1_protein->Antioxidant_Response Leads to

Flexirubin's activation of the Nrf2/HO-1 antioxidant pathway.

Suppression of Pro-inflammatory Mediators: TNF-α and COX-2

Flexirubin has also been reported to exert its anti-inflammatory effects by suppressing the expression of key pro-inflammatory mediators, tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[2][7] TNF-α is a potent cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. One of its downstream effects is the induction of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting the expression of both TNF-α and COX-2, flexirubin can effectively dampen the inflammatory response.

Anti_Inflammatory_Pathway Flexirubin Flexirubin TNF_alpha TNF-α Flexirubin->TNF_alpha Suppresses COX2 COX-2 Flexirubin->COX2 Suppresses Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->TNF_alpha Induces TNF_alpha->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates

Flexirubin's inhibition of the TNF-α and COX-2 inflammatory pathway.

Conclusion

Flexirubin exhibits a promising and diverse range of therapeutic activities. Its demonstrated in vitro efficacy against various cancer cell lines and its potent anti-inflammatory and antioxidant properties highlight its potential as a lead compound for the development of novel pharmaceuticals. However, a comprehensive understanding of its therapeutic utility is currently hampered by the limited availability of quantitative data, particularly concerning its antibacterial spectrum (MIC values). Furthermore, while initial insights into its mechanisms of action are promising, more detailed molecular studies are required to fully elucidate the signaling pathways involved in its anticancer and antibacterial effects. Future research should focus on obtaining standardized, quantitative data for its various biological activities to allow for more direct and meaningful comparisons with existing drugs. In vivo studies are also crucial to validate the in vitro findings and to assess the safety and efficacy of flexirubin in a physiological context. Despite these current limitations, the existing body of evidence strongly suggests that flexirubin is a natural product with significant therapeutic potential that warrants further investigation.

References

Comparative

Comparative analysis of the stability of Flexirubin and prodigiosin

In the realm of natural pigments, flexirubin and prodigiosin (B1679158) stand out for their vibrant colors and promising bioactive properties, garnering significant interest within the pharmaceutical and food industries....

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural pigments, flexirubin and prodigiosin (B1679158) stand out for their vibrant colors and promising bioactive properties, garnering significant interest within the pharmaceutical and food industries. Produced by various bacteria, these pigments offer potential alternatives to synthetic colorants and hold promise as therapeutic agents. However, their widespread application hinges on a critical factor: stability. This guide provides a comprehensive comparative analysis of the stability of flexirubin and prodigiosin, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Comparative Stability Overview

The stability of a pigment is paramount for its application, influencing its shelf-life, efficacy, and overall performance. This section delves into a comparative analysis of flexirubin and prodigiosin stability under various environmental stressors, including pH, temperature, and light exposure.

pH Stability

The pH of the surrounding medium can significantly impact the structural integrity and color of natural pigments.

Flexirubin demonstrates remarkable stability across a wide pH range, from acidic to alkaline conditions (pH 1.0 to 11.0).[1] One study noted that a flexirubin-type pigment from Chryseobacterium artocarpi CECT 8497 remained stable during a 30-day storage period across this entire pH spectrum.[1] The color of flexirubin can, however, exhibit reversible shifts in response to pH changes, with a yellowish-orange appearance that can change in highly basic conditions due to the presence of a phenolic hydroxyl group.[2][3]

Prodigiosin , in contrast, shows more sensitivity to pH variations. It is generally more stable in acidic to neutral conditions (pH 4.0-8.0).[4] Its color is also pH-dependent, appearing bright pink at pH 9, vivid coral red at pH 10, orange at pH 11, and yellow from pH 12 to 14.[3] This color change indicates a loss of stability at higher pH values.

Temperature Stability

Thermal degradation is a key concern for the processing and storage of natural pigments.

Flexirubin exhibits excellent thermal stability, remaining stable across a broad temperature range of 25°C to 100°C.[2][5] This suggests its suitability for applications that may involve heat treatment.

Prodigiosin is less heat-stable compared to flexirubin. While it is relatively stable at lower temperatures, its stability decreases as the temperature rises.[4] For instance, prodigiosin production by Serratia marcescens is optimal at 28-30°C and is inhibited at 37°C.[6][7][8] Significant degradation is observed at temperatures of 60°C and 80°C.[4]

Light Stability

Exposure to light, particularly UV radiation, can lead to the photodegradation of pigments.

Flexirubin has been reported to be stable under UV, sunlight, and dark conditions.[2][5] This photostability is a significant advantage for its use in products that are exposed to light.

Prodigiosin is known to be sensitive to light.[9] Illumination can lead to a decrease in prodigiosin concentration in bacterial cells.[10] Specifically, white and blue light have been shown to negatively affect its stability, while red and far-red light have little to no effect.[10]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of flexirubin and prodigiosin under different conditions.

Table 1: pH Stability

PigmentpH Range of StabilityObservationsSource
Flexirubin1.0 - 11.0Stable for 30 days.[1]
Prodigiosin4.0 - 8.0Stable. Color changes indicate instability at higher pH.[3][4]

Table 2: Temperature Stability

PigmentTemperature Range of Stability (°C)ObservationsSource
Flexirubin25 - 100Stable within this range.[2][5]
ProdigiosinStable up to 40°CSignificant degradation observed at 60°C and 80°C.[4]

Table 3: Light Stability

PigmentLight ConditionStabilitySource
FlexirubinUV, Sunlight, DarkStable.[2][5]
ProdigiosinNatural LightUnstable; degradation observed after 4 hours of illumination.[4]
ProdigiosinWhite and Blue LightDecreased concentration.[10]
ProdigiosinRed and Far-Red LightNo significant effect.[10]

Experimental Protocols

Standardized methods are crucial for assessing and comparing the stability of pigments. The following are detailed methodologies for key experiments cited in the literature.

Pigment Extraction

Flexirubin:

  • Cultivate the producing microorganism (e.g., Chryseobacterium sp.) in a suitable broth medium.

  • Harvest the cells by centrifugation.

  • Extract the pigment from the cell pellet using a suitable solvent, such as acetone.[2][5]

  • Concentrate the crude extract, for example, by air-drying at room temperature.[2]

Prodigiosin:

  • Culture the producing bacterium (e.g., Serratia marcescens) in a nutrient-rich medium.

  • After incubation, acidify the culture broth to facilitate pigment extraction.

  • Extract the pigment using an organic solvent like methanol (B129727) or ethyl acetate.

  • Separate the solvent layer containing the pigment and evaporate the solvent to obtain the crude pigment.

Stability Testing

A general workflow for assessing pigment stability is outlined below. Manufacturers often perform such stability studies to understand how factors like temperature, light, and humidity affect the colorant over time.[11]

G General Workflow for Pigment Stability Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Pigment Solution in appropriate solvent/buffer B pH Adjustment (e.g., pH 3-10) A->B Expose to C Temperature Incubation (e.g., 40, 60, 80°C) A->C Expose to D Light Exposure (e.g., Natural light, specific wavelengths) A->D Expose to E Measure Absorbance (Spectrophotometry) B->E Analyze at time intervals F Assess Color Change (Colorimetry, Lab* values) B->F Analyze at time intervals G Determine Degradation (e.g., HPLC) B->G Analyze at time intervals C->E Analyze at time intervals C->F Analyze at time intervals C->G Analyze at time intervals D->E Analyze at time intervals D->F Analyze at time intervals D->G Analyze at time intervals

Caption: A generalized workflow for evaluating the stability of pigments under various stress conditions.

pH Stability Protocol:

  • Prepare a stock solution of the pigment in a suitable solvent.

  • Dilute the stock solution in buffer solutions of varying pH values (e.g., pH 3, 4, 8, 9, 10).[4]

  • Incubate the samples at a constant temperature for a defined period.

  • Measure the absorbance of each sample at its maximum absorption wavelength (λmax) using a spectrophotometer to determine the remaining pigment concentration.[12]

Temperature Stability Protocol:

  • Prepare identical samples of the pigment solution.

  • Incubate the samples at different temperatures (e.g., 40°C, 60°C, 80°C) for a specific duration.[4]

  • At set time intervals, remove samples and cool them to room temperature.

  • Measure the absorbance to quantify pigment degradation.[13]

Light Stability Protocol:

  • Prepare pigment solutions and place them in transparent containers.

  • Expose the samples to a light source (e.g., natural sunlight, UV lamp) for a predetermined time.[4]

  • Keep a control sample in the dark.

  • Measure the absorbance of both the exposed and control samples to assess the extent of photodegradation.

Bioactive Properties: A Stability Perspective

Beyond their color, both flexirubin and prodigiosin possess noteworthy biological activities that are relevant to their potential applications.

Flexirubin has demonstrated significant antioxidant properties.[14][15][16] Its ability to scavenge free radicals is a valuable trait, particularly for applications in cosmetics and nutraceuticals.[14][16] The stability of flexirubin across wide pH and temperature ranges suggests that its antioxidant activity may be retained under various processing and storage conditions.

Prodigiosin is well-known for its potent anticancer and immunosuppressive activities.[17][18][19][20] It has been shown to be effective against a variety of cancer cell lines, often with minimal toxicity to normal cells.[20][21] However, the lower stability of prodigiosin, particularly its sensitivity to heat and light, presents a challenge for its formulation and delivery as a therapeutic agent. Encapsulation techniques are being explored to enhance its stability and bioavailability.[6][21]

The following diagram illustrates the relationship between the stability of these pigments and their potential applications.

G Stability Impact on Pigment Applications cluster_flex Flexirubin cluster_prod Prodigiosin cluster_challenge Key Challenge F_Stab High Stability (pH, Temp, Light) F_App Potential Applications: - Food Colorant - Cosmetics (Antioxidant) - Nutraceuticals F_Stab->F_App enables P_Stab Lower Stability (Sensitive to Temp & Light) Challenge Formulation for Stability (e.g., Encapsulation) P_Stab->Challenge necessitates P_App Potential Applications: - Anticancer Drug - Immunosuppressant - Antimicrobial Agent Challenge->P_App to enable

Caption: The influence of stability on the potential applications of flexirubin and prodigiosin.

Conclusion

In this comparative analysis, flexirubin emerges as a significantly more stable pigment than prodigiosin under a range of environmental conditions. Its robustness to wide pH variations, high temperatures, and light exposure makes it a promising candidate for applications in the food and cosmetic industries where such stability is crucial.

Prodigiosin, while demonstrating potent and valuable bioactive properties, particularly in the pharmaceutical field, is hampered by its relative instability. Its sensitivity to heat and light necessitates careful consideration during production, formulation, and storage. Overcoming these stability challenges, potentially through methods like microencapsulation, will be key to unlocking the full therapeutic potential of this vibrant red pigment.

For researchers and drug development professionals, the choice between these two pigments will ultimately depend on the specific application and the environmental conditions the final product will encounter. The data and protocols presented in this guide provide a foundational understanding to inform these critical decisions.

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Flexirubin

Essential Safety and Handling Guide for Flexirubin This guide provides immediate safety, operational, and disposal information for handling Flexirubin in a laboratory setting. It is designed to offer procedural, step-by-...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Flexirubin

This guide provides immediate safety, operational, and disposal information for handling Flexirubin in a laboratory setting. It is designed to offer procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for Flexirubin (CAS No. 54363-90-5) was not located. The following guidance is based on general best practices for handling non-hazardous or low-toxicity bacterial pigments and related laboratory chemicals. A substance-specific risk assessment should be conducted before handling Flexirubin.

Product Identification and Properties

Flexirubin is a yellow-orange pigment produced by various bacteria, including species from the genera Flexibacter, Flavobacterium, Chryseobacterium, and Cytophaga. It is known for its antioxidant and antimicrobial properties.

PropertyValue
CAS Number 54363-90-5
Molecular Formula C₄₃H₅₄O₄
Molecular Weight 634.9 g/mol
Appearance Yellow-orange solid
Solubility Insoluble in water; Soluble in acetone, dimethyl sulfoxide (B87167) (DMSO), and alkaline aqueous solutions.[1]
Personal Protective Equipment (PPE)

When handling Flexirubin, especially in its powdered form, the following personal protective equipment is essential to minimize exposure.

PPE CategoryRecommended Equipment
Hand Protection Nitrile or latex gloves.
Eye Protection Safety glasses with side shields or safety goggles.
Respiratory Protection A dust mask or respirator is recommended when handling the powder to avoid inhalation.
Body Protection A standard laboratory coat.
Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.

  • The use of a chemical fume hood is recommended when working with larger quantities of Flexirubin powder or when preparing solutions.

Safe Handling Practices:

  • Avoid generating dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from direct sunlight.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Spill and Disposal Plan

Spill Cleanup:

  • Small Spills (powder): Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal.

  • Small Spills (solution): Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water.

Disposal: As Flexirubin is a bacterial pigment and is not classified as a hazardous material based on available information, it can likely be disposed of as non-hazardous waste. However, always follow local and institutional regulations.

  • Solid Waste: Collect solid Flexirubin waste in a sealed container and dispose of it in the regular laboratory trash, unless otherwise specified by your institution.

  • Liquid Waste: For solutions of Flexirubin in solvents like acetone, it is crucial to follow your institution's guidelines for chemical waste disposal. Non-hazardous aqueous solutions may be suitable for drain disposal with copious amounts of water, but this should be confirmed with your environmental health and safety department.[3]

Visual Workflows

Below are diagrams illustrating the standard operating procedures for handling and disposing of Flexirubin.

Handling_Workflow cluster_prep Preparation cluster_handling Handling Flexirubin cluster_cleanup Cleanup prep_start Start don_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Mask) prep_start->don_ppe prep_area Prepare a clean and ventilated work area don_ppe->prep_area weigh Weigh Flexirubin powder (minimize dust) prep_area->weigh dissolve Dissolve in appropriate solvent (e.g., Acetone, DMSO) weigh->dissolve experiment Perform experimental procedures dissolve->experiment clean_glassware Clean contaminated glassware experiment->clean_glassware wipe_surface Wipe down work surface clean_glassware->wipe_surface remove_ppe Remove PPE wipe_surface->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands end end wash_hands->end End

Caption: Standard workflow for handling Flexirubin in a laboratory setting.

Disposal_Workflow cluster_waste_collection Waste Collection cluster_disposal_path Disposal Path cluster_final_steps Final Steps start_disposal Start Disposal Process collect_solid Collect solid Flexirubin waste in a sealed container start_disposal->collect_solid collect_liquid Collect liquid waste (solutions) in a labeled chemical waste container start_disposal->collect_liquid check_regs Check institutional and local regulations collect_solid->check_regs collect_liquid->check_regs dispose_solid Dispose of solid waste as non-hazardous laboratory trash check_regs->dispose_solid dispose_liquid Dispose of liquid waste according to solvent disposal guidelines check_regs->dispose_liquid document_disposal Document waste disposal (if required) dispose_solid->document_disposal dispose_liquid->document_disposal end_disposal End document_disposal->end_disposal

Caption: General workflow for the disposal of Flexirubin waste.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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